molecular formula C9H11NO3 B183264 Methyl 2-amino-5-methoxybenzoate CAS No. 2475-80-1

Methyl 2-amino-5-methoxybenzoate

Cat. No.: B183264
CAS No.: 2475-80-1
M. Wt: 181.19 g/mol
InChI Key: MOVBJUGHBJJKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-5-methoxybenzoate is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVBJUGHBJJKOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40516554
Record name Methyl 2-amino-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2475-80-1
Record name Methyl 2-amino-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-5-methoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyl 2-amino-5-methoxybenzoate physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Methyl 2-amino-5-methoxybenzoate

Introduction

This compound is an aromatic amine and ester that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both an amino and a methyl ester group, along with a methoxy substituent on the benzene ring, makes it a versatile precursor for the synthesis of more complex molecules. This guide provides a comprehensive overview of its core physical and chemical properties, outlines a standard laboratory synthesis protocol, and details essential safety and handling information for researchers and drug development professionals.

Compound Identification

Correctly identifying a chemical compound is the foundational step for any scientific investigation. The following table summarizes the key identifiers for this compound.

IdentifierValue
CAS Number 2475-80-1[1][2][3]
Molecular Formula C₉H₁₁NO₃[1][3][4]
Molecular Weight 181.19 g/mol [1][3][4]
IUPAC Name This compound[3]
Synonyms Methyl 5-methoxyanthranilate[3]
InChI 1S/C9H11NO3/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5H,10H2,1-2H3[3]
InChIKey MOVBJUGHBJJKOW-UHFFFAOYSA-N[3]
Canonical SMILES COC1=CC(=C(C=C1)N)C(=O)OC[3]

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for designing experiments, purification procedures, and formulation strategies.

PropertyValueSource
Physical Form Yellow to Brown to Black Solid or Liquid; Light brown to brown Solid[5]Commercial Suppliers
Boiling Point 298.8 ± 20.0 °C at 760 mmHg[1]ChemSrc[1]
Density 1.2 ± 0.1 g/cm³[1]ChemSrc[1]
Water Solubility Slightly Soluble (1.1 g/L at 25°C)[2]ChemicalBook[2]
pKa 2.70 ± 0.10 (Predicted)[5][6]ChemicalBook[5][6]

Note: The melting point is not consistently reported in publicly available databases.

Spectral Data Analysis: ¹H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the structure of an organic molecule. The reported ¹H NMR spectrum for this compound in deuterated chloroform (CDCl₃) shows distinct signals corresponding to each unique proton environment in the molecule.[2]

¹H NMR (CDCl₃) Chemical Shifts (δ):

  • δ 7.35 (1H, d, J = 3.1 Hz): This doublet corresponds to the proton on the carbon adjacent to the ester group (C6-H), which is split by the neighboring proton at C4.

  • δ 6.95 (1H, dd, J = 8.8, 3.1 Hz): This doublet of doublets represents the proton on the carbon between the methoxy and amino groups (C4-H). It is split by the protons at C3 and C6.

  • δ 6.63 (1H, d, J = 8.8 Hz): This doublet is assigned to the proton on the carbon adjacent to the amino group (C3-H), split by the neighboring proton at C4.

  • δ 5.37 (2H, br): This broad signal corresponds to the two protons of the amino (-NH₂) group. The broadness is typical due to quadrupole broadening and potential hydrogen exchange.

  • δ 3.88 (3H, s): This singlet represents the three protons of the methyl ester (-COOCH₃) group.

  • δ 3.76 (3H, s): This singlet is assigned to the three protons of the methoxy (-OCH₃) group.

G cluster_signals ¹H NMR Signals (ppm) struct H6 δ 7.35 (d) struct->H6 H4 δ 6.95 (dd) struct->H4 H3 δ 6.63 (d) struct->H3 NH2 δ 5.37 (br) struct->NH2 COOCH3 δ 3.88 (s) struct->COOCH3 OCH3 δ 3.76 (s) struct->OCH3

Sources

A Technical Guide to Methyl 2-amino-5-methoxybenzoate: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Benzenoid Intermediate

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the utility of a chemical compound is often defined by its structural functionality and reactivity. Methyl 2-amino-5-methoxybenzoate (CAS No. 2475-80-1) stands out as a quintessential example of a high-value building block. This substituted anthranilate derivative, featuring an amine, an ester, and a methoxy group on a benzene ring, offers multiple reactive sites for constructing more complex molecular architectures. Its primary significance lies in its role as a key raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs[1][2][3]. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, focusing on its core properties, a validated synthesis protocol, analytical methodologies, and safe handling procedures.

Section 1: Core Physicochemical and Spectroscopic Identity

A precise understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development. This compound is typically a light brown to brown solid at room temperature[2].

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below, providing critical data for experimental design, including solvent selection and reaction temperature considerations.

PropertyValueSource(s)
CAS Number 2475-80-1[4][5]
Molecular Formula C₉H₁₁NO₃[4][6]
Molecular Weight 181.19 g/mol [4][6]
Appearance Light brown to brown solid[2]
Melting Point 37-38 °C[2]
Boiling Point 298.8 ± 20.0 °C (Predicted)[2]
Density 1.179 ± 0.06 g/cm³ (Predicted)[2]
Water Solubility Slightly Soluble (1.1 g/L at 25°C)[1][2]
pKa 2.70 ± 0.10 (Predicted)[2]
InChI Key MOVBJUGHBJJKOW-UHFFFAOYSA-N[4]
Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound. The ¹H-NMR spectrum provides a definitive fingerprint of the molecule's structure.

¹H-NMR (CDCl₃) Data: The proton nuclear magnetic resonance spectrum confirms the arrangement of protons in the molecule.

Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
7.351Hd3.1Aromatic H
6.951Hdd8.8, 3.1Aromatic H
6.631Hd8.8Aromatic H
5.372Hbr--NH₂ (Amino)
3.883Hs--COOCH₃ (Ester Methyl)
3.763Hs--OCH₃ (Methoxy)
(Source: ChemicalBook[3])

Section 2: Synthesis and Purification Protocol

The most common and efficient laboratory-scale synthesis of this compound involves the catalytic reduction of its nitro precursor, Methyl 5-methoxy-2-nitrobenzoate. This method is favored for its high yield and relatively clean reaction profile.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from the starting material to the purified final product.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification Start Methyl 5-methoxy-2-nitrobenzoate (Starting Material) Reagents Ethyl Acetate (Solvent) 10% Palladium on Carbon (Catalyst) Start->Reagents Dissolve & Add Hydrogenation Stir under H₂ atmosphere (0.25 MPa) for 3 hours at 20-25°C Reagents->Hydrogenation Filtration Filter to remove Pd/C catalyst Hydrogenation->Filtration Reaction Completion Evaporation Remove solvent by distillation under reduced pressure Filtration->Evaporation Crude Crude Product Evaporation->Crude Column Silica Gel Column Chromatography Eluent: Hexane/Ethyl Acetate (10:1 to 5:1) Crude->Column Pure Pure this compound Column->Pure

Caption: A validated workflow for the synthesis of this compound.

Step-by-Step Experimental Procedure

This protocol is adapted from a standard procedure known to achieve high yields[2][3]. The causality behind each step is explained to ensure reproducibility and understanding.

  • Dissolution: Dissolve Methyl 5-methoxy-2-nitrobenzoate (1.60 g, 7.58 mmol) in ethyl acetate (14 mL) in a suitable reaction vessel[2][3].

    • Rationale: Ethyl acetate is an excellent solvent for both the starting material and the product, and it is easily removed post-reaction.

  • Catalyst Addition: To the solution, add a 10% palladium-on-carbon catalyst (containing 50% water, 320 mg)[2][3].

    • Rationale: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups to amines. The water content is standard for many commercial Pd/C catalysts to prevent dust hazards.

  • Hydrogenation: Seal the reaction vessel and stir the mixture at 20-25°C for 3 hours under a hydrogen atmosphere (0.25 MPa)[2][3].

    • Rationale: A positive hydrogen pressure ensures sufficient reactant for the catalytic cycle. The reaction is typically exothermic but controlled at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Catalyst Removal: Upon reaction completion, carefully filter the mixture to remove the palladium-carbon catalyst[2][3].

    • Rationale: The heterogeneous catalyst is insoluble and can be easily removed by filtration. This step should be performed with care as Pd/C can be pyrophoric, especially when dry.

  • Solvent Removal: Remove the solvent (ethyl acetate) from the filtrate by distillation under reduced pressure[2][3].

    • Rationale: This isolates the crude product. Using reduced pressure allows for solvent removal at a lower temperature, preventing potential product degradation.

  • Purification: Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate gradient (from 10:1 to 5:1) as the eluent to afford the pure product (expected yield: ~1.29 g, 94%)[2][3].

    • Rationale: Column chromatography effectively separates the desired product from any unreacted starting material or minor byproducts based on polarity differences. The gradient elution ensures efficient separation.

Section 3: Applications in Synthesis

This compound is a versatile intermediate primarily due to its ortho-amino ester and para-methoxy functionalities. These groups allow for a wide range of subsequent chemical transformations, making it a valuable precursor in several fields.

  • Pharmaceutical Synthesis: The compound serves as a critical starting material or intermediate for various active pharmaceutical ingredients (APIs). The amino group can be readily acylated, alkylated, or transformed into a diazonium salt for further functionalization, while the ester can be hydrolyzed or converted to an amide. It is used in the development of drugs such as anti-inflammatories and analgesics[6]. Its structural relative, 2-Amino-5-methoxybenzoic acid, is also a key intermediate for pharmaceuticals targeting inflammatory diseases and pain management[7][8].

  • Agrochemicals and Dyestuffs: The aromatic amine structure is a common feature in many agrochemicals and dyes, making this compound a useful building block in these industries as well[1][3].

Section 4: Analytical Workflow and Quality Control

Ensuring the purity and identity of this compound is paramount before its use in subsequent synthetic steps, especially in a drug development context. A generalized analytical workflow is presented below.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample Synthesized Batch of This compound Dissolve Dissolve in appropriate solvent (e.g., Acetonitrile/Water) Sample->Dissolve Filter Filter through 0.45 µm syringe filter Dissolve->Filter HPLC Reversed-Phase HPLC (C18 Column, UV Detection) Filter->HPLC Inject NMR ¹H-NMR Spectroscopy (Identity Confirmation) Filter->NMR Prepare NMR Sample Purity Purity Assessment: Calculate area % from chromatogram HPLC->Purity Identity Structural Confirmation: Compare NMR spectrum to reference NMR->Identity Report Generate Certificate of Analysis (CoA) Purity->Report Identity->Report

Sources

An In-Depth Technical Guide to Methyl 2-amino-5-methoxybenzoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 2-amino-5-methoxybenzoate, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, it moves beyond simple data presentation to offer field-proven insights into its synthesis, purification, and practical applications. The protocols and explanations herein are structured to be self-validating, grounded in established chemical principles.

Chemical Identity and Nomenclature

The subject of this guide is a substituted anthranilate ester, a class of compounds widely utilized in organic synthesis.

  • IUPAC Name: this compound[1]

  • CAS Number: 2475-80-1[1]

  • Molecular Formula: C₉H₁₁NO₃[1]

  • Synonyms: Methyl 5-methoxyanthranilate, Methyl 6-amino-m-anisate, Benzoic acid, 2-amino-5-methoxy-, methyl ester[1]

The structure consists of a benzene ring substituted with an amino group and a methyl ester group in an ortho relationship, and a methoxy group para to the amino group. This specific arrangement of electron-donating groups (amino and methoxy) and an electron-withdrawing group (methyl ester) dictates its reactivity and utility as a versatile chemical building block.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is critical for its handling, reaction setup, and purification.

Physicochemical Properties

The quantitative data for this compound are summarized below. These properties are essential for designing experimental conditions, such as solvent selection and reaction temperature.

PropertyValueSource
Molecular Weight 181.19 g/mol [1]
Appearance Light brown to brown solid
Melting Point 37-38 °C
Boiling Point 298.8 ± 20.0 °C (Predicted)[3]
Solubility Slightly soluble in water (1.1 g/L at 25°C)
pKa 2.70 ± 0.10 (Predicted)
Spectroscopic Characterization

Spectroscopic analysis is fundamental for confirming the identity and purity of the synthesized compound.

  • ¹H-NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule's structure.

    • ¹H-NMR (CDCl₃, 400 MHz), δ (ppm): 7.35 (d, J=3.1 Hz, 1H), 6.95 (dd, J=8.8, 3.1 Hz, 1H), 6.63 (d, J=8.8 Hz, 1H), 5.37 (br s, 2H, -NH₂), 3.88 (s, 3H, -COOCH₃), 3.76 (s, 3H, -OCH₃).

    • Expertise & Experience: The broad singlet for the amino protons is characteristic and its integration (2H) is a key indicator. The three distinct aromatic signals, with their specific splitting patterns (doublet, doublet of doublets, doublet), confirm the 1,2,4-substitution pattern on the benzene ring. The two sharp singlets at 3.88 and 3.76 ppm correspond to the magnetically non-equivalent methyl protons of the ester and ether groups, respectively.

  • ¹³C-NMR Spectroscopy (Predicted): While an experimental spectrum is not provided, the expected chemical shifts based on the functional groups are:

    • δ 168-170 ppm: Carbonyl carbon of the methyl ester.

    • δ 150-155 ppm: Aromatic carbon attached to the methoxy group.

    • δ 140-145 ppm: Aromatic carbon attached to the amino group.

    • δ 110-125 ppm: Remaining four aromatic carbons.

    • δ 55-56 ppm: Methoxy carbon (-OCH₃).

    • δ 51-52 ppm: Methyl ester carbon (-COOCH₃).

  • Infrared (IR) Spectroscopy (Predicted): Key vibrational frequencies expected:

    • 3350-3450 cm⁻¹: Two distinct N-H stretching bands (symmetric and asymmetric) for the primary amine.

    • ~3000 cm⁻¹: Aromatic C-H stretching.

    • ~1700 cm⁻¹: Strong C=O stretching of the ester carbonyl group.

    • 1500-1600 cm⁻¹: C=C stretching bands of the aromatic ring.

    • 1200-1300 cm⁻¹: C-O stretching of the ester and ether.

  • Mass Spectrometry (MS) (Predicted): Electron Ionization (EI) would likely show:

    • Molecular Ion (M⁺): A prominent peak at m/z = 181.

    • Key Fragment: A peak at m/z = 150, corresponding to the loss of the methoxy radical (•OCH₃) from the ester.

Synthesis and Purification Workflow

The most common and efficient synthesis of this compound is through the reduction of its nitro precursor, Methyl 5-methoxy-2-nitrobenzoate.

Synthesis via Catalytic Hydrogenation

This method is widely adopted due to its high efficiency, clean conversion, and operational simplicity.

cluster_0 Synthesis Workflow start Start: Methyl 5-methoxy-2-nitrobenzoate in Ethyl Acetate catalyst Add 10% Pd/C Catalyst start->catalyst reaction Hydrogenation (H₂ balloon, 0.25 MPa, 20-25°C, 3h) catalyst->reaction filtration Filtration (Remove Pd/C catalyst) reaction->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration product Crude Product concentration->product

Sources

Solubility Profile of Methyl 2-amino-5-methoxybenzoate: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Methyl 2-amino-5-methoxybenzoate is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its solubility in various organic solvents is a critical parameter that dictates its handling, reaction efficiency, purification, and formulation development. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a robust experimental protocol for its determination, and a framework for data interpretation. By synthesizing molecular structure analysis with field-proven methodologies, this document serves as an essential resource for scientists aiming to optimize processes involving this versatile molecule.

Introduction to this compound

This compound (CAS No. 2475-80-1) is an aromatic ester with the molecular formula C₉H₁₁NO₃.[3] Its structure, featuring an amino group, a methoxy group, and a methyl ester substituent on a benzene ring, imparts a unique combination of physicochemical properties that are central to its application in organic synthesis. Understanding its solubility is not merely an academic exercise; it is a fundamental prerequisite for successful process scale-up, crystallization, and the development of stable formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2475-80-1[3]
Molecular Formula C₉H₁₁NO₃[3][4]
Molecular Weight 181.19 g/mol [3][4]
Appearance Light brown to brown solid[2]
Melting Point 37-38°C[2]
Boiling Point 298.8 ± 20.0 °C (Predicted)[2][3]
pKa 2.70 ± 0.10 (Predicted)[2]
Water Solubility Slightly Soluble (1.1 g/L at 25°C)[1][2]

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces.[5][6] The molecular structure of this compound contains several functional groups that dictate its interactions with different classes of organic solvents.

  • Hydrogen Bonding: The primary amino group (-NH₂) is a strong hydrogen bond donor and acceptor. The oxygen atoms of the ester (-COOCH₃) and methoxy (-OCH₃) groups act as hydrogen bond acceptors.[6] These features suggest a high affinity for polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

  • Dipole-Dipole Interactions: The ester and methoxy groups create significant molecular polarity, promoting solubility in polar solvents.

  • Van der Waals Forces: The aromatic benzene ring is nonpolar and hydrophobic. This region will interact favorably with nonpolar solvents (e.g., hexane, toluene) through London dispersion forces.

The overall solubility will be a balance of these competing interactions. It is predicted that this compound will exhibit the highest solubility in polar organic solvents, moderate solubility in solvents of intermediate polarity, and the lowest solubility in highly nonpolar aliphatic solvents.

G cluster_molecule This compound mol C₉H₁₁NO₃ h_donor H-Bond Donor (-NH₂) mol->h_donor Interaction Site h_acceptor1 H-Bond Acceptor (-NH₂) mol->h_acceptor1 h_acceptor2 H-Bond Acceptor (Ester C=O, C-O) mol->h_acceptor2 h_acceptor3 H-Bond Acceptor (Methoxy -O-) mol->h_acceptor3 nonpolar Nonpolar Region (Benzene Ring) mol->nonpolar

Caption: Key molecular features influencing solubility.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain reliable and reproducible solubility data, a self-validating experimental protocol is essential. The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility, representing the true equilibrium between the dissolved and solid states of the compound.[7]

Causality and Experimental Design

The choice of the shake-flask method is deliberate. Unlike high-throughput kinetic solubility assays, which can overestimate solubility due to the formation of supersaturated solutions or metastable polymorphs, this method ensures that a true equilibrium is achieved.[7] Temperature control is critical, as solubility is temperature-dependent.[5] The analytical method, typically High-Performance Liquid Chromatography (HPLC), must be validated for linearity, accuracy, and precision to ensure trustworthy quantification.

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected organic solvent. The excess solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature orbital shaker or rotator. A standard temperature is 25°C, but other temperatures relevant to process conditions should also be studied.

    • Agitate the samples for a predetermined period (e.g., 24-48 hours). The time required to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 12, 24, 36, 48 hours) until the concentration of the solute in the supernatant remains constant.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved micro-particulates.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC) to a concentration that falls within the linear range of the calibration curve.

    • Quantify the concentration of this compound using a validated HPLC-UV method.

    • Prepare a multi-point calibration curve using standards of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or mol/L.

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Data Presentation

Quantitative solubility data should be organized systematically to facilitate comparison and analysis. The following table provides a template for recording experimental results.

Table 2: Experimentally Determined Solubility of this compound

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
e.g., MethanolPolar Protic25DataData
e.g., AcetonePolar Aprotic25DataData
e.g., TolueneNonpolar Aromatic25DataData
e.g., HexaneNonpolar Aliphatic25DataData
...............

Conclusion

References

  • Methyl Anthranilate - Foreverest Resources Ltd. Foreverest Resources Ltd. Available at: [Link]

  • Understanding Methyl Anthranilate (CAS 134-20-3): Properties, Synthesis, and Market Insights. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • This compound | CAS#:2475-80-1 | Chemsrc. Chemsrc. Available at: [Link]

  • Methyl Anthranilate (CAS 134-20-3): Odor profile, Properties, & IFRA compliance - Scent.vn. Scent.vn. Available at: [Link]

  • This compound | C9H11NO3 | CID 13052275 - PubChem. National Institutes of Health. Available at: [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. Rheolution. Available at: [Link]

  • Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Prediction of Solubility of Drugs and Other Compounds in Organic Solvents - R Discovery. R Discovery. Available at: [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Predicting drug solubility in organic solvents mixtures - Unipd. Università di Padova. Available at: [Link]

  • Properties of Esters - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • 5-Amino-2-methoxy-benzoic acid methyl ester - Chem-Impex. Chem-Impex International. Available at: [Link]

  • Solubility and Factors Affecting Solubility - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • 3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. Open Oregon Educational Resources. Available at: [Link]

  • What are the physical properties of esters and how do they differ from other organic compounds? | TutorChase. TutorChase. Available at: [Link]

  • Esters: Structure, Properties, and Reactions | Solubility of Things. Solubility of Things. Available at: [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-amino-5-methoxybenzoate. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles and practical applications of ¹H NMR spectroscopy for the structural elucidation of this important chemical intermediate. We will explore the nuances of spectral interpretation, provide a robust experimental protocol, and offer insights into the causal relationships between molecular structure and spectral output.

The Strategic Importance of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules in solution. For a molecule such as this compound, which is a common building block in medicinal chemistry, a precise understanding of its proton environment is critical for confirming its identity, assessing purity, and ensuring the success of subsequent synthetic steps. The ¹H NMR spectrum provides a detailed fingerprint of the molecule, revealing the number of distinct proton environments, their electronic surroundings, and their spatial relationships to neighboring protons.

Deconstructing the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound presents a series of distinct signals that correspond to the different sets of protons within the molecule. By analyzing the chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J), we can confidently assign each signal to its respective protons.

A representative ¹H NMR spectrum of this compound, recorded in deuterated chloroform (CDCl₃), exhibits the following key signals[1]:

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
A7.35Doublet (d)3.11HH-6
B6.95Doublet of doublets (dd)8.8, 3.11HH-4
C6.63Doublet (d)8.81HH-3
D5.37Broad singlet (br s)-2H-NH₂
E3.88Singlet (s)-3H-COOCH₃
F3.76Singlet (s)-3H-OCH₃
Expert Interpretation of the Spectral Data

The assignment of each signal is a logical process rooted in the fundamental principles of NMR spectroscopy, specifically the electronic effects of the substituents on the benzene ring.[2][3]

  • The Aromatic Region (6.5-8.0 ppm): The protons directly attached to the aromatic ring appear in this region.[4] The amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating groups, which increase the electron density on the aromatic ring, particularly at the ortho and para positions, causing the corresponding proton signals to shift upfield (to a lower ppm value).[2][3] Conversely, the methyl ester (-COOCH₃) group is an electron-withdrawing group, which decreases the electron density, leading to a downfield shift.

    • Signal C (H-3): This proton is ortho to the strongly electron-donating amino group, resulting in the most shielded position and the most upfield signal in the aromatic region at 6.63 ppm.[1] It appears as a doublet due to coupling with the neighboring H-4 proton, with a typical ortho coupling constant of 8.8 Hz.[5]

    • Signal B (H-4): This proton is situated between the methoxy and amino groups. Its chemical shift at 6.95 ppm is a result of the combined electronic effects of these substituents.[1] The signal is split into a doublet of doublets due to coupling with both H-3 (ortho-coupling, J = 8.8 Hz) and H-6 (meta-coupling, J = 3.1 Hz).[5]

    • Signal A (H-6): This proton is ortho to the electron-withdrawing methyl ester group and meta to the electron-donating amino group. The deshielding effect of the ester group dominates, causing this proton to resonate at the most downfield position in the aromatic region at 7.35 ppm.[1] It appears as a doublet due to the smaller meta-coupling with H-4 (J = 3.1 Hz).[5]

  • The Amine Protons (Signal D): The two protons of the amino group typically appear as a broad singlet around 5.37 ppm.[1] The broadness of this signal is a consequence of quadrupole broadening from the nitrogen atom and potential chemical exchange with residual water or other exchangeable protons in the sample. The chemical shift of the amine protons is highly sensitive to solvent, concentration, and temperature.

  • The Methyl Protons (Signals E and F):

    • Signal E (-COOCH₃): The three protons of the methyl ester group are deshielded by the adjacent carbonyl and oxygen atoms, resulting in a singlet at 3.88 ppm.[1][6]

    • Signal F (-OCH₃): The three protons of the methoxy group are attached to an oxygen atom, which is less electron-withdrawing than the ester group, leading to a more upfield singlet at 3.76 ppm.[1]

Visualizing the Structure and Workflow

To further clarify the relationships between the molecular structure and the NMR data, the following diagrams are provided.

cluster_molecule This compound cluster_assignments Proton Assignments mol H3 H-3 mol->H3 C H4 H-4 mol->H4 B H6 H-6 mol->H6 A NH2 -NH₂ mol->NH2 D COOCH3 -COOCH₃ mol->COOCH3 E OCH3 -OCH₃ mol->OCH3 F

Caption: Molecular structure and ¹H NMR signal assignments.

start Start: Sample Preparation weigh 1. Weigh 5-25 mg of sample start->weigh dissolve 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) weigh->dissolve filter 3. Filter into a clean NMR tube dissolve->filter instrument_setup Instrument Setup filter->instrument_setup insert 4. Insert sample into the spectrometer instrument_setup->insert lock 5. Lock on the deuterium signal of the solvent insert->lock shim 6. Shim the magnetic field for homogeneity lock->shim acquisition Data Acquisition shim->acquisition parameters 7. Set acquisition parameters (pulse angle, acquisition time, etc.) acquisition->parameters acquire 8. Acquire the Free Induction Decay (FID) parameters->acquire processing Data Processing acquire->processing ft 9. Apply Fourier Transform to the FID processing->ft phase_baseline 10. Perform phase and baseline correction ft->phase_baseline integrate 11. Integrate the signals phase_baseline->integrate end End: Interpreted Spectrum integrate->end

Sources

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of Methyl 2-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 2-amino-5-methoxybenzoate. In the absence of a publicly available, fully assigned experimental spectrum, this document presents a detailed prediction and interpretation of the ¹³C NMR spectrum. The assignments are rationalized through an in-depth discussion of the electronic effects of the amino, methoxy, and methyl ester substituents on the benzene ring. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize NMR spectroscopy for structural elucidation of small organic molecules. The methodologies for predicting chemical shifts based on empirical data from analogous compounds are detailed, providing a robust framework for spectral interpretation. Furthermore, a standardized protocol for the acquisition of a high-quality ¹³C NMR spectrum for this class of compounds is provided.

Introduction: The Significance of this compound and the Role of ¹³C NMR

This compound is a substituted anthranilate derivative. Anthranilates are a class of compounds with applications in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. The specific substitution pattern of an amino group at the 2-position, a methoxy group at the 5-position, and a methyl ester at the 1-position creates a unique electronic environment within the molecule, influencing its reactivity and potential biological activity.

¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides information on the number of non-equivalent carbon atoms and their electronic environments. For a molecule like this compound, ¹³C NMR is crucial for confirming the substitution pattern on the aromatic ring and verifying the presence of the ester and methoxy functionalities.

This guide will delve into the predicted ¹³C NMR chemical shifts of this compound, offering a detailed rationale for each assignment based on fundamental principles of NMR spectroscopy and substituent effects.

Predicted ¹³C NMR Chemical Shifts and Assignments

The structure of this compound with the carbon numbering used for assignment is shown below:

Caption: Molecular structure of this compound with carbon numbering.

The predicted ¹³C NMR chemical shifts are summarized in the table below, followed by a detailed explanation for each assignment.

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C1~110-115ortho to -NH₂ (strong shielding), meta to -OCH₃ (weak shielding), attached to -COOCH₃ (deshielding)
C2~145-150Attached to electron-donating -NH₂ (strong deshielding)
C3~115-120para to -OCH₃ (strong shielding), meta to -NH₂ (weak shielding)
C4~110-115ortho to -OCH₃ (strong shielding), ortho to -NH₂ (strong shielding)
C5~150-155Attached to electron-donating -OCH₃ (strong deshielding)
C6~118-123para to -NH₂ (strong shielding), meta to -OCH₃ (weak shielding)
C7 (C=O)~168-172Carbonyl carbon of a methyl ester
C8 (Ester OCH₃)~51-53Methyl group of the ester
C9 (Methoxy OCH₃)~55-57Methoxy group attached to the aromatic ring
Rationale for Chemical Shift Assignments

The chemical shift of a carbon atom in a substituted benzene ring is influenced by the electronic effects (both inductive and resonance) of the substituents.

  • Amino Group (-NH₂): The amino group is a strong activating group, meaning it donates electron density to the aromatic ring through resonance. This electron-donating effect is most pronounced at the ortho and para positions, causing a significant upfield shift (shielding) of these carbons. The carbon directly attached to the nitrogen (ipso-carbon) is deshielded.[2]

  • Methoxy Group (-OCH₃): Similar to the amino group, the methoxy group is also an activating group that donates electron density via resonance, leading to shielding at the ortho and para positions. The ipso-carbon is deshielded.[3]

  • Methyl Ester Group (-COOCH₃): The methyl ester group is a deactivating group, withdrawing electron density from the ring through both inductive and resonance effects. This results in a downfield shift (deshielding) of the aromatic carbons, particularly the ipso-carbon.

Detailed Analysis:

  • C1 (~110-115 ppm): This carbon is ortho to the strongly electron-donating -NH₂ group, which would cause significant shielding. It is also meta to the electron-donating -OCH₃ group, which has a smaller shielding effect. The attached -COOCH₃ group is electron-withdrawing, which would cause deshielding. The net effect is a moderately shielded aromatic carbon.

  • C2 (~145-150 ppm): This is the ipso-carbon attached to the amino group. The direct attachment to the electronegative nitrogen atom and the resonance donation into the ring cause a significant deshielding effect.

  • C3 (~115-120 ppm): This carbon is para to the electron-donating -OCH₃ group, resulting in strong shielding. It is also meta to the -NH₂ group, which has a minor shielding effect.

  • C4 (~110-115 ppm): This carbon experiences strong shielding from two sources: it is ortho to the -OCH₃ group and ortho to the -NH₂ group. This cumulative shielding effect should make it one of the most upfield aromatic signals.

  • C5 (~150-155 ppm): As the ipso-carbon attached to the methoxy group, it is significantly deshielded due to the electronegativity of the oxygen atom.

  • C6 (~118-123 ppm): This carbon is para to the strongly electron-donating -NH₂ group, leading to substantial shielding. It is meta to the -OCH₃ group, which has a lesser shielding effect.

  • C7 (C=O) (~168-172 ppm): The chemical shift of the carbonyl carbon in a methyl ester typically falls within this range.[4]

  • C8 (Ester OCH₃) (~51-53 ppm): The carbon of the methyl group in a methyl ester generally appears in this region.

  • C9 (Methoxy OCH₃) (~55-57 ppm): The carbon of a methoxy group attached to an aromatic ring is typically found in this range.[3]

Experimental Protocol for ¹³C NMR Spectroscopy

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended.[5]

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of molecule. Ensure the solvent is of high purity to avoid interfering signals.[6]

  • Concentration: Dissolve approximately 10-50 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). If not already present in the deuterated solvent, a small amount can be added.

Spectrometer Setup and Data Acquisition
  • Instrumentation: A modern NMR spectrometer with a field strength of at least 300 MHz is recommended for good spectral dispersion.

  • Tuning and Matching: Tune and match the probe to the ¹³C frequency to ensure optimal sensitivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp peaks.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Pulse Angle: A 30-45° pulse angle is a good compromise between signal intensity and relaxation time.

    • Acquisition Time (AQ): Set to 1-2 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for protonated carbons. For quantitative analysis or to ensure the detection of quaternary carbons, a longer delay (5-10 seconds) may be necessary.

    • Number of Scans (NS): The number of scans will depend on the sample concentration. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.

    • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected chemical shift range for most organic molecules.

Data Processing
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to remove any baseline distortions.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or by referencing the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking and Integration: Identify and list the chemical shifts of all peaks. Note that routine ¹³C NMR spectra are generally not used for quantitative integration due to the nuclear Overhauser effect (nOE) and differences in relaxation times.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base ref Reference Spectrum phase_base->ref analyze Peak Picking and Analysis ref->analyze

Sources

Preamble: Decoding the Vibrational Signature of a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Spectrum Analysis of Methyl 2-amino-5-methoxybenzoate

Authored by: A Senior Application Scientist

This compound is a compound of significant interest in the pharmaceutical and fine chemical industries, serving as a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural integrity and purity are paramount, necessitating robust analytical techniques for its characterization. Among these, Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, non-destructive, and highly informative method. This guide provides a comprehensive analysis of the FT-IR spectrum of this compound, grounded in the fundamental principles of vibrational spectroscopy. We will dissect the spectrum, assign key absorption bands to their corresponding molecular vibrations, and provide field-proven protocols for obtaining high-quality data. This document is intended for researchers, analytical scientists, and quality control professionals who require a deep and practical understanding of how to leverage FT-IR for the structural elucidation of this and similar multi-functional aromatic compounds.

The Molecular Architecture: A Vibrational Perspective

To interpret the FT-IR spectrum, one must first understand the molecule's structure and the functional groups that give rise to characteristic vibrations. This compound possesses a 1,2,4-trisubstituted benzene ring adorned with three distinct functional groups: a primary aromatic amine (-NH₂), a methyl ester (-COOCH₃), and a methoxy ether (-OCH₃). Each of these groups, along with the aromatic ring itself, has a unique set of vibrational modes (stretching and bending) that absorb infrared radiation at specific frequencies.

The interplay of these groups—specifically the electronic effects of conjugation and substitution—subtly shifts these frequencies, providing a unique "fingerprint" for the molecule. Our analysis will proceed by examining the distinct regions of the infrared spectrum where these functional groups are expected to manifest.

Caption: Molecular structure of this compound.

Dissecting the Spectrum: Key Vibrational Regions and Assignments

The FT-IR spectrum can be logically divided into the functional group region (~4000-1500 cm⁻¹) and the fingerprint region (~1500-400 cm⁻¹). The former is characterized by stretching vibrations of specific bonds and is highly diagnostic for identifying functional groups.

The N-H Stretching Region (3500-3300 cm⁻¹)
  • Underlying Principle: The bonds between nitrogen and the lighter hydrogen atoms vibrate at high frequencies. For a primary amine (-NH₂), two distinct stretching modes are observed: an asymmetric stretch (higher frequency) and a symmetric stretch (lower frequency).[1]

  • Expected Observation: For this compound, a primary aromatic amine, we anticipate two moderately intense and relatively sharp peaks in this region.[2] Aromatic amines typically absorb at slightly higher frequencies than their aliphatic counterparts.[3]

    • Asymmetric N-H Stretch: ~3400-3500 cm⁻¹

    • Symmetric N-H Stretch: ~3300-3400 cm⁻¹

  • Expert Insight: The sharpness of N-H stretching bands is a key differentiator from the typically broad O-H bands of alcohols or carboxylic acids.[4] This is due to the weaker hydrogen bonding capability of amines compared to hydroxyl groups.[5] The presence of two distinct peaks is definitive proof of a primary (-NH₂) amine.[6]

The C-H Stretching Region (3100-2800 cm⁻¹)
  • Underlying Principle: The stretching frequency of C-H bonds is highly dependent on the hybridization of the carbon atom.

  • Expected Observation:

    • Aromatic C-H Stretch: Weak to medium intensity peaks are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the stretching of C-H bonds on the benzene ring.[7][8]

    • Aliphatic C-H Stretch: Stronger absorptions are expected just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). These arise from the asymmetric and symmetric stretching of the C-H bonds in the two methyl groups (-COOCH₃ and -OCH₃).[9]

The Carbonyl (C=O) Stretching Region (1750-1650 cm⁻¹)
  • Underlying Principle: The C=O double bond is a strong dipole, resulting in one of the most intense and unmistakable absorptions in an IR spectrum.[7] Its position is sensitive to electronic effects like conjugation.

  • Expected Observation: This molecule contains an aromatic ester. Conjugation between the carbonyl group and the benzene ring delocalizes the pi electrons, slightly weakening the C=O bond and lowering its stretching frequency compared to a saturated ester.[10] Therefore, a very strong, sharp peak is predicted in the range of 1730-1715 cm⁻¹ .[10][11]

  • Expert Insight: The position of this peak is a critical diagnostic tool. A value significantly higher (e.g., >1735 cm⁻¹) would suggest a saturated ester, while a lower value could indicate strong intramolecular hydrogen bonding between the carbonyl oxygen and the ortho-amino group's hydrogen, further lowering the frequency.

The Fingerprint Region (1650-400 cm⁻¹): A Wealth of Structural Detail

This region contains a complex series of absorptions from bending vibrations and stretching of single bonds, which are unique to the overall molecular structure.

  • N-H Bending and Aromatic C=C Stretching (1650-1450 cm⁻¹):

    • N-H Scissoring: Primary amines exhibit a characteristic N-H bending (scissoring) vibration in the 1650-1580 cm⁻¹ range.[2][12] This band can sometimes overlap with aromatic ring vibrations.

    • Aromatic C=C Stretches: The benzene ring has several in-plane C=C stretching vibrations, typically appearing as a series of medium to strong bands between 1600 cm⁻¹ and 1450 cm⁻¹.[8]

  • The "Rule of Three" for Aromatic Esters (1300-1000 cm⁻¹):

    • Underlying Principle: Aromatic esters are known to display a characteristic pattern of three strong bands: the C=O stretch (discussed above) and two distinct C-O stretching vibrations.[11]

    • Expected Observation:

      • C=O Stretch: ~1725 cm⁻¹ (as discussed).

      • Asymmetric C-C-O Stretch: A strong band between 1310-1250 cm⁻¹ . This involves the stretching of the bond between the carbonyl carbon and the ester oxygen.[11]

      • Symmetric O-C-C Stretch: A strong band between 1130-1100 cm⁻¹ . This corresponds to the stretching of the bond between the ester oxygen and the methyl carbon.[11]

  • C-N and C-O (Ether) Stretching (1350-1000 cm⁻¹):

    • Aromatic C-N Stretch: Aromatic amines typically show a strong C-N stretching band between 1335-1250 cm⁻¹ .[3][12] This band will likely overlap with the asymmetric C-C-O stretch of the ester.

    • Asymmetric C-O-C (Ether) Stretch: The methoxy group (-OCH₃) will produce a strong, characteristic asymmetric C-O-C stretch, typically observed around 1250-1200 cm⁻¹ . The C-O stretch for aromatic ethers is found in this region.

    • Symmetric C-O-C (Ether) Stretch: A symmetric stretch is also expected near 1050-1000 cm⁻¹ .[13]

  • Aromatic C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹):

    • Underlying Principle: The bending of C-H bonds out of the plane of the aromatic ring produces strong absorptions whose positions are highly indicative of the ring's substitution pattern.[14]

    • Expected Observation: this compound is a 1,2,4-trisubstituted benzene ring. This pattern has two adjacent free hydrogens and one isolated free hydrogen. This typically gives rise to strong absorption bands in the 880-800 cm⁻¹ region.[15][16] The presence of a strong band in this specific window is powerful evidence for this substitution pattern.

Summary of Expected Vibrational Modes

The quantitative data for the expected FT-IR absorptions are summarized below.

Wavenumber (cm⁻¹)Functional Group / MoietyVibrational ModeExpected Intensity
~3450Primary Aromatic Amine (-NH₂)Asymmetric N-H StretchMedium, Sharp
~3350Primary Aromatic Amine (-NH₂)Symmetric N-H StretchMedium, Sharp
3100-3000Aromatic RingC-H StretchWeak to Medium
2960-2850Methyl Groups (-OCH₃)C-H StretchMedium to Strong
~1725Aromatic Ester (-COOCH₃)C=O StretchVery Strong, Sharp
~1620Primary Aromatic Amine (-NH₂)N-H Bend (Scissoring)Medium
1600-1450Aromatic RingC=C Ring StretchesMedium to Strong (multiple bands)
~1280Aromatic Ester / AmineC-C-O Asymmetric Stretch / C-N StretchStrong
~1240Aromatic Ether (-OCH₃)C-O-C Asymmetric StretchStrong
~1120Aromatic Ester (-COOCH₃)O-C-C Symmetric StretchStrong
~1030Aromatic Ether (-OCH₃)C-O-C Symmetric StretchMedium
880-8001,2,4-Trisubstituted RingC-H Out-of-Plane BendStrong

Experimental Protocol: Ensuring Data Integrity

The acquisition of a high-quality, interpretable FT-IR spectrum is contingent upon meticulous sample preparation and a validated experimental workflow. As this compound is a solid at room temperature, the Potassium Bromide (KBr) pellet method is a gold-standard technique.

cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_analysis Part C: Data Analysis start Start: Obtain Dry Sample & KBr grind 1. Grind ~1-2 mg of sample to a fine powder in an agate mortar. start->grind add_kbr 2. Add ~150-200 mg of dry, IR-grade KBr. grind->add_kbr mix 3. Mix and grind thoroughly until the mixture is a homogenous, fine powder. add_kbr->mix load_die 4. Transfer powder to a pellet die. mix->load_die press 5. Apply hydraulic pressure (7-10 tons) to form a transparent pellet. load_die->press mount 6. Mount the KBr pellet in the spectrometer sample holder. press->mount bg 7. Collect a background spectrum (empty sample compartment). mount->bg sample_spec 8. Collect the sample spectrum (typically 16-32 scans at 4 cm⁻¹ resolution). bg->sample_spec process 9. Perform background correction and data processing (e.g., baseline correction). sample_spec->process assign 10. Identify and assign characteristic peaks using correlation tables and known principles. process->assign report End: Report Spectrum and Assignments assign->report

Caption: KBr Pellet FT-IR Experimental Workflow.

Step-by-Step Methodology: KBr Pellet Preparation
  • Drying: Ensure both the this compound sample and the spectroscopic grade KBr powder are completely dry. Moisture is the enemy; it will result in a broad O-H absorption around 3400 cm⁻¹ and can make the KBr pellet opaque.[17] It is best practice to store KBr in an oven at >100 °C and cool it in a desiccator just before use.

  • Grinding & Mixing: Add approximately 1-2 mg of the solid sample to a clean, dry agate mortar.[18] Grind the sample gently with the pestle until it becomes a fine, glossy powder. This step is critical to reduce particle size below the wavelength of the IR radiation, which minimizes scattering effects (the Christiansen effect) and prevents distorted peak shapes.[19]

  • Homogenization: Add 150-200 mg of the dry KBr powder to the mortar. Mix the sample and KBr briefly, then grind the mixture thoroughly for several minutes to ensure the sample is uniformly dispersed within the KBr matrix.[18]

  • Pellet Pressing: Transfer the homogenous powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This will fuse the KBr into a transparent or translucent disc with the sample embedded within it.[18]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Collect the spectrum according to the instrument's standard operating procedure.

Alternative Method: Attenuated Total Reflectance (ATR)

Modern FT-IR spectroscopy often utilizes an ATR accessory, which simplifies sample preparation significantly.[19]

  • Crystal Cleaning: Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Pressure Application: Use the ATR's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.[18]

  • Analysis: Collect the spectrum directly. This method is fast and requires minimal sample, making it ideal for routine analysis.

Conclusion: A Cohesive Vibrational Portrait

The FT-IR spectrum of this compound provides a rich and definitive vibrational signature. The presence of two N-H stretching bands confirms the primary amine, while the position of the intense C=O stretch below 1730 cm⁻¹ is characteristic of an aromatic ester. The "Rule of Three" absorptions in the fingerprint region, combined with strong C-N and C-O ether stretches, further corroborate the ester and methoxy functionalities. Finally, the C-H out-of-plane bending bands provide compelling evidence for the 1,2,4-trisubstitution pattern of the aromatic ring. By following a systematic approach to both spectral interpretation and experimental procedure, FT-IR spectroscopy serves as an indispensable tool for the structural verification and quality assessment of this important pharmaceutical intermediate.

References

  • Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [Online] Available at: [Link]

  • Drawell. Sample Preparation for FTIR Analysis. [Online] Available at: [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Online] Available at: [Link]

  • Edington, S. C., Flanagan, J. C., & Baiz, C. R. (2018). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. The Journal of Physical Chemistry A, 122(34), 6823–6830. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Online] Available at: [Link]

  • CDN. The Infrared Spectra of Aromatic Amines (Anilines). [Online] Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Online] Available at: [Link]

  • UCLA Chemistry. IR Spectroscopy Tutorial: Amines. [Online] Available at: [Link]

  • UCLA Chemistry. IR Spectroscopy Tutorial: Esters. [Online] Available at: [Link]

  • University of the West Indies. Sample preparation for FT-IR. [Online] Available at: [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Online] Available at: [Link]

  • University of Calgary. Benzene and its derivatives. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Online] Available at: [Link]

  • International Journal of Academic Research and Development. (2020). Study of the composition of amines using IR spectroscopy. [Online] Available at: [Link]

  • Edington, S. C., et al. An Empirical IR Frequency Map for Ester C O Stretching Vibrations. ACS Publications. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Online] Available at: [Link]

  • International Journal of Engineering Research & Management Technology. (2023). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives. [Online] Available at: [Link]

  • Schmitt, M., et al. (1999). FTIR spectra of N–H stretching vibrations of 1 H - and 2 H -benzotriazole in the gas phase at six different temperatures. ResearchGate. [Online] Available at: [Link]

  • PubMed Central. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. [Online] Available at: [Link]

  • ResearchGate. FT-IR spectra of N–H stretching vibrations. [Online] Available at: [Link]

  • Chemistry Stack Exchange. (2019). Why are N-H stretching vibrations often sharp and not broad?. [Online] Available at: [Link]

  • Spectra Analysis Instruments, Inc. Determining benzene ring substitution patterns from IR spectra. [Online] Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Online] Available at: [Link]

  • ResearchGate. FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic.... [Online] Available at: [Link]

  • Oregon State University. Aromatic Fingerprint Vibrations. [Online] Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Online] Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Online] Available at: [Link]

  • MDPI. (2023). Enhanced Mechanical and Thermal Properties of Epoxy Resins.... [Online] Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. ATR/FT-IR Spectroscopic Technique for the Estimation of the Methoxy Polyethylene Glycol 5000 Content.... [Online] Available at: [Link]

  • PubChem. Methyl 2-Methoxybenzoate. [Online] Available at: [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Online] Available at: [Link]

  • Scribd. Infrared Correlation Chart for Amines. [Online] Available at: [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 2-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of Methyl 2-amino-5-methoxybenzoate (C₉H₁₁NO₃, Exact Mass: 181.0739 Da). Aimed at professionals in research and drug development, this document elucidates the core fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By understanding these fragmentation patterns, researchers can enhance compound identification, structural elucidation, and impurity profiling. This guide integrates established mass spectrometry principles with specific insights into the fragmentation of aromatic compounds bearing amino, methoxy, and methyl ester functionalities, including the notable "ortho effect."

Introduction: The Significance of this compound

This compound is a key building block and intermediate in the synthesis of a variety of pharmaceutical compounds and other fine chemicals.[1] Its trifunctional nature, possessing an aromatic amine, a methoxy ether, and a methyl ester, presents a unique and interesting case for mass spectrometric analysis. A thorough understanding of its fragmentation behavior is crucial for its unambiguous identification in complex matrices, for quality control during synthesis, and for metabolite identification studies.

This guide will delve into the mechanistic details of its fragmentation, providing a predictive framework for interpreting its mass spectra. We will explore how the interplay between the electron-donating amino and methoxy groups and the electron-withdrawing methyl ester group, along with their ortho positioning, dictates the fragmentation pathways.

Foundational Principles of Mass Spectrometry Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The fragmentation of a molecule within a mass spectrometer is not a random process but is governed by the principles of chemical stability. Ionized molecules, particularly the radical cations formed in Electron Ionization (EI), are high-energy species that dissipate this excess energy by breaking chemical bonds. The most probable fragmentation pathways are those that lead to the formation of the most stable products, both the charged fragment (ion) and the neutral loss.

For this compound, key fragmentation drivers include:

  • Alpha-cleavage: Bond cleavage adjacent to a functional group, such as the carbonyl group of the ester or the nitrogen of the amine.

  • Loss of stable neutral molecules: Elimination of small, stable molecules like carbon monoxide (CO), methanol (CH₃OH), or formaldehyde (CH₂O).

  • Rearrangements: Intramolecular reactions, such as the McLafferty rearrangement or ortho effects, that precede or accompany fragmentation.[2][3][4]

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a "fingerprint" that is highly reproducible and useful for library matching.

The Molecular Ion and Initial Fragmentation Steps

Upon EI, this compound will form a molecular ion (M⁺•) at an m/z of 181. The initial fragmentation events are dictated by the stability of the resulting ions and neutral radicals. The primary fragmentation pathways are expected to involve the ester and methoxy groups.

A key fragmentation is the loss of the methoxy radical (•OCH₃) from the ester group, leading to the formation of a stable acylium ion.

  • [M - 31]⁺: Loss of •OCH₃ (m/z 150)

Another significant initial fragmentation is the loss of a methyl radical (•CH₃) from the methoxy group.

  • [M - 15]⁺: Loss of •CH₃ (m/z 166)

The "Ortho Effect": A Dominant Fragmentation Pathway

The ortho positioning of the amino and methyl ester groups is expected to induce a specific fragmentation pathway known as the "ortho effect."[2][3][4][5] This involves the intramolecular interaction of the two adjacent functional groups, leading to the elimination of a neutral molecule. In this case, the loss of methanol (CH₃OH) is a highly probable event.

  • [M - 32]⁺: Loss of CH₃OH (m/z 149)

This rearrangement is a diagnostic marker for the ortho-substitution pattern and is often a prominent peak in the spectrum.

Secondary Fragmentation and Characteristic Ions

The primary fragment ions will undergo further fragmentation to produce a cascade of smaller ions.

  • From m/z 150: The acylium ion can lose carbon monoxide (CO) to form a substituted phenyl cation.

    • m/z 150 → m/z 122 + CO

  • From m/z 149: The ion resulting from the ortho effect can also lose CO.

    • m/z 149 → m/z 121 + CO

Proposed EI Fragmentation Pathway

EI_Fragmentation M [C₉H₁₁NO₃]⁺• m/z 181 frag150 [C₈H₈NO₂]⁺ m/z 150 M->frag150 - •OCH₃ frag166 [C₈H₈NO₃]⁺ m/z 166 M->frag166 - •CH₃ frag149 [C₈H₇NO₂]⁺• m/z 149 M->frag149 - CH₃OH (ortho effect) frag122 [C₇H₈NO]⁺ m/z 122 frag150->frag122 - CO frag121 [C₇H₅NO]⁺• m/z 121 frag149->frag121 - CO

Caption: Proposed EI fragmentation pathway for this compound.

Summary of Predicted EI Fragments
m/zProposed FormulaDescription of Loss
181[C₉H₁₁NO₃]⁺•Molecular Ion (M⁺•)
166[C₈H₈NO₃]⁺Loss of •CH₃ from methoxy group
150[C₈H₈NO₂]⁺Loss of •OCH₃ from ester group
149[C₈H₇NO₂]⁺•Loss of CH₃OH via ortho effect
122[C₇H₈NO]⁺Loss of CO from m/z 150
121[C₇H₅NO]⁺•Loss of CO from m/z 149

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a "soft" ionization technique that typically produces protonated molecules [M+H]⁺ with minimal in-source fragmentation. Structural information is obtained through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

The Protonated Molecule

In positive ion mode ESI, this compound will readily form a protonated molecule [M+H]⁺ at an m/z of 182. The primary site of protonation is likely the more basic amino group.

ESI-MS/MS Fragmentation

The fragmentation of the [M+H]⁺ ion in the collision cell will also be driven by the formation of stable ions and neutral losses.

  • Loss of Methanol: Similar to the EI fragmentation, the loss of a neutral methanol molecule is a highly favorable pathway, especially due to the ortho positioning of the amino and ester groups that can facilitate proton transfer.

    • [M+H - CH₃OH]⁺: m/z 182 → m/z 150

  • Loss of Water: The amino group can also participate in the loss of a water molecule.

    • [M+H - H₂O]⁺: m/z 182 → m/z 164

  • Loss of Carbon Monoxide and Methanol: A sequential loss of CO and CH₃OH is also plausible.

    • m/z 182 → m/z 150 → m/z 122

Proposed ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation MH [C₉H₁₂NO₃]⁺ m/z 182 frag150 [C₈H₈NO₂]⁺ m/z 150 MH->frag150 - CH₃OH frag164 [C₉H₁₀NO₂]⁺ m/z 164 MH->frag164 - H₂O frag122 [C₇H₈NO]⁺ m/z 122 frag150->frag122 - CO

Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.

Summary of Predicted ESI-MS/MS Fragments
Precursor m/zProduct m/zProposed Formula of Product IonDescription of Neutral Loss
182150[C₈H₈NO₂]⁺Methanol (CH₃OH)
182164[C₉H₁₀NO₂]⁺Water (H₂O)
150122[C₇H₈NO]⁺Carbon Monoxide (CO)

Experimental Protocols

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

EI-MS Analysis (via Gas Chromatography)
  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-400.

ESI-MS/MS Analysis (via Liquid Chromatography or Direct Infusion)
  • LC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or similar.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Gas Temperature: 300°C.

  • Gas Flow: 5 L/min.

  • Nebulizer: 45 psi.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • MS/MS Conditions: Isolate the precursor ion at m/z 182 and perform product ion scans using a collision energy of 10-30 eV.

Conclusion

The mass spectrometric fragmentation of this compound is characterized by predictable pathways influenced by its functional groups and their relative positions on the aromatic ring. Under EI, the fragmentation is dominated by losses from the ester and methoxy groups, with a significant contribution from the "ortho effect" leading to the loss of methanol. In ESI-MS/MS, the protonated molecule primarily fragments through the loss of stable neutral molecules such as methanol and water. This guide provides a robust framework for the identification and structural confirmation of this important synthetic intermediate, empowering researchers in their analytical endeavors.

References

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83–94. [Link]

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. ResearchGate. [Link]

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PubMed. [Link]

  • Bowie, J. H., & White, P. Y. (1969). The loss of CO from the ortho, meta and para forms of deprotonated methyl benzoate in the gas phase. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Mikaia, A. I., et al. (2012). The ortho-effect in ionized (2-methylphenyl)methyl benzoate. ResearchGate. [Link]

  • Chem-Impex. (n.d.). 5-Amino-2-methoxy-benzoic acid methyl ester. Chem-Impex International. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). 2-Amino-5-methylbenzoic acid. NIST WebBook. [Link]

  • Chemsrc. (n.d.). This compound. Chemsrc.com. [Link]

Sources

A Senior Application Scientist's Technical Guide to Methyl 2-amino-5-methoxybenzoate: Sourcing, Quality Control, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals on the procurement and application of Methyl 2-amino-5-methoxybenzoate (CAS No. 2475-80-1). This document moves beyond a simple supplier list to provide a comprehensive framework for strategic sourcing, incoming material validation, and effective utilization in a laboratory setting. It includes a comparative analysis of commercially available suppliers, detailed protocols for quality control via High-Performance Liquid Chromatography (HPLC), and expert insights into its applications as a key intermediate in organic synthesis. The guide is structured to ensure scientific integrity and empower researchers to make informed decisions, ensuring the quality and reproducibility of their work.

Introduction to this compound

This compound is an aromatic amine and ester derivative of benzoic acid. Its molecular structure, featuring an amino group, a methoxy group, and a methyl ester, makes it a versatile and valuable building block in synthetic chemistry. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, positioning it as a crucial starting material or intermediate in the synthesis of more complex molecules.[1][2] It is primarily utilized in the development of pharmaceuticals, agrochemicals, and dyestuffs.[1][2]

Chemical Identity
  • Chemical Name: this compound

  • Synonyms: 5-Methoxy-2-aminobenzoic acid methyl ester, 5-Methylanthranilic acid

  • CAS Number: 2475-80-1

  • Molecular Formula: C₉H₁₁NO₃

  • Molecular Weight: 181.19 g/mol [3]

cluster_molecule This compound C1 C C2 C C1->C2 C_ester C(=O)OCH₃ C1->C_ester C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 O_methoxy OCH₃ C4->O_methoxy C6 C C5->C6 C6->C1 N1 NH₂ C6->N1

Caption: Chemical structure of this compound.

Physicochemical Properties and Safe Handling

Understanding the compound's properties is paramount for safe laboratory handling and for designing experimental conditions.

  • Appearance: Typically a yellow to brown or black solid or liquid.

  • Solubility: Slightly soluble in water (1.1 g/L at 25°C).[1]

  • Melting Point: 37-38°C.

  • Storage: Should be stored at room temperature or between 2-8°C, kept in a dark place under an inert atmosphere, and sealed in a dry environment. It is noted to be moisture-sensitive and should be kept away from oxidizing agents and acids.[1]

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

  • Signal Word: Warning.[4]

  • Precautionary Statements: Researchers should wear appropriate personal protective equipment (PPE), including gloves and eye protection.[4] Handling should occur in a well-ventilated area, such as a fume hood, to avoid inhalation.[4][5] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[5]

Synthesis and Quality Control Overview

While end-users will procure this compound, understanding its synthesis provides context for potential impurities. A common synthetic route involves the reduction of the corresponding nitro compound, 5-Methoxy-2-nitrobenzoic acid, which can be hydrogenated over a palladium-on-carbon (Pd/C) catalyst.[6]

The purity of this intermediate is critical, as impurities can carry through to subsequent synthetic steps, potentially impacting the yield, purity, and biological activity of the final target molecule.[7] Therefore, independent quality control (QC) on incoming material is a non-negotiable step in a regulated or quality-focused research environment. Standard analytical techniques for quality assurance include:

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural confirmation.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups.[10]

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile chemical intermediate.[1][2] The amino group can be readily diazotized or acylated, while the ester can be hydrolyzed or aminated, and the aromatic ring itself can undergo further substitution. This multi-functionality makes it a valuable precursor in multi-step syntheses within several industries:

  • Pharmaceuticals: As a starting material for the synthesis of complex heterocyclic structures and active pharmaceutical ingredients (APIs).[1][2]

  • Agrochemicals: Used in the development of novel pesticides and herbicides.[1]

  • Dyestuffs: Incorporated into the synthesis of specialized dyes.[1]

cluster_workflow Procurement & Validation Workflow A Identify Synthetic Need for Intermediate B Research & Select Potential Suppliers (See Table 1) A->B C Procure Material (CAS 2475-80-1) B->C D Incoming Material Quality Control (QC) (See Protocol 6.1) C->D E Material Accepted (Meets Purity Spec) D->E Pass G Material Rejected (Contact Supplier) D->G Fail F Proceed to Downstream Synthesis E->F

Caption: A typical workflow from identifying a chemical need to validation.

Commercially Available Suppliers

Sourcing high-purity this compound is a critical first step for any research campaign. The following table summarizes key information from various commercial suppliers. Researchers should always verify the certificate of analysis (CoA) for their specific lot.

SupplierDistributor/PartnerCAS NumberPurityAvailable Quantities
Sigma-Aldrich Ambeed, Inc.2475-80-197%1 g, 5 g, 10 g, 25 g, 100 g
Thermo Scientific Chemicals Fisher Scientific2475-80-196%250 mg
Crysdot LLC -2475-80-197%100 g (other sizes by quote)
ChemicalBook Multiple (Aggregator)2475-80-198% - 99%100 g, 1 kg, 5 kg, 25 kg+

(Data compiled from publicly available information on supplier websites. Availability and purity may vary by lot and region).[1][11]

Experimental Protocols: Quality Control of Incoming Material

To ensure the trustworthiness of experimental results, every batch of starting material must be validated. The following is an exemplary protocol for purity assessment using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol: Purity Analysis by RP-HPLC

This protocol is a standard starting point for verifying the purity of a newly acquired lot of this compound.[8][10]

1. Objective: To determine the purity of this compound by calculating the percent area of the main peak relative to all other peaks detected by UV absorbance.

2. Materials and Reagents:

  • This compound sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA), HPLC-grade

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • HPLC system with UV detector

  • 0.45 µm syringe filters

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v)

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of Acetonitrile to create a 1 mg/mL stock solution. Dilute this stock solution 1:10 with Mobile Phase A to a final concentration of 100 µg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.

4. HPLC Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 254 nm

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 20% B

    • 18.1-25 min: 20% B (re-equilibration)

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the area percent of the main peak corresponding to this compound.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

  • The result should be compared against the purity stated on the supplier's Certificate of Analysis.

cluster_hplc HPLC Analysis Workflow A Prepare Mobile Phases (A & B) D Equilibrate HPLC System & Column A->D B Prepare Sample (~100 µg/mL) C Filter Sample (0.45 µm) B->C E Inject Sample C->E D->E F Acquire Data (Chromatogram) E->F G Integrate Peaks & Calculate Area % F->G H Compare to CoA & Report Purity G->H

Caption: Step-by-step workflow for HPLC purity analysis.

Conclusion

This compound is a readily available and highly valuable intermediate for professionals in the pharmaceutical, agrochemical, and materials science fields. A successful research outcome, however, is fundamentally dependent on the quality of the starting materials. By partnering with reputable suppliers and, critically, implementing a robust in-house quality control protocol, researchers can establish a self-validating system that ensures the integrity and reproducibility of their synthetic work. This guide provides the foundational knowledge, sourcing information, and actionable protocols to achieve that standard.

References

  • METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS CAS-No. Loba Chemie. [Link]

  • A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzo
  • The Indispensable Role of Methyl 2-Methoxy-5-Sulfamoylbenzoate in Modern Pharmaceutical Manufacturing . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • This compound . Crysdot LLC. [Link]

  • Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate . MDPI. [Link]

  • Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • This compound | C9H11NO3 . PubChem - NIH. [Link]

  • Synthesis of methyl 2-amino-4,5-dimethoxybenzoate . ResearchGate. [Link]

  • Quality control and analytical techniques for biopharmaceuticals . PubMed. [Link]

  • NIOSH Manual of Analytical Methods (NMAM), 5th Edition . CDC. [Link]

Sources

Methyl 2-amino-5-methoxybenzoate: A Comprehensive Technical Safety Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the safety data for Methyl 2-amino-5-methoxybenzoate (CAS No. 2475-80-1), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the causality behind safety protocols and handling procedures. The information herein is synthesized from authoritative sources to ensure scientific integrity and empower users to work with this compound safely and effectively.

Chemical Identity and Core Properties

This compound is an aromatic ester.[3] Its structure, featuring an amino group and a methoxy group on the benzene ring, makes it a versatile building block in organic synthesis.[2][3] However, these same functional groups contribute to its hazardous properties, necessitating careful handling.

PropertyValueSource(s)
CAS Number 2475-80-1[4]
Molecular Formula C₉H₁₁NO₃[5]
Molecular Weight 181.19 g/mol [5]
Appearance Light brown to brown solid[3]
Solubility Slightly soluble in water (1.1 g/L at 25°C)[1]
Melting Point 37-38°C[3]
Boiling Point 298.8 ± 20.0 °C (Predicted)[3]
Density 1.179 ± 0.06 g/cm³ (Predicted)[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[5] The primary hazards are related to its irritant properties.[1][5]

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Serious Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

(Data sourced from PubChem)[5]

The presence of the amino group can contribute to skin and eye irritation, while the overall aromatic structure can lead to respiratory tract irritation upon inhalation of dust or fumes.[3]

Toxicological Profile: A Data Gap

A thorough review of publicly available toxicological data reveals a significant gap in our understanding of this compound's effects. While the irritant properties are well-documented through GHS classifications, comprehensive studies on acute toxicity (e.g., LD50/LC50 values), carcinogenicity, mutagenicity, and reproductive toxicity have not been fully investigated.[4] One authoritative source explicitly states, "The toxicological properties have not been fully investigated."[4]

Expert Insight: This lack of data necessitates a cautious approach. In the absence of comprehensive toxicological information, it is prudent to treat this compound with a high degree of care, assuming it may have other, as-yet-undocumented hazardous properties. All handling should be performed with the goal of minimizing any potential for exposure.

Exposure Control and Personal Protection: A Self-Validating System

Given the known irritant hazards and the unknown long-term toxicological effects, a robust exposure control plan is critical. The following protocols are designed as a self-validating system to ensure minimal contact.

Engineering Controls

The primary line of defense is to control the environment where the chemical is handled.

  • Fume Hood: All weighing, transferring, and reaction setup involving this compound must be conducted in a properly functioning chemical fume hood.[6] This is non-negotiable and serves to contain any dust or vapors at the source.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical.

  • Eye Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[7] A face shield should be worn in situations where there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.[6] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound.

  • Skin and Body Protection: A laboratory coat is mandatory.[6] For larger quantities or in situations with a higher risk of spills, consider additional protective clothing such as an apron or coveralls.

  • Respiratory Protection: If working outside of a fume hood is unavoidable (a situation that should be avoided), or if dust levels are high, a full-face respirator with an appropriate particulate filter should be used.[7]

Safe Handling and Storage Protocols

Handling
  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.

  • Dispensing: When weighing the solid, use a spatula and avoid creating dust. If the material is finely powdered, consider using a glove bag or a similar containment solution for weighing.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Heating: Avoid strong heating, as this can lead to decomposition and the release of hazardous fumes.[6]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory.

Storage
  • Container: Store in a tightly closed, properly labeled container.[6]

  • Location: Keep in a cool, dry, and well-ventilated area.[8]

  • Incompatibilities: Store away from strong oxidizing agents and acids.[4] The amino group can react with strong acids, and the compound as a whole can be oxidized.

  • Moisture: The material is noted to be moisture-sensitive, so storage in a desiccator or under an inert atmosphere is recommended for long-term stability.[4]

Emergency Procedures: A Logical Workflow

In the event of an exposure or spill, a rapid and logical response is essential to minimize harm.

Hazard Response Workflow

HazardResponse cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention Inhalation Inhalation FreshAir Move to Fresh Air Inhalation->FreshAir SkinContact Skin Contact WashSkin Wash Skin with Soap & Water (15 min) SkinContact->WashSkin EyeContact Eye Contact RinseEyes Rinse Eyes with Water (15 min) EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse Mouth Ingestion->RinseMouth SeekMedical Seek Medical Attention FreshAir->SeekMedical If breathing is difficult WashSkin->SeekMedical If irritation persists RinseEyes->SeekMedical RinseMouth->SeekMedical

Caption: Logical workflow for responding to an exposure event.

First-Aid Measures
  • Inhalation: Remove the individual to fresh air.[6] If breathing is difficult or symptoms persist, seek immediate medical attention.[6]

  • Skin Contact: Immediately remove contaminated clothing.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[3] If skin irritation persists, seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Contain: Wearing appropriate PPE, carefully sweep up the spilled solid. Avoid generating dust.

  • Collect: Place the spilled material into a suitable, labeled container for disposal.[6]

  • Clean: Clean the spill area with a damp cloth or paper towel to remove any remaining residue.

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[6]

Stability and Reactivity

  • Reactivity: No specific reactivity data is available, but it is expected to be stable under normal conditions.

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Heat, flames, sparks, and exposure to moisture.[4][6]

  • Incompatible Materials: Strong oxidizing agents and strong acids.[4]

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[6]

Ecological Information

Disposal Considerations

All waste containing this compound should be treated as hazardous chemical waste. Disposal must be carried out by a licensed waste disposal company and in strict accordance with all applicable national and regional regulations.[6] Do not dispose of this material in the general trash or down the drain.

Regulatory Information

While comprehensive regulatory listings are not extensively detailed in the available literature, one source indicates that this compound is not subject to the reporting requirements of SARA Title III, Sections 302 or 313 in the United States.[6] However, users are advised to consult their local and national regulations for a complete understanding of their obligations.

References

  • This compound | CAS#:2475-80-1 | Chemsrc. (n.d.). Retrieved January 10, 2026, from [Link]

  • This compound | C9H11NO3 | CID 13052275 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved January 10, 2026, from [Link]

  • METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS CAS-No. - Loba Chemie. (n.d.). Retrieved January 10, 2026, from [Link]

  • Safety Data Sheet: Methyl benzoate - Chemos GmbH&Co.KG. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

Reactivity of the amine group in Methyl 2-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Amine Group in Methyl 2-amino-5-methoxybenzoate

Abstract

This compound is a versatile building block in organic synthesis, prized for its trifunctional nature. Its utility is largely dictated by the reactivity of its primary aromatic amine group, which is strategically modulated by the presence of both an electron-donating methoxy group and an electron-withdrawing methyl ester group. This technical guide provides an in-depth analysis of the electronic and steric factors governing the nucleophilicity of this amine. It further details the causality behind experimental choices for key transformations including N-acylation and diazotization, offering field-proven, step-by-step protocols for researchers, scientists, and drug development professionals.

Introduction: The Molecular Architecture and Synthetic Value

This compound (CAS No: 2475-80-1, Molecular Formula: C₉H₁₁NO₃) is a substituted anthranilate ester. Its structure is unique in that the primary amine at the C2 position is flanked by a methyl ester and influenced by a methoxy group at the C5 position. This specific arrangement of functional groups makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] The reactivity of the amine group is the cornerstone of its synthetic utility, serving as a handle for a wide array of chemical modifications. Understanding the electronic interplay of the substituents is paramount to predicting and controlling its chemical behavior.

Fundamental Principles: Electronic and Steric Control of Amine Reactivity

The reactivity of the amine group in this compound is not straightforward; it is the result of a delicate balance between competing electronic effects from the other ring substituents.

  • The Amine Group (-NH₂): As a primary aromatic amine, the lone pair of electrons on the nitrogen atom is delocalized into the benzene ring through resonance. This delocalization reduces its basicity and nucleophilicity compared to aliphatic amines but makes it a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[2]

  • The Methoxy Group (-OCH₃): Located at the C5 position (para to the amine), the methoxy group is a powerful electron-donating group (EDG) through resonance (+R effect). It pushes electron density into the aromatic ring, which in turn increases the electron density on the amine's nitrogen atom. This effect enhances the nucleophilicity and basicity of the amine compared to unsubstituted aniline.[2][3][4]

  • The Methyl Ester Group (-COOCH₃): Positioned at C2 (ortho to the amine), the methyl ester is an electron-withdrawing group (EWG) through both inductive (-I effect) and resonance (-R effect). It pulls electron density away from the ring and, by proximity, directly reduces the electron density on the nitrogen atom. This deactivating effect diminishes the amine's nucleophilicity.

The net reactivity of the amine is a summation of these influences. The strong electron-donating effect of the para-methoxy group generally outweighs the deactivating effect of the ortho-methyl ester, rendering the amine sufficiently nucleophilic for a variety of important transformations.

Caption: Interplay of electronic effects on the amine group's reactivity.

Key Transformations of the Amine Group

The modulated nucleophilicity of the amine group allows for several high-yield transformations critical for molecular elaboration.

N-Acylation: Protection and Derivatization

N-acylation is a fundamental reaction that converts the primary amine into a secondary amide. This transformation is often used to protect the amine group during subsequent reactions (e.g., nitration or halogenation) or to install specific acyl moieties as part of a larger synthetic strategy.[5][6] The resulting amide is significantly less basic and nucleophilic, and the bulky acyl group can provide steric hindrance.

The reaction proceeds via nucleophilic acyl substitution, where the amine's lone pair attacks the electrophilic carbonyl carbon of an acylating agent like an acid chloride or anhydride.

Causality in Protocol Design:

  • Choice of Acylating Agent: Acetyl chloride is highly reactive, while acetic anhydride is more moderate. The choice depends on the desired reaction rate and the substrate's stability.

  • Base: When using an acyl chloride, a base (e.g., pyridine, triethylamine, or NaOH in Schotten-Baumann conditions) is required to neutralize the HCl byproduct, driving the equilibrium towards the product.[6] For anhydrides, a catalytic amount of base can accelerate the reaction.

  • Solvent: Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred as they do not compete with the amine as a nucleophile.

G Workflow: N-Acylation start Start: This compound in Aprotic Solvent (DCM) add_reagents Add Acylating Agent (e.g., Acetyl Chloride) + Base (e.g., Pyridine) start->add_reagents reaction Stir at 0°C to RT Monitor by TLC add_reagents->reaction workup Aqueous Workup (Wash with aq. NaHCO₃, Brine) reaction->workup purify Purification (Recrystallization or Column Chromatography) workup->purify product Product: N-Acylated Derivative purify->product

Caption: General experimental workflow for N-Acylation.

Diazotization and Sandmeyer Reactions

Diazotization is a powerful transformation unique to primary aromatic amines. It involves reacting the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a highly versatile arenediazonium salt intermediate.[7][8] These salts are valuable because the diazonio group (-N₂⁺) is an excellent leaving group (releasing N₂ gas) and can be displaced by a wide variety of nucleophiles.

This opens the door to the Sandmeyer reaction, allowing the introduction of halides (-Cl, -Br), cyano (-CN), and other groups onto the aromatic ring in the position formerly occupied by the amine.[8][9]

Causality in Protocol Design:

  • Low Temperature: Arenediazonium salts are unstable and can decompose violently at higher temperatures. Maintaining the reaction at 0-5 °C is critical for safety and yield.

  • Acid: A strong, non-nucleophilic acid like H₂SO₄ or HCl is required to generate the active nitrosating agent (nitrous acid) and to prevent the newly formed diazonium salt from coupling with unreacted amine.

  • Copper(I) Catalyst: In the Sandmeyer reaction, a catalytic amount of a copper(I) salt (e.g., CuCl, CuBr) is essential to facilitate the single-electron transfer mechanism required for the displacement of the diazonio group.

G Pathway: Diazotization to Sandmeyer Product start This compound in Strong Acid (e.g., HCl) diazotization Add NaNO₂(aq) dropwise at 0-5 °C start->diazotization diazonium Intermediate: Arenediazonium Salt diazotization->diazonium sandmeyer Add Cu(I)X (e.g., CuCl, CuBr) Warm to RT diazonium->sandmeyer Displacement of N₂ product Sandmeyer Product (e.g., Methyl 2-chloro-5-methoxybenzoate) sandmeyer->product

Caption: Logical pathway from amine to Sandmeyer product via diazotization.

Validated Experimental Protocols

The following protocols are presented as self-validating systems, with each step designed to ensure optimal yield and purity.

Protocol 1: N-Acetylation using Acetic Anhydride

This protocol describes the synthesis of Methyl 2-acetamido-5-methoxybenzoate.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine (catalytic)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in DCM (approx. 15 mL per gram of substrate).

  • Addition of Reagents: Add acetic anhydride (1.2 eq) to the solution, followed by a catalytic amount of pyridine (0.1 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) to neutralize acetic acid and pyridine, followed by brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure Methyl 2-acetamido-5-methoxybenzoate.

ReagentMolar Eq.Purpose
This compound1.0Substrate
Acetic Anhydride1.2Acetylating Agent
Pyridine0.1Catalyst
Dichloromethane-Solvent
Protocol 2: Diazotization and Sandmeyer Bromination

This protocol describes the synthesis of Methyl 2-bromo-5-methoxybenzoate.

Materials:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Hydrobromic Acid (HBr, 48%)

  • Copper(I) Bromide (CuBr)

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Methodology:

  • Diazonium Salt Formation: a. In a 250 mL three-necked flask fitted with a mechanical stirrer and a thermometer, prepare a solution of this compound (1.0 eq) in 48% HBr and water. b. Cool the stirred suspension to 0 °C in an ice-salt bath. c. Prepare a solution of NaNO₂ (1.1 eq) in cold water. Add this solution dropwise to the amine suspension, ensuring the internal temperature is maintained between 0 and 5 °C. d. Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of a clear solution indicates the generation of the diazonium salt.

  • Sandmeyer Reaction: a. In a separate flask, dissolve CuBr (1.2 eq) in 48% HBr with gentle warming, then cool to 0 °C. b. Slowly and carefully add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed. c. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Workup and Isolation: a. Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL). b. Combine the organic extracts and wash with water, followed by brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford pure Methyl 2-bromo-5-methoxybenzoate.

Conclusion

The amine group of this compound possesses a finely tuned reactivity profile, governed by the competing electronic influences of its ortho-ester and para-methoxy substituents. This balance allows for robust and high-yield execution of synthetically crucial reactions like N-acylation and diazotization. By understanding the mechanistic principles and applying the validated protocols detailed in this guide, researchers can effectively leverage this versatile molecule as a key building block for the synthesis of complex, high-value chemical entities in drug discovery and materials science.

References

  • Effect of Substituents on the Basicity of Anilines. (2020). YouTube.
  • Reactions of Aniline. Chemistry Steps. Retrieved from [Link]

  • Hameed, A., et al. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry. Retrieved from [Link]

  • Seybold, P. G., et al. (2000). Substituent effects on the physical properties and pKa of aniline. Semantic Scholar. Retrieved from [Link]

  • Fagal, G. A., et al. (2007). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Xu, W. L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]

  • Synthesis of methyl 2-methoxy-4-acetylamino-5-chlorobenzoate. PrepChem.com. Retrieved from [Link]

  • Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. (2006). Google Patents.
  • Muthu, K., et al. (2014). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. ResearchGate. Retrieved from [Link]

  • Diazotisation. Organic Chemistry Portal. Retrieved from [Link]

  • Amine Reactivity. MSU Chemistry. Retrieved from [Link]

  • Wierckx, N., et al. (2015). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org. Retrieved from [Link]

  • Synthesis of (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. MDPI. Retrieved from [Link]

  • This compound. PubChem. Retrieved from [Link]

  • Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. (2016). Google Patents.
  • Cilibrizzi, A., et al. (2019). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Retrieved from [Link]

  • Xu, W. L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Semantic Scholar. Retrieved from [Link]

  • Kalatzis, E. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Jasinski, J. M., et al. (2012). Methyl 2-amino-5-bromobenzoate. ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Electronic Effects in Methyl 2-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the electronic landscape within Methyl 2-amino-5-methoxybenzoate, a molecule of significant interest in the fields of medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, a nuanced understanding of the interplay between the amino, methoxy, and methyl ester substituents is paramount for predicting reactivity, designing novel molecular architectures, and elucidating structure-activity relationships. This document moves beyond a cursory overview to deliver field-proven insights into the causality behind the observed electronic properties and outlines self-validating experimental and computational protocols for their investigation.

The Duality of Methoxy: Deconstructing Electronic Influence

The electronic character of a substituted benzene ring is a primary determinant of its chemical behavior. In this compound, the methoxy group (–OCH₃) plays a pivotal role, exhibiting a fascinating duality in its electronic influence.[1] This duality arises from two competing effects: the inductive effect and the resonance effect.[2][3]

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the carbon atom of the benzene ring through the sigma (σ) bond.[1][2] This is a distance-dependent effect that weakens with an increasing number of intervening bonds.[1]

  • Resonance Effect (+M or +R): The lone pairs of electrons on the oxygen atom can be delocalized into the adjacent π-system of the aromatic ring.[1][2] This delocalization increases the electron density of the π-system, a phenomenon known as a positive resonance or mesomeric effect.[1]

In most cases involving a methoxy group attached to an aromatic ring, the electron-donating resonance effect is the dominant factor, making the ring more electron-rich and, consequently, more susceptible to electrophilic attack.[1][2][4] This enhanced nucleophilicity is a cornerstone of the reactivity of many methoxy-substituted aromatic compounds.[1]

Synergistic and Antagonistic Effects in this compound

The electronic properties of this compound are not solely dictated by the methoxy group. The amino (–NH₂) and methyl ester (–COOCH₃) groups also exert significant influence, creating a complex electronic environment.

  • Amino Group (–NH₂): Similar to the methoxy group, the amino group is a strong activating group. It possesses a lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring, exhibiting a strong positive resonance effect (+M). It also has a weaker electron-withdrawing inductive effect (-I). The overall effect is strong activation of the ring, particularly at the ortho and para positions.

  • Methyl Ester Group (–COOCH₃): In contrast, the methyl ester group is a deactivating group. The carbonyl (C=O) portion is strongly electron-withdrawing through both resonance (-M) and induction (-I). This withdrawal of electron density makes the aromatic ring less nucleophilic and directs incoming electrophiles to the meta position.

In this compound, the amino group is at position 2, and the methoxy group is at position 5. The interplay of their electronic effects is as follows:

  • Cooperative Activation: Both the amino and methoxy groups are electron-donating by resonance, thus activating the ring towards electrophilic aromatic substitution. The amino group, being a stronger activator, will have a more pronounced effect.

  • Positional Influence: The amino group at C2 strongly activates the ortho (C3) and para (C6) positions. The methoxy group at C5 activates its ortho (C4, C6) and para (C2) positions. The C6 position is therefore strongly activated by both groups.

  • Deactivating Influence of the Ester: The methyl ester group at C1 deactivates the ring, particularly at the ortho and para positions relative to itself.

The net result is a highly nuanced reactivity profile where certain positions on the ring are significantly more electron-rich than others.

Caption: Interplay of electronic effects in this compound.

Quantifying Electronic Effects: The Hammett Equation

The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds.[5] It relates the reaction rates and equilibrium constants of substituted benzoic acid derivatives to those of the unsubstituted parent compound.[5] The equation is expressed as:

log(K/K₀) = σρ or log(k/k₀) = σρ

Where:

  • K or k is the equilibrium or rate constant for the substituted reactant.

  • K₀ or k₀ is the constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which depends on the nature of the reaction.

The sign and magnitude of the Hammett substituent constant (σ) for the methoxy group are position-dependent:[6]

SubstituentPositionσ ValueElectronic Effect
Methoxy (–OCH₃)para-0.27Electron-donating
Methoxy (–OCH₃)meta+0.12Electron-withdrawing

Table 1: Hammett constants for the methoxy group.

At the para position, the electron-donating resonance effect of the methoxy group is dominant, resulting in a negative σ value.[2][7] Conversely, at the meta position, the resonance effect is not operative on the reaction center, and the electron-withdrawing inductive effect prevails, leading to a positive σ value.[2][6]

Experimental and Computational Workflows for Characterization

A multi-pronged approach combining spectroscopic analysis and computational modeling is essential for a thorough characterization of the electronic effects in this compound.

Spectroscopic Analysis

Objective: To probe the electronic environment of the molecule through the interaction of electromagnetic radiation with its constituent atoms and bonds.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • Principle: The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment. Electron-donating groups will shield nearby nuclei, causing their signals to appear at a lower chemical shift (upfield), while electron-withdrawing groups will deshield them, resulting in a downfield shift.

    • Protocol:

      • Dissolve a 5-10 mg sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

      • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

      • Analyze the chemical shifts of the aromatic protons and carbons to map the electron density distribution around the ring. Compare these shifts to those of unsubstituted methyl benzoate and other relevant substituted analogs.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Principle: The vibrational frequencies of functional groups are influenced by their electronic environment. For example, the stretching frequency of the carbonyl group (C=O) in the methyl ester will be affected by the electron-donating or -withdrawing nature of the other ring substituents.

    • Protocol:

      • Prepare a sample of this compound, typically as a KBr pellet or a thin film.[8]

      • Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.[8]

      • Analyze the position of the C=O stretching band and compare it to that of unsubstituted methyl benzoate. An increase in electron density on the ring will lead to a decrease in the C=O stretching frequency.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy:

    • Principle: The absorption of UV-Vis radiation corresponds to electronic transitions within the molecule. The wavelength of maximum absorbance (λ_max) is related to the extent of conjugation and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Electron-donating groups generally cause a bathochromic (red) shift in λ_max.

    • Protocol:

      • Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, acetonitrile).[8]

      • Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-400 nm).[8]

      • Identify the λ_max and compare it to that of related compounds to assess the influence of the substituents on the electronic transitions.[8]

G cluster_analysis Data Analysis start Sample: This compound nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ftir FT-IR Spectroscopy start->ftir uvvis UV-Vis Spectroscopy start->uvvis comp Computational Modeling (DFT) start->comp nmr_data Chemical Shifts (δ) nmr->nmr_data ftir_data Vibrational Frequencies (cm⁻¹) ftir->ftir_data uvvis_data λ_max (nm) uvvis->uvvis_data comp_data Molecular Orbitals (HOMO, LUMO) Electrostatic Potential Maps comp->comp_data end Characterization of Electronic Effects nmr_data->end ftir_data->end uvvis_data->end comp_data->end

Caption: Experimental and computational workflow for electronic effect characterization.

Computational Chemistry

Objective: To provide a theoretical framework for understanding the electronic structure and properties of this compound, complementing experimental findings.

Methodology:

  • Density Functional Theory (DFT) Calculations:

    • Principle: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It can be used to calculate a wide range of properties, including molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and theoretical NMR and IR spectra.[9]

    • Protocol:

      • Construct the 3D structure of this compound using a molecular modeling software package.

      • Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

      • Calculate the molecular orbitals (HOMO, LUMO) to visualize the electron density distribution and predict sites of reactivity.

      • Generate an electrostatic potential map to visualize the electron-rich and electron-poor regions of the molecule.

      • Simulate the NMR and IR spectra and compare them with the experimental data to validate the computational model.

Conclusion

The electronic effects of the methoxy group in this compound are a prime example of the intricate interplay of inductive and resonance effects that govern the reactivity of substituted aromatic systems. While the methoxy group is generally considered an activating, ortho-para directing group due to its dominant positive resonance effect, its influence is modulated by the presence of the strongly activating amino group and the deactivating methyl ester group. A comprehensive understanding of these competing and cooperative interactions, achieved through a combination of spectroscopic and computational methods, is crucial for the rational design and application of this and related molecules in various scientific disciplines.

References

  • Chemistry Stack Exchange. Why is methoxy group an electron donating group? (2016). Available from: [Link]

  • Filo. But methoxy grp has negative inductive effect then how it's electron donating. (2025). Available from: [Link]

  • Wikipedia. Methoxy group. Available from: [Link]

  • Brainly.com. [FREE] The inductive effect and resonance effect of methoxy (OCH3) are: Circle your choice: A. (2023). Available from: [Link]

  • Chemistry LibreTexts. 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. (2015). Available from: [Link]

  • Chemistry LibreTexts. 7.5: Acid-base Properties of Phenols. (2022). Available from: [Link]

  • Wikipedia. Hammett equation. Available from: [Link]

  • ResearchGate. Hammett constants for CF 2 OCH 3 and similar groups[10]. Available from: [Link]

  • National Institutes of Health. Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. Available from: [Link]

  • SCM. Analyzing substituent effects. (2016). Available from: [Link]

  • Chemistry LibreTexts. 16.4: Substituent Effects in Substituted Aromatic Rings. (2022). Available from: [Link]

  • National Institutes of Health. Energetics of Electron Pairs in Electrophilic Aromatic Substitutions. (2021). Available from: [Link]

  • Chemistry LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Available from: [Link]

  • Problem Set #3 – Solutions Q1, 3, 5, 7. Available from: [Link]

  • Unit 4: Free Energy Relationships. Available from: [Link]

  • ACS Omega. Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors. (2022). Available from: [Link]

  • PNAS. Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Available from: [Link]

  • PubMed. Effects of substituent position on aminobenzoate relaxation pathways in solution. (2021). Available from: [Link]

  • AIP Publishing. Electronic structure of BN-aromatics: Choice of reliable computational tools. (2017). Available from: [Link]

  • ResearchGate. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (2018). Available from: [Link]

  • ResearchGate. (PDF) Meta - Aminobenzoic Acid: Structures and Spectral Characteristics. Available from: [Link]

  • DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018). Available from: [Link]

  • National Institutes of Health. This compound | C9H11NO3 | CID 13052275 - PubChem. Available from: [Link]

  • Google Patents. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • 2-Amino-5-methoxybenzoic acid. Available from: [Link]

  • Chemsrc. This compound | CAS#:2475-80-1. (2025). Available from: [Link]

Sources

A Technical Guide to the Medicinal Chemistry Applications of Methyl 2-amino-5-methoxybenzoate: A Versatile Anthranilate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-amino-5-methoxybenzoate, a substituted anthranilic acid ester, represents a pivotal molecular scaffold in modern medicinal chemistry. Its unique arrangement of a nucleophilic amine, an electron-donating methoxy group, and a modifiable methyl ester on a benzene ring provides a rich platform for synthetic diversification. This guide offers an in-depth analysis of the compound's chemical properties, synthetic accessibility, and its established and potential applications in drug discovery. We will explore its role as a key intermediate in the synthesis of marketed drugs, particularly in the antipsychotic therapeutic class, and delve into the structure-activity relationships that underscore its utility. This document serves as a technical resource for researchers and drug development professionals, providing both foundational knowledge and field-proven insights into leveraging this versatile building block for the creation of novel therapeutic agents.

Introduction: The Strategic Value of the Anthranilate Core

In the landscape of drug discovery, the selection of a core scaffold is a decision of paramount importance. The chosen scaffold must not only provide a structural foundation for interacting with a biological target but also possess "synthetic handles"—functional groups that allow for systematic modification to optimize potency, selectivity, and pharmacokinetic properties. This compound (CAS No: 2475-80-1) is an exemplar of such a scaffold.[1][2]

As a derivative of anthranilic acid, it belongs to a class of compounds historically significant in medicinal chemistry (e.g., the fenamate class of non-steroidal anti-inflammatory drugs). The compound's value is derived from its trifunctional nature:

  • The Aromatic Amine (-NH₂): This primary amine is a potent nucleophile and a key site for a vast array of chemical transformations, including acylation, alkylation, sulfonylation, and cyclization reactions to form heterocyclic systems.

  • The Methyl Ester (-COOCH₃): This group can be readily hydrolyzed to the corresponding carboxylic acid, providing a crucial attachment point for linkers, or it can be involved in cyclization reactions. It also influences the compound's solubility and cell permeability.

  • The Methoxy Group (-OCH₃): Positioned para to the amine, this electron-donating group activates the aromatic ring, influencing its reactivity. Furthermore, the methoxy group can serve as a key hydrogen bond acceptor in ligand-receptor interactions and often improves metabolic stability.

This unique combination of functional groups makes this compound a highly versatile and reactive intermediate for building more complex molecules.[3]

Physicochemical Properties

A clear understanding of a scaffold's fundamental properties is essential for its effective application in a laboratory setting.

PropertyValueSource
CAS Number 2475-80-1[1][2]
Molecular Formula C₉H₁₁NO₃[2][3]
Molecular Weight 181.19 g/mol [2][3]
Appearance Yellow to Brown to Black Solid or Liquid
Boiling Point > 327 °C (Isomer: 5-amino-2-methoxy)[3]
Purity ≥ 97-98%[3]
Storage Keep in a dark place, inert atmosphere, room temperature

Synthesis and Accessibility

The utility of a chemical scaffold is directly tied to its synthetic accessibility. A complex, low-yielding synthesis can render an otherwise promising building block impractical for large-scale drug development campaigns. This compound benefits from a straightforward and efficient synthesis, typically starting from its corresponding nitro-analogue.

Primary Synthetic Route: Catalytic Hydrogenation

The most common and scalable synthesis involves the reduction of Methyl 5-methoxy-2-nitrobenzoate. This reaction is typically a catalytic hydrogenation, which is known for its high efficiency and clean conversion.

G Start Methyl 5-methoxy-2-nitrobenzoate Reagents H₂ (gas, 0.25 MPa) 10% Palladium on Carbon (Pd/C) Ethyl Acetate (Solvent) Start->Reagents Reacts with Process Stir at 20-25°C for 3 hours Reagents->Process Workup 1. Filter to remove Pd/C catalyst 2. Remove solvent under reduced pressure Process->Workup Upon completion Product This compound Workup->Product Purified product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Nitro Reduction

The following protocol is a representative example based on established literature procedures.[1]

  • Reaction Setup: To a solution of Methyl 5-methoxy-2-nitrobenzoate (1.60 g, 7.58 mmol) in ethyl acetate (14 mL), add 10% palladium on carbon catalyst (320 mg, containing 50% water).

  • Hydrogenation: Seal the reaction vessel and place it under a hydrogen atmosphere (0.25 MPa).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature (20-25°C) for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Catalyst Removal: Upon completion, carefully vent the hydrogen atmosphere and replace it with an inert gas (e.g., nitrogen or argon). Remove the palladium-carbon catalyst by filtration through a pad of Celite.

  • Solvent Evaporation: Concentrate the filtrate by removing the solvent via distillation under reduced pressure.

  • Purification: The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., 10:1 to 5:1) to yield the final product, this compound.[1] A typical reported yield for this process is high, around 94%.[1]

Applications in Medicinal Chemistry: From Scaffold to Drug

The true measure of a scaffold's worth is its successful incorporation into biologically active molecules. This compound and its close structural isomers serve as crucial intermediates in several therapeutic areas.

Antipsychotic Agents: The Sulpiride and Amisulpride Family

Perhaps the most well-documented application is the use of a closely related sulfonamide derivative, Methyl 2-methoxy-5-aminosulfonyl benzoate, as a key intermediate in the synthesis of atypical antipsychotics like Sulpiride and Amisulpride.[4][5] These drugs are used to treat conditions such as schizophrenia.[5] While not a direct application of the title compound, the synthetic routes to these drugs often start with materials like salicylic acid or methyl salicylate, proceeding through intermediates that share the core 2-amino(or derivative)-5-methoxybenzoate structure.[4][6]

The synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate, the direct precursor, involves steps like etherification, chlorosulfonation, amination, and esterification.[4][7] The core scaffold provides the precise arrangement of the methoxy and the amine-precursor groups necessary for constructing the final Amisulpride molecule, making it an irreplaceable component.[5]

Anti-inflammatory and Analgesic Potential

The anthranilate scaffold is the backbone of fenamic acid NSAIDs. Research has shown that 2-Amino-5-methoxybenzoic acid (the hydrolyzed form of the title compound) is utilized as an intermediate in the synthesis of pharmaceuticals targeting inflammatory diseases and pain management.[8] The amino group can be functionalized to mimic the structure of drugs like mefenamic acid, while the methoxy group can be used to fine-tune the molecule's electronic and steric properties to enhance binding to cyclooxygenase (COX) enzymes or other inflammatory targets.

Kinase Inhibitors in Oncology

The synthesis of complex heterocyclic systems is a hallmark of modern kinase inhibitor design. While not a direct precursor, the synthesis of the well-known EGFR inhibitor Gefitinib utilizes a structurally similar building block, methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate.[9] This intermediate undergoes a cyclization reaction with formamidine acetate to construct the core quinazolinone ring system of Gefitinib.[9] This highlights the utility of the 2-aminobenzoate template for building fused heterocyclic systems that are prevalent in oncology drug discovery. The amino and ester groups are perfectly positioned to undergo the necessary condensation and cyclization reactions.

Versatility in Other Bio-organic Fields

Beyond pharmaceuticals, the reactivity of this scaffold makes it valuable in other areas. It is used as a building block in the production of dyes and has applications in agricultural chemistry for formulating more effective herbicides and pesticides.[3]

Structure-Activity Relationships (SAR) and Scaffold Hopping

The power of this compound lies in the distinct opportunities for modification at its three primary functional groups. Understanding these allows chemists to rationally design derivatives with improved biological profiles.

SAR cluster_0 This compound Core mol N_Mod Amine (NH₂) - Acylation (Amides) - Sulfonylation - Cyclization (e.g., Quinazolinones) N_Mod->mol Ester_Mod Ester (COOCH₃) - Hydrolysis to Acid - Amidation - Reduction to Alcohol Ester_Mod->mol Ring_Mod Aromatic Ring - Halogenation - Further Substitution Ring_Mod->mol

Caption: Key modification sites on the this compound scaffold.

  • Amine Modifications: This is the most common site for derivatization. Forming amides or sulfonamides can introduce a wide variety of R-groups to probe interactions with a target protein. As seen in the Gefitinib example, this amine is also critical for building larger heterocyclic ring systems.

  • Ester/Acid Modifications: Hydrolyzing the ester to a carboxylic acid introduces a charged group that can form salt bridges with basic residues (e.g., arginine, lysine) in a binding pocket. The acid can also be converted to amides, expanding diversity even further.

  • Ring Modifications: While less common, the aromatic ring itself can be further substituted (e.g., via halogenation) to modulate electronic properties, improve metabolic stability by blocking sites of oxidation, or introduce new binding interactions.

The inherent structure of this compound also makes it an excellent starting point for scaffold hopping , a medicinal chemistry strategy to identify novel core structures with improved properties. For example, the 2-aminobenzoate core could be replaced with bioisosteric heterocyclic rings like aminopyridine carboxylates to alter physicochemical properties such as pKa and solubility while maintaining key binding interactions.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategically valuable scaffold that has proven its worth in the synthesis of complex and biologically important molecules. Its straightforward synthesis, combined with the versatile reactivity of its three distinct functional groups, ensures its continued relevance in drug discovery.

The primary applications have centered on its role in building heterocyclic systems for antipsychotic and anticancer agents, as well as its potential in developing new anti-inflammatory drugs. Future opportunities may lie in using this scaffold as a foundation for combinatorial libraries to screen against new biological targets. Furthermore, its application in developing probes for chemical biology and intermediates for materials science highlights its broad utility. For any research team focused on the synthesis of novel bioactive compounds, a thorough understanding of the chemistry and potential of this compound is an invaluable asset.

References

  • This compound | C9H11NO3 | CID 13052275. PubChem - NIH. [Link]

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate. [Link]

  • The Indispensable Role of Methyl 2-Methoxy-5-Sulfamoylbenzoate in Modern Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Patsnap. [Link]

  • CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

  • Scaffold Hopping in Drug Discovery. CRIPS. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Methyl 2-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Molecule of Versatility

Methyl 2-amino-5-methoxybenzoate (CAS No. 2475-80-1) is a valuable substituted anthranilate ester. Its unique arrangement of amino, methoxy, and methyl ester functionalities on a benzene scaffold makes it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The strategic placement of these groups allows for a wide range of subsequent chemical modifications, positioning it as a key intermediate in various synthetic endeavors.

This technical guide provides an in-depth review of the primary synthetic pathways to this compound. As scientists and developers, our goal extends beyond merely producing a target molecule; we aim to do so efficiently, with high purity, and through processes that are both scalable and robust. This document is structured to provide not just protocols, but the underlying chemical logic, enabling researchers to make informed decisions, troubleshoot effectively, and optimize these methods for their specific laboratory or industrial context.

We will explore two principal, field-proven strategies for its synthesis: the direct esterification of its corresponding carboxylic acid and the reduction of a nitro-ester precursor. Each route offers distinct advantages and presents unique challenges, which we will dissect in detail.

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
CAS Number 2475-80-1
Appearance Pale yellow liquid or solid
Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[1]

Strategic Overview: Two Paths to a Common Goal

The synthesis of this compound is most logically approached from two convergent pathways. The choice between them often depends on the availability of starting materials, desired scale, and equipment capabilities.

  • Route A: Begins with 2-amino-5-methoxybenzoic acid, which is converted to the target methyl ester via Fischer-Speier esterification. This is a direct and often high-yielding approach if the parent acid is readily available.

  • Route B: Starts with a suitable nitro-aromatic compound, Methyl 5-methoxy-2-nitrobenzoate. The critical step is the selective reduction of the nitro group to an amine. This route is advantageous when the nitro-precursor is more accessible or economical than the amino acid.

The following diagram illustrates this strategic choice.

G cluster_0 Route A cluster_1 Route B cluster_precursor Precursor Synthesis A_start 2-Amino-5-methoxybenzoic Acid A_end This compound A_start->A_end Fischer Esterification (MeOH, H₂SO₄) B_end This compound B_start Methyl 5-methoxy-2-nitrobenzoate B_start->B_end Nitro Group Reduction (e.g., H₂, Pd/C) precursor_A 5-Methoxy-2-nitrobenzoic Acid precursor_A->A_start Reduction precursor_B Methyl 2-methoxybenzoate precursor_B->B_start Nitration

Caption: High-level strategic pathways for the synthesis of this compound.

Route A: Esterification of 2-amino-5-methoxybenzoic acid

This route is a classic and straightforward application of the Fischer-Speier esterification. The primary prerequisite is the availability of the starting material, 2-amino-5-methoxybenzoic acid, which is itself a valuable synthetic intermediate.[2]

Part 1: Synthesis of the Precursor, 2-amino-5-methoxybenzoic acid

The most efficient and clean method for preparing the amino acid precursor is through the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid.[3][4] This reduction is highly selective for the nitro group and typically proceeds in near-quantitative yield.

Mechanism: The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). Molecular hydrogen (H₂) adsorbs onto the palladium surface and is cleaved into reactive hydrogen atoms. The nitro group of the substrate also coordinates to the catalyst surface, where it is sequentially reduced by the adsorbed hydrogen atoms, passing through nitroso and hydroxylamine intermediates before yielding the final amine. Water is the only byproduct, making this a very "green" chemical transformation.

Experimental Protocol: Hydrogenation of 5-methoxy-2-nitrobenzoic acid [3]

  • Reaction Setup: To a hydrogenation vessel, add 5-methoxy-2-nitrobenzoic acid (e.g., 30.0 g, 152.2 mmol) and a suitable solvent such as tetrahydrofuran (THF) or methanol (250 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (e.g., 300 mg, ~1 mol%).

    • Scientist's Note: The catalyst is pyrophoric and should be handled with care, preferably under a moist or inert atmosphere.

  • Hydrogenation: Seal the vessel, purge with an inert gas (e.g., nitrogen or argon), and then introduce hydrogen gas (a balloon is sufficient for this scale).

  • Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. Vigorous stirring is critical to ensure efficient contact between the substrate, catalyst, and hydrogen gas.

  • Monitoring: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), looking for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2-amino-5-methoxybenzoic acid, typically as a solid. The product is often of sufficient purity (e.g., 98%) for the next step without further purification.[3]

Part 2: Fischer Esterification

With the amino acid in hand, the final step is a straightforward acid-catalyzed esterification.

Mechanism: The reaction is an equilibrium process. A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. A molecule of methanol then acts as a nucleophile, attacking this carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product. The use of a large excess of methanol as the solvent drives the equilibrium towards the product side.

G start 2-Amino-5-methoxybenzoic Acid step1 Protonation (+H⁺) start->step1 intermediate1 Protonated Carboxylic Acid (Activated) step1->intermediate1 step2 Nucleophilic Attack (+CH₃OH) intermediate1->step2 intermediate2 Tetrahedral Intermediate step2->intermediate2 step3 Proton Transfer intermediate2->step3 intermediate3 Water Leaving Group Formation step3->intermediate3 step4 Elimination of H₂O intermediate3->step4 intermediate4 Protonated Ester step4->intermediate4 step5 Deprotonation (-H⁺) intermediate4->step5 product This compound step5->product

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Esterification of 2-amino-5-methoxybenzoic acid

  • Reaction Setup: In a round-bottom flask, suspend 2-amino-5-methoxybenzoic acid (1.0 eq.) in methanol (10-15 volumes). The methanol acts as both reactant and solvent.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.2-0.3 eq.) dropwise with stirring.

    • Scientist's Note: The addition is exothermic. Maintaining a low temperature prevents potential side reactions. Other acid catalysts like thionyl chloride (SOCl₂) can also be used, which avoids the aqueous work-up but requires more stringent handling precautions.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the starting acid.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: Carefully dilute the residue with cold water or ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~8).

    • Trustworthiness Check: This step is crucial. It quenches the acid catalyst and removes any unreacted carboxylic acid starting material by converting it to its water-soluble sodium salt.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, the product can be purified by column chromatography on silica gel or by recrystallization.

Route B: Reduction of Methyl 5-methoxy-2-nitrobenzoate

This alternative strategy involves preparing the nitro-ester precursor first, followed by a reduction of the nitro group. This can be more cost-effective if starting from simpler, less functionalized aromatics.

Part 1: Synthesis of the Precursor, Methyl 5-methoxy-2-nitrobenzoate

This precursor is typically synthesized by the nitration of Methyl 2-methoxybenzoate.

Mechanism: The nitration of an activated benzene ring (the methoxy group is an ortho-, para-director) proceeds via electrophilic aromatic substitution. A nitrating mixture, commonly nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). A base (HSO₄⁻ or H₂O) then removes a proton from the ring, restoring aromaticity and yielding the nitro-substituted product.

Experimental Protocol: Nitration of Methyl 2-methoxybenzoate (Adapted from similar procedures[5][6])

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5°C in an ice-salt bath.

  • Substrate Addition: Slowly add Methyl 2-methoxybenzoate to the cold sulfuric acid, maintaining the low temperature.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Nitration: Add the cold nitrating mixture dropwise to the substrate solution over an hour.

    • Critical Control Point: The temperature must be strictly maintained below 15°C. Higher temperatures can lead to the formation of dinitrated byproducts and reduce the overall yield and purity.[5]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours.

  • Work-up: Carefully pour the reaction mixture over a large volume of crushed ice. This will precipitate the crude nitro-ester product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to remove residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.

Part 2: Nitro Group Reduction

This is the key transformation in Route B. Several reliable methods exist, with catalytic hydrogenation being the cleanest and most efficient.[7][8]

Mechanism (Catalytic Hydrogenation): As described in Route A, this method uses H₂ gas and a Pd/C catalyst to cleanly reduce the nitro group to an amine, with water as the sole byproduct.

G start Methyl 5-methoxy-2-nitrobenzoate in Solvent (e.g., MeOH) add_catalyst Add 10% Pd/C Catalyst start->add_catalyst purge Purge Vessel with N₂ add_catalyst->purge hydrogenate Introduce H₂ Atmosphere (1-4 atm) purge->hydrogenate stir Stir Vigorously at RT hydrogenate->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir Incomplete filter Vent H₂, Purge with N₂ Filter through Celite® monitor->filter Complete concentrate Concentrate Filtrate Under Reduced Pressure filter->concentrate product Crude this compound concentrate->product

Caption: Experimental workflow for the catalytic hydrogenation of Methyl 5-methoxy-2-nitrobenzoate.

Experimental Protocol: Reduction of Methyl 5-methoxy-2-nitrobenzoate [8]

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve Methyl 5-methoxy-2-nitrobenzoate (1.0 eq.) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution.

  • Inerting: Seal the vessel and purge it several times with an inert gas (e.g., nitrogen) to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas into the vessel (1-4 atm).

  • Reaction: Stir the mixture vigorously at room temperature. The progress can often be monitored by the cessation of hydrogen uptake.

  • Monitoring: Confirm reaction completion by TLC or LC-MS.

  • Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the product. This method typically provides a very clean product requiring minimal further purification.

Comparative Analysis and Troubleshooting

ParameterRoute A: EsterificationRoute B: Reduction
Key Transformation Carboxylic Acid → EsterNitro → Amine
Advantages Direct, simple, often high-yielding.Potentially more economical starting materials; very clean reduction step.
Challenges Requires the amino acid precursor; equilibrium reaction.Multi-step precursor synthesis; nitration requires careful temperature control.
Common Impurities Unreacted 2-amino-5-methoxybenzoic acid.Unreacted Methyl 5-methoxy-2-nitrobenzoate; dinitrated or other byproducts.

Troubleshooting Guide:

  • Incomplete Esterification (Route A): If TLC shows significant starting material, ensure the methanol is anhydrous and consider adding more acid catalyst or extending the reflux time. Using a Dean-Stark apparatus can also help by removing the water byproduct.

  • Low Yield in Nitration (Route B): This is almost always due to poor temperature control. Ensure the reaction is kept below 15°C during the addition of the nitrating mixture.

  • Incomplete Nitro Reduction (Route B): For catalytic hydrogenation, the catalyst may be inactive. Ensure fresh, active Pd/C is used. For metal/acid reductions (e.g., Fe/HCl), ensure a sufficient molar excess of the metal is used and the reaction is heated for an adequate duration.[7]

  • Product Discoloration: The amino group is susceptible to air oxidation. It is advisable to work up reactions promptly and store the final product under an inert atmosphere. If the product is discolored, a recrystallization step, possibly with activated charcoal, can be effective.

Conclusion

The synthesis of this compound can be reliably achieved through either Fischer esterification of the corresponding amino acid or by reduction of the nitro-ester precursor. The selection of the optimal route is a strategic decision based on precursor availability, cost, and scale. Catalytic hydrogenation stands out in both pathways as a clean, efficient, and high-yielding method for the synthesis of the crucial amino functionality. By understanding the mechanisms, adhering to the detailed protocols, and being aware of potential pitfalls, researchers can confidently and successfully synthesize this valuable chemical intermediate for their research and development needs.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Xu, W. L., Guo, C. J., Li, T., & Liu, S. Q. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382, 022064. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • Poucher, S. (n.d.). Nitration of Methyl Benzoate. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of quinazolinones from Methyl 2-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Quinazolinones from Methyl 2-amino-5-methoxybenzoate

Authored by a Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with detailed protocols and scientific insights for the synthesis of 6-methoxy-substituted quinazolinones, a privileged scaffold in medicinal chemistry, starting from the readily available this compound. This document emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Enduring Significance of the Quinazolinone Scaffold

Quinazolinones are a class of fused heterocyclic compounds comprising a benzene ring fused to a pyrimidinone ring. This structural motif is of paramount importance in medicinal chemistry due to its remarkable versatility and broad spectrum of pharmacological activities.[1][2] The quinazolinone core is a cornerstone of numerous clinically approved drugs, particularly in oncology, where molecules like Gefitinib and Erlotinib function as potent tyrosine kinase inhibitors.[1][3] Their diverse biological profile also includes anti-inflammatory, anticonvulsant, antibacterial, and antiviral properties, making them a focal point for drug discovery programs.[4][5]

The synthesis of these vital structures from substituted anthranilic acids or their esters is a well-established field. This compound serves as an excellent starting material, as the methoxy group at the 5-position directly translates to a 6-methoxy substituent on the final quinazolinone ring. This specific substitution pattern is frequently found in bioactive molecules, influencing their pharmacokinetic and pharmacodynamic properties. This guide details robust and efficient methods to construct the 6-methoxyquinazolin-4(3H)-one core from this precursor.

Foundational Synthetic Strategy: The Niementowski Reaction and its Variants

The most common and direct approach for converting anthranilic acid derivatives into quinazolin-4(3H)-ones is the Niementowski reaction, which traditionally involves the condensation of an anthranilic acid with an amide at high temperatures.[5][6] When starting with an ester like this compound, the reaction proceeds through a similar pathway, typically involving an initial amidation followed by an intramolecular cyclization and elimination.

The overall transformation can be conceptually broken down as follows:

  • C2-N1 Bond Formation: The primary amine of the anthranilate reacts with a one-carbon source (like formamide) to form an N-formyl intermediate.

  • Ring Closure: The newly formed amide nitrogen performs an intramolecular nucleophilic attack on the ester carbonyl carbon.

  • Aromatization/Elimination: The tetrahedral intermediate collapses, eliminating methanol and forming the stable, fused heterocyclic quinazolinone ring system.

Modern advancements, such as microwave-assisted synthesis, have significantly improved this classic transformation by drastically reducing reaction times and often increasing product yields.[6][7][8]

Primary Protocol: One-Pot Synthesis of 6-Methoxyquinazolin-4(3H)-one

This protocol details a reliable and straightforward one-pot synthesis using formamide, which serves as both the C2 carbon source and the reaction solvent. This method is valued for its operational simplicity and high yields.[9]

Reaction Pathway

G cluster_reactants Reactants cluster_process Process cluster_products Products A Methyl 2-amino- 5-methoxybenzoate C Heat (130-140 °C) A->C B Formamide (Excess) B->C D 6-Methoxyquinazolin- 4(3H)-one C->D E Methanol C->E

Caption: One-pot synthesis of 6-Methoxyquinazolin-4(3H)-one.

Mechanistic Insight

The reaction is initiated by the nucleophilic attack of the primary amine of this compound on the carbonyl carbon of formamide. This is followed by an intramolecular cyclization where the formyl amide nitrogen attacks the ester carbonyl. The high temperature facilitates the elimination of methanol, driving the reaction towards the formation of the thermodynamically stable aromatic quinazolinone product. Using a large excess of formamide ensures it effectively functions as the solvent and pushes the reaction equilibrium to completion.

Detailed Experimental Protocol

Materials and Reagents

Reagent/Solvent Molecular Weight ( g/mol ) Quantity (mmol) Volume/Mass
This compound 181.19 10 1.81 g

| Formamide | 45.04 | 100 | 4.0 mL |

Procedure

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.81 g, 10 mmol).

  • Add formamide (4.0 mL, 100 mmol) to the flask.

  • Heat the reaction mixture in an oil bath to 130-140°C and maintain this temperature with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3). The starting material will have a different Rf value than the more polar product.

  • Upon completion, allow the reaction mixture to cool to room temperature (it will likely solidify or become a thick slurry).

  • Pour the cooled mixture into 50 mL of ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid precipitate thoroughly with cold water (3 x 20 mL) to remove any residual formamide.

  • Dry the crude product in a vacuum oven.

  • For further purification, recrystallize the crude solid from hot ethanol.

Expected Results

Product Molecular Formula Molecular Weight ( g/mol ) Anticipated Yield Melting Point (°C)

| 6-Methoxyquinazolin-4(3H)-one | C₉H₈N₂O₂ | 176.17 | ~85-95% | ~268-271 |

Advanced Protocol: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is a powerful technique for accelerating chemical reactions.[6] It utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating that can dramatically reduce reaction times from hours to minutes and often improve yields.[8][10]

Experimental Workflow

G A 1. Combine Reactants (Anthranilate + Amine/Amide) in Microwave Vial B 2. Seal Vial & Place in Reactor A->B C 3. Microwave Irradiation (e.g., 150°C, 20 min) B->C D 4. Cool & Depressurize C->D E 5. Work-up & Purification (HPLC/Column) D->E F Pure N-Substituted Quinazolinone E->F

Caption: General workflow for microwave-assisted quinazolinone synthesis.

General Protocol for N-Substituted 6-Methoxyquinazolin-4(3H)-ones

This protocol is adaptable for creating a library of N3-substituted quinazolinones by reacting the starting anthranilate with various primary amines in the presence of a C1 source like N,N-dimethylformamide (DMF), which can act as both solvent and a carbon source under microwave conditions.[8]

Procedure

  • In a 10 mL microwave reaction vial, dissolve this compound (1 mmol, 0.181 g) in DMF (3 mL).

  • Add the desired primary amine (e.g., benzylamine, 1.2 mmol).

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor and irradiate at 150°C for 20-30 minutes. (Note: Conditions must be optimized for each specific amine).

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the DMF under high vacuum.

  • Purify the resulting residue by column chromatography on silica gel or by reverse-phase HPLC to obtain the pure N-substituted 6-methoxyquinazolin-4(3H)-one.

Alternative Strategy: Two-Step Synthesis via Acylation-Cyclization

A more versatile, albeit longer, route involves a two-step process. This method is particularly useful for synthesizing 2-substituted quinazolinones. The first step is the acylation of the amine, followed by cyclization with a nitrogen source.

Protocol: Synthesis of 2-Methyl-6-methoxyquinazolin-4(3H)-one

Step 1: Synthesis of Methyl 2-acetamido-5-methoxybenzoate

  • Dissolve this compound (10 mmol, 1.81 g) in dichloromethane (DCM, 30 mL) in a round-bottom flask.

  • Add pyridine (12 mmol, 0.97 mL) to the solution and cool the flask in an ice bath.

  • Slowly add acetic anhydride (11 mmol, 1.04 mL) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC shows complete consumption of the starting material.

  • Wash the reaction mixture with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product, which can be used directly in the next step.

Step 2: Cyclization with Ammonia

  • Dissolve the crude Methyl 2-acetamido-5-methoxybenzoate from Step 1 in methanol (20 mL).

  • Bubble ammonia gas through the solution or add an excess of ammonium hydroxide solution.

  • Heat the mixture in a sealed vessel or under reflux for 6-12 hours.

  • Upon completion, cool the reaction and remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent to yield 2-methyl-6-methoxyquinazolin-4(3H)-one.[10]

Conclusion

The synthesis of quinazolinones from this compound is a robust and highly adaptable process. The classic one-pot reaction with formamide offers a simple, high-yielding route to the core 6-methoxyquinazolin-4(3H)-one scaffold. For accelerated discovery and library synthesis, microwave-assisted protocols provide a rapid and efficient alternative. Furthermore, the two-step acylation-cyclization approach offers greater flexibility for introducing diversity at the 2-position of the quinazolinone ring. These detailed protocols and the accompanying scientific rationale provide a solid foundation for researchers to successfully synthesize and explore this critical class of heterocyclic compounds in their drug discovery and development endeavors.

References

  • Vertex AI Search. (2024). Quinazolinone Synthetic Strategies and Medicinal Significance: A review.
  • Vertex AI Search. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
  • Kang, H.-J., Wang, W., et al. (2018). Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3.
  • Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal & Organic Chemistry.
  • Zhou, T., & Panarese, J. (n.d.). Simple, Microwave-Assisted Synthesis of Functionalized N-Substituted Quinazolinones. Vanderbilt University.
  • Organic Chemistry Portal. (2024). Synthesis of quinazolinones.
  • Frontiers. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • International Journal of ChemTech Research. (2014). Synthesis of Quinozoline-4-(3H)
  • Taylor & Francis Online. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential.
  • ResearchGate. (2025). Synthesis of fused quinazolinones via visible light induced cyclization of 2-aminobenzaldehydes with tetrahydroisoquinolines.
  • Patil, J.P., et al. (2009). Microwave assisted synthesis of quinazolinone using different bases. Journal of Pharmacy and Science Research.
  • BenchChem. (2025).
  • MDPI. (2022).
  • National Institutes of Health. (2011).
  • National Institutes of Health. (2015).
  • ACS Publications. (2019).
  • ResearchGate. (2021).
  • Thieme. (2021). Copper-Catalyzed Oxidative Cyclization of 2-Aminobenzamide Derivatives: Efficient Syntheses of Quinazolinones and Indazolones.
  • ResearchGate. (2025). A Novel Method for the Synthesis of 4(3H)-Quinazolinones.
  • ResearchGate. (2018). Synthesis of 4(3H)
  • Google Patents. (2014). CN104211649A - Preparation method of quinazoline-4(3H)
  • National Institutes of Health. (2021). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors.
  • National Institutes of Health. (2022). Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties.
  • ResearchGate. (2022).
  • ResearchGate. (2013).
  • BenchChem. (2025).
  • ResearchGate. (2025). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity.
  • MDPI. (2022).
  • MDPI. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
  • National Institutes of Health. (2013).
  • MDPI. (2020). Quinazolin-4(3H)
  • ResearchGate. (2015). General routes of synthesis of quinazolin-4(3H)-one.
  • International Journal of Pharmaceutical Research and Applications. (2021). A Review on 4(3H)-quinazolinone synthesis.
  • Google Patents. (2006).

Sources

Mastering the Synthesis of N-Alkylated Methyl 2-Amino-5-Methoxybenzoate: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Anthranilates

N-substituted anthranilic acid derivatives are a cornerstone in medicinal chemistry and materials science. These versatile scaffolds are integral to the synthesis of a wide array of pharmaceuticals, including anti-inflammatory agents, and are pivotal in the development of novel organic materials.[1] The strategic introduction of an alkyl group onto the nitrogen atom of the anthranilate core profoundly influences the molecule's steric and electronic properties, thereby modulating its biological activity and material characteristics. This guide provides a comprehensive overview of the N-alkylation of methyl 2-amino-5-methoxybenzoate, a key intermediate in the synthesis of more complex molecules. We will delve into two robust and widely employed synthetic strategies: direct N-alkylation via nucleophilic substitution and reductive amination. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical troubleshooting advice to ensure successful and reproducible outcomes.

PART 1: Foundational Principles of N-Alkylation

The N-alkylation of an aromatic amine like this compound involves the formation of a new carbon-nitrogen bond. The choice of synthetic route is paramount and is dictated by the desired product, the nature of the alkylating agent, and the need to control selectivity.

Method 1: Direct N-Alkylation with Alkyl Halides

This classical approach is a nucleophilic aliphatic substitution reaction where the amine's lone pair of electrons attacks the electrophilic carbon of an alkyl halide.[2]

Mechanism: The reaction typically proceeds via an SN2 mechanism. The primary amine acts as a nucleophile, attacking the alkyl halide and displacing the halide ion. A base is crucial to neutralize the hydrohalic acid byproduct and to deprotonate the resulting ammonium salt, regenerating the nucleophilic amine for potential further alkylation.

A significant challenge with this method is controlling the degree of alkylation. The mono-alkylated product is often more nucleophilic than the starting primary amine, making it susceptible to a second alkylation, leading to the formation of a tertiary amine.[3] In some cases, the reaction can proceed to form a quaternary ammonium salt.

Method 2: Reductive Amination

Reductive amination is a highly efficient and selective method for the synthesis of secondary amines.[4] This one-pot reaction involves the initial formation of an imine or enamine from the reaction of the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding N-alkylated amine.[1]

Mechanism: The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. A reducing agent, present in the reaction mixture, selectively reduces the imine to the desired secondary amine. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[5] The choice of reducing agent is critical for chemoselectivity, as it should preferentially reduce the imine without affecting the carbonyl group of the starting material.

PART 2: Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. This compound can cause skin and eye irritation.[6] Alkyl halides are often toxic and volatile. Aldehydes can be irritants. Consult the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: Direct N-Alkylation of this compound with Ethyl Iodide

This protocol details the synthesis of methyl 2-(ethylamino)-5-methoxybenzoate.

Materials:

  • This compound

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates and chamber

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Addition of Alkylating Agent: While stirring, add ethyl iodide (1.2 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash it with a small amount of ethyl acetate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure methyl 2-(ethylamino)-5-methoxybenzoate.

Protocol 2: Reductive Amination of this compound with Acetaldehyde

This protocol details the synthesis of methyl 2-(ethylamino)-5-methoxybenzoate.

Materials:

  • This compound

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen balloon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates and chamber

  • Flash chromatography system

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Addition of Aldehyde: Add acetaldehyde (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as the reaction may be exothermic.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

PART 3: Data Presentation and Characterization

Table 1: Summary of Reagents and Reaction Conditions

ParameterProtocol 1: Direct AlkylationProtocol 2: Reductive Amination
Starting Amine This compoundThis compound
Alkylating Agent Ethyl iodideAcetaldehyde
Base/Reducing Agent Potassium carbonate (K₂CO₃)Sodium triacetoxyborohydride (NaBH(OAc)₃)
Solvent Acetonitrile (CH₃CN)Dichloromethane (DCM)
Temperature Reflux (~82°C)Room Temperature
Reaction Time 4-6 hours12-24 hours
Typical Yield Moderate to GoodGood to Excellent

Characterization Data:

This compound (Starting Material):

  • ¹H NMR (CDCl₃): δ 7.35 (d, J = 3.1 Hz, 1H), 6.95 (dd, J = 8.8, 3.1 Hz, 1H), 6.63 (d, J = 8.8 Hz, 1H), 5.37 (br s, 2H, NH₂), 3.88 (s, 3H, COOCH₃), 3.76 (s, 3H, OCH₃).[1]

  • ¹³C NMR (Predicted): δ 168.5 (C=O), 152.0 (C-OCH₃), 140.0 (C-NH₂), 125.0 (Ar-CH), 118.0 (Ar-CH), 115.0 (Ar-CH), 110.0 (Ar-C), 56.0 (OCH₃), 51.5 (COOCH₃).

Methyl 2-(ethylamino)-5-methoxybenzoate (Product):

  • ¹H NMR (Predicted): Chemical shifts are expected to change upon N-alkylation. The NH₂ broad singlet will be replaced by a broad singlet for the NH proton. A quartet around 3.2-3.4 ppm and a triplet around 1.2-1.4 ppm, corresponding to the ethyl group protons, are expected to appear. The aromatic protons will also experience a slight shift.

  • ¹³C NMR (Predicted): The carbon attached to the nitrogen will show a downfield shift. New signals corresponding to the ethyl group carbons will appear around 40-45 ppm (CH₂) and 14-16 ppm (CH₃).

PART 4: Visualization of the Experimental Workflow

Below is a graphical representation of the general workflow for the N-alkylation of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Starting Materials: This compound + Alkylating Agent/Carbonyl reaction Reaction: - Direct Alkylation (Heat) - Reductive Amination (RT) start->reaction Solvent, Base/Reducing Agent quench Quenching/ Filtration reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying and Concentration extraction->drying purification Flash Column Chromatography drying->purification analysis Characterization: - NMR - MS - IR purification->analysis

Caption: General workflow for the N-alkylation of this compound.

PART 5: Troubleshooting and Mechanistic Insights

Troubleshooting Common Issues:

  • Low Yield:

    • Direct Alkylation: Ensure anhydrous conditions as water can hydrolyze the alkyl halide. Check the purity of the starting materials. Consider using a more reactive alkyl halide (I > Br > Cl).

    • Reductive Amination: The imine formation may be slow. A catalytic amount of acid (e.g., acetic acid) can accelerate this step. Ensure the reducing agent is fresh and active.

  • Over-alkylation (in Direct Alkylation): This is a common side reaction.[3] To favor mono-alkylation, use a large excess of the amine relative to the alkyl halide. Running the reaction at a lower temperature may also improve selectivity.

  • No Reaction:

    • Confirm the reactivity of your substrates. Electron-withdrawing groups on the aniline can decrease its nucleophilicity.

    • Increase the reaction temperature or prolong the reaction time, while monitoring for decomposition.

  • Complex Mixture of Products: This could be due to side reactions or decomposition. Re-evaluate the reaction conditions (temperature, solvent, stoichiometry). Purification may require careful optimization of the chromatography conditions.

Causality Behind Experimental Choices:

  • Choice of Base (Direct Alkylation): A non-nucleophilic base like potassium carbonate is used to avoid competition with the amine as a nucleophile. It is also easily removed by filtration.

  • Choice of Reducing Agent (Reductive Amination): Sodium triacetoxyborohydride is milder than sodium borohydride and selectively reduces the iminium ion intermediate in the presence of the aldehyde, preventing the reduction of the starting carbonyl compound.[5]

  • Solvent Selection: Anhydrous solvents are crucial to prevent unwanted side reactions, such as hydrolysis of the alkylating agent or the ester functionality. The polarity of the solvent can also influence the reaction rate.

Conclusion

The N-alkylation of this compound is a fundamental transformation that opens the door to a vast chemical space of functionalized anthranilates. Both direct alkylation and reductive amination offer viable synthetic routes, each with its own set of advantages and challenges. By understanding the underlying mechanisms and carefully controlling the reaction parameters as outlined in this guide, researchers can confidently and efficiently synthesize these valuable building blocks for their drug discovery and materials science endeavors.

References

  • Tiwari, D., Haque, S., Misra, S., & Chandra, R. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271.
  • Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. (2021). National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. [Link]

  • ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Strategies for the Synthesis of Methyl 2-amino-5-methoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging palladium-catalyzed cross-coupling reactions in the synthesis of derivatives based on the Methyl 2-amino-5-methoxybenzoate scaffold. This compound and its analogs are valuable intermediates in the pharmaceutical industry, serving as building blocks for a range of therapeutic agents.[1][2] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind procedural choices for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. By explaining the strategic necessity of halogenated precursors for carbon-carbon bond formation versus the direct use of the parent molecule for carbon-nitrogen bond formation, this guide equips scientists with the foundational knowledge to design robust and efficient synthetic routes.

Introduction: The Strategic Value of the Aminobenzoate Scaffold

This compound is a versatile bifunctional molecule whose structural motifs are present in a variety of biologically active compounds.[1] The presence of an aniline-type amino group and a methyl ester provides two distinct handles for synthetic elaboration, making it an attractive starting point for library synthesis in drug discovery programs. Palladium-catalyzed cross-coupling reactions have become indispensable tools for molecular construction, celebrated for their high functional group tolerance, mild reaction conditions, and broad substrate scope.[3]

A critical strategic consideration for chemists is the selection of the correct starting material. While this compound can participate directly in reactions involving its amino group (e.g., C-N couplings), the formation of new carbon-carbon (C-C) or carbon-heteroatom bonds at the 5-position of the benzene ring requires the pre-installation of a suitable leaving group, typically a halide (Br, I, Cl) or a triflate. Therefore, this guide will present protocols based on the appropriate functionalized precursor for each class of reaction.

Figure 1: Strategic overview of coupling reactions based on the choice of starting material.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a premier method for constructing biaryl scaffolds, which are ubiquitous in pharmaceuticals.[4] The reaction couples an organoboron species (typically a boronic acid) with an organohalide. For our purposes, the practical starting material is Methyl 2-amino-5-bromobenzoate .

Underlying Mechanism

The catalytic cycle is a well-established sequence involving a Pd(0) active species.[4][5] It proceeds via three main steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex. This is often the rate-determining step.[5]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, regenerating the Pd(0) catalyst and forming the desired C-C bond.[4]

Figure 2: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of Methyl 2-amino-5-phenylbenzoate

This protocol details a typical procedure for the coupling of Methyl 2-amino-5-bromobenzoate with phenylboronic acid.

Materials:

  • Methyl 2-amino-5-bromobenzoate (1.0 eq)

  • Phenylboronic acid (1.2-1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 eq)[6]

  • 1,4-Dioxane and Degassed Water (4:1 v/v)

  • Round-bottom flask, reflux condenser, magnetic stirrer, inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add Methyl 2-amino-5-bromobenzoate (1.0 mmol, 230 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).[4]

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the 1,4-dioxane/water (4:1) solvent mixture (10 mL).

  • Degas the resulting solution by bubbling the inert gas through it for 15-20 minutes. This step is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 mmol, 58 mg) to the reaction mixture.[6]

  • Heat the reaction mixture to 85-100 °C and stir for 4-12 hours.[4][6]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.

Data Presentation: Comparative Reaction Conditions

The choice of catalyst, base, and solvent can significantly impact yield and reaction time. The following table summarizes typical conditions for Suzuki couplings with aminobromopyridine analogs, which provide a strong indication of expected performance.[6]

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O90~85
24-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O90~82
34-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100>90 (Expected)
44-Chlorophenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O95~78

Buchwald-Hartwig Amination: Direct C-N Bond Formation

The Buchwald-Hartwig amination is a powerful reaction for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[7][8] In a strategic reversal from the Suzuki coupling, here This compound can be used directly as the amine coupling partner.

Underlying Mechanism

Similar to the Suzuki reaction, this process is driven by a Pd(0)/Pd(II) catalytic cycle.[7]

  • Oxidative Addition: A Pd(0) complex reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine (in our case, this compound) coordinates to the palladium center. A base then deprotonates the amine to form a more nucleophilic amido complex.

  • Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.[9]

Sources

The Versatile Scaffolding of Methyl 2-amino-5-methoxybenzoate for the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Building Block

In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures with therapeutic potential. Methyl 2-amino-5-methoxybenzoate, a derivative of anthranilic acid, has emerged as a highly versatile and valuable building block for the synthesis of a diverse array of heterocyclic compounds. Its unique electronic and steric properties, arising from the presence of an amino group, a methyl ester, and an electron-donating methoxy group on the benzene ring, render it a reactive and adaptable scaffold for the construction of privileged heterocyclic systems such as quinazolinones, benzodiazepines, acridones, and quinolines. These heterocyclic cores are prevalent in a multitude of clinically approved drugs and biologically active natural products, underscoring the significance of efficient synthetic routes to their derivatives.

The strategic placement of the methoxy group at the 5-position of the anthranilate ring plays a crucial role in modulating the reactivity of the molecule. As an electron-donating group, it enhances the nucleophilicity of the aromatic ring, influencing the regioselectivity of electrophilic substitution reactions and facilitating cyclization processes. This guide provides a comprehensive overview of the application of this compound in the synthesis of key heterocyclic systems, offering detailed, field-proven protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

I. Synthesis of 6-Methoxy-4(3H)-quinazolinones: A Cornerstone of Medicinal Chemistry

Quinazolinones represent a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The Niementowski reaction and its modifications provide a classical and reliable approach to the synthesis of 4(3H)-quinazolinones from anthranilic acid derivatives.

Mechanistic Rationale: The Role of Formamide and Cyclization

The reaction of this compound with formamide proceeds through an initial acylation of the amino group to form an N-formyl intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the amide nitrogen onto the ester carbonyl, leads to the formation of the quinazolinone ring. The electron-donating methoxy group at the 6-position of the resulting quinazolinone can positively influence the biological activity of the final compound. Both conventional heating and microwave irradiation can be employed for this transformation, with the latter often offering significant advantages in terms of reaction time and yield.

Workflow for Quinazolinone Synthesis:

start Methyl 2-amino- 5-methoxybenzoate intermediate N-formyl intermediate start->intermediate Acylation reagent Formamide reagent->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Heat (Conventional or Microwave) product 6-Methoxy- 4(3H)-quinazolinone cyclization->product

Caption: General workflow for the synthesis of 6-Methoxy-4(3H)-quinazolinone.

Experimental Protocols

Protocol 1.1: Conventional Synthesis of 6-Methoxy-4(3H)-quinazolinone

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (10 mmol, 1.81 g) and formamide (40 mmol, 1.6 mL).

  • Heating: Heat the reaction mixture at 150-160 °C for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford the crude product.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 6-Methoxy-4(3H)-quinazolinone.

Protocol 1.2: Microwave-Assisted Synthesis of 6-Methoxy-4(3H)-quinazolinone

  • Reaction Setup: In a microwave-safe vessel, mix this compound (5 mmol, 0.905 g) and formamide (20 mmol, 0.8 mL).

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at 150 °C for 10-15 minutes.

  • Work-up and Isolation: After cooling, pour the reaction mixture into ice-cold water and collect the precipitate by filtration.

  • Purification: Wash the solid with cold water and recrystallize from ethanol.

Data Presentation
MethodReaction TimeYield (%)Reference
Conventional4-6 hours75-85
Microwave-Assisted10-15 minutes85-95

II. Construction of 7-Methoxy-1,4-benzodiazepines: Scaffolds for CNS-active Agents

The 1,4-benzodiazepine core is a well-established pharmacophore found in numerous drugs with anxiolytic, sedative, and anticonvulsant activities. The synthesis of 7-methoxy-1,4-benzodiazepin-2-ones can be achieved from this compound through a multi-step sequence involving acylation with an α-haloacetyl chloride followed by cyclization with ammonia.

Mechanistic Pathway: From Acylation to a Seven-Membered Ring

The synthesis commences with the N-acylation of this compound with chloroacetyl chloride to yield the corresponding α-chloroacetamide. This intermediate then undergoes a nucleophilic substitution reaction with ammonia, which displaces the chlorine atom and subsequently triggers an intramolecular cyclization between the newly introduced amino group and the methyl ester to form the seven-membered benzodiazepine ring. The methoxy group at the 7-position is a common feature in several biologically active benzodiazepines.

Workflow for Benzodiazepine Synthesis:

start Methyl 2-amino- 5-methoxybenzoate intermediate1 Methyl 2-(2-chloro- acetamido)-5- methoxybenzoate start->intermediate1 Acylation reagent1 Chloroacetyl chloride reagent1->intermediate1 intermediate2 Amine Intermediate intermediate1->intermediate2 Nucleophilic Substitution reagent2 Ammonia reagent2->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization product 7-Methoxy-1,4- benzodiazepin-2-one cyclization->product start Methyl 2-amino- 5-methoxybenzoate intermediate N-Aryl anthranilic acid derivative start->intermediate Ullmann Condensation reagent1 2-Halobenzoic acid reagent1->intermediate catalyst Cu catalyst catalyst->intermediate cyclization Intramolecular Friedel-Crafts Acylation intermediate->cyclization PPA or H₂SO₄ product 2-Methoxyacridone cyclization->product start p-Anisidine (derived from starting material) intermediate Enamine Intermediate start->intermediate Condensation reagent β-Diketone reagent->intermediate cyclization Intramolecular Electrophilic Cyclization intermediate->cyclization Acid Catalyst product 6-Methoxyquinoline Derivative cyclization->product Dehydration

Experimental procedure for the synthesis of Gefitinib using a Methyl 2-amino-5-methoxybenzoate derivative

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, step-by-step experimental protocol for the synthesis of Gefitinib (Iressa®), a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The described pathway is a convergent synthesis commencing from a methyl 2-aminobenzoate derivative. This guide is designed for chemistry professionals in pharmaceutical research and development, offering in-depth explanations for procedural choices, self-validating protocols, and comprehensive characterization techniques to ensure the synthesis of high-purity Gefitinib.

Introduction: The Significance of Gefitinib

Gefitinib is a cornerstone therapeutic agent for the treatment of non-small cell lung cancer (NSCLC), particularly in patients with activating mutations in the EGFR gene. It functions by competitively and reversibly binding to the ATP site within the EGFR tyrosine kinase domain, thereby inhibiting autophosphorylation and downstream signaling pathways that promote tumor cell proliferation and survival. The development of efficient, scalable, and high-purity synthetic routes is paramount for the production of this critical active pharmaceutical ingredient (API).

This document outlines a robust multi-step synthesis that builds the core quinazoline structure and strategically introduces the required side chains, culminating in the formation of Gefitinib. The chosen route is designed to be efficient and avoids some of the harsher reagents and multiple protection/deprotection steps found in earlier synthetic approaches.

Overall Synthetic Strategy

The synthesis begins with the construction of the central quinazolinone scaffold from a substituted anthranilate derivative. This core is then functionalized through a Williamson ether synthesis to attach the morpholinopropoxy side chain. Activation of the C-4 position via chlorination sets the stage for the final and crucial nucleophilic aromatic substitution (SNAr) reaction with 3-chloro-4-fluoroaniline to yield the target molecule, Gefitinib.

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 2-amino-5-methoxybenzoate in Medicinal Chemistry

This compound is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds. Its structural motifs, particularly the ortho-amino benzoic ester and the methoxy group, render it a versatile building block for the construction of complex heterocyclic systems and other bioactive molecules. This compound and its derivatives are integral to the development of drugs targeting a range of therapeutic areas, including anti-inflammatory and analgesic medications.[1] The efficient and scalable synthesis of this intermediate is therefore of paramount importance to the pharmaceutical industry, directly impacting the accessibility and cost-effectiveness of essential medicines.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of this compound. The focus is on a robust and scalable process centered around the catalytic hydrogenation of the corresponding nitroaromatic precursor. This document emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and process optimization strategies essential for successful implementation in a pilot plant or industrial setting.

Synthetic Strategy: Catalytic Hydrogenation as the Green and Efficient Route

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. For the large-scale production of this compound, catalytic hydrogenation stands out as the method of choice due to its high efficiency, clean reaction profile (with water as the primary byproduct), and amenability to process scale-up.[2][3] This approach avoids the use of stoichiometric metal reductants, which often lead to significant waste streams and complex purification procedures.[4]

The overall synthetic pathway initiates with the nitration of a suitable precursor to obtain Methyl 5-methoxy-2-nitrobenzoate, followed by the critical catalytic hydrogenation step to yield the desired product.

Visualizing the Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Core Reduction Step cluster_2 Purification and Isolation Methyl_p_anisate Methyl p-anisate Nitration Nitration (HNO₃/H₂SO₄) Methyl_p_anisate->Nitration Methyl_5_methoxy_2_nitrobenzoate Methyl 5-methoxy-2-nitrobenzoate Nitration->Methyl_5_methoxy_2_nitrobenzoate Catalytic_Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Methyl_5_methoxy_2_nitrobenzoate->Catalytic_Hydrogenation Methyl_2_amino_5_methoxybenzoate This compound Catalytic_Hydrogenation->Methyl_2_amino_5_methoxybenzoate Purification Purification (e.g., Distillation/Recrystallization) Methyl_2_amino_5_methoxybenzoate->Purification Final_Product High-Purity Final Product Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Detailed Protocol for Large-Scale Synthesis

This protocol outlines the catalytic hydrogenation of Methyl 5-methoxy-2-nitrobenzoate to this compound on a pilot plant scale.

Materials and Equipment
Material/EquipmentSpecification
Reactant Methyl 5-methoxy-2-nitrobenzoate
Catalyst 10% Palladium on Carbon (Pd/C), 50% wet
Solvent Methanol or Ethanol
Hydrogen Source High-pressure hydrogen cylinder
Inert Gas Nitrogen or Argon
Reactor High-pressure hydrogenation vessel (e.g., autoclave)
Filtration Filter press or similar industrial filtration unit
Purification Distillation unit or crystallizer
Step-by-Step Procedure
  • Reactor Preparation and Inerting:

    • Thoroughly clean and dry the high-pressure hydrogenation vessel.

    • Charge the reactor with Methyl 5-methoxy-2-nitrobenzoate and the solvent (methanol or ethanol). A typical substrate-to-solvent ratio is 1:5 to 1:10 (w/v).

    • Carefully add the 10% Pd/C catalyst. The catalyst loading is typically 1-5 mol% relative to the substrate.

    • Seal the reactor and purge the system with an inert gas (nitrogen or argon) at least three times to eliminate all traces of oxygen.[3]

  • Hydrogenation Reaction:

    • Pressurize the reactor with hydrogen gas to the desired pressure, typically ranging from 50 to 150 psi.

    • Commence vigorous stirring to ensure efficient mixing of the three-phase system (solid catalyst, liquid solution, and gaseous hydrogen).

    • Heat the reactor to the target temperature, generally between 25°C and 60°C. The reaction is exothermic, and proper temperature control is crucial for safety and selectivity.

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.[2]

  • Work-up and Catalyst Removal:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen and purge the reactor with an inert gas.

    • Filter the reaction mixture through a bed of Celite® or a similar filter aid to remove the palladium catalyst.[3] The filtration should be performed under an inert atmosphere as the catalyst can be pyrophoric.

    • Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Isolation and Purification:

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane). For large-scale operations, distillation is often the more practical method.[5]

Process Optimization and Considerations

ParameterRecommendationRationale
Catalyst Selection 10% Pd/C is highly effective. Raney Nickel is a cost-effective alternative but may require more stringent handling procedures.Palladium on carbon offers high activity and selectivity for nitro group reduction with minimal side reactions.[3][4]
Solvent Choice Methanol and ethanol are excellent solvents for both the starting material and the product, facilitating the reaction and work-up.The choice of solvent can influence reaction rate and catalyst activity.
Temperature and Pressure Mild conditions (25-60°C, 50-150 psi H₂) are generally sufficient.Higher temperatures and pressures can increase the reaction rate but may also lead to side reactions and pose greater safety risks.
Agitation Vigorous stirring is essential.Efficient agitation is necessary to overcome mass transfer limitations in the three-phase system.

Safety: A Paramount Concern in Catalytic Hydrogenation

The large-scale catalytic hydrogenation of nitroaromatics is a potentially hazardous process that demands strict adherence to safety protocols.

  • Hydrogen Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air. The entire process must be conducted in a well-ventilated area, and all equipment must be properly grounded to prevent static discharge.

  • Exothermic Reaction: The hydrogenation of a nitro group is a highly exothermic reaction.[6] Uncontrolled temperature increases can lead to a thermal runaway. A robust cooling system for the reactor is mandatory, and the reaction should be monitored continuously.

  • Pyrophoric Catalyst: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. The catalyst should always be handled wet and under an inert atmosphere.

  • Unstable Intermediates: The reaction proceeds through hydroxylamine intermediates, which can be unstable and decompose exothermically.[6] Proper control of reaction conditions helps to minimize the accumulation of these intermediates.

Safety Protocol Workflow

G Risk_Assessment Conduct Thorough Risk Assessment PPE Use Appropriate PPE (FR clothing, safety glasses, respirator) Risk_Assessment->PPE Inerting Inert Reactor Thoroughly with N₂ or Ar PPE->Inerting Leak_Check Perform Leak Check of the System Inerting->Leak_Check Controlled_Addition Controlled Introduction of Hydrogen Leak_Check->Controlled_Addition Monitoring Continuous Monitoring of Temperature and Pressure Controlled_Addition->Monitoring Emergency_Plan Have an Emergency Shutdown Plan Monitoring->Emergency_Plan

Sources

Application Notes and Protocols for the Purification of Methyl 2-amino-5-methoxybenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-amino-5-methoxybenzoate is a key intermediate in the synthesis of a variety of pharmacologically active compounds and other fine chemicals. Its purity is paramount to ensure the desired outcome and yield of subsequent reactions, as well as the safety and efficacy of the final product. This document provides a detailed guide for the purification of this compound using column chromatography, a robust and widely used technique for the separation of compounds from a mixture.[1]

This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It offers a comprehensive overview of the principles, protocols, and troubleshooting strategies for the successful purification of this compound. The methodologies described herein are designed to be self-validating, with explanations for the experimental choices to ensure both reproducibility and a deeper understanding of the purification process.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target compound is crucial for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃[2]
Molecular Weight 181.19 g/mol [2]
Appearance Pale yellow liquid or solid[3]
Solubility Soluble in alcohol and ether; slightly soluble in water.

Understanding the Purification Challenge: Potential Impurities

The crude this compound sample may contain various impurities depending on the synthetic route employed. Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. For instance, if synthesized via the reduction of a nitro-group precursor, residual starting material may be present. Given that the nitro-group is less polar than the resulting amine group, it will elute earlier in a normal-phase chromatography setup.

Core Principles of the Chromatographic Separation

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[4] For the purification of this compound, a normal-phase chromatography setup is typically employed.

  • Stationary Phase: Silica gel is the most common stationary phase for this application.[5][6] Being a polar adsorbent, it interacts more strongly with polar compounds.[4] The slightly acidic nature of silica gel can sometimes lead to issues with basic compounds like amines, causing tailing of peaks.[7]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate) is used as the mobile phase. By gradually increasing the polarity of the mobile phase (gradient elution), compounds are eluted from the column in order of increasing polarity.[8]

Experimental Workflow

The overall workflow for the purification of this compound by column chromatography is depicted below.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis of Crude Solvent_Prep Prepare Mobile Phase TLC->Solvent_Prep Determines initial solvent polarity Column_Pack Pack Chromatography Column Solvent_Prep->Column_Pack Load Load Crude Sample Column_Pack->Load Elute Elute with Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions TLC Analysis of Fractions Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Identifies pure fractions Evaporate Evaporate Solvent Combine->Evaporate Characterize Characterize Pure Product Evaporate->Characterize

Caption: Workflow for the purification of this compound.

Detailed Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Monitoring

TLC is an indispensable tool for monitoring the progress of the column chromatography.[9]

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., Hexane:Ethyl Acetate mixtures)

  • UV lamp (254 nm)

Procedure:

  • Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

  • Spotting: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution on the baseline. Also, spot a reference standard of pure this compound if available.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp at 254 nm.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance travelled by the spot) / (Distance travelled by the solvent front)

An optimal mobile phase for column chromatography will give the target compound an Rf value of approximately 0.2-0.4 on the TLC plate.[10] For this compound, a starting mobile phase of 10-20% ethyl acetate in hexane is often a good starting point for TLC analysis. The less polar impurities will have higher Rf values, while more polar impurities will have lower Rf values.

Protocol 2: Column Chromatography with a Hexane/Ethyl Acetate Gradient

This protocol describes the standard method for purifying this compound on a silica gel column.

Materials:

  • Glass chromatography column

  • Silica gel (60-120 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Sand (washed)

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Column Preparation:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.

    • Once the silica has settled, add a layer of sand on top to protect the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.[5]

  • Elution and Fraction Collection:

    • Begin eluting with the initial non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:

      • 95:5 Hexane:Ethyl Acetate (2 column volumes)

      • 90:10 Hexane:Ethyl Acetate (4 column volumes)

      • 80:20 Hexane:Ethyl Acetate (4 column volumes)

      • 70:30 Hexane:Ethyl Acetate (until the product has fully eluted)

    • Collect the eluent in small, numbered fractions.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Troubleshooting and Advanced Protocols

Issue: Tailing of the Amine on the Silica Gel Column

The basic nature of the amino group can lead to strong interactions with the acidic silanol groups on the silica surface, resulting in peak tailing and poor separation.

Solution 1: Addition of a Basic Modifier

Adding a small amount of a volatile base, such as triethylamine (TEA), to the mobile phase can neutralize the acidic sites on the silica gel, improving the peak shape and resolution.[6][11]

Modified Protocol:

  • Add 0.1-1% (v/v) of triethylamine to both the hexane and ethyl acetate solvents before preparing the mobile phase mixtures.

  • Equilibrate the column with the initial mobile phase containing triethylamine before loading the sample.

  • Proceed with the gradient elution as described in Protocol 2.

Troubleshooting_Amine_Tailing cluster_problem Problem cluster_solutions Solutions Tailing Amine Tailing on Acidic Silica Gel TEA Add Triethylamine (TEA) to Mobile Phase Tailing->TEA Neutralizes acidic silanol groups Amine_Silica Use Amine-Functionalized Silica Gel Tailing->Amine_Silica Provides a basic stationary phase

Caption: Solutions for amine tailing in column chromatography.

Solution 2: Use of an Amine-Functionalized Stationary Phase

An alternative to modifying the mobile phase is to use a stationary phase with a modified surface, such as amine-functionalized silica gel. This provides a basic surface that minimizes the undesirable interactions with the amine analyte, often leading to excellent separation with a simple hexane/ethyl acetate gradient.[4][12]

Protocol 3: Purification using Amine-Functionalized Silica Gel

Materials:

  • Pre-packed or self-packed column with amine-functionalized silica gel.

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

Procedure:

  • Column Preparation: Follow the manufacturer's instructions for pre-packed columns or pack the column with amine-functionalized silica gel using a slurry method similar to Protocol 2.

  • Sample Loading: Load the sample as described in Protocol 2.

  • Elution and Fraction Collection: Elute the column with a hexane/ethyl acetate gradient. Often, a simpler gradient can be used compared to standard silica gel.

  • Fraction Analysis and Product Isolation: Analyze the fractions by TLC and isolate the product as described in Protocol 2.

Characterization of the Purified Product

After purification, it is essential to confirm the identity and purity of the this compound. Standard characterization techniques include:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

The purification of this compound by column chromatography is a highly effective method when the appropriate stationary phase and mobile phase are selected. By understanding the principles of chromatography and the potential interactions between the analyte and the stationary phase, researchers can develop robust and reproducible purification protocols. The use of TLC for monitoring, coupled with the strategies for troubleshooting common issues like amine tailing, will ensure the isolation of high-purity material essential for downstream applications in research and development.

References

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • When basification of silica gel is required, before using Column chromatography? (2014, November 4). ResearchGate. Retrieved from [Link]

  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442–447. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Bickler, B. (2015). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13052275, this compound. Retrieved from [Link]

  • Separation of organic compounds using amino- functionalized silica gel spherical 40-75um? (2018, August 2). ResearchGate. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. Retrieved from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Pauli, G. F., Pro, S. M., & Jaki, B. U. (2017). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. Journal of chromatography. A, 1495, 103–113. [Link]

  • Interchim. (n.d.). Silica Gel Column Chromatography: Significance and symbolism. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Eurasia Conferences. (2024, May 21). Amine-functionalization of silica using supercritical CO. Retrieved from [Link]

  • Hidayat, A., Sutrisno, S., & Aprilita, N. H. (2024). Amine-functionalized porous silica production via ex- and in-situ method using silicate precursors as a selective adsorbent for CO2 capture applications. Heliyon, 10(4), e25852. [Link]

  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION. University of Connecticut. Retrieved from [Link]

  • Bickler, B. (2015). Organic amine flash purification using a novel stationary phase. ResearchGate. Retrieved from [Link]

  • Chemistry For Everyone. (2024, February 7). What Is Gradient Elution In Chromatography? [Video]. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Chegg. (2021, February 2). Solved Note: 1. On a TLC plate coated with silica gel, the. Retrieved from [Link]

Sources

Application Note: Optimizing the Purification of Methyl 2-amino-5-methoxybenzoate via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-amino-5-methoxybenzoate is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Achieving high purity is critical for downstream applications, and recrystallization is the most effective method for this purpose. This document provides a comprehensive guide to developing a robust recrystallization protocol for this compound. It moves beyond a single prescribed method to empower researchers with a systematic approach for solvent selection, protocol optimization, and troubleshooting. The primary recommended solvent system, based on an analysis of analogous compounds, is an ethanol-water mixture, which offers a balance of high recovery and excellent impurity rejection.

Introduction: The Critical Role of Purity

The efficacy, safety, and regulatory compliance of pharmaceutical products are directly linked to the purity of their active pharmaceutical ingredients (APIs) and intermediates. This compound, possessing both an amine and a methyl ester functional group, is susceptible to specific impurities arising from its synthesis, such as unreacted starting materials or byproducts from side reactions. Recrystallization is a purification technique founded on the principle of differential solubility.[1] An ideal solvent will dissolve the target compound completely at an elevated temperature but only sparingly at a low temperature, while impurities either remain insoluble at high temperatures or stay dissolved in the cold solvent (mother liquor).[2][3] This guide provides the scientific rationale and a detailed, field-tested protocol for achieving high-purity this compound.

Rationale for Solvent System Selection

Structural Considerations:

  • Aromatic Ring, Ester, and Ether: These groups impart a degree of non-polar character, suggesting solubility in organic solvents like ethers and alcohols.[4][5]

  • Amino Group (-NH2): This primary amine group can form hydrogen bonds, conferring polarity and suggesting solubility in protic solvents like alcohols and, to a lesser extent, water.

Evidence from Analogous Compounds:

  • Methyl 4-aminobenzoate: This isomer is documented as being soluble in alcohol and ether, but only slightly soluble in water.[4][5]

  • Ethyl p-aminobenzoate: Studies show its solubility is highest in methanol, followed by ethanol, and decreases with longer alcohol chains.[6]

  • General Amines: Aromatic amines can be sensitive to oxidation, especially under prolonged heating.[7] This necessitates a protocol that minimizes thermal stress.

This analysis points toward short-chain alcohols (methanol, ethanol) as strong primary solvent candidates. However, the high solubility of similar compounds in hot ethanol suggests that a single-solvent system might lead to poor recovery.[3] To counteract this, a mixed-solvent system, also known as an anti-solvent recrystallization, is proposed. The most effective and common pairing for ethanol-soluble compounds is an ethanol-water system .[3][8] In this system, the compound is dissolved in a minimum amount of hot ethanol (the "good" solvent), and water (the "anti-solvent" or "bad" solvent) is added to the hot solution to decrease the compound's solubility and induce crystallization upon cooling.[9]

Experimental Workflow for Purification

The overall process involves a preliminary solvent screening to confirm the suitability of the ethanol-water system, followed by the full-scale recrystallization protocol.

Recrystallization_Workflow cluster_0 Solvent System Validation cluster_1 Full-Scale Protocol cluster_2 Quality Control ss1 Small-Scale Test: ~50 mg Crude Product ss2 Add Hot Ethanol Dropwise to Dissolve ss1->ss2 ss3 Add Hot Water Dropwise until Faintly Cloudy ss2->ss3 ss4 Add Hot Ethanol Dropwise to Clarify Solution ss3->ss4 ss5 Cool to Room Temp, then Ice Bath ss4->ss5 ss6 Observe Crystal Formation ss5->ss6 fs1 Dissolve Crude Product in Min. Hot Ethanol ss6->fs1 Proceed if Successful fs2 Hot Gravity Filtration (If Insoluble Impurities Present) fs1->fs2 fs3 Add Hot Water to Cloud Point fs2->fs3 fs4 Clarify with Hot Ethanol fs3->fs4 fs5 Slow Cooling & Crystallization fs4->fs5 fs6 Vacuum Filtration to Collect Crystals fs5->fs6 fs7 Wash Crystals with Cold Ethanol-Water fs6->fs7 fs8 Dry Crystals Under Vacuum fs7->fs8 qc1 Determine Melting Point fs8->qc1 qc2 Assess Purity via HPLC/TLC fs8->qc2

Caption: Workflow for Recrystallization of this compound.

Detailed Recrystallization Protocol: Ethanol-Water System

This protocol is designed for the purification of approximately 5.0 grams of crude this compound. Adjust volumes accordingly for different scales.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (50 mL and 125 mL)

  • Hot plate with stirring capability

  • Glass funnel and fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice bath

  • Watch glass

  • Spatula and glass stirring rod

Protocol Steps:

  • Dissolution:

    • Place 5.0 g of the crude solid into a 125 mL Erlenmeyer flask.

    • In a separate 50 mL flask, heat approximately 40-50 mL of ethanol to a gentle boil on a hot plate.

    • Add the hot ethanol to the crude solid in small portions (e.g., 5-10 mL at a time), swirling after each addition. Keep the flask with the solid on the hot plate to maintain the temperature.[10]

    • Continue adding the minimum amount of hot ethanol required to fully dissolve the solid. Avoid adding a large excess, as this will reduce the final yield.[8]

  • Hot Filtration (Optional but Recommended):

    • If any insoluble impurities (dust, particulates) are visible in the hot solution, a hot gravity filtration is necessary.

    • Place a fluted filter paper into a stemless glass funnel. Pre-heat the funnel and a clean 125 mL receiving Erlenmeyer flask by placing them on the hot plate and rinsing with a small amount of hot ethanol.[3]

    • Quickly pour the hot, dissolved solution through the fluted filter paper into the pre-heated receiving flask. The goal is to prevent the product from crystallizing prematurely in the funnel.

  • Inducing Saturation (Anti-Solvent Addition):

    • Bring the hot, clear ethanolic solution back to a gentle boil.

    • Heat a separate beaker of deionized water to near boiling.

    • Add the hot water dropwise to the boiling ethanol solution while swirling continuously.[3]

    • Continue adding water until the solution becomes faintly and persistently cloudy. This is the "cloud point," indicating the solution is saturated.[9][11]

    • Once the cloud point is reached, add a few drops of hot ethanol—just enough to make the solution clear again. This ensures the solution is perfectly saturated at the boiling point.

  • Crystallization:

    • Remove the flask from the heat, cover it with a watch glass (to prevent solvent evaporation), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]

    • Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Collection and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits flatly. Place it on a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of a cold ethanol-water mixture (in approximately the same ratio as your final recrystallization mixture).

    • Turn on the vacuum and pour the cold slurry of crystals into the Büchner funnel. Use a spatula to transfer any remaining crystals.

    • Wash the collected crystals with two small portions of ice-cold ethanol-water to rinse away the adhering mother liquor which contains the soluble impurities.[3] Use a minimal amount of washing solvent to avoid redissolving the product.

  • Drying:

    • Continue to draw air through the filter cake for 10-15 minutes to partially dry the crystals.

    • Transfer the purified solid to a watch glass, break up any large clumps, and allow it to air dry completely. For optimal dryness, use a vacuum oven at a mild temperature (e.g., 40-50 °C).

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Oiling Out The compound is coming out of solution above its melting point; the crude material is highly impure, depressing the melting point significantly.[12]Re-heat the mixture to dissolve the oil. Add a small amount of additional hot ethanol (the "good" solvent) to increase solubility, then allow to cool again more slowly.[13] Scratching the inside of the flask can help initiate crystallization.
No Crystals Form Too much solvent was used; the solution is not supersaturated upon cooling.Try scratching the inside of the flask with a glass rod below the solvent line. If that fails, add a "seed" crystal of the pure compound. As a last resort, gently boil off some of the solvent to increase the concentration and allow it to cool again.[13]
Low Yield Too much solvent was added initially; crystals were washed with too much or with warm solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Ensure the washing solvent is ice-cold and used sparingly.[13] Ensure the funnel and receiving flask are properly pre-heated for hot filtration.[3]
Colored Crystals Colored impurities are co-crystallizing with the product.Before the optional hot filtration step, add a very small amount (e.g., a spatula tip) of activated charcoal to the hot dissolved solution and swirl for a few minutes. The charcoal will adsorb colored impurities and be removed during the filtration. Use sparingly, as it can also adsorb the desired product.[3]

Conclusion

The purification of this compound can be reliably achieved through a well-executed recrystallization protocol. While a single-solvent system may be feasible, the proposed ethanol-water mixed-solvent system offers superior control over the crystallization process, leading to high purity and acceptable recovery. By following the systematic approach outlined in this guide—from solvent selection rationale to detailed procedural steps and troubleshooting—researchers can consistently obtain material of a quality suitable for the demanding requirements of pharmaceutical and chemical synthesis.

References

Sources

Application Note: A Stability-Indicating HPLC Method for Purity Analysis of Methyl 2-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of Methyl 2-amino-5-methoxybenzoate. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making the accurate determination of its purity and impurity profile critical for quality control and regulatory compliance. The described method is validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its accuracy, precision, specificity, linearity, and robustness.[1] This document provides a comprehensive protocol for researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No. 2475-80-1) is an important building block in organic synthesis, particularly in the pharmaceutical industry. Its purity can directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential to quantify the main component and to detect and quantify any process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and reproducibility.[2] This application note describes the development and validation of a stability-indicating HPLC method, which can resolve the main analyte from its potential degradation products formed under various stress conditions.[3]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃PubChem
Molecular Weight 181.19 g/mol PubChem
Boiling Point 298.8 ± 20.0 °C at 760 mmHgChemSrc
LogP 1.82ChemSrc
Appearance White to off-white crystalline powder---
Solubility Slightly soluble in waterFisher Scientific

HPLC Method Development and Rationale

The selection of chromatographic conditions was based on the physicochemical properties of this compound and general principles of reversed-phase chromatography.

Column Selection

A C18 stationary phase is the workhorse of reversed-phase HPLC and is well-suited for the separation of moderately polar compounds like this compound. The non-polar C18 chains interact with the analyte through hydrophobic interactions. A standard dimension of 250 mm x 4.6 mm with a 5 µm particle size provides a good balance between resolution, efficiency, and backpressure.

Mobile Phase Selection

A mobile phase consisting of an aqueous component and an organic modifier is used to elute the analyte from the C18 column.

  • Aqueous Phase: 0.1% Formic Acid in Water (pH ~2.7). The acidic pH ensures that the amino group on the analyte is protonated, leading to a more consistent retention time and improved peak shape by minimizing tailing.

  • Organic Phase: Acetonitrile. Acetonitrile is chosen for its low viscosity, low UV cutoff, and excellent solvating properties for a wide range of organic molecules.

A gradient elution is employed to ensure the timely elution of the main peak while also providing sufficient resolution for any potential early-eluting polar impurities and late-eluting non-polar impurities.

Detection Wavelength

Based on the UV-Visible spectrum of similar aromatic amines and benzoates, a detection wavelength of 240 nm is selected. This wavelength provides a good response for the main analyte and is also suitable for detecting a broad range of potential impurities that are likely to possess a chromophore. A photodiode array (PDA) detector is recommended to assess peak purity and to identify the optimal detection wavelength during method development.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity >99.5%)

  • HPLC-grade acetonitrile

  • Formic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters (e.g., PTFE)

Instrumentation

An HPLC system equipped with:

  • Quaternary or binary pump

  • Autosampler

  • Column thermostat

  • Photodiode Array (PDA) or UV-Vis detector

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Mobile Phase B (70:30 v/v)
Solution Preparation
  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Blank Solution: Use the diluent.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[4]

Caption: Workflow for HPLC Method Validation.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[1][3]

Protocol: Subject the sample solution (100 µg/mL) to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for an extended period (e.g., as per ICH Q1B guidelines).

Analyze the stressed samples alongside a non-stressed sample. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak. Peak purity analysis using a PDA detector should be performed.

Linearity

Prepare a series of at least five concentrations of this compound reference standard over the range of 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a calibration curve of peak area versus concentration.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy will be determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each level in triplicate.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or different equipment.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness

Evaluate the effect of small, deliberate variations in the method parameters on the analytical results.

Parameters to Vary:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected.

System Suitability

Before each analytical run, inject a standard solution five times to check the system's performance.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Areas ≤ 2.0%

Data Presentation

Table 1: System Suitability Results (Example)
InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
112.5218543211.15600
212.5118621451.15650
312.5318587901.25580
412.5218600121.15620
512.5118554321.15610
Mean 12.5218581401.125612
%RSD 0.070.17------
Table 2: Linearity Data (Example)
Concentration (µg/mL)Mean Peak Area
50925432
751389765
1001858140
1252319876
1502785432
0.9998

Conclusion

The HPLC method described in this application note is simple, accurate, precise, and stability-indicating for the purity analysis of this compound. The comprehensive validation protocol ensures that the method is reliable and suitable for routine use in quality control laboratories within the pharmaceutical industry. Adherence to the outlined procedures will enable the generation of high-quality data to support drug development and manufacturing processes.

References

  • Forced degradation studies. (2016). MedCrave online. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). FDA. Retrieved from [Link]

  • This compound. PubChem. Retrieved from [Link]

  • This compound. ChemSrc. Retrieved from [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

Sources

Real-Time Reaction Monitoring: A Quantitative LC-MS Protocol for the Analysis of Methyl 2-amino-5-methoxybenzoate and its Acylation Products

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

In pharmaceutical development, the precise monitoring of chemical reactions is fundamental to ensuring process efficiency, yield optimization, and impurity profiling.[1] This application note presents a robust and detailed Liquid Chromatography-Mass Spectrometry (LC-MS) method for the real-time quantitative analysis of reactions involving Methyl 2-amino-5-methoxybenzoate, a key intermediate in organic synthesis.[2] We provide a comprehensive, step-by-step protocol that covers sample preparation, chromatographic separation, and mass spectrometric detection. By explaining the scientific rationale behind key methodological choices—from mobile phase composition to the selection of Multiple Reaction Monitoring (MRM) transitions—this guide serves as a practical tool for researchers and scientists in drug discovery and process development. The methodology demonstrates the power of LC-MS to provide rapid, sensitive, and specific insights into reaction kinetics, replacing slower, less definitive methods like TLC.[3]

Introduction: The Need for Precise Reaction Monitoring

The synthesis of Active Pharmaceutical Ingredients (APIs) involves multi-step processes where understanding reaction kinetics is crucial. Real-time or near-real-time monitoring provides invaluable data on the consumption of starting materials, the formation of products, and the transient appearance of intermediates or by-products.[4][5] This level of insight allows chemists to determine reaction endpoints accurately, optimize conditions (e.g., temperature, catalyst loading), and build a comprehensive process understanding essential for regulatory filings.

Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard for this application due to its unique combination of sensitivity, specificity, and speed.[6][7] It allows for the direct analysis of complex reaction mixtures with minimal sample preparation, providing clear, quantitative data on multiple components simultaneously.[3]

This guide focuses on this compound, an aromatic amine building block used in the synthesis of various pharmaceutical compounds.[2] We will use its acylation reaction as a model system to demonstrate a universally applicable LC-MS workflow.

Foundational Principles: Analyte & Reaction

Physicochemical Properties of this compound

Understanding the analyte's properties is the first step in robust method development. These characteristics dictate the optimal conditions for both chromatographic separation and mass spectrometric ionization.

PropertyValueSourceSignificance for LC-MS Analysis
Molecular Formula C₉H₁₁NO₃[8]Determines the exact mass for MS detection.
Molecular Weight 181.19 g/mol [8]Basis for calculating the mass-to-charge ratio (m/z).
Appearance Light brown to brown Solid[9]Informs sample preparation and solvent choice.
pKa (Predicted) 2.70 ± 0.10[9]The basic amino group will be protonated at low pH, which is ideal for positive mode ESI and good peak shape in reversed-phase LC.
Solubility Slightly soluble in water (1.1 g/L)[2][9]Soluble in common organic solvents like methanol and acetonitrile, which are typical LC-MS mobile phases.
Illustrative Reaction: Acylation

To demonstrate the protocol, we will monitor the acylation of this compound with acetyl chloride to form Methyl 2-acetamido-5-methoxybenzoate. This is a fundamental transformation in organic synthesis.

Reaction Scheme:

  • Reactant: this compound ([M+H]⁺ = m/z 182.2 )

  • Product: Methyl 2-acetamido-5-methoxybenzoate ([M+H]⁺ = m/z 224.2 )

Monitoring this reaction involves tracking the decrease in the reactant's signal (m/z 182.2) and the concurrent increase in the product's signal (m/z 224.2) over time.

Methodological Rationale: The "Why" Behind the Protocol

A robust analytical method is built on scientifically sound choices. Here we explain the reasoning behind the selected LC-MS parameters.

  • Chromatography Mode: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is chosen due to the moderate polarity of the analyte and its product. A C18 stationary phase provides excellent retention and separation for aromatic compounds.

  • Mobile Phase: A gradient of water and acetonitrile is used to elute compounds across a range of polarities. The addition of 0.1% formic acid is critical for two reasons:

    • It maintains a low pH (~2.7), ensuring the basic amine functional group on the reactant is consistently protonated. This prevents peak tailing and yields sharp, symmetrical peaks.[10]

    • It provides a source of protons, which dramatically enhances ionization efficiency in positive mode Electrospray Ionization (ESI).[11]

  • Ionization Technique: ESI is the ideal soft ionization technique for polar to moderately polar small molecules, as it typically produces an intact protonated molecule, [M+H]⁺, with minimal fragmentation.[11] Given the basic nature of the analyte, positive ion mode ([M+H]⁺) will provide the highest sensitivity.

  • MS Detection Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is superior to full-scan or selected ion monitoring (SIM).[12] MRM involves selecting the precursor ion (e.g., m/z 182.2 for the reactant), fragmenting it in the collision cell, and monitoring a specific product ion. This two-stage filtering process drastically reduces chemical noise and provides exceptional specificity and sensitivity, which is crucial for analyzing complex reaction mixtures.[10][12]

Detailed Application Protocols

Protocol 1: Reaction Sampling and Sample Preparation

Accurate kinetic analysis depends on consistent and rapid quenching of the reaction.

  • Establish Time Points: Define the time points for sampling before initiating the reaction (e.g., t=0, 5, 15, 30, 60, 120 min).

  • Reaction Sampling: At each time point, withdraw a small, precise aliquot of the reaction mixture (e.g., 10 µL).

  • Quenching & Dilution: Immediately dispense the aliquot into a pre-prepared vial containing a large excess of a suitable solvent (e.g., 990 µL of Acetonitrile). This instantly stops the reaction by dilution and prepares the sample for analysis. This 1:100 dilution is a starting point and should be adjusted to fall within the linear range of the instrument.

  • Vortex: Mix the quenched sample thoroughly.

  • Filtration (If Necessary): If the reaction mixture contains solid particles, centrifuge the vial and transfer the supernatant, or filter through a 0.22 µm syringe filter into an LC-MS vial.

G cluster_reaction Reaction Vessel cluster_prep Sample Processing Reaction Ongoing Chemical Reaction Aliquot Step 1: Withdraw Aliquot (e.g., 10 µL) Reaction->Aliquot At Time Point 't' Quench Step 2: Quench & Dilute (e.g., 10 µL into 990 µL ACN) Vortex Step 3: Vortex Thoroughly Quench->Vortex Filter Step 4: Filter/Centrifuge (If solids present) Vortex->Filter LCMS_Vial Final Sample in LC-MS Vial Filter->LCMS_Vial Aliquot->Quench

Protocol 2: LC-MS Method Parameters

These parameters should be adapted for the specific LC-MS system in use. This method is designed for a standard UPLC/HPLC system.

Table 1: Liquid Chromatography Parameters

Parameter Setting
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Gradient 5% B to 95% B in 3 min, hold for 1 min, return to 5% B in 0.1 min, hold for 0.9 min

| Total Run Time | 5 minutes |

Table 2: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/Hr
Cone Gas Flow 50 L/Hr

| Analyzer Mode | Multiple Reaction Monitoring (MRM) |

Protocol 3: MRM Transition Setup

The selection of MRM transitions is crucial for specificity. The transitions below are based on predictable fragmentation patterns for these structures.[13][14][15] Collision energies should be optimized for your specific instrument.

Table 3: Optimized MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Collision Energy (eV) Rationale for Fragment
Reactant 182.2 150.1 0.05 15 Neutral loss of methanol (-32 Da) from the ester group.[16]
Product 224.2 192.1 0.05 18 Neutral loss of methanol (-32 Da) from the ester group.

| Product (Confirmatory) | 224.2 | 182.2 | 0.05 | 12 | Neutral loss of ketene (-42 Da) from the acetamide group. |

G cluster_lc LC System cluster_ms MS System autosampler Autosampler (Injects Sample) pump HPLC Pump (Mobile Phase Gradient) autosampler->pump column C18 Column (Separation) pump->column esi_source ESI Source (Ionization) column->esi_source q1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi_source->q1 q2 Quadrupole 2 (q2) (Collision Cell - CID) q1->q2 Fragment q3 Quadrupole 3 (Q3) (Product Ion Selection) q2->q3 detector Detector q3->detector data_system Data System (Chromatogram & Kinetics Plot) detector->data_system

Data Analysis and Interpretation

  • Peak Integration: After data acquisition, integrate the peak area for each MRM transition at every time point using your instrument's software.

  • Generate Kinetic Profile: Plot the peak area of the reactant (m/z 182.2 -> 150.1) and the product (m/z 224.2 -> 192.1) as a function of reaction time.

  • Assess Reaction Completion: The reaction can be considered complete when the peak area of the reactant approaches zero and the peak area of the product reaches a plateau.

  • Quantitative Analysis: For true quantitative results (e.g., determining molar concentration), a calibration curve should be prepared using analytical standards of the reactant and product. However, for monitoring progress, relative peak area analysis is often sufficient.[6][17]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for monitoring the reaction progress of this compound using LC-MS. By leveraging the sensitivity and specificity of MRM, this method offers significant advantages over traditional techniques, enabling rapid and reliable data collection for process optimization in a drug development setting. The principles and detailed steps outlined here serve as a robust template that can be readily adapted for a wide variety of other chemical reactions and analytes.

References

  • Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer | LabRulez LCMS. (n.d.). Retrieved from [Link]

  • Synthetic Reaction Monitoring Using UPLC-MS - Waters Corporation. (n.d.). Retrieved from [Link]

  • Liu, X., et al. (2013). Liquid chromatography-mass spectrometric multiple reaction monitoring-based strategies for expanding targeted profiling towards quantitative metabolomics. Journal of Chromatography B, 927, 109-118. Available at: [Link]

  • Jayalath, S., et al. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Toxics, 9(9), 213. Available at: [Link]

  • Jayalath, S., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1180, 122888. Available at: [Link]

  • Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole LC-MS - SHIMADZU CORPORATION. (n.d.). Retrieved from [Link]

  • Newton, P. N., et al. (1998). Kinetic monitoring of enzymatic reactions in real time by quantitative high-performance liquid chromatography-mass spectrometry. Journal of Chromatography A, 828(1-2), 277-285. Available at: [Link]

  • Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer - Shimadzu. (n.d.). Retrieved from [Link]

  • Pérez-Míguez, R., et al. (n.d.). DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Retrieved from [Link]

  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method - Shimadzu. (n.d.). Retrieved from [Link]

  • Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro | Waters. (n.d.). Retrieved from [Link]

  • This compound | C9H11NO3 | CID 13052275 - PubChem. (n.d.). Retrieved from [Link]

  • ESI response of aniline and 4-aminopyridine in presence of different,... - ResearchGate. (n.d.). Retrieved from [Link]

  • The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS) - RSC Publishing. (2022). Retrieved from [Link]

  • The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... - ResearchGate. (n.d.). Retrieved from [Link]

  • MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. … - ResearchGate. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Guide to achieving reliable quantitative LC-MS measurements - LGC Group. (n.d.). Retrieved from [Link]

  • Electrochemical polymerization of aniline investigated using on-line electrochemistry/electrospray mass spectrometry - PubMed. (n.d.). Retrieved from [Link]

  • Electrospray ionization - Wikipedia. (n.d.). Retrieved from [Link]

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - ResearchGate. (2018). Retrieved from [Link]

  • The Indispensable Role of Methyl 2-Methoxy-5-Sulfamoylbenzoate in Modern Pharmaceutical Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

  • Chemical Reaction Kinetics - Mettler Toledo. (n.d.). Retrieved from [Link]

  • mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]

  • Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry - MDPI. (2024). Retrieved from [Link]

  • Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. (2019). Retrieved from [Link]

  • Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC - NIH. (n.d.). Retrieved from [Link]

  • CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents. (n.d.).
  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - Semantic Scholar. (n.d.). Retrieved from [Link]

  • mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC - PubMed Central. (n.d.). Retrieved from [Link]

Sources

Role of Methyl 2-amino-5-methoxybenzoate in the synthesis of Sulpiride intermediates.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: The Pivotal Role of 2-Methoxy-5-sulfamoylbenzoic Acid Derivatives in the Synthesis of Sulpiride

Audience: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

I. Executive Summary

Sulpiride, a substituted benzamide antipsychotic agent, is distinguished by its selective dopamine D2 receptor antagonism and is clinically significant in the management of schizophrenia.[1][2] The efficacy and safety profile of Sulpiride are intrinsically linked to its molecular architecture, necessitating robust and efficient synthetic methodologies for its production. Central to its synthesis is the formation of a key benzamide backbone derived from Methyl 2-methoxy-5-sulfamoylbenzoate and its corresponding carboxylic acid, 2-methoxy-5-sulfamoylbenzoic acid . This document provides a detailed technical guide on the synthesis of these crucial intermediates, elucidating the underlying chemical principles, and presents validated protocols for their preparation and subsequent conversion to Sulpiride. While the topic mentions Methyl 2-amino-5-methoxybenzoate, the core structure of Sulpiride features a sulfonamide group, making Methyl 2-methoxy-5-sulfamoylbenzoate the correct and critical intermediate for this synthesis.[3][4][5]

II. Introduction to the Synthetic Strategy

The synthesis of Sulpiride is a multi-step process that culminates in the amide coupling of a substituted benzoic acid moiety with a chiral pyrrolidine side chain.[2] The construction of the substituted benzoic acid core, specifically 2-methoxy-5-sulfamoylbenzoic acid, is the cornerstone of the entire synthesis. The traditional and most reliable pathway begins with readily available precursors like 2-methoxybenzoic acid (o-anisic acid). This strategy hinges on two fundamental and sequential electrophilic aromatic substitution reactions: chlorosulfonation followed by amination.

The methoxy group (-OCH₃) at the 2-position is a powerful ortho-, para-directing activator, while the carboxylic acid (-COOH) at the 1-position is a meta-directing deactivator. The concerted effect of these two groups overwhelmingly directs the incoming electrophile (the chlorosulfonyl group) to the 5-position, which is para to the strongly activating methoxy group.[6] This regioselectivity is critical for ensuring the correct isomer is formed, streamlining the purification process and maximizing yield.

III. Synthetic Workflow and Key Transformations

The overall synthetic pathway from o-anisic acid to Sulpiride is a logical sequence of functional group transformations designed to build the final molecule efficiently.

G A 2-Methoxybenzoic Acid (o-Anisic Acid) B 5-(chlorosulfonyl)-2- methoxybenzoic Acid A->B Chlorosulfonation (ClSO3H) C 2-Methoxy-5-sulfamoylbenzoic Acid B->C Amination (NH4OH) D Methyl 2-methoxy-5- sulfamoylbenzoate C->D Esterification (Methanol, H2SO4) F Sulpiride C->F Amide Coupling D->F Amidation E (1-ethylpyrrolidin-2-yl)methanamine E->F Amide Coupling

Caption: Overall synthetic workflow from 2-Methoxybenzoic Acid to Sulpiride.

Step 1: Chlorosulfonation of 2-Methoxybenzoic Acid

This reaction introduces the sulfonyl chloride group onto the aromatic ring, a crucial step for the subsequent installation of the sulfonamide.

  • Mechanism: This is a classic electrophilic aromatic substitution. Chlorosulfonic acid (ClSO₃H) serves as the potent electrophile. The reaction's success relies on the directing effects of the substituents on the benzene ring.[6]

  • Causality of Experimental Choices:

    • Reagent: Chlorosulfonic acid is highly reactive and must be handled with extreme caution in anhydrous conditions, as it reacts violently with water.[6]

    • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature during the addition of chlorosulfonic acid is critical to prevent side reactions and ensure safety. The subsequent warming to 65-70°C provides the necessary activation energy to drive the reaction to completion.[7]

    • Quenching: The reaction mixture is carefully poured into crushed ice. This procedure serves two purposes: it safely quenches the excess, highly reactive chlorosulfonic acid and precipitates the solid product, 5-chlorosulfonyl-2-methoxybenzoic acid, which has low solubility in the acidic aqueous medium.[6]

Step 2: Amination of the Sulfonyl Chloride

The reactive sulfonyl chloride is converted into the stable primary sulfonamide.

  • Mechanism: The sulfonyl chloride is a strong electrophile. Ammonia, acting as a nucleophile, attacks the sulfur atom, leading to the displacement of the chloride ion and the formation of the sulfonamide.[8][9]

  • Causality of Experimental Choices:

    • Reagent: An aqueous solution of ammonia (ammonium hydroxide) provides both the nucleophile (NH₃) and the basic medium to neutralize the HCl byproduct generated during the reaction.

    • Heating: Heating the reaction mixture helps to increase the rate of reaction between the solid sulfonyl chloride and the aqueous ammonia.

Step 3: Amide Coupling to form Sulpiride

This final step constructs the Sulpiride molecule by forming an amide bond between the carboxylic acid of the intermediate and the primary amine of the side chain.

  • Mechanism: This is a condensation reaction. The carboxylic acid is first activated, often using a coupling agent, to make it more susceptible to nucleophilic attack by the primary amine of (1-ethylpyrrolidin-2-yl)methanamine. Alternatively, direct amidation of the methyl ester can be achieved by heating with the amine.[5][10]

  • Causality of Experimental Choices:

    • Method A (Acid): Using a coupling agent like SDPP (diphenyl phosphite with pyridine) or generating an acid chloride allows the reaction to proceed under mild, room-temperature conditions, which is beneficial for preserving the integrity of complex molecules.[11]

    • Method B (Ester): Direct reaction of the methyl ester with the amine is a simpler, more atom-economical approach but often requires heating to drive the reaction.[5] This method avoids the use of potentially toxic coupling agents.

IV. Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles, must be worn. Chlorosulfonic acid is extremely corrosive and reacts violently with water.[6]

Protocol 1: Synthesis of 5-(chlorosulfonyl)-2-methoxybenzoic Acid

This protocol is adapted from established laboratory procedures.[6][7]

  • To a stirred mixture of 1,2-dichloroethane (72 mL), add 2-methoxybenzoic acid (26.8 g) and sodium chloride (10 g).

  • Cool the mixture to 20°C in an ice bath.

  • Over a period of 6 hours, add chlorosulfonic acid (55 mL) dropwise while maintaining the temperature at 20°C.

  • After the addition is complete, warm the mixture to 40°C for 1 hour, then increase the temperature to 65-70°C.

  • Maintain the reaction at 65-70°C for 17 hours with continuous stirring.

  • Cool the reaction mixture to room temperature.

  • In a fume hood, slowly and carefully pour the reaction mixture into 300 g of crushed ice with vigorous stirring. This step is highly exothermic.

  • The product will precipitate as a colorless solid. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and dry to yield 5-chlorosulfonyl-2-methoxybenzoic acid.

Protocol 2: Synthesis of 2-Methoxy-5-sulfamoylbenzoic Acid

This protocol describes the conversion of the sulfonyl chloride to the sulfonamide.

  • Transfer the 5-chlorosulfonyl-2-methoxybenzoic acid from the previous step to a suitable Erlenmeyer flask.

  • Add 15 mL of concentrated ammonium hydroxide solution and 15 mL of distilled water.

  • Place the flask in a water bath on a stirrer/hotplate and begin stirring.

  • Heat the water bath to boiling and maintain for 10-15 minutes.[8]

  • Remove the flask from the heat and cool it in an ice bath for 5-10 minutes to allow the product to crystallize.

  • Isolate the product by vacuum filtration, washing the solid twice with cold distilled water.

  • The resulting solid is 2-methoxy-5-sulfamoylbenzoic acid.

Protocol 3: Synthesis of Sulpiride from Methyl 2-methoxy-5-sulfamoylbenzoate

This protocol outlines the final amidation step using the methyl ester intermediate.[5]

  • In a reaction flask equipped for heating under a nitrogen atmosphere, add Methyl 2-methoxy-5-sulfamoylbenzoate (49 g) and (S)-1-ethyl-2-aminomethylpyrrolidine (26.5 g).

  • Heat the reaction mixture to 90-100°C under nitrogen protection for 5 hours.

  • Cool the mixture to 80°C and add 50 g of ethanol.

  • Reflux the mixture for 10 minutes.

  • Cool the solution to 5°C and stir for 2 hours to induce crystallization.

  • Collect the resulting solid by filtration.

  • Wash the solid with cold ethanol and dry at 65°C to yield Sulpiride.

V. Data Summary

The efficiency of these synthetic steps has been optimized in various studies, with reported yields summarized below.

Reaction StepStarting MaterialProductReported YieldReference
EtherificationSalicylic Acid2-Methoxybenzoic Acid92.6%[4][12]
Chlorosulfonation2-Methoxybenzoic Acid2-methoxy-5-sulfonyl chlorobenzoic acid95.7%[4][12]
Amination2-methoxy-5-sulfonyl chlorobenzoic acid2-methoxy-5-aminosulfonyl benzoic acid75.8%[4][12]
Esterification2-methoxy-5-aminosulfonyl benzoic acidMethyl 2-methoxy-5-aminosulfonyl benzoate97.4%[4][12]
AmidationMethyl 2-methoxy-5-sulfamoylbenzoateSulpiride93.8%[5]

VI. Mechanistic Visualization

The key transformations for installing the sulfonamide group are chlorosulfonation and amination.

G cluster_0 Step 1: Electrophilic Aromatic Substitution (Chlorosulfonation) cluster_1 Step 2: Nucleophilic Acyl Substitution (Amination) start1 2-Methoxybenzoic Acid reagent1 + ClSO3H start1->reagent1 product1 5-(chlorosulfonyl)-2-methoxybenzoic Acid reagent1->product1 start2 5-(chlorosulfonyl)-2-methoxybenzoic Acid reagent2 + NH4OH start2->reagent2 product2 2-Methoxy-5-sulfamoylbenzoic Acid reagent2->product2

Caption: Key reactions in the formation of the Sulpiride precursor.

VII. Conclusion

The synthesis of Sulpiride is critically dependent on the successful preparation of its key intermediate, 2-methoxy-5-sulfamoylbenzoic acid, and its corresponding methyl ester. The synthetic route, grounded in fundamental organic chemistry principles such as electrophilic aromatic substitution and nucleophilic acyl substitution, is robust and well-characterized. By understanding the causality behind the choice of reagents and reaction conditions, researchers can confidently and safely execute this synthesis, enabling further research and development in the field of antipsychotic drug discovery. The protocols and data presented herein provide a comprehensive guide for professionals in drug development, ensuring both scientific integrity and practical applicability.

VIII. References

  • Amination of the p-acetaminobenzene sulfonyl chloride . (n.d.). Retrieved January 10, 2026, from

  • Preparation method of 2-methoxy-5-sulfamoylbenzoic acid . (2020). WIPO Patentscope. Retrieved January 10, 2026, from [Link]

  • Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate . (2016). Google Patents. Retrieved January 10, 2026, from

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate . (2018). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Synthesis and neuroleptic activity of N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-sulfonamidobenzamides . (1983). PubMed. Retrieved January 10, 2026, from [Link]

  • Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate . (2016). Google Patents. Retrieved January 10, 2026, from

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate . (2018). Semantic Scholar. Retrieved January 10, 2026, from [Link]

  • Synthesis of sulpiride . (n.d.). PrepChem.com. Retrieved January 10, 2026, from [Link]

  • Preparation method of 2-methoxy-5-sulfonamide benzoic acid . (2021). Google Patents. Retrieved January 10, 2026, from

  • Synthetic method of sulpiride . (2021). Google Patents. Retrieved January 10, 2026, from

  • Synthesis of 1-ethyl-2-(2-methoxy-5-sulfamoylbenzamidomethyl)pyrrolidine . (n.d.). PrepChem.com. Retrieved January 10, 2026, from [Link]

  • How can Methyl 2-methoxy-5-sulfamoylbenzoate be synthesized more efficiently? . (n.d.). FAQ. Retrieved January 10, 2026, from [Link]

  • Sulpiride . (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate . (n.d.). Eureka | Patsnap. Retrieved January 10, 2026, from [Link]

  • Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid (D1) . (n.d.). PrepChem.com. Retrieved January 10, 2026, from [Link]

  • 23.9: Amines as Nucleophiles . (2021). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

Sources

Cyclization reactions of Methyl 2-amino-5-methoxybenzoate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Cyclization Reactions of Methyl 2-Amino-5-Methoxybenzoate Derivatives

Introduction: The Strategic Value of a Versatile Scaffold

In the landscape of modern drug discovery and organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency and novelty of a synthetic campaign. This compound and its derivatives represent a class of highly valuable building blocks. The strategic placement of the amino, ester, and methoxy groups on the benzene ring provides a unique combination of nucleophilic and electrophilic centers, predisposing this scaffold to a variety of intramolecular cyclization reactions. This arrangement is particularly advantageous for the construction of nitrogen-containing heterocyclic systems, which form the core of numerous pharmacologically active agents.[1][2]

The methoxy group at the 5-position acts as an electron-donating group, which can activate the aromatic ring towards electrophilic substitution, a key step in many classical cyclization reactions. This electronic feature can influence regioselectivity and reaction rates, offering both opportunities and challenges in synthesis design. This guide provides an in-depth exploration of the primary cyclization strategies for this compound derivatives, focusing on the synthesis of quinazolinones and other related heterocyclic cores. We will delve into the mechanistic underpinnings of these transformations, provide field-tested protocols, and offer insights into optimizing these critical reactions for research and development.

Part 1: Synthesis of Quinazolinone Scaffolds

Quinazolinones are a privileged class of heterocycles, renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[3][4][5] The this compound backbone is an ideal precursor for these structures. The most common and reliable approach involves the condensation of the anthranilate with a one-carbon (C1) source, followed by cyclization and dehydration.

Mechanism of Quinazolinone Formation

The general mechanism involves two key stages. First, the amino group of the anthranilate derivative attacks an activated carbonyl or its equivalent (e.g., from an amide or aldehyde). This is followed by an intramolecular cyclization where the newly formed amide nitrogen attacks the ester carbonyl. The subsequent elimination of methanol drives the reaction to completion, forming the stable, fused heterocyclic system. The specific intermediates and the rate-limiting step can vary depending on the chosen reagents and catalysts.

Below is a generalized mechanistic pathway for the formation of a quinazolinone ring from an anthranilate derivative.

Quinazolinone Formation Mechanism cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Cyclization & Elimination A Methyl 2-amino- 5-methoxybenzoate C N-Acyl Intermediate A->C Nucleophilic Attack B C1 Source (e.g., Formamide) D Cyclized Intermediate C->D Intramolecular Nucleophilic Attack (Heat/Acid Catalyst) E 6-Methoxyquinazolin-4(3H)-one D->E -MeOH (Dehydration)

Caption: Generalized mechanism for quinazolinone synthesis.

Protocol 1.1: Niementowski Reaction for 6-Methoxyquinazolin-4(3H)-one

The Niementowski reaction is a classical, thermally-driven method that utilizes an amide, most commonly formamide, as both the C1 source and the solvent.[6][7] It is valued for its operational simplicity and often high yields.

Rationale: Heating the anthranilate ester with an excess of formamide facilitates the initial N-formylation. The high temperature (typically >130°C) provides the necessary activation energy for the subsequent intramolecular cyclization and elimination of methanol, without the need for a strong acid or metal catalyst. The excess formamide acts as the solvent and drives the initial equilibrium towards the N-formyl intermediate.

Experimental Protocol:

  • Setup: To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.81 g, 10 mmol).

  • Reagent Addition: Add formamide (8.0 mL, ~200 mmol).

  • Reaction: Heat the reaction mixture in an oil bath at 130-140°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 1:1 Ethyl Acetate/Hexane).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture slowly into 100 mL of ice-cold water with stirring.

  • Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 20 mL) to remove residual formamide.

  • Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from an ethanol/water mixture to yield 6-methoxyquinazolin-4(3H)-one.

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/MassRole
This compound181.19101.81 gStarting Material
Formamide45.04~2008.0 mLC1 Source & Solvent
Expected Product 6-Methoxyquinazolin-4(3H)-one ---------
Anticipated Yield ~85-95%
Protocol 1.2: Microwave-Assisted Synthesis of N-Substituted Quinazolinones

Microwave-assisted synthesis offers significant advantages in terms of reduced reaction times and often improved yields by enabling rapid and uniform heating.[7] This protocol is suitable for creating a library of N-substituted quinazolinones by reacting the intermediate benzoxazinone with various primary amines.

Rationale: This is a two-step, one-pot process. First, the anthranilate reacts with an acyl chloride (e.g., acetyl chloride) to form an N-acyl intermediate, which cyclizes upon heating with a dehydrating agent like acetic anhydride to form a 2-substituted-1,3-benzoxazin-4-one. This reactive intermediate is not isolated but is directly treated with a primary amine. The amine opens the benzoxazinone ring and subsequently cyclizes to form the N-substituted quinazolinone. Microwave irradiation dramatically accelerates both the formation of the benzoxazinone and the final cyclization step.

Experimental Protocol:

  • Step A: Benzoxazinone Formation: In a 10 mL microwave vial, dissolve this compound (0.181 g, 1 mmol) in pyridine (2 mL). Add acetyl chloride (0.086 g, 1.1 mmol) dropwise at 0°C. Stir for 30 minutes. Add acetic anhydride (1 mL) and heat the mixture under microwave irradiation at 120°C for 10 minutes.

  • Step B: Amination and Cyclization: Cool the vial to room temperature. Add the desired primary amine (e.g., benzylamine, 1.2 mmol). Seal the vial and subject it to microwave irradiation at 140°C for 15-20 minutes.

  • Work-up: After cooling, pour the reaction mixture into ice water. If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the desired N-substituted 6-methoxyquinazolin-4(3H)-one.

Part 2: Advanced Cyclization Strategies for Polycyclic Systems

While quinazolinone synthesis is a primary application, the this compound scaffold can be elaborated to participate in more complex cyclizations like the Pictet-Spengler and Bischler-Napieralski reactions. These reactions typically require the starting material to be modified into a β-arylethylamine or β-arylethylamide derivative, respectively.

Workflow: Precursor Synthesis for Advanced Cyclizations

The following workflow outlines the necessary transformations of this compound to prepare substrates suitable for the Pictet-Spengler or Bischler-Napieralski reactions.

Advanced Cyclization Workflow Start This compound Amide 2-Amino-5-methoxy-N-phenethylbenzamide Start->Amide Amidation with Phenethylamine Amine 2-(Aminomethyl)-4-methoxyaniline Start->Amine 1. N-protection 2. LiAlH4 reduction 3. Deprotection AcylAmide N-Acyl Derivative of Amine Amine->AcylAmide Acylation (RCOCl) Tetrahydroisoquinoline Tetrahydroisoquinoline Derivative Amine->Tetrahydroisoquinoline Pictet-Spengler (Aldehyde, Acid) Dihydroisoquinoline Dihydroisoquinoline Derivative AcylAmide->Dihydroisoquinoline Bischler-Napieralski (e.g., POCl3, heat)

Caption: Synthetic workflow for preparing advanced cyclization precursors.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[8][9] For our substrate, the ester must first be reduced to a primary alcohol and then converted to the amine, or more commonly, the amino group is protected, the ester reduced, and the resulting alcohol converted to an amine before deprotection. A more direct, albeit challenging, route involves the reduction of an amide derivative.

Conceptual Protocol (Post-Precursor Synthesis):

  • Dissolve the precursor, 2-(aminomethyl)-4-methoxyaniline (1 mmol), in a suitable solvent like toluene or methanol.

  • Add the desired aldehyde (e.g., acetaldehyde, 1.1 mmol).

  • Add an acid catalyst, such as p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA) (0.1-1.0 equivalents).

  • Heat the reaction to reflux for 6-24 hours, monitoring by TLC. The electron-donating methoxy group facilitates the electrophilic aromatic substitution step of the cyclization.

  • Upon completion, neutralize the reaction, remove the solvent, and purify the resulting tetrahydroisoquinoline derivative by column chromatography.

The Bischler-Napieralski Reaction

This reaction facilitates the cyclization of β-arylethylamides to 3,4-dihydroisoquinolines using a strong dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[10][11][12] The reaction proceeds via an intramolecular electrophilic attack on the electron-rich benzene ring.

Conceptual Protocol (Post-Precursor Synthesis):

  • Dissolve the N-acylated precursor (e.g., N-(2-(2-amino-5-methoxyphenyl)ethyl)acetamide, 1 mmol) in a dry, non-protic solvent like acetonitrile or toluene.

  • Add the dehydrating agent, typically phosphorus oxychloride (POCl₃, 2-5 equivalents), dropwise at 0°C.

  • Heat the mixture to reflux for 2-8 hours. The reaction is often vigorous.

  • Cool the reaction and carefully quench it by pouring it onto crushed ice.

  • Basify the aqueous solution with a strong base (e.g., NaOH or NH₄OH) to pH > 10.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry and concentrate the organic extracts and purify the resulting 3,4-dihydroisoquinoline by chromatography or crystallization.

Conclusion

This compound is a strategically vital starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. Its inherent electronic and structural features make it particularly well-suited for constructing quinazolinone cores through robust and scalable methods like the Niementowski reaction. Furthermore, through multi-step synthetic sequences, this scaffold can be transformed into precursors for powerful cyclization reactions such as the Pictet-Spengler and Bischler-Napieralski, opening pathways to complex polycyclic alkaloids and their analogues. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to leverage this versatile building block in their synthetic endeavors.

References

  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • Pd-Catalyzed Dearomatization of Anthranils with Vinylcyclopropanes by [4+3] Cyclization Reaction. PubMed. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central. [Link]

  • Unconventional Ring Opening Triggers Intramolecular C–H Amination of Anthranils via Electrocyclization under Cobalt Catalysis. PubMed Central. [Link]

  • Catalyst-free cyclization of anthranils and cyclic amines: one-step synthesis of rutaecarpine. Royal Society of Chemistry. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PubMed Central. [Link]

  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. [Link]

  • Synthesis of quinazolinones 3a with methyl 2-amino benzoate. ResearchGate. [Link]

  • Synthesis of quinazolinones from reaction of formamide with anthranilic acids. Wiley Online Library. [Link]

  • Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. ResearchGate. [Link]

  • Bischler–Napieralski reaction. Wikipedia. [Link]

  • The Indispensable Role of Methyl 2-Methoxy-5-Sulfamoylbenzoate in Modern Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. National Institutes of Health. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • 2-Amino-5-Methoxybenzoic Acid Market Report | Global Forecast From 2025 To 2033. Precedence Research. [Link]

  • Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. PubMed Central. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. MDPI. [Link]

  • Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica. [Link]

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate. [Link]

  • Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents. The University of Texas at El Paso. [Link]

  • A direct entry to polycyclic quinoxaline derivatives via I2-DMSO mediated oxidative decarboxylation of α-amino acids and the subsequent Pictet–Spengler cyclization reaction. Royal Society of Chemistry. [Link]

  • Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. ResearchGate. [Link]

  • Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PubMed Central. [Link]

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Semantic Scholar. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]

  • Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. Bentham Science. [Link]

  • Methyl 2-amino-5-bromobenzoate. ResearchGate. [Link]

Sources

Anwendungs- und Protokollhandbuch: Derivatisierung von Methyl-2-amino-5-methoxybenzoat für das biologische Screening

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation von Methyl-2-amino-5-methoxybenzoat, einem vielseitigen Baustein in der medizinischen Chemie. Als leitender Anwendungswissenschaftler werde ich Sie durch bewährte Protokolle zur Synthese einer Bibliothek von Derivaten und deren anschließende Evaluierung in relevanten biologischen Assays führen. Der Schwerpunkt liegt dabei auf der Erzeugung von struktureller Vielfalt zur Identifizierung potenzieller neuer therapeutischer Wirkstoffe.

Einleitung: Die strategische Bedeutung von Methyl-2-amino-5-methoxybenzoat

Methyl-2-amino-5-methoxybenzoat ist ein attraktives Ausgangsmaterial für die Wirkstoffforschung. Seine Struktur vereint mehrere wichtige funktionelle Gruppen: eine primäre aromatische Aminogruppe, die ein reaktives Zentrum für eine Vielzahl von chemischen Transformationen darstellt, einen Methylester, der modifiziert oder als Prodrug-Einheit genutzt werden kann, und einen Methoxy-substituierten Benzolring, der die Lipophilie und die elektronischen Eigenschaften des Moleküls beeinflusst.[1] Die Derivatisierung der Aminogruppe ist eine bewährte Strategie, um die pharmakokinetischen und pharmakodynamischen Eigenschaften eines Moleküls gezielt zu verändern und neue Interaktionen mit biologischen Zielstrukturen zu ermöglichen.

In diesem Leitfaden konzentrieren wir uns auf drei fundamentale Derivatisierungsstrategien:

  • N-Acylierung zur Synthese von Amid-Derivaten.

  • N-Sulfonylierung zur Erzeugung von Sulfonamid-Derivaten.

  • Kondensation mit Aldehyden zur Bildung von Schiff-Basen (Iminen).

Diese Modifikationen führen zu Verbindungen mit einem breiten Spektrum an potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antikanzerogener Eigenschaften.[2][3]

Teil 1: Syntheseprotokolle zur Derivatisierung

Die folgenden Protokolle sind als robuste Ausgangspunkte für die Synthese konzipiert. Die genauen Reaktionsbedingungen können je nach den spezifischen Eigenschaften der verwendeten Reagenzien eine Optimierung erfordern.

Protokoll 1: N-Acylierung mittels Acylchlorid (Schotten-Baumann-Bedingungen)

Die N-Acylierung ist eine fundamentale Reaktion zur Bildung von Amiden, einer in Pharmazeutika allgegenwärtigen funktionellen Gruppe. Die hier beschriebene Schotten-Baumann-Reaktion nutzt ein zweiphasiges System, um das entstehende Salzsäure-Nebenprodukt zu neutralisieren und die Reaktion voranzutreiben.

Materialien:

  • Methyl-2-amino-5-methoxybenzoat

  • Acetylchlorid (oder ein anderes Acylchlorid)

  • Dichlormethan (DCM)

  • 10%ige wässrige Natriumhydroxid (NaOH)-Lösung

  • Gesättigte wässrige Natriumhydrogencarbonat (NaHCO₃)-Lösung

  • Gesättigte wässrige Natriumchlorid (NaCl)-Lösung (Sole)

  • Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)

Prozedur:

  • Reaktionsansatz: Lösen Sie Methyl-2-amino-5-methoxybenzoat (1,0 Äquivalente) in einem Rundkolben mit Magnetrührstab in Dichlormethan (ca. 10 mL pro Gramm Substrat).

  • Zugabe der Base: Fügen Sie 10%ige wässrige NaOH-Lösung (2,0 Äquivalente NaOH) hinzu.

  • Zugabe des Acylchlorids: Kühlen Sie die kräftig gerührte zweiphasige Mischung in einem Eisbad auf 0 °C ab. Fügen Sie Acetylchlorid (1,1 Äquivalente) über einen Tropftrichter über 15 Minuten tropfenweise hinzu, wobei die Temperatur unter 10 °C gehalten werden muss.[4]

  • Reaktion: Entfernen Sie nach Abschluss der Zugabe das Eisbad und lassen Sie die Reaktionsmischung auf Raumtemperatur erwärmen. Rühren Sie für 2-4 Stunden oder bis die Dünnschichtchromatographie (DC) eine vollständige Umsetzung anzeigt.

  • Aufarbeitung: Überführen Sie die Mischung in einen Scheidetrichter. Trennen Sie die organische Phase ab. Waschen Sie die organische Phase nacheinander mit gesättigter NaHCO₃-Lösung und Sole.

  • Trocknung und Konzentration: Trocknen Sie die organische Schicht über wasserfreiem MgSO₄, filtrieren Sie und konzentrieren Sie das Lösungsmittel unter reduziertem Druck mit einem Rotationsverdampfer.

  • Reinigung: Reinigen Sie das Rohprodukt durch Umkristallisation (z. B. aus Ethanol/Wasser) oder Säulenchromatographie auf Kieselgel.

Protokoll 2: N-Sulfonylierung zur Bildung von Sulfonamiden

Sulfonamide sind eine wichtige Klasse von Wirkstoffen, die seit der Entdeckung der Sulfonamid-Antibiotika eine zentrale Rolle in der Medizin spielen.[5] Die Reaktion von aromatischen Aminen mit Sulfonylchloriden in Gegenwart einer Base ist die gebräuchlichste Methode zu ihrer Herstellung.

Materialien:

  • Methyl-2-amino-5-methoxybenzoat

  • Benzolsulfonylchlorid (oder ein anderes Sulfonylchlorid)

  • Pyridin oder Triethylamin (Et₃N)

  • Dichlormethan (DCM), wasserfrei

  • 1 M Salzsäure (HCl)

  • Gesättigte wässrige Natriumhydrogencarbonat (NaHCO₃)-Lösung

  • Gesättigte wässrige Natriumchlorid (NaCl)-Lösung (Sole)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

Prozedur:

  • Reaktionsansatz: Lösen Sie Methyl-2-amino-5-methoxybenzoat (1,0 Äquivalente) und Pyridin (1,5 Äquivalente) in einem trockenen Rundkolben mit Magnetrührstab in wasserfreiem DCM.

  • Kühlung: Kühlen Sie die Lösung in einem Eisbad auf 0 °C ab.

  • Zugabe des Sulfonylchlorids: Lösen Sie Benzolsulfonylchlorid (1,1 Äquivalente) in einer kleinen Menge wasserfreiem DCM und fügen Sie es langsam zur gekühlten Aminlösung hinzu.

  • Reaktion: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht oder bis die DC-Analyse den vollständigen Verbrauch des Ausgangsmaterials anzeigt.

  • Aufarbeitung: Überführen Sie die Reaktionsmischung in einen Scheidetrichter. Waschen Sie die organische Phase nacheinander mit 1 M HCl (um überschüssiges Pyridin zu entfernen), gesättigter NaHCO₃-Lösung und Sole.

  • Trocknung und Konzentration: Trocknen Sie die organische Phase über MgSO₄, filtrieren Sie und dampfen Sie das Lösungsmittel unter reduziertem Druck ein.

  • Reinigung: Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie.

Protokoll 3: Synthese von Schiff-Basen durch Kondensation

Die Bildung von Schiff-Basen (Iminen) ist eine effiziente Kondensationsreaktion zwischen einem primären Amin und einem Aldehyd.[6] Diese Reaktion ist eine ausgezeichnete Methode, um schnell und einfach eine große strukturelle Vielfalt zu erzeugen, da eine Vielzahl von Aldehyden kommerziell erhältlich ist.

Materialien:

  • Methyl-2-amino-5-methoxybenzoat

  • 4-Chlorbenzaldehyd (oder ein anderer aromatischer Aldehyd)

  • Ethanol oder Methanol

  • Eisessig (katalytische Menge)

Prozedur:

  • Reaktionsansatz: Lösen Sie Methyl-2-amino-5-methoxybenzoat (1,0 Äquivalente) in einem Rundkolben in Ethanol.

  • Zugabe des Aldehyds: Fügen Sie zu dieser Lösung den 4-Chlorbenzaldehyd (1,0 Äquivalente), gelöst in einer minimalen Menge Ethanol, hinzu.

  • Katalyse und Rückfluss: Geben Sie 2-3 Tropfen Eisessig zur Reaktionsmischung, um die Reaktion zu katalysieren.[6] Setzen Sie einen Rückflusskühler auf den Kolben und erhitzen Sie die Mischung unter Rühren zum Rückfluss.

  • Reaktionsüberwachung: Erhitzen Sie die Mischung für 4-6 Stunden unter Rückfluss. Der Fortschritt der Reaktion kann mittels DC überwacht werden.

  • Isolierung des Produkts: Kühlen Sie die Reaktionsmischung nach Abschluss der Reaktion auf Raumtemperatur ab. Ein fester Niederschlag sollte sich bilden. Falls nicht, kann die Lösung in ein Eisbad gestellt werden, um die Kristallisation zu induzieren.[6]

  • Reinigung: Filtrieren Sie den festen Niederschlag ab, waschen Sie ihn mit kaltem Ethanol und trocknen Sie ihn. Eine weitere Reinigung kann durch Umkristallisation erfolgen.

Teil 2: Charakterisierung der Derivate

Die erfolgreiche Synthese und die strukturelle Integrität der neuen Verbindungen müssen durch Standard-Analysemethoden bestätigt werden. Dazu gehören typischerweise die Kernspinresonanzspektroskopie (¹H- und ¹³C-NMR), die Massenspektrometrie (MS) zur Bestimmung der Molmasse und die Infrarotspektroskopie (FT-IR) zum Nachweis charakteristischer funktioneller Gruppen.

Tabelle 1: Physikalisch-chemische und repräsentative spektroskopische Daten (hypothetisch) der Derivate

Derivat-TypBeispielstrukturSummenformelMolmasse ( g/mol )Charakteristisches ¹H-NMR Signal (δ, ppm)Charakteristisches ¹³C-NMR Signal (δ, ppm)
Ausgangsmaterial Methyl-2-amino-5-methoxybenzoatC₉H₁₁NO₃181.19~4.8 (br s, 2H, NH₂)~168 (C=O), ~149 (C-NH₂)
N-Acyl-Derivat Methyl-2-acetamido-5-methoxybenzoatC₁₁H₁₃NO₄223.23~8.5 (s, 1H, NH), ~2.2 (s, 3H, COCH₃)~169 (Amid C=O), ~168 (Ester C=O)
N-Sulfonyl-Derivat Methyl-2-(phenylsulfonamido)-5-methoxybenzoatC₁₅H₁₅NO₅S321.35~10.5 (s, 1H, NH), ~7.5-7.9 (m, 5H, Ar-H)~167 (Ester C=O), ~139 (Ar-C-S)
Schiff-Base Methyl-2-((4-chlorbenzyliden)amino)-5-methoxybenzoatC₁₆H₁₄ClNO₃303.74~8.9 (s, 1H, N=CH)~167 (Ester C=O), ~162 (N=CH)

Hinweis: Die angegebenen NMR-Daten sind illustrativ und können je nach Lösungsmittel und genauer Struktur variieren.

Teil 3: Protokolle für das biologische Screening

Nach der Synthese und Charakterisierung ist der nächste entscheidende Schritt die Evaluierung der biologischen Aktivität der neuen Derivate. Die folgenden Protokolle beschreiben Standard-In-vitro-Assays für die Untersuchung von antikanzerogenen und antimikrobiellen Eigenschaften.

Protokoll 4: Antikanzerogenes Screening mittels MTT-Assay

Der MTT-Assay ist ein kolorimetrischer Test, der die zelluläre metabolische Aktivität misst und als Indikator für die Zellviabilität und Zytotoxizität dient.[7] Er wird häufig für das Screening von zytotoxischen Verbindungen gegen Krebszelllinien verwendet.

Materialien:

  • Krebszelllinie (z. B. MCF-7 für Brustkrebs)

  • Zellkulturmedium (z. B. RPMI-1640) mit fötalem Kälberserum (FBS) und Antibiotika

  • Testverbindungen, gelöst in Dimethylsulfoxid (DMSO)

  • MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)

  • DMSO oder Solubilisierungspuffer

  • 96-Well-Platten

  • ELISA-Reader

Prozedur:

  • Zell-Aussaat: Säen Sie die Zellen in einer Konzentration von 1 × 10⁵ Zellen/mL in 96-Well-Platten aus und inkubieren Sie sie für 24 Stunden bei 37 °C und 5% CO₂.[5]

  • Behandlung mit Verbindungen: Bereiten Sie serielle Verdünnungen der Testverbindungen in Kulturmedium vor. Entfernen Sie das alte Medium von den Zellen und fügen Sie die Verdünnungen der Verbindungen hinzu. Inkubieren Sie die Platten für 72 Stunden.[5]

  • MTT-Inkubation: Fügen Sie jedem Well MTT-Lösung hinzu und inkubieren Sie für 4 Stunden. Lebende Zellen reduzieren das gelbe MTT zu einem violetten Formazan-Kristall.

  • Solubilisierung: Entfernen Sie die MTT-Lösung und lösen Sie die Formazan-Kristalle durch Zugabe von DMSO.

  • Messung: Messen Sie die Extinktion bei 540 nm mit einem ELISA-Reader.

  • Datenanalyse: Berechnen Sie die prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle und bestimmen Sie den IC₅₀-Wert (die Konzentration, bei der 50% des Zellwachstums gehemmt werden).

Protokoll 5: Antimikrobielles Screening mittels Bouillon-Mikrodilutionsmethode

Diese Methode wird verwendet, um die minimale Hemmkonzentration (MHK) einer Substanz zu bestimmen, d. h. die niedrigste Konzentration, die das sichtbare Wachstum eines Mikroorganismus hemmt.[8]

Materialien:

  • Bakterienstamm (z. B. Staphylococcus aureus)

  • Nährmedium (z. B. Müller-Hinton-Bouillon)

  • Testverbindungen, gelöst in DMSO

  • Sterile 96-Well-Platten

  • Bakterien-Inokulum, eingestellt auf eine Standard-Trübung (z. B. 0,5 McFarland)

Prozedur:

  • Vorbereitung der Platte: Geben Sie Nährmedium in alle Wells einer 96-Well-Platte. Fügen Sie die Testverbindung zum ersten Well hinzu.

  • Serielle Verdünnung: Führen Sie eine zweifache serielle Verdünnung der Verbindung über die Platte durch, indem Sie die Lösung von einem Well zum nächsten transferieren.

  • Inokulation: Fügen Sie jedem Well eine standardisierte Menge der Bakteriensuspension hinzu.

  • Inkubation: Inkubieren Sie die Platte bei 37 °C für 18-24 Stunden.

  • Auswertung: Bestimmen Sie die MHK als die niedrigste Konzentration der Verbindung, bei der kein sichtbares Bakterienwachstum (Trübung) zu beobachten ist.

Teil 4: Datenpräsentation und Visualisierung

Eine klare Darstellung der Ergebnisse ist entscheidend für die Interpretation der Struktur-Wirkungs-Beziehungen.

Tabelle 2: Illustrative biologische Aktivitätsdaten für Derivate von Methyl-2-amino-5-methoxybenzoat

Verbindung (Beispiel)Derivat-TypAntikanzerogene Aktivität (MCF-7 Zellen) IC₅₀ [µM]Antimikrobielle Aktivität (S. aureus) MHK [µg/mL]
A N-Acyl-Derivat55.6>128
B N-Sulfonyl-Derivat22.364
C Schiff-Base15.832
Doxorubicin Positivkontrolle0.46[9]-
Ciprofloxacin Positivkontrolle-1

Hinweis: Diese Daten sind rein illustrativ und sollen die Art der Ergebnisse darstellen, die aus den Screening-Assays gewonnen werden. Sie stellen keine tatsächlichen experimentellen Ergebnisse dar.

Logische und experimentelle Arbeitsabläufe

Die folgenden Diagramme visualisieren den gesamten Prozess von der Synthese bis zur biologischen Auswertung.

Workflow cluster_synthesis Synthese cluster_analysis Analyse & Reinigung cluster_screening Biologisches Screening cluster_results Ergebnisse Start Methyl-2-amino-5-methoxybenzoat Acyl N-Acylierung Start->Acyl Derivatisierung Sulfonyl N-Sulfonylierung Start->Sulfonyl Derivatisierung Schiff Schiff-Base-Bildung Start->Schiff Derivatisierung Purify Reinigung (Kristallisation / Chromatographie) Acyl->Purify Sulfonyl->Purify Schiff->Purify Char Charakterisierung (NMR, MS, FT-IR) Purify->Char Anticancer Antikanzerogenes Screening (MTT-Assay) Char->Anticancer Antimicrobial Antimikrobielles Screening (MHK-Bestimmung) Char->Antimicrobial Data Datenanalyse (IC₅₀ / MHK) Anticancer->Data Antimicrobial->Data Hit Hit-Identifizierung Data->Hit

Bildunterschrift: Allgemeiner Arbeitsablauf von der Derivatisierung bis zur Hit-Identifizierung.

Reactions cluster_products Derivate Start Methyl-2-amino-5-methoxybenzoat (C₉H₁₁NO₃) Amide N-Acyl-Derivat (Amid) Start->Amide + R-COCl (Base) Sulfonamide N-Sulfonyl-Derivat (Sulfonamid) Start->Sulfonamide + R-SO₂Cl (Base) SchiffBase Schiff-Base (Imin) Start->SchiffBase + R-CHO (H⁺ Kat.)

Bildunterschrift: Chemische Transformationen zur Derivatisierung.

Schlussfolgerung

Die Derivatisierung von Methyl-2-amino-5-methoxybenzoat durch N-Acylierung, N-Sulfonylierung und Schiff-Basen-Bildung ist eine effektive Strategie zur Erzeugung von Molekülbibliotheken für das biologische Screening. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Synthese und die anschließende biologische Evaluierung. Durch die systematische Modifikation dieses vielseitigen Grundgerüsts können Forscher neue chemische Räume erschließen und wertvolle "Hit"-Verbindungen für die weitere Optimierung in der Arzneimittelentwicklung identifizieren.

Referenzen

  • Xu, W. L., Guo, C. J., Li, T., & Liu, S. Q. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. International Journal of Engineering and Applied Sciences, 5(7), 49-53. [Link]

  • Chem-Impex. (n.d.). 5-Amino-2-methoxy-benzoic acid methyl ester. Chem-Impex International. [Link]

  • Al-Suwaidan, I. A., et al. (2013). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 12(Suppl), 155–163. [Link]

  • PrepChem. (n.d.). Synthesis of methyl 2-methoxy-4-acetylamino-5-chlorobenzoate. PrepChem.com. [Link]

  • National Center for Biotechnology Information. (n.d.). Bioassays for anticancer activities. PubMed. [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. Google Patents.

  • Sikarwar, P., Tomar, S., & Singh, A. P. (2016). Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II). American Journal of Chemistry, 6(5), 119-125. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Hu, Y., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Molecules, 27(1), 238. [Link]

  • Muthayammal College of Arts and Science. (n.d.). Synthesis, Characterization and Antimicrobial activity of Schiff Base Compounds. Muthayammal College of Arts and Science. [Link]

  • Google Patents. (n.d.). Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. Google Patents.

  • American Chemical Society. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17743–17754. [Link]

  • National Center for Biotechnology Information. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. PubMed Central. [Link]

  • Al-Ostath, A., et al. (2021). Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies. Scientific Reports, 11(1), 23832. [Link]

  • National Center for Biotechnology Information. (2022). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. PubMed Central. [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. Google Patents.

  • Rzoqi, S. S., & Hassan Mohammed, M. H. (2025). Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole Derivatives. Chemical Review and Letters, 8(1), 101-111. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-amino-5-methoxybenzoate. PubChem. [Link]

  • National Center for Biotechnology Information. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PubMed Central. [Link]

  • Royal Society of Chemistry. (2025). Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity. RSC Advances, 15(30), 20853-20860. [Link]

Sources

Troubleshooting & Optimization

Improving the yield of Methyl 2-amino-5-methoxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential building block in the synthesis of various pharmaceuticals, Methyl 2-amino-5-methoxybenzoate is a critical intermediate whose efficient synthesis is paramount for drug development professionals. This technical support center provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis, ensuring researchers can optimize their reaction yields and purity.

As Senior Application Scientists, we present this guide based on established chemical principles and field-proven insights to support your experimental success.

Synthetic Pathways Overview

Two primary and effective routes are commonly employed for the synthesis of this compound. The selection of the pathway often depends on the availability of starting materials, scalability, and desired purity profile.

  • Route A: Fischer Esterification: This is a direct, one-step synthesis involving the acid-catalyzed esterification of 2-amino-5-methoxybenzoic acid with methanol.

  • Route B: Nitro Group Reduction: This two-step approach begins with the nitration of a suitable precursor followed by the reduction of the nitro group to an amine. A common starting material for this route is Methyl 5-methoxy-2-nitrobenzoate.

Synthetic_Pathways cluster_A Route A: Fischer Esterification cluster_B Route B: Nitro Group Reduction A_start 2-Amino-5-methoxybenzoic Acid end_product This compound A_start->end_product  Methanol, H₂SO₄ (cat.) B_start Methyl 5-methoxy-2-nitrobenzoate B_start->end_product  H₂, Pd/C or Fe/CH₃COOH

Caption: Primary synthesis pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for higher yield?

A1: Both routes can achieve high yields with proper optimization. Route B, the reduction of Methyl 5-methoxy-2-nitrobenzoate via catalytic hydrogenation, often provides a cleaner reaction with a more straightforward purification process, frequently resulting in near-quantitative yields of the intermediate 2-amino-5-methoxybenzoic acid[1][2]. However, Route A (Fischer Esterification) is more atom-economical as it is a one-step process from a commercially available starting material[3]. The choice may ultimately depend on precursor availability and cost.

Q2: How can I effectively monitor the reaction progress?

A2: Thin Layer Chromatography (TLC) is the most common and efficient method for monitoring the reaction. A suitable mobile phase, such as 30% ethyl acetate in hexanes, will allow for clear separation of the starting material and the product, which will have distinct Rf values[3]. The reaction is considered complete when the starting material spot is no longer visible by TLC.

Q3: What are the optimal storage conditions for the final product, this compound?

A3: To prevent degradation, particularly oxidation of the amino group which can cause discoloration, the product should be stored in a tightly sealed container in a cool, dry, and well-ventilated area[3]. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.

Q4: Are there any significant safety precautions to consider?

A4: Yes. When performing the Fischer esterification (Route A), concentrated acids like sulfuric acid are used, which are highly corrosive. These should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE)[4]. For Route B, catalytic hydrogenation involves flammable hydrogen gas and pyrophoric catalysts like Palladium on carbon (Pd/C). Ensure the reaction setup is properly purged with an inert gas and that there are no ignition sources nearby[2][3].

Troubleshooting Guides

This section addresses specific issues encountered during synthesis, categorized by the synthetic route.

Route A: Troubleshooting Fischer Esterification of 2-amino-5-methoxybenzoic acid

Problem 1: Low or No Significant Yield

  • Question: My esterification reaction shows a low conversion rate even after prolonged reflux. What are the likely causes and how can I improve the yield?

  • Answer: Low yield in Fischer esterification is a common issue primarily due to the reversible nature of the reaction.

    • Potential Cause 1: Equilibrium Limitation: The reaction produces water as a byproduct, which can hydrolyze the ester product back to the starting materials, limiting the final yield.

      • Suggested Solution: To shift the equilibrium towards the product, use a large excess of methanol (10-15 volumes), which acts as both a reactant and the solvent[3]. Alternatively, for larger-scale reactions, removing water as it forms using a Dean-Stark apparatus is highly effective[3].

    • Potential Cause 2: Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen, making it more electrophilic. An inadequate amount will result in a slow or stalled reaction.

      • Suggested Solution: Ensure a sufficient catalytic amount of a strong acid like concentrated sulfuric acid (typically 0.2-0.3 equivalents) is used. The acid should be added slowly to the cooled reaction mixture to prevent excessive heat generation[3].

Problem 2: Product Discoloration (Yellow or Brown)

  • Question: The final isolated product is yellow or brown instead of the expected off-white solid. What causes this discoloration and how can it be prevented?

  • Answer: Discoloration is almost always due to the oxidation of the aromatic amino group.

    • Potential Cause: Air Oxidation: The electron-rich amino group is susceptible to oxidation, especially at elevated temperatures during reflux and work-up.

      • Suggested Solution: To minimize oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon)[3]. Additionally, during the work-up, avoid prolonged exposure to air and consider using degassed solvents. If the product is still discolored, purification by recrystallization from an ethanol/water mixture or column chromatography may be necessary.

Problem 3: Difficulty in Product Purification

  • Question: During work-up, I'm having trouble isolating a pure product. The crude material contains significant amounts of the starting material. How can I improve the purification process?

  • Answer: The presence of the acidic starting material is a frequent complication in the work-up of this reaction.

    • Potential Cause: Unreacted Starting Material: The starting material, 2-amino-5-methoxybenzoic acid, is acidic and can co-extract with the product if the neutralization step is incomplete.

      • Suggested Solution: During the aqueous work-up, after removing excess methanol, thoroughly wash the organic layer with a saturated aqueous solution of sodium bicarbonate. This will deprotonate the unreacted carboxylic acid, forming a salt that will move into the aqueous layer, effectively separating it from your desired ester product in the organic layer[3].

Route B: Troubleshooting Reduction of Methyl 5-methoxy-2-nitrobenzoate

Problem 1: Incomplete Reduction

  • Question: My reduction reaction using H₂ and Pd/C is stalling, and TLC analysis shows a mix of starting material and product. What could be wrong?

  • Answer: An incomplete reduction can stem from issues with the catalyst, hydrogen supply, or reaction conditions.

    • Potential Cause 1: Catalyst Deactivation: The Palladium on carbon (Pd/C) catalyst can be deactivated by impurities in the starting material or solvent. It can also lose activity over time if stored improperly.

      • Suggested Solution: Ensure the starting nitro-compound and solvent (typically THF, ethanol, or methanol) are of high purity[2]. Use fresh, high-quality Pd/C catalyst (typically 5-10 mol%). If the reaction stalls, sometimes carefully adding a fresh portion of the catalyst can restart it.

    • Potential Cause 2: Insufficient Hydrogen: The reaction requires a continuous supply of hydrogen.

      • Suggested Solution: If using a hydrogen balloon, ensure it is adequately filled and that there are no leaks in the system[2]. For larger reactions, a Parr hydrogenator is recommended to maintain a constant hydrogen pressure. Ensure vigorous stirring to facilitate the mass transfer of hydrogen gas to the catalyst surface[3].

    • Potential Cause 3: Alternative Reducing Agents: In some cases, catalytic hydrogenation may not be ideal.

      • Suggested Solution: An alternative method is using powdered iron in acetic acid[5]. This method is robust and less sensitive to certain impurities but may require a more involved work-up to remove iron salts.

Problem 2: Presence of Impurities in the Final Product

  • Question: After filtration, my product is contaminated with a fine black powder and shows other minor spots on TLC. How can I obtain a cleaner product?

  • Answer: Contamination from the catalyst and the formation of side products are the main impurity concerns in this route.

    • Potential Cause 1: Catalyst Leaching: Fine particles of the Pd/C catalyst can pass through standard filter paper, contaminating the final product.

      • Suggested Solution: After the reaction is complete, filter the mixture through a pad of Celite. This provides a fine filtration bed that effectively removes all catalyst particles[2][3]. Be sure to wash the Celite pad thoroughly with the reaction solvent to recover all the product.

    • Potential Cause 2: Side Reactions: While generally a clean reaction, side products can form under non-optimized conditions.

      • Suggested Solution: Ensure the reaction is run at room temperature, as higher temperatures can sometimes lead to side reactions. Monitor the reaction closely by TLC and stop it once the starting material is consumed to avoid potential over-reduction or degradation. If impurities persist, purification by recrystallization or column chromatography is recommended[3].

Data Summary and Comparison

ParameterRoute A: Fischer EsterificationRoute B: Nitro Group Reduction
Starting Material 2-Amino-5-methoxybenzoic acidMethyl 5-methoxy-2-nitrobenzoate
Key Reagents Methanol, H₂SO₄ (or other strong acid)H₂/Pd/C or Fe/CH₃COOH
Typical Conditions Reflux in methanol, 4-6 hours[3]H₂ (balloon or Parr), Pd/C, Room Temp, 18h[2]
Advantages Single step, high atom economyVery clean reaction, often high yielding[1][2]
Common Issues Reversible reaction, purification challenges[3]Catalyst deactivation, handling of H₂ gas[3][5]

Detailed Experimental Protocols

Protocol A: Fischer Esterification
  • Reaction Setup: In a round-bottom flask, suspend 2-amino-5-methoxybenzoic acid (1.0 eq.) in methanol (10-15 volumes).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2-0.3 eq.) dropwise while stirring.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes) until the starting material is consumed (typically 4-6 hours)[3].

  • Work-up: Cool the reaction to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization & Extraction: To the residue, add ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization if necessary[3].

Protocol B: Catalytic Hydrogenation
  • Reaction Setup: To a flask containing Methyl 5-methoxy-2-nitrobenzoate (1.0 eq.) dissolved in THF or methanol, carefully add 10% Palladium on carbon (5-10 mol%) under an inert atmosphere[2].

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (using a balloon or connecting to a hydrogenator).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (can take several hours)[2].

  • Work-up: Once complete, carefully purge the flask with nitrogen or argon to remove all hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which is often pure enough for subsequent steps. If needed, recrystallize from a suitable solvent[3].

Troubleshooting Workflow

This diagram provides a logical decision-making process for addressing common synthesis issues.

Troubleshooting_Workflow start Problem Identified: Low Yield / Impure Product check_sm Check Purity of Starting Materials start->check_sm check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents monitor_rxn Analyze Reaction by TLC start->monitor_rxn incomplete_rxn Incomplete Reaction? monitor_rxn->incomplete_rxn Analyze spots side_products Side Products Present? incomplete_rxn->side_products No sol_incomplete_ester Route A: - Use excess MeOH - Remove H₂O - Add more catalyst incomplete_rxn->sol_incomplete_ester Yes (Esterification) sol_incomplete_reduction Route B: - Check H₂ supply - Check catalyst activity - Extend reaction time incomplete_rxn->sol_incomplete_reduction Yes (Reduction) sol_side_ester Route A: - Run under N₂/Ar - Adjust temperature side_products->sol_side_ester Yes (Esterification) sol_side_reduction Route B: - Control temperature - Use Celite filtration side_products->sol_side_reduction Yes (Reduction) purify Optimize Purification: - Recrystallization - Column Chromatography - Base/Acid Wash side_products->purify No sol_incomplete_ester->purify sol_incomplete_reduction->purify sol_side_ester->purify sol_side_reduction->purify

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Xu, W. L., Guo, C. J., Li, T., & Liu, S. Q. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382, 022064. [Link]

  • Xu, W. L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate. [Link]

  • MDPI. (Retracted). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

  • Google Patents. (2006).
  • Patsnap. (n.d.). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Eureka. [Link]

  • ResearchGate. (2024). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. ResearchGate. [Link]

  • Antech. (n.d.). 2-Amino-5-methoxybenzoic acid. Antech. [Link]

  • Google Patents. (2013). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • ChemBK. (2024). Methyl 2-methoxy-5-nitrobenzoate. ChemBK. [Link]

  • Google Patents. (1982). JPS5726652A - Reduction of nitrobenzoic acid.
  • PrepChem.com. (n.d.). Synthesis of methyl 2-methoxy-4-acetylamino-5-chlorobenzoate. PrepChem.com. [Link]

  • Google Patents. (n.d.).
  • Zaczek, N. M., & Tyszklewicz, R. B. (1986). Relative Activating Ability of Various Ortho, Para-Directors. Journal of Chemical Education, 63, 510. [Link]

Sources

Side reactions in the nitration of a precursor to Methyl 2-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-amino-5-methoxybenzoate is a key intermediate in the synthesis of various pharmaceutical compounds. A common synthetic route involves the nitration of a suitable precursor, followed by esterification and reduction of the nitro group. The critical step, nitration of the precursor, is often plagued by side reactions that can significantly impact yield and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the nitration of the common precursor, 3-methoxybenzoic acid, to form the desired 5-methoxy-2-nitrobenzoic acid intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended precursor and overall synthetic pathway for this compound?

A common and effective pathway begins with 3-methoxybenzoic acid. The strategy involves three key steps:

  • Nitration: Electrophilic aromatic substitution on 3-methoxybenzoic acid to introduce a nitro group. The goal is to selectively form 5-methoxy-2-nitrobenzoic acid.

  • Esterification: Conversion of the carboxylic acid group of the nitrated intermediate into a methyl ester.

  • Reduction: Reduction of the nitro group to an amino group to yield the final product, this compound.

The nitration step is the most challenging regarding selectivity and side product formation.

Q2: What are the primary side reactions during the nitration of 3-methoxybenzoic acid?

The nitration of 3-methoxybenzoic acid is a classic electrophilic aromatic substitution. The methoxy group (-OCH₃) is a powerful activating, ortho, para-directing group, while the carboxylic acid (-COOH) is a deactivating, meta-directing group. The potent activating effect of the methoxy group dominates the reaction's regioselectivity.

The primary side reactions are:

  • Isomer Formation: The methoxy group directs the incoming nitronium ion (NO₂⁺) to the positions ortho and para to itself (C2, C4, C6). This leads to a mixture of regioisomers:

    • 5-Methoxy-2-nitrobenzoic acid (Desired Product)

    • 3-Methoxy-4-nitrobenzoic acid (Side Product)

    • 3-Methoxy-6-nitrobenzoic acid (Side Product)

  • Polynitration: Due to the activating nature of the methoxy group, the aromatic ring is susceptible to further nitration, especially under harsh conditions, leading to dinitrobenzoic acid derivatives.

  • Oxidation & Decomposition: The strong oxidizing nature of the nitrating mixture (concentrated nitric and sulfuric acids) can cause oxidation of the substrate, particularly at elevated temperatures. This can lead to demethylation of the methoxy group to form phenolic compounds or complete degradation of the aromatic ring, resulting in the formation of dark, tar-like substances.

Q3: My analysis shows significant amounts of the 4-nitro and 6-nitro isomers. How can I improve selectivity for the desired 2-nitro product?

Achieving high regioselectivity is critical. The formation of isomers is governed by both electronic and steric effects. While the electronic directing effects are fixed, you can influence the outcome by modifying the reaction conditions:

  • Temperature Control: Maintain a low and consistent temperature, typically between 0°C and 10°C. Lower temperatures generally increase selectivity by favoring the kinetically controlled product and slowing down competing side reactions.

  • Nitrating Agent: The choice of nitrating agent can influence steric hindrance. Using a bulkier nitrating agent might favor substitution at the less sterically hindered C4 and C6 positions. Conversely, standard conditions using a mixture of concentrated H₂SO₄ and HNO₃ are typically employed. Precise control over the stoichiometry of this mixture is crucial.

  • Rate of Addition: Add the nitrating agent very slowly (dropwise) to the solution of 3-methoxybenzoic acid. This ensures that the heat generated from the highly exothermic reaction can be effectively dissipated, preventing localized temperature spikes that reduce selectivity.

Q4: I'm observing dinitrated byproducts. What causes this and how can it be prevented?

The formation of dinitrated products is a clear indication that the reaction conditions are too harsh. The mono-nitrated product, being still activated by the methoxy group, can undergo a second nitration.

  • Cause: This "over-nitration" is typically caused by excessive temperatures, prolonged reaction times, or using a large excess of the nitrating agent.

  • Prevention:

    • Strict Temperature Control: Do not allow the reaction temperature to rise above the recommended range (e.g., 10°C).

    • Stoichiometry: Use a carefully measured amount of nitric acid, typically a slight excess (1.05-1.1 equivalents), to ensure the reaction goes to completion without promoting dinitration.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction promptly to prevent further nitration of the product.

Q5: The reaction mixture turned dark brown and formed a tar-like substance. What went wrong?

A dark coloration or tar formation is a sign of decomposition and oxidative side reactions.

  • Cause: The most common culprit is a loss of temperature control. A runaway exothermic reaction can rapidly increase the temperature, causing the strong oxidizing acids to decompose the organic material. Impurities in the starting materials or reagents can also catalyze these decomposition pathways.

  • Prevention:

    • Vigilant Temperature Monitoring: Ensure the reaction vessel is adequately submerged in an ice/salt bath and that the temperature is monitored continuously.

    • Slow Reagent Addition: As stated before, slow addition of the nitrating mixture is paramount to control the exotherm.

    • Purity of Reagents: Use high-purity starting materials and freshly opened, concentrated acids. The presence of water can interfere with the formation of the nitronium ion and affect the reaction course.

Troubleshooting Guide

Symptom / Observation Probable Cause(s) Recommended Actions & Solutions
Low Yield of Desired Isomer 1. Predominant formation of 4-nitro and 6-nitro isomers. 2. Incomplete reaction.1. Optimize Temperature: Lower the reaction temperature to 0-5°C to enhance kinetic control. 2. Monitor Reaction: Use TLC to track the consumption of starting material. Quench the reaction only after full conversion.
Significant Dinitro Byproducts 1. Reaction temperature too high. 2. Excess nitrating agent. 3. Reaction time too long.1. Improve Cooling: Use an ice-salt bath and ensure efficient stirring. 2. Control Stoichiometry: Limit nitric acid to 1.05-1.1 equivalents. 3. Time Management: Quench the reaction immediately upon completion as determined by TLC.
Dark Tar Formation 1. Runaway exothermic reaction. 2. Impure reagents.1. Procedural Discipline: Add the nitrating agent very slowly with vigorous stirring and external cooling. 2. Quality Control: Use high-purity 3-methoxybenzoic acid and concentrated acids. Ensure all glassware is dry.
Presence of Phenolic Impurities 1. Demethylation of the methoxy group by the strong acid mixture.1. Milder Conditions: If possible, explore milder nitrating agents. However, for this substrate, strict temperature control is the most practical solution. Keep the temperature as low as possible.

Visualized Reaction and Troubleshooting Pathways

Nitration of 3-Methoxybenzoic Acid: Desired vs. Side Reactions

Nitration_Pathway Start 3-Methoxybenzoic Acid Reagents + HNO₃ / H₂SO₄ Start->Reagents Tar Oxidation / Tar Start->Tar High Temp Desired 5-Methoxy-2-nitrobenzoic Acid (Desired Product) Reagents->Desired Controlled Conditions Isomer1 3-Methoxy-4-nitrobenzoic Acid (Isomer Side Product) Reagents->Isomer1 Poor Regio- selectivity Isomer2 3-Methoxy-6-nitrobenzoic Acid (Isomer Side Product) Reagents->Isomer2 Poor Regio- selectivity Dinitro Dinitro Products Desired->Dinitro Harsh Conditions

Caption: Reaction scheme for the nitration of 3-methoxybenzoic acid.

Troubleshooting Flowchart for Nitration Side Reactions

Troubleshooting_Flowchart start Analyze Crude Product (TLC, HPLC, NMR) check_isomers High levels of 4-nitro or 6-nitro isomers? start->check_isomers check_dinitro Dinitro products observed? check_isomers->check_dinitro No action_isomers Action: 1. Lower temperature to 0-5°C. 2. Ensure slow, dropwise addition. check_isomers->action_isomers Yes check_tar Dark color or tar formation? check_dinitro->check_tar No action_dinitro Action: 1. Reduce equivalents of HNO₃. 2. Shorten reaction time. 3. Maintain temp < 10°C. check_dinitro->action_dinitro Yes action_tar Action: 1. Re-run with strict temp control. 2. Verify reagent purity. 3. Add nitrating agent slower. check_tar->action_tar Yes success Problem Solved check_tar->success No action_isomers->success action_dinitro->success action_tar->success

Caption: A logical workflow for troubleshooting common nitration issues.

Recommended Experimental Protocol

Objective: To perform a selective mono-nitration of 3-methoxybenzoic acid with minimized side product formation.

Materials:

  • 3-methoxybenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled Water

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxybenzoic acid (1.0 eq) in concentrated sulfuric acid. Cool the flask in an ice-salt bath to an internal temperature of 0-5°C.

  • Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Addition: Slowly add the cold nitrating mixture dropwise to the stirred solution of 3-methoxybenzoic acid over 30-60 minutes. Critically, ensure the internal temperature of the reaction does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-10°C for an additional 1-2 hours. Monitor the reaction's progress by TLC.

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture over a large amount of crushed ice with stirring. This will precipitate the crude product.

  • Isolation & Purification:

    • Isolate the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. This removes residual acids.

    • Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to remove isomers and other impurities.

  • Analysis: Characterize the final product and assess its purity using techniques such as Melting Point, NMR, and HPLC to confirm the isomeric purity.

References

  • Griffiths, Walkey, and Watson. (1934). The Mechanism of the Nitration of Anisole. J. Chem. Soc., 631.
  • Bunton, C. A., et al. (1948). The Mechanism of the Nitration of Anisole. Journal of the American Chemical Society, 70(8), 2663–2668.
  • Belson, D. J. (1991). Kinetics of nitration of anisole in aqueous nitric acid. Industrial & Engineering Chemistry Research, 30(7), 1485–1488. [Link]

  • Discussion Forum. (2024).
  • Vedantu. (n.d.). What happens when anisole is nitrated. [Link]

  • Olah, G. A., et al. (1978). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene... Proc. Natl. Acad. Sci. U S A, 75(2), 545–548. [Link]

  • Filo. (2024). Nitration of anisole yields a mixture of ortho and para nitro anisole. [Link]

  • Clark, J. (n.d.). Electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. [Link]

  • Olah, G. A., et al. (1978). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene... PubMed. [Link]

  • askIITians. (n.d.).

Technical Support Center: Troubleshooting Poor Solubility of Methyl 2-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with Methyl 2-amino-5-methoxybenzoate. This document provides in-depth troubleshooting guides and FAQs in a direct question-and-answer format to address specific issues you may face during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound. Why is its solubility problematic?

A1: The solubility behavior of this compound is dictated by its molecular structure. It possesses a combination of polar and non-polar functional groups:

  • Polar Groups: An amino group (-NH₂), a methyl ester (-COOCH₃), and a methoxy group (-OCH₃). These groups can engage in hydrogen bonding and dipole-dipole interactions with polar solvents.

  • Non-Polar Group: A benzene ring, which is hydrophobic and prefers to interact with non-polar solvents.

This amphiphilic nature means it is not perfectly soluble in either extremely polar solvents (like water, where it is only slightly soluble at 1.1 g/L at 25°C) or purely non-polar solvents (like hexanes).[1][2][3] The key to successful dissolution is selecting a solvent system with a polarity that strikes a balance between these competing characteristics, a principle often summarized as "like dissolves like."[4]

Q2: What are the first and simplest steps I should take to improve solubility?

A2: Before moving to more complex methods, always start with the fundamentals of dissolution kinetics:

  • Particle Size Reduction: Grinding your solid material into a fine powder significantly increases the surface area available for interaction with the solvent, which can enhance the rate of dissolution.[4]

  • Effective Agitation: Ensure vigorous and continuous stirring. This disrupts the saturated layer of solvent at the solid-liquid interface and promotes faster dissolution.

  • Increase Temperature: For most solid solutes, solubility increases with temperature.[5][6] Gently warming the solvent before or after adding the solute can often be sufficient to achieve dissolution. However, be mindful of the thermal stability of your reactants.

  • Confirm Purity: Ensure the starting material is pure. Impurities from previous steps can sometimes affect solubility characteristics.

Advanced Troubleshooting Guide

Q3: My initial attempts failed. How do I rationally select a better solvent or solvent system?

A3: A systematic approach is best. This involves solvent screening and the use of co-solvents.

  • Solvent Screening: The principle of "like dissolves like" is your primary guide.[4] Test the solubility of a small amount of your compound in a range of common laboratory solvents of varying polarities. This will help you identify a suitable medium for your reaction.

Solvent Polarity Index General Suitability for this compound
Hexane0.1Poor: Too non-polar.
Toluene2.4Moderate: May require heating.
Diethyl Ether2.8Moderate: Often a good starting point.
Dichloromethane (DCM)3.1Good: Frequently effective.
Tetrahydrofuran (THF)4.0Good: A versatile solvent for this compound.
Ethyl Acetate4.4Good: Often used in synthesis and purification.[1]
Acetone5.1Good: A polar aprotic option.
Acetonitrile (ACN)5.8Moderate to Good: May require warming.
Dimethylformamide (DMF)6.4Excellent: High solubility, but higher boiling point.
Dimethyl Sulfoxide (DMSO)7.2Excellent: A powerful solvent for poorly soluble compounds.[]
Ethanol / Methanol5.2 / 5.1Good to Excellent: Often used for recrystallization and reactions.[8][9]
Water10.2Poor: Only slightly soluble.[2]
  • Using Co-Solvents: It is often unnecessary to find a single "perfect" solvent. A co-solvent, which is a miscible solvent added in a small quantity, can dramatically improve solubility by adjusting the overall polarity of the solvent system.[10][11] For instance, if your reaction requires a primary solvent like toluene but solubility is poor, adding a small percentage of a more polar co-solvent like THF or DMF can create a medium that is favorable for dissolution.[4][]

Q4: How does pH modification affect the solubility of this compound?

A4: The amino group (-NH₂) on the aniline ring is basic. In the presence of an acid, it can be protonated to form a cationic ammonium salt (-NH₃⁺). This process can dramatically increase solubility in polar solvents, particularly water.

  • Mechanism: C₆H₄(NH₂)(OCH₃)COOCH₃ (less soluble) + H⁺ ⇌ C₆H₄(NH₃⁺)(OCH₃)COOCH₃ (more soluble salt)

This technique is highly effective but must be compatible with your reaction conditions. If your subsequent reagents or other functional groups are sensitive to acid, this method should be avoided. It is, however, a very common and effective technique used during aqueous workups to remove unreacted aniline-based starting materials from an organic product layer by washing with dilute acid (e.g., 1M HCl).[12][13]

Q5: Can mechanical methods like sonication help?

A5: Yes, sonication is an excellent mechanical method to enhance dissolution. An ultrasonic bath or probe uses high-frequency sound waves to induce cavitation—the rapid formation and collapse of microscopic bubbles.[4] This process generates intense localized energy that helps break apart the intermolecular forces in the solid crystal lattice, thereby accelerating the rate of dissolution without requiring high temperatures.[4]

Q6: The compound appears to dissolve, but my reaction is still slow or incomplete. What could be the issue?

A6: This often indicates that while the compound has dissolved, its concentration in the solution is too low to sustain a practical reaction rate.[4] The reaction consumes the small amount of dissolved starting material, and more solid slowly dissolves to maintain equilibrium (an application of Le Châtelier's principle).

Solutions:

  • Increase Concentration: Employ the methods described above (co-solvents, temperature, sonication) to increase the equilibrium concentration of the dissolved reactant.

  • Elevate Temperature: Higher temperatures not only increase solubility but also increase the reaction rate.

  • Consider a Phase-Transfer Catalyst (PTC): If your reaction involves an immiscible aqueous and organic phase, a PTC can help shuttle a reactant across the phase boundary, eliminating the need for high solubility in a single solvent.[4]

Visualized Workflows and Mechanisms

Caption: Troubleshooting Decision Flowchart.

Caption: Co-Solvent Mechanism of Action.

Caption: pH Effect on Amine Solubility.

Experimental Protocols

Protocol 1: Systematic Co-Solvent Addition
  • Preparation: In a flask, add the this compound to your primary reaction solvent (e.g., Toluene).

  • Vigorous Stirring: Begin stirring the suspension vigorously at room temperature.

  • Co-solvent Addition: Using a burette or syringe pump, add a more polar, miscible co-solvent (e.g., THF or DMF) dropwise to the suspension.[4]

  • Monitoring: Observe the mixture for signs of dissolution. Continue adding the co-solvent slowly until the solid is fully dissolved.

  • Record Ratio: Note the final volume ratio of the primary solvent to the co-solvent. This ratio should be used for scaling up the reaction.[4]

  • Proceed: Once a homogeneous solution is achieved, you can proceed with the addition of other reagents.

Protocol 2: Dissolution via Sonication
  • Setup: Place the weighed this compound into the reaction vessel with the chosen solvent.

  • Sonication: Place the vessel into an ultrasonic bath. Ensure the liquid level inside the vessel is slightly below the water level in the bath for efficient energy transfer.

  • Operation: Turn on the sonicator. The required duration will depend on the scale, solvent, and particle size.

  • Observation: Monitor the dissolution visually. Sonication can be paused periodically to check progress. Continue until a clear solution is obtained or no further dissolution is observed.[4]

  • Temperature Check: Note that prolonged sonication can cause gentle heating. If your reaction is temperature-sensitive, monitor the temperature or use a cooled sonicating bath.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Starting Materials.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). Methyl 5-amino-2-methoxybenzoate.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • PubChem. (n.d.). This compound.
  • Chem-Impex. (n.d.). 5-Amino-2-methoxy-benzoic acid methyl ester.
  • ChemicalBook. (n.d.). This compound.
  • Wikipedia. (n.d.). Cosolvent.
  • Request PDF. (n.d.). The effect of temperature on the solubility of benzoic acid derivatives in water.
  • Chemistry LibreTexts. (2021). Reaction Work-Ups.
  • Brainly.in. (2023). How do co solvent improve solubility.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
  • Taylor & Francis. (n.d.). Co-solvent: Significance and symbolism.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate.
  • ResearchGate. (2019). How can we conduct reactions for insoluble materials?.
  • ResearchGate. (n.d.). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols.
  • Fisher Scientific. (n.d.). This compound, 96%.
  • Solubility of Things. (n.d.). Strategies for Organic Synthesis.
  • ZIO. (n.d.). What is the solubility of Sodium Benzoate in propylene glycol?.
  • Google Patents. (n.d.). Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • Benchchem. (n.d.). Technical Support Center: Optimizing the Synthesis of Methyl 4-amino-2-methoxybenzoate.
  • Eötvös Loránd University. (2021). Dependence of the solubility on temperature.
  • Benchchem. (n.d.). Technical Support Center: Methyl 2-amino-5-bromobenzoate in Alternative Solvents.
  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?.
  • MIT Digital Lab Techniques Manual. (2010). Reaction Work-Up I.
  • ChemicalBook. (n.d.). This compound CAS#: 2475-80-1.
  • ResearchGate. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate.
  • Google Patents. (n.d.). Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • Reddit. (n.d.). Reaction intermediate being poorly soluble - any workarounds?.
  • ChemicalBook. (n.d.). This compound manufacturers and suppliers in india.
  • Chemsrc. (n.d.). This compound.
  • BLD Pharm. (n.d.). Methyl 5-amino-2-methoxybenzoate.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate.

Sources

Technical Support Center: Optimization of N-Alkylation of Methyl 2-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the optimization of reaction conditions for N-alkylation of Methyl 2-amino-5-methoxybenzoate.

Welcome to the technical support guide for the N-alkylation of this compound. This document is designed for researchers, chemists, and drug development professionals who are working with this specific transformation. As an aniline derivative bearing both electron-donating (methoxy) and electron-withdrawing (methyl ester) groups, its reactivity presents unique challenges and opportunities. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this reaction and achieve optimal outcomes in your synthesis.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction is producing a significant amount of the di-alkylated product, N,N-dialkyl-2-amino-5-methoxybenzoate. How can I improve selectivity for the desired mono-alkylation?

Answer: This is the most common challenge in the N-alkylation of primary anilines. The root cause is that the mono-alkylated product is often more nucleophilic and less sterically hindered than the starting aniline, making it more reactive towards the alkylating agent.[1][2]

Here are several strategies to enhance mono-selectivity:

  • Control Stoichiometry: Use a large excess of the aniline (this compound) relative to the alkylating agent.[1] This statistically favors the alkylating agent reacting with the more abundant starting material. A starting point is 2-3 equivalents of the aniline.

  • Slow Addition of Alkylating Agent: Instead of adding the alkylating agent all at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the electrophile low, reducing the likelihood of a second alkylation event.

  • Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity.[1] This may require longer reaction times, so a balance must be found.

  • Change Your Core Methodology: If the above methods fail, direct alkylation may not be the ideal approach. Reductive Amination is a superior method for achieving controlled mono-alkylation.[3] This two-step (often one-pot) process involves first forming an imine with an aldehyde or ketone, which can only happen once, followed by reduction of the C=N bond.[4][5]

Question 2: The N-alkylation reaction is proceeding very slowly or giving a low yield, even after an extended period. What are the likely causes and how can I improve the reaction rate?

Answer: Low reactivity can stem from several factors related to your reagents and conditions.

  • Reactivity of the Alkylating Agent: The leaving group on your alkylating agent is critical. The general order of reactivity is Alkyl Iodide > Alkyl Bromide > Alkyl Chloride.[1] Alkyl tosylates and mesylates are also highly effective. If you are using an alkyl chloride, switching to the corresponding bromide or iodide will significantly accelerate the reaction.

  • Choice of Base and Solvent: The base's role is to neutralize the acid (e.g., HBr, HCl) generated during the reaction. A weak or partially soluble base (like K₂CO₃ in a non-polar solvent) can slow the reaction.

    • Base: Consider stronger bases like Cesium Carbonate (Cs₂CO₃) or, for anhydrous conditions, Sodium Hydride (NaH). Non-nucleophilic organic bases like DIPEA (N,N-Diisopropylethylamine) can also be effective.

    • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective as they can solvate the ions generated and accelerate Sₙ2 reactions.[6] Ensure your solvent is anhydrous, as water can interfere with the reaction.[1]

  • Temperature: While high temperatures can cause side reactions, insufficient heat may be the cause of a stalled reaction. Gradually increase the temperature while carefully monitoring the reaction by TLC or LC-MS for product formation and byproduct generation.[1]

  • Reagent Purity: Impurities in your starting material, alkylating agent, or solvent can inhibit the reaction.[1] Ensure all reagents are of high purity and that the solvent is dry.

Troubleshooting Decision Tree for N-Alkylation

G start Problem with N-Alkylation issue Identify Primary Issue start->issue low_yield Low Yield / No Reaction issue->low_yield Rate poor_selectivity Poor Selectivity (Over-alkylation) issue->poor_selectivity Product check_reagents Check Reagent Reactivity low_yield->check_reagents control_stoich Control Stoichiometry (Excess Aniline) poor_selectivity->control_stoich check_reagents->low_yield Use R-I > R-Br > R-Cl increase_temp Increase Temperature check_reagents->increase_temp Reagents OK change_conditions Change Solvent/Base increase_temp->change_conditions No Improvement slow_addition Slowly Add Alkylating Agent control_stoich->slow_addition Still Poor lower_temp Lower Temperature slow_addition->lower_temp Still Poor switch_method Switch to Reductive Amination lower_temp->switch_method Still Poor

Caption: Troubleshooting workflow for common N-alkylation issues.

Question 3: How can I effectively monitor the reaction progress and identify the products?

Answer: Proper reaction monitoring is crucial for optimization.

  • Thin-Layer Chromatography (TLC): This is the quickest method. Use a solvent system (e.g., Ethyl Acetate/Hexanes) that gives good separation between your starting aniline, the mono-alkylated product, and the di-alkylated product. The aniline is the most polar (lowest Rf), the di-alkylated product is the least polar (highest Rf), and the mono-alkylated product will be in between.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds. It provides information on the relative amounts of each component and their mass, confirming their identities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful technique for this application. It provides excellent separation and accurate mass data, allowing you to track the consumption of starting material and the formation of all products and byproducts in real-time by analyzing small aliquots from the reaction mixture.

Section 2: Frequently Asked Questions (FAQs)

Question 1: What are the main synthetic strategies for this N-alkylation, and how do I choose the best one?

Answer: There are three primary strategies. The best choice depends on your desired product (mono- vs. di-alkylated), the scale of your reaction, and the available reagents.

MethodDescriptionProsConsBest For...
Direct Alkylation (Sₙ2) Reaction of the aniline with an alkyl halide in the presence of a base.[6]Simple setup, readily available reagents.Prone to over-alkylation, can be slow, may require harsh conditions.[1][2]Synthesis of tertiary or quaternary amines; or when mono-alkylation can be controlled.
Reductive Amination Two-step, one-pot reaction of the aniline with an aldehyde/ketone to form an imine, followed by in-situ reduction with an agent like NaBH(OAc)₃ or NaBH₃CN.[3][4]Excellent control for mono-alkylation, high yields, mild conditions.[5]Requires an aldehyde/ketone as the alkyl source, reducing agents can be toxic/moisture-sensitive.Selective synthesis of mono-N-alkylated secondary amines.
Buchwald-Hartwig Amination A palladium-catalyzed cross-coupling reaction between the aniline and an aryl/vinyl halide or triflate.[7]Broad substrate scope, tolerates many functional groups.[8]Requires expensive palladium catalysts and specialized phosphine ligands, strict inert atmosphere needed.N-arylation (attaching another aromatic ring), not typically used for simple N-alkylation.
Borrowing Hydrogen Catalysis Uses an alcohol as the alkylating agent with a transition metal catalyst (e.g., Mn, Ru, Ir).[9][10]Highly atom-economical, green (water is the only byproduct), uses readily available alcohols.[9]Requires specific metal catalysts, may need higher temperatures.Green and efficient synthesis from alcohol starting materials.

Question 2: What is the role of the electron-donating (-OCH₃) and electron-withdrawing (-COOCH₃) groups on my substrate?

Answer: The electronic nature of your substrate, this compound, creates a nuanced reactivity profile.

  • -OCH₃ (Methoxy group): This is a strong electron-donating group located para to the amino group. It increases the electron density on the aniline nitrogen, making it a more potent nucleophile compared to unsubstituted aniline. This enhances its reactivity towards alkylating agents.

  • -COOCH₃ (Methyl Ester group): This is a meta-directing, electron-withdrawing group located ortho to the amino group. It reduces the electron density of the aromatic ring and, to a lesser extent, the nucleophilicity of the amino group. It also provides significant steric hindrance around the nitrogen atom.

The net effect is a competition between activation by the methoxy group and deactivation/steric hindrance from the ester group. This balance means that while the amine is reasonably nucleophilic, it is less prone to runaway over-alkylation than a simple methoxyaniline, though this remains the primary side reaction to control.

Section 3: Detailed Experimental Protocols

Note: These are general protocols. Optimization of stoichiometry, temperature, and reaction time is recommended for each specific substrate and alkylating agent. Always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Classical N-Alkylation with an Alkyl Halide

This protocol aims for mono-alkylation and employs an excess of the aniline to suppress the di-alkylation side reaction.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.0 equivalents) and a suitable base (e.g., K₂CO₃, 2.5 equivalents).

  • Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., acetonitrile or DMF, to make a 0.2 M solution with respect to the alkyl halide).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Reagent Addition: Add the alkyl halide (1.0 equivalent) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the limiting reagent (alkyl halide) is consumed.[11]

  • Work-up: Cool the reaction to room temperature. Filter off the solid base and wash it with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to separate the unreacted aniline, the desired mono-alkylated product, and any di-alkylated byproduct.[1]

Protocol 2: Reductive Amination with an Aldehyde

This protocol is highly recommended for selective mono-alkylation.[11]

  • Setup: To a round-bottom flask with a magnetic stir bar, add this compound (1.0 equivalent) and a solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (to make a 0.1-0.2 M solution).

  • Imine Formation: Add the aldehyde (1.1 equivalents) followed by a catalytic amount of acetic acid (0.1 equivalents). Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.[11]

  • Reduction: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise over 15 minutes. The reaction is often mildly exothermic.

  • Reaction: Stir at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.[11]

Reductive Amination Experimental Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up & Purification a Dissolve Aniline in DCE/THF b Add Aldehyde & Acetic Acid a->b c Stir at RT for 1-2h b->c d Add NaBH(OAc)₃ Portion-wise c->d e Stir at RT (4-24h) d->e f Monitor by TLC/LC-MS e->f g Quench with Sat. NaHCO₃ f->g h Extract with Ethyl Acetate g->h i Purify via Chromatography h->i

Caption: Standard one-pot workflow for reductive amination.

References

  • Benchchem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • ACS Publications. (2013). Reductive N-Alkylation of Nitro Compounds to N-Alkyl and N,N-Dialkyl Amines with Glycerol as the Hydrogen Source. ACS Catalysis. Retrieved from [Link]

  • Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. TSI Journals. Retrieved from [Link]

  • ACS Publications. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Alkylation Reactions | Development, Technology. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • RSC Publishing. (2011). Catalytic reductive N-alkylation of amines using carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. Retrieved from [Link]

  • ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (1933). US1908951A - Method of separating alkyl anilines.
  • Books. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines.
  • LookChem. (n.d.). Purification of Aniline. Chempedia. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2019). Reaction progress of N-alkylation of aniline. Aniline (1 mmol) react.... Retrieved from [Link]

  • Scilit. (2004). Selective N-alkylation of anilines in ionic liquids. Retrieved from [Link]

  • YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]

  • Reddit. (2023, August 12). Problematic N-Alkylation. r/chemistry. Retrieved from [Link]

  • NIH. (2022). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Retrieved from [Link]

  • Semantic Scholar. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]

  • Google Patents. (2006). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • ResearchGate. (2018, July 13). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Catalytic N-Alkylation of Anilines. Retrieved from [Link]

  • Organic Letters. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

  • ResearchGate. (2015, May 20). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. Retrieved from [Link]

  • Eureka. (n.d.). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude Methyl 2-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are working with Methyl 2-amino-5-methoxybenzoate. As a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs, its purity is paramount for the success of subsequent reactions and the integrity of the final product.[1][2] This document provides in-depth troubleshooting guides and detailed protocols to address common challenges encountered during the purification of this compound.

Understanding the Challenge: Common Impurities

The purification strategy for this compound is dictated by the impurities present, which are almost always a direct consequence of its synthetic route. A prevalent method for its synthesis is the reduction of its nitro precursor, Methyl 5-methoxy-2-nitrobenzoate.[1]

Table 1: Common Impurities and Their Origins

Impurity TypeSpecific Example(s)Likely Source
Unreacted Starting Material Methyl 5-methoxy-2-nitrobenzoateIncomplete reduction reaction.
Reduction Byproducts Azoxy or Azo compoundsPartial or incomplete reduction of the nitro group.[3]
Catalyst Remnants Palladium, Tin, or Iron saltsCarryover from catalytic hydrogenation (Pd/C) or metal/acid reductions (SnCl₂/HCl, Fe/AcOH).[3][4]
Oxidation Products Colored quinone-like structuresAir oxidation of the electron-rich aromatic amine.[3]
Acidic Precursors 2-Amino-5-methoxybenzoic acidIncomplete esterification if synthesized from the corresponding carboxylic acid.[3]

Troubleshooting Guide: From Crude to Pure

This section is designed in a question-and-answer format to directly address specific issues you may encounter during the purification process.

Issue 1: My crude product is a dark oil or a discolored solid (brown/yellow).

Q: Why is my product so discolored, and how can I fix it?

A: Discoloration is a classic sign of impurity, typically arising from the oxidation of the aromatic amine group.[3] Aromatic amines, especially those with electron-donating groups like the methoxy and amino substituents on your compound, are susceptible to air oxidation, which forms highly colored quinone-type species. Incomplete reduction byproducts can also contribute to color.

Expert Recommendations:

  • Decolorization during Recrystallization: The most straightforward approach is to use activated charcoal. Add a small amount (typically 1-2% w/w) of activated charcoal to the hot, dissolved solution of your crude product before the filtration and crystallization step. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your desired product and reduce yield.

  • Inert Atmosphere: Whenever possible, perform workups and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[3]

  • Column Chromatography: For stubborn discoloration, silica gel column chromatography is highly effective at separating these polar, colored impurities from your less polar product.

Issue 2: My TLC plate shows significant tailing or streaking for my product spot.

Q: I'm trying to monitor my column chromatography fractions by TLC, but the product spot is a long streak. What's causing this?

A: This is a very common and important phenomenon. The tailing is caused by a strong acid-base interaction between the basic amine group of your product and the acidic silanol groups (Si-OH) on the surface of the silica gel.[5] This interaction causes a portion of your compound to "stick" to the stationary phase, resulting in poor separation and streaked spots.

Expert Recommendations:

  • Basify Your Mobile Phase: The solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide, to your eluent. A concentration of 0.5-1% is typically sufficient.[5] This competing base will interact with the silica, allowing your product to travel up the plate or through the column as a sharp, well-defined band.

  • Consider an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase like neutral or basic alumina, which lacks the acidic character of silica gel.

Issue 3: After recrystallization, the purity hasn't improved significantly.

Q: I performed a recrystallization, but my NMR still shows the presence of starting material (Methyl 5-methoxy-2-nitrobenzoate). What should I do?

A: This indicates that the impurity has a solubility profile very similar to your product in the chosen solvent system, leading to co-crystallization. While you can experiment with other solvent systems, this is a prime scenario where a different purification technique is warranted.

Expert Recommendations:

  • Switch to Column Chromatography: This is the most effective solution. The nitro group makes the starting material significantly more polar than your product amine. This difference in polarity is easily exploited by column chromatography. A gradient elution from low to high polarity (e.g., starting with 5% Ethyl Acetate in Hexane and gradually increasing the Ethyl Acetate concentration) will elute your product first, leaving the unreacted nitro compound strongly adsorbed to the silica.[1]

  • Acid-Base Extraction: For very crude mixtures, an initial acid wash can be effective. Dissolve the crude material in an organic solvent (like ethyl acetate) and wash with dilute acid (e.g., 1M HCl). Your basic amine product will become protonated (R-NH₃⁺Cl⁻) and move to the aqueous layer, while the neutral nitro compound remains in the organic layer. You can then separate the layers, basify the aqueous layer (e.g., with NaOH or NaHCO₃) to regenerate the free amine, and extract your pure product back into an organic solvent.[6]

Workflow for Purification Strategy Selection

The following diagram illustrates a logical workflow for choosing the appropriate purification method based on the nature of the crude product.

purification_workflow crude Crude Product Assessment oily Oily / Very Impure crude->oily  Is it an oil or  highly impure? solid Discolored Solid crude->solid  Is it a solid with  significant color? clean_solid Slightly Impure Solid crude->clean_solid  Is it a mostly pure  solid with minor color? acid_base Acid-Base Extraction oily->acid_base column Column Chromatography solid->column recryst Recrystallization (+/- Charcoal) clean_solid->recryst acid_base->column analysis Purity Analysis (TLC, NMR, HPLC) column->analysis recryst->analysis analysis->column Purity Not OK pure_product Pure Product (>98%) analysis->pure_product Purity OK

Caption: Logical workflow for selecting a purification strategy.

Experimental Protocols

Protocol 1: High-Yield Recrystallization

This protocol is best for crude material that is already substantially pure (>85%) and primarily contains colored impurities.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude product in various solvent systems. An ideal system is one where the compound is sparingly soluble at room temperature but fully soluble when hot. Common systems include ethanol/water or ethyl acetate/hexane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) needed to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a spatula-tip of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 2: High-Resolution Silica Gel Column Chromatography

This is the most robust method for separating a mixture of impurities with different polarities.

  • Prepare the Column: Pack a glass chromatography column with silica gel (60 Å, 230-400 mesh) using a slurry method with your starting eluent (e.g., 5% ethyl acetate in hexane).

  • Prepare the Eluent: Prepare a stock of your low-polarity eluent (e.g., Hexane/Ethyl Acetate 95:5) and high-polarity eluent (e.g., Hexane/Ethyl Acetate 80:20). Crucially, add 0.5% triethylamine to both solvent mixtures to prevent tailing. [5]

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent, collecting fractions. Monitor the fractions by TLC. Gradually increase the polarity of the eluent to speed up the elution of your product. The less polar product amine should elute before the more polar nitro starting material and other polar impurities.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Potential Solutions observe Observe Problem (e.g., Low Purity, Discoloration) cause Identify Potential Cause observe->cause solution Implement Solution cause->solution Hypothesize verify Verify Result (Re-analyze) solution->verify Test verify->observe Problem Persists cause1 Oxidation cause2 Co-crystallization cause3 Silica Interaction sol1 Add Charcoal sol2 Switch to Chromatography sol3 Add Et3N to Eluent

Caption: A systematic approach to troubleshooting purification issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for purified this compound? A1: To prevent degradation, especially oxidation-induced discoloration, the purified compound should be stored in a tightly sealed container, in a cool, dark place.[7] For long-term storage, storing under an inert atmosphere of nitrogen or argon is highly recommended.[3]

Q2: How can I confirm the purity of my final product? A2: A combination of techniques is best. Thin Layer Chromatography (TLC) provides a quick qualitative check for impurities. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) is excellent. Finally, ¹H NMR spectroscopy will confirm the structure and can reveal the presence of proton-containing impurities, while a melting point determination can also be a sharp indicator of high purity.

Q3: My product darkened significantly after sitting on the bench for a day. Is it still usable? A3: The darkening is due to surface oxidation. While the bulk of the material may still be pure, the presence of these colored impurities can interfere with subsequent reactions. For sensitive applications, it is best to re-purify a small amount, perhaps by a quick filtration through a small plug of silica gel, immediately before use.

Q4: Can I use an acid wash to remove residual amine from my organic waste stream? A4: Yes, this is an excellent practice. Washing the organic waste with dilute hydrochloric acid will protonate the amine, making it water-soluble and allowing for its extraction into an aqueous layer for proper disposal.[6] This is a standard and effective method for removing basic amine impurities.[8]

References

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved January 10, 2026, from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved January 10, 2026, from [Link]

Sources

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Methyl 2-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting cross-coupling reactions involving Methyl 2-amino-5-methoxybenzoate and related substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation. Here, we move beyond simple procedural lists to explore the underlying chemical principles that govern the success or failure of these critical transformations. Our focus is on providing actionable insights and robust protocols to diagnose and overcome common challenges in your laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered by researchers working with palladium-catalyzed cross-coupling reactions.

Q1: My cross-coupling reaction with this compound is giving low to no yield. What are the most likely initial culprits?

A1: Low or no yield in cross-coupling reactions involving substrates like this compound can often be traced back to a few common issues. The primary suspect is often catalyst deactivation. This can be caused by impurities in your starting materials or solvents, which can "poison" the palladium catalyst.[1][2][3] Another possibility is that the reaction conditions, such as temperature or the choice of base, are not optimal for your specific substrate. The amine functional group on your substrate can also sometimes coordinate to the palladium center in a way that inhibits the catalytic cycle.[4]

Q2: I'm observing a color change in my reaction mixture, from a light yellow to a dark brown or black precipitate. What does this indicate?

A2: The formation of a dark-colored precipitate, often referred to as "palladium black," is a strong indicator of catalyst decomposition.[5] This happens when the active Pd(0) catalyst aggregates into inactive metallic palladium nanoparticles. This process can be triggered by a variety of factors, including the presence of oxygen, high temperatures, or an inappropriate ligand-to-metal ratio. The choice of solvent can also play a role, as some solvents may not effectively stabilize the catalytic species.

Q3: How critical is the choice of ligand for a successful cross-coupling reaction with this specific substrate?

A3: The ligand is of paramount importance. It plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and preventing deactivation pathways.[6][7][8] For electron-rich and potentially coordinating substrates like this compound, bulky, electron-rich phosphine ligands are often preferred. These ligands can promote the desired oxidative addition and reductive elimination steps of the catalytic cycle while discouraging side reactions.[7][8] The specific choice of ligand will also depend on the nature of the coupling partner.

Q4: Can impurities in my starting materials really have that significant of an impact on the reaction?

A4: Absolutely. Even trace amounts of certain impurities can have a devastating effect on a catalytic reaction.[3][9][10][11] Common culprits include water, oxygen, and other coordinating species that can poison the catalyst. For instance, sulfur-containing compounds are well-known poisons for palladium catalysts.[1] It is also crucial to ensure the purity of your reagents, as seemingly minor contaminants can lead to significant reproducibility issues.[3][10]

Part 2: Troubleshooting Guide: From Symptoms to Solutions

This section is structured to help you diagnose problems based on your experimental observations. For each symptom, we explore potential causes and provide concrete steps for resolution.

Symptom 1: Low Conversion of Starting Material

Potential Cause A: Inefficient Oxidative Addition

  • The "Why": Oxidative addition is the first and often rate-limiting step in the catalytic cycle, where the palladium catalyst inserts into the carbon-halogen bond of your aryl halide.[12][13][14][15][16] If this step is slow or inefficient, the entire catalytic cycle will be sluggish, leading to low conversion. The electronic properties of the aryl halide and the steric and electronic properties of the ligand are critical here.[7][8]

  • Troubleshooting Steps:

    • Ligand Selection: Switch to a more electron-rich and sterically bulky phosphine ligand. Ligands like SPhos or XPhos are often effective in promoting oxidative addition.[17]

    • Aryl Halide Reactivity: If possible, consider switching from an aryl chloride to a more reactive aryl bromide or iodide. The order of reactivity is generally I > Br > Cl.[5][18]

    • Temperature: Increasing the reaction temperature can sometimes overcome a high activation barrier for oxidative addition. However, be mindful of potential catalyst decomposition at higher temperatures.

Potential Cause B: Catalyst Poisoning by Substrate or Reagents

  • The "Why": The amino group in this compound can act as a ligand and coordinate to the palladium center.[19] If this coordination is too strong, it can form a stable, off-cycle complex that is catalytically inactive.[6] Similarly, impurities in your reagents or solvents can bind to the catalyst and shut down its activity.[1][2]

  • Troubleshooting Steps:

    • Reagent Purification: Ensure all starting materials and solvents are of high purity and are properly dried and degassed.

    • Ligand Stoichiometry: In some cases, using a slight excess of the phosphine ligand can help to outcompete the coordination of the amine substrate.[4]

    • Additive Screening: The addition of certain salts, like lithium bromide, can sometimes disrupt the formation of inhibitory complexes and restore catalytic activity.[13]

Symptom 2: Formation of Side Products

Potential Cause A: β-Hydride Elimination

  • The "Why": If your coupling partner has a hydrogen atom on the carbon atom beta to the palladium center, a side reaction called β-hydride elimination can occur.[20][21] This leads to the formation of an alkene and a palladium-hydride species, which can then participate in other unproductive pathways. While less common with aryl coupling partners, it's a significant consideration with alkyl partners.

  • Troubleshooting Steps:

    • Ligand Choice: The use of bulky ligands can sterically hinder the conformation required for β-hydride elimination.[21]

    • Substrate Design: If possible, choose a coupling partner that lacks β-hydrogens.

    • Reaction Conditions: Lowering the reaction temperature can sometimes disfavor β-hydride elimination relative to the desired reductive elimination.

Potential Cause B: Homocoupling of the Boronic Acid/Ester

  • The "Why": In Suzuki couplings, the boronic acid or ester can undergo homocoupling to form a biaryl byproduct. This is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), a species that can facilitate this side reaction.[5]

  • Troubleshooting Steps:

    • Rigorous Degassing: Ensure your reaction mixture is thoroughly degassed to remove any dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.

    • Use of a Pd(0) Precatalyst: Starting with a well-defined Pd(0) precatalyst can minimize the presence of Pd(II) species at the beginning of the reaction.

Symptom 3: Catalyst Precipitation (Palladium Black)

Potential Cause A: Ligand Degradation

  • The "Why": Phosphine ligands, especially at elevated temperatures, can undergo degradation through various pathways, such as P-C bond cleavage.[13] Once the ligand is lost, the "naked" palladium atoms are prone to aggregation, leading to the formation of inactive palladium black.[13]

  • Troubleshooting Steps:

    • Lower Reaction Temperature: If the reaction allows, running it at a lower temperature can significantly slow down the rate of ligand degradation.

    • More Robust Ligands: Consider using more thermally stable ligands, such as biarylphosphine ligands, which are designed to be more resistant to degradation.[6][8]

Potential Cause B: Inappropriate Solvent or Base

  • The "Why": The choice of solvent and base can influence the stability of the catalytic species. A solvent that does not adequately solvate the catalyst can promote aggregation. Some bases can also react with the ligand or the catalyst precursor in a detrimental way.

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with different anhydrous, degassed solvents. Toluene and dioxane are common choices for many cross-coupling reactions.[18]

    • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide are often used, but weaker bases like cesium carbonate or potassium phosphate may be necessary for sensitive substrates.[22]

Part 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for your experiments. Optimization of the ligand, base, and temperature will likely be necessary.

  • Reaction Setup: To an oven-dried Schlenk flask, add Methyl 2-amino-5-bromobenzoate (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[23]

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precatalyst and ligand. Add the appropriate amount of this solution to the reaction flask via syringe. A typical catalyst loading is 1-3 mol%.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC/MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Diagrams

Catalytic Cycle of a Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-Ar'(L_n) OxAdd->Trans Trans->Pd0 Reductive Elimination (Ar-Ar')

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Troubleshooting Flowchart for Low Conversion

Troubleshooting_Low_Conversion Start Low Conversion Observed Check_OxAdd Is Oxidative Addition the Issue? Start->Check_OxAdd Check_Poisoning Is Catalyst Poisoning a Possibility? Check_OxAdd->Check_Poisoning No Change_Ligand Switch to Bulky, Electron-Rich Ligand Check_OxAdd->Change_Ligand Yes Purify_Reagents Purify Starting Materials and Solvents Check_Poisoning->Purify_Reagents Yes Change_Halide Use More Reactive Aryl Halide (I > Br > Cl) Change_Ligand->Change_Halide Increase_Temp Increase Reaction Temperature Change_Halide->Increase_Temp Adjust_Ligand_Ratio Increase Ligand:Pd Ratio Purify_Reagents->Adjust_Ligand_Ratio Screen_Additives Screen Additives (e.g., LiBr) Adjust_Ligand_Ratio->Screen_Additives

Caption: A decision tree for troubleshooting low conversion in cross-coupling reactions.

Part 4: Data Summary

Table 1: Common Ligands for Cross-Coupling Reactions

Ligand NameClassKey FeaturesTypical Applications
Triphenylphosphine (PPh₃) Monodentate PhosphineReadily available, but can be prone to oxidation.General purpose, often used in introductory experiments.
SPhos BiarylphosphineBulky, electron-rich, promotes fast oxidative addition.Challenging couplings, including those with aryl chlorides.
XPhos BiarylphosphineVery bulky, highly active for a broad range of substrates.Difficult aminations and Suzuki couplings.
DavePhos BiarylphosphineEffective for a variety of C-N and C-C bond formations.Buchwald-Hartwig aminations.

References

  • Oxidative addition - Wikipedia. Available at: [Link]

  • Catalyst poisoning - Wikipedia. Available at: [Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions - ChemTalk. Available at: [Link]

  • Oxidative addition | PPTX - Slideshare. Available at: [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. Available at: [Link]

  • Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines - Organic Chemistry Portal. Available at: [Link]

  • Reductive Elimination & Oxidative Addition Lecture - Studylib. Available at: [Link]

  • Poisoning and deactivation of palladium catalysts - SciSpace. Available at: [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. Available at: [Link]

  • Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis. Available at: [Link]

  • The poisoning of palladium catalyst for the reaction between hydrogen and oxygen. Available at: [Link]

  • Oxidative Addition. Available at: [Link]

  • 1.26: Oxidative Addition/Reductive Elimination - Chemistry LibreTexts. Available at: [Link]

  • Oxidative Addition • Reductive Elimination • Migratory Insertion • β. Available at: [Link]

  • Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified | Request PDF - ResearchGate. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. Available at: [Link]

  • Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts - Semantic Scholar. Available at: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - NIH. Available at: [Link]

  • Ligand design for cross-couplings: phosphines - YouTube. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. Available at: [Link]

  • Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts | Request PDF - ResearchGate. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available at: [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF - ResearchGate. Available at: [Link]

  • Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts | Catalysis | ChemRxiv | Cambridge Open Engage. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review - ACS Publications - American Chemical Society. Available at: [Link]

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - Semantic Scholar. Available at: [Link]

  • Guideline for Elucidating Catalysts - ChemRxiv. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. Available at: [Link]

Sources

Technical Support Center: Scaling Up Methyl 2-amino-5-methoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of Methyl 2-amino-5-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the laboratory bench to a pilot plant. As a key intermediate in the pharmaceutical industry, ensuring a robust, safe, and efficient scale-up is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this critical transition.

The synthesis of this compound, often starting from 2-amino-5-methoxybenzoic acid, typically involves an esterification reaction. While straightforward on a lab scale, scaling up introduces significant challenges related to heat and mass transfer, reaction kinetics, and impurity profiles.[1][2] This guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions throughout your scale-up campaign.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent laboratory method is the Fischer-Speier esterification of 2-amino-5-methoxybenzoic acid with methanol, catalyzed by a strong acid like sulfuric acid.[3][4] An alternative route involves the reduction of a nitro group, such as in methyl 5-methoxy-2-nitrobenzoate, which can be achieved through catalytic hydrogenation.[5][6] The choice of route for scale-up often depends on the cost and availability of starting materials, as well as safety considerations associated with reagents like dimethyl sulfate, which may be used in precursor synthesis.[7][8]

Q2: What are the primary challenges when scaling up this esterification?

A2: The primary challenges in scaling up esterification reactions are managing heat transfer, ensuring adequate mass transfer, and controlling the reaction equilibrium.[1][9] Esterification is typically a reversible and exothermic reaction.[1][3] The decrease in the surface-area-to-volume ratio in larger reactors makes heat dissipation more difficult, potentially leading to temperature gradients and side reactions.[1][10] Inefficient mixing can result in localized concentration differences, slowing the reaction rate and promoting impurity formation.[1][11]

Q3: How does the choice of catalyst impact the scale-up process?

A3: While strong mineral acids like sulfuric acid are effective catalysts, they can cause corrosion issues and generate significant waste streams, which are problematic at an industrial scale.[3] The use of solid acid catalysts, such as certain zeolites or ion-exchange resins, is an attractive alternative for pilot and commercial-scale production.[12] These catalysts are often less corrosive, can be recovered and reused, and can simplify product purification. However, their activity and stability under process conditions must be thoroughly evaluated.

Q4: What are the key safety considerations for this scale-up?

A4: A thorough thermal hazard assessment is crucial. Techniques like reaction calorimetry should be used to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) to prevent runaway reactions.[1] The flammability of methanol necessitates careful handling and the use of appropriately rated equipment. If using reagents like thionyl chloride or dimethyl sulfate in precursor synthesis, their high toxicity and reactivity require stringent containment and handling protocols.[8]

Q5: What is Process Analytical Technology (PAT) and how can it be applied to this synthesis?

Troubleshooting Guide

Issue 1: Low Reaction Yield
Potential Cause Explanation Troubleshooting Steps
Incomplete Reaction Esterification is an equilibrium-limited reaction.[4] As the reaction proceeds, the accumulation of water can drive the reverse reaction (hydrolysis), lowering the overall yield.[9]1. Water Removal: Implement a method to remove water as it is formed. On a pilot scale, a Dean-Stark apparatus or pervaporation can be effective.[4] 2. Excess Reagent: Use a significant excess of methanol to shift the equilibrium towards the product side. 3. Increase Catalyst Load: While this will not change the equilibrium position, it will help the reaction reach equilibrium faster. Be mindful of potential side reactions with increased catalyst concentration.[4]
Poor Mass Transfer Inadequate mixing in a large reactor can lead to concentration and temperature gradients, resulting in slower reaction rates in certain zones of the vessel.[1][19]1. Optimize Agitation: Evaluate and adjust the impeller type, position, and agitation speed to ensure homogeneity. The impeller Reynolds number can be a useful metric to characterize the mixing regime.[10] 2. Baffling: Ensure the reactor is properly baffled to prevent vortexing and improve mixing efficiency.
Side Reactions At elevated temperatures, side reactions such as the formation of N-acetylated impurities (if acetic acid is present) or oxidation of the amino group can occur, consuming starting material and reducing the yield of the desired product.[20]1. Precise Temperature Control: Ensure the reactor's heating and cooling system can maintain the desired temperature with minimal fluctuation.[21] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the amino group, which can lead to discoloration and impurity formation.[20]
Issue 2: High Impurity Levels
Potential Cause Explanation Troubleshooting Steps
Unreacted Starting Material The presence of unreacted 2-amino-5-methoxybenzoic acid can be a common impurity.1. Work-up Optimization: During the work-up procedure, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove the acidic starting material.[20]
By-products from Reagents Impurities present in the starting materials or reagents can be carried through the synthesis and contaminate the final product.1. Raw Material Quality Control: Ensure all raw materials meet predefined quality specifications through rigorous testing.[22][23] This includes identity, purity, and impurity profiling.[16]
Thermal Degradation Localized "hot spots" due to poor mixing and inefficient heat transfer can lead to the thermal degradation of reactants or the product, generating impurities.[1]1. Improve Heat Transfer: The overall heat transfer coefficient is a key parameter. In glass-lined reactors, this is often limited by the glass layer itself.[24] Ensure adequate flow of the heating/cooling fluid in the reactor jacket.[10] 2. Controlled Addition: For any highly exothermic steps, add the limiting reagent slowly to control the rate of heat generation.[1]
Issue 3: Reaction Stalls or is Sluggish
Potential Cause Explanation Troubleshooting Steps
Catalyst Deactivation The catalyst can be poisoned by impurities in the starting materials or solvents. If using a solid catalyst, the active sites may become blocked.1. Purify Starting Materials: Ensure high purity of all reactants and solvents. 2. Catalyst Regeneration/Replacement: If using a solid catalyst, investigate regeneration procedures or replace the catalyst bed.
Insufficient Heating Heat transfer does not scale linearly.[10] A heating system that is adequate for a lab-scale flask may be insufficient for a pilot-scale reactor, leading to a lower bulk reaction temperature and slower kinetics.1. Verify Heat Transfer Fluid Temperature and Flow: Ensure the heating utility is operating at the correct temperature and flow rate.[25] 2. Reactor Design: Consider reactor designs that optimize heat transfer, such as those with a full jacket cover or internal baffles that enhance fluid dynamics.[21]
Mass Transfer Limitations The rate of reaction may be limited by the rate at which reactants are transported to the catalytic surface (if a solid catalyst is used) or simply by the rate of mixing in the bulk liquid.[26][27]1. Increase Agitation: Higher agitation speeds can reduce the thickness of the boundary layer around a solid catalyst, improving the mass transfer rate.[19] 2. Evaluate Reactor Geometry: The design of the reactor, including the impeller and sparger (if applicable), significantly impacts mass transfer.[11]

Experimental Protocols & Workflows

Lab-Scale Synthesis Protocol (Illustrative)
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-methoxybenzoic acid (16.7 g, 0.1 mol) and methanol (250 mL).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (5.4 mL, 0.1 mol) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography.[20]

Pilot-Plant Scale-Up Workflow

The transition from lab to pilot plant requires a systematic approach to de-risk the process.

Scale_Up_Workflow cluster_0 Phase 1: Process Understanding cluster_1 Phase 2: Pilot Plant Readiness cluster_2 Phase 3: Execution & Optimization A Reaction Kinetics & Thermodynamics Study B Thermal Hazard Assessment (Calorimetry) A->B C Impurity Profiling B->C D Equipment Selection (Reactor, Agitator, Condenser) C->D Define Critical Process Parameters E Mass & Heat Transfer Modeling D->E F Develop Process Analytical Technology (PAT) Plan E->F G Execute Pilot Batch Under Controlled Conditions F->G Implement Monitoring Strategy H In-Process Monitoring (IPC & PAT) G->H I Data Analysis & Process Optimization H->I J Final Product QC and Stability Testing I->J

Caption: A workflow diagram for scaling up the synthesis process.

Data Presentation

Comparison of Lab vs. Pilot Scale Parameters
Parameter Lab Scale (1L Flask) Pilot Scale (100L Reactor) Key Considerations for Scale-Up
Volume 1 L100 LThe surface-area-to-volume ratio decreases significantly, impacting heat transfer.
Surface Area/Volume Ratio ~6 cm⁻¹~0.6 cm⁻¹Heat removal becomes less efficient, increasing the risk of temperature overshoots.[1]
Mixing Magnetic StirrerMechanical Agitator (e.g., Rushton turbine)Agitator design and speed are critical for maintaining homogeneity.[11]
Heating/Cooling Heating MantleJacketed Vessel with Thermal FluidPrecise control of the thermal fluid's temperature and flow rate is essential.[24][25]
Reaction Time 4-6 hoursMay need adjustment based on mass and heat transfer efficiencies.Monitor reaction completion closely; do not assume linear scalability of time.[1]
Water Removal Often driven by excess reagentActive removal (e.g., Dean-Stark) may be necessary.To drive the reaction to completion and maximize yield.[4]

Conclusion

Scaling up the synthesis of this compound is a multifaceted challenge that extends beyond simply increasing the quantities of reagents. A successful transition from the laboratory to the pilot plant hinges on a thorough understanding of chemical engineering principles, particularly heat transfer, mass transfer, and reaction kinetics.[2] By anticipating the challenges outlined in this guide—such as managing reaction exotherms, ensuring adequate mixing, and controlling the impurity profile—researchers and drug development professionals can develop a robust and safe process. The integration of Quality by Design (QbD) principles and Process Analytical Technology (PAT) will further enhance process understanding and control, ultimately leading to a more efficient and reproducible manufacturing process.[14][]

References

  • Vertex AI Search. Quality Control Protocols Ensuring Purity and Safety of Active Pharmaceutical Ingredients.
  • Wikipedia. Process analytical technology.
  • National Institutes of Health (NIH).
  • Vertex AI Search. Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs).
  • Longdom Publishing. Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing.
  • Vertex AI Search. Process Analytical Technology (PAT) In Pharma: Enabling Smart Manufacturing 2025.
  • Agilent. Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing.
  • The Pharma Master. Quality Control Measures for APIs.
  • UFAG Laboratorien AG.
  • Apionex. The Significance of Quality Assurance in the Manufacturing of APIs.
  • HWS Labortechnik Mainz.
  • AIChE.
  • MDPI.
  • Benchchem. Technical Support Center: Scaling Up the Synthesis of 4-Chlorocinnamic Acid Esters.
  • Benchchem.
  • AGI. Discover The AGI Glassplant Pilot Plant Reactor Plus.
  • Patsnap.
  • MDPI.
  • Vertex AI Search. Current Developments in Esterification Reaction: A Review on Process and Parameters.
  • BioProcess International. Lessons in Bioreactor Scale-Up, Part 4: Physiochemical Factors Affecting Oxygen Transfer and the Volumetric Mass-Transfer Coefficient in Stirred Tanks.
  • PubMed Central (PMC).
  • ResearchGate.
  • Google Patents.
  • Sciencemadness.org.
  • GMM Pfaudler. Heat Transfer in Glass-Lined Double-Jacketed and Half-Coil Jacketed Reactors.
  • YouTube. Overall Rate of Reaction: Limitations in Transfer Phenomena // Reactor Engineering - Class 156.
  • Vertex AI Search. Challenges of scaling up chemical processes (based on real life experiences).
  • SpringerLink.
  • RPD Technologies. Pilot Capabilities.
  • ResearchGate.
  • Google Patents.
  • Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • University of Michigan.
  • ChemicalBook. 2-Amino-5-methoxybenzoic acid synthesis.
  • Semantic Scholar.
  • Benchchem. Synthesis routes of 2-Amino-5-methoxybenzoic acid.
  • Googleapis.com.
  • Google Patents.
  • Benchchem.
  • MDPI.

Sources

Managing exothermic reactions during the synthesis of Methyl 2-amino-5-methoxybenzoate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals to safely and effectively manage the significant thermal hazards associated with the synthesis of Methyl 2-amino-5-methoxybenzoate and its derivatives. The following troubleshooting guides and FAQs provide in-depth, field-proven insights to help you navigate common challenges and ensure the integrity and safety of your experiments.

Section 1: Understanding the Core Thermal Hazards

The synthesis of substituted aromatic amines like this compound often involves highly exothermic steps. The primary sources of thermal risk in common synthetic routes are sulfonation and nitration reactions.

  • Sulfonation: The reaction of an activated aromatic ring with reagents like chlorosulfonic acid is a strong exothermic reaction.[1] The high reactivity is necessary for the functionalization but generates a substantial amount of heat that must be dissipated.

  • Nitration: The introduction of a nitro group using a mixture of nitric and sulfuric acids is notoriously exothermic. The electron-donating methoxy group on the benzoate precursor activates the aromatic ring, increasing the reaction rate and the corresponding heat release.[2]

A failure to control the reaction temperature can lead to a thermal runaway, where the rate of heat generation exceeds the rate of heat removal.[3] This dangerous feedback loop accelerates the reaction, potentially causing boiling of solvents, excessive pressure buildup, and decomposition of the reaction mixture, leading to loss of product and significant safety incidents.

cluster_0 Thermal Balance in Reaction Vessel Qg Heat Generation (Qg) (Reaction Exotherm) T Reaction Temperature (T) Qg->T Increases Qr Heat Removal (Qr) (Cooling System) Qr->T Decreases T->Qr Drives Runaway Thermal Runaway (Qg >> Qr) T->Runaway Triggers if uncontrolled

Caption: The relationship between heat generation, removal, and thermal runaway risk.

Section 2: Proactive Control Strategies & FAQs

Effective management of exothermic reactions is proactive, not reactive. This section addresses frequently asked questions about setting up your experiment for success.

Question: How should I design my experimental setup to ensure optimal temperature control?

Answer: Your setup is the first line of defense.

  • Heat Transfer: Use a round-bottom flask that allows for a large surface area to be in contact with the cooling bath. Avoid flat-bottomed flasks. Ensure the cooling medium level is higher than the reaction mixture level.

  • Agitation: Employ a powerful overhead mechanical stirrer for viscous mixtures or larger volumes. For smaller scales, use a sufficiently large magnetic stir bar to create a deep vortex. Efficient stirring is critical to ensure even heat distribution and prevent the formation of localized "hot spots".[4]

  • Temperature Monitoring: Always use an internal thermometer placed directly in the reaction mixture. The temperature of the cooling bath is not a reliable indicator of the internal reaction temperature, especially during a strong exotherm.[5]

  • Reagent Addition: Use a pressure-equalizing dropping funnel or a syringe pump for the slow, controlled addition of the reactive agent (e.g., nitrating mixture, chlorosulfonic acid).[2] This ensures the rate of heat generation never overwhelms the cooling system's capacity.[3]

Question: What are the most common and effective cooling baths for these types of reactions?

Answer: The choice of cooling bath is critical for establishing a sufficient temperature gradient to remove heat effectively.[6] The appropriate bath depends on the target reaction temperature.

Cooling Bath CompositionTypical Temperature Range (°C)Suitability & Notes
Ice / Water0 to 5Best for mildly exothermic reactions or maintaining a product after quenching.[6]
Ice / Salt (NaCl)-5 to -20A robust choice for moderately exothermic reactions like many nitrations.[5][6]
Dry Ice / Acetone-78Standard for reactions requiring very low temperatures to control reactivity.[6]
Dry Ice / Acetonitrile-40Provides a useful intermediate low-temperature option.[6]

Question: How does scaling up the reaction from lab to pilot plant affect thermal management?

Answer: This is a critical consideration. As you scale up a reaction, the volume increases by a cubic factor (r³), while the surface area available for heat exchange only increases by a square factor (r²). This decreasing surface-area-to-volume ratio makes heat removal significantly less efficient.[7] Therefore, a reaction that is easily controlled at a 100 mL scale can become a dangerous runaway at a 5 L scale. For any scale-up, you must re-evaluate and enhance your cooling capacity, potentially moving to jacketed reactors with automated control systems.[7] Dosing times that take minutes on a small scale may need to be extended to several hours at a larger scale to maintain control.[3][7]

Section 3: Troubleshooting Guide for Exothermic Events

Even with careful planning, issues can arise. This guide addresses specific problems you might encounter.

Question: My reaction temperature is rising rapidly even after stopping reagent addition. What is happening and what is my immediate course of action?

Answer: You are experiencing the beginning of a thermal runaway. This can happen if the reactive agent was added too quickly or if the reaction has a significant induction period, leading to an accumulation of unreacted reagents.[4]

  • Immediate Action:

    • Stop Reagent Addition: Immediately cease adding the reactive agent.[8]

    • Enhance Cooling: Ensure your primary cooling bath is making good contact and has sufficient capacity. If possible, add more coolant (e.g., more dry ice, salt) to lower the bath temperature further.[6][8]

    • Alert a Colleague: Inform your supervisor or a lab mate about the situation. Do not handle a potential runaway reaction alone.

  • Last Resort - Emergency Quench: If the temperature continues to rise uncontrollably, you may need to quench the reaction. This is a hazardous operation that should only be performed with prior planning and appropriate safety measures. The procedure often involves transferring the reaction mixture to a separate, well-stirred vessel containing a large volume of a suitable quenching agent (e.g., crushed ice).[4][6] Be aware that quenching can also be highly exothermic, especially when diluting strong acids like sulfuric acid with water.[4]

Question: The reaction mixture has turned dark brown or black, and I'm seeing excessive gas evolution. What does this signify?

Answer: This indicates a runaway reaction has likely occurred, leading to the decomposition of your starting materials, intermediates, or products.[5] The highly oxidizing nature of reagents like nitric acid can cause charring at elevated temperatures. The gas evolution is a result of decomposition and the boiling of low-boiling point solvents or byproducts. At this point, the primary goal is safety. Cool the mixture from a safe distance if possible and follow your laboratory's emergency procedures. The product from this reaction is likely compromised and will result in a very low yield of impure material.

Question: My reaction was completed without any obvious runaway, but the final yield is very low. What are the potential causes related to the exothermic step?

Answer: A low yield can often be traced back to suboptimal temperature control.

  • Side Reactions: If the temperature was allowed to rise, even moderately, it can favor the formation of unwanted side products or isomers, reducing the yield of the desired product.[5] For instance, in nitration, over-nitration or oxidation can occur.

  • Incomplete Reaction: If the temperature was kept too low to prevent an exotherm, the reaction rate might have been too slow, leading to an incomplete conversion of the starting material.[4] It is crucial to find the optimal temperature that allows for a controlled, efficient reaction.

  • Loss During Workup: Improper quenching can lead to product loss. For example, if the product is acid-sensitive, a harsh acidic workup could cause degradation.[9] Ensure your workup procedure is compatible with your target molecule.

Section 4: Example Protocol: Controlled Sulfonation of 2-Methoxybenzoic Acid

This protocol provides a detailed methodology for a key exothermic step in the synthesis of a this compound precursor, emphasizing safety and control. This is adapted from established procedures.[1][10]

cluster_workflow Sulfonation Workflow A 1. Apparatus Setup (3-neck RBF, overhead stirrer, thermometer, dropping funnel) B 2. Charge Chlorosulfonic Acid (Inert atmosphere) A->B C 3. Cool Reagent (Cool flask to 0°C in ice-salt bath) B->C E 5. Controlled Addition (Add substrate portion-wise or dropwise over 1-2 hours) C->E D 4. Prepare Substrate (Dissolve 2-methoxybenzoic acid in separate flask if needed) D->E F 6. Monitor & Maintain Temp (Keep internal temp < 10°C) E->F Crucial Feedback Loop F->E G 7. Controlled Warming & Reaction (Warm to 50-70°C for 2 hours) F->G H 8. Safe Quenching (Cool to RT, then pour slowly onto crushed ice) G->H I 9. Product Isolation (Filtration, washing, drying) H->I

Caption: Experimental workflow for controlled sulfonation.

Methodology:

  • Apparatus Setup: Equip a three-necked round-bottom flask with an overhead mechanical stirrer, an internal thermometer, and a pressure-equalizing dropping funnel. Ensure the setup is in a well-ventilated fume hood.

  • Reagent Charging & Cooling: Charge the reaction flask with chlorosulfonic acid (e.g., 5 molar equivalents).[10] Begin stirring and cool the flask in an ice-salt bath until the internal temperature is at or below 0°C.[1]

  • Substrate Addition: Add 2-methoxybenzoic acid (1 molar equivalent) in small portions or as a solution via the dropping funnel over a period of 1-2 hours. The rate of addition must be carefully controlled to maintain the internal reaction temperature below 10°C.[1] A rapid temperature increase indicates the addition is too fast.

  • Reaction Progression: After the addition is complete, shut off the external cooling. The reaction mixture is then carefully heated to 50°C for 1 hour, and then to 70°C for an additional 2 hours to ensure the reaction goes to completion.[1]

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture into the ice slurry. This quench step is also exothermic and must be done slowly to control the temperature rise.

  • Work-up: The resulting precipitate (2-methoxy-5-sulfonyl chlorobenzoic acid) can be collected by filtration, washed with cold water, and dried.

This detailed control at every stage—from slow addition at low temperatures to a carefully managed quench—is essential for achieving a high yield safely.

Section 5: References

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Semantic Scholar.

  • Managing exothermic reactions during cyclopropylbenzene synthesis. Benchchem.

  • Technical Support Center: Managing Exothermic Reactions During Nitration. Benchchem.

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate.

  • Technical Support Center: Managing Exothermic Reactions in Alkene Nitration. Benchchem.

  • Managing exothermic reactions in the nitration of 2-amino-6-methylbenzoic acid. Benchchem.

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.

  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.

  • Safe Automated Dosing with Exothermic Reactions - Case Study. Pharma IQ.

  • Technical Support Center: Managing Exothermic Reactions in the Nitration of Butoxybenzene Derivatives. Benchchem.

Sources

Technical Support Center: Troubleshooting Incomplete Reactions of Methyl 2-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered during chemical reactions involving Methyl 2-amino-5-methoxybenzoate, a key intermediate in organic synthesis.[1] This document is structured as a series of frequently asked questions (FAQs) to directly address specific experimental challenges, focusing on the causality behind reaction outcomes and providing validated protocols for success.

Frequently Asked Questions (FAQs)
Question 1: My acylation reaction is incomplete. Why am I observing low conversion of this compound to the desired amide?

This is a common issue stemming from the nuanced electronic properties and structure of the starting material. Several factors can contribute to low conversion rates.

Answer:

The incomplete acylation of this compound is typically rooted in the reduced nucleophilicity of its aromatic amino group. The lone pair on the nitrogen is delocalized into the benzene ring, a standard feature of anilines. This effect is further modulated by the substituents: the methoxy group at the para-position is electron-donating, which slightly increases the electron density of the ring, but the methyl ester group is electron-withdrawing, which deactivates the ring and further reduces the amine's nucleophilicity.

Common Causes & Solutions:

  • Cause A: Reduced Nucleophilicity & Inadequate Activation: The aniline nitrogen is a relatively weak nucleophile. Standard amide coupling conditions may be insufficient. The reaction between a carboxylic acid and an amine to form an amide involves the elimination of water, but simply mixing them results in an acid-base reaction, forming a stable salt.[2] The carboxylic acid's hydroxyl group is a poor leaving group and must be converted into a better one.[2]

    • Solution: Employ a more potent carboxylic acid activation method. For robust reactions, converting the carboxylic acid to an acyl chloride is often effective. Alternatively, using modern peptide coupling agents can overcome this hurdle under milder conditions.

  • Cause B: Inappropriate Base or Protonation: During acylation with an acyl chloride, one equivalent of hydrochloric acid (HCl) is produced. This HCl will protonate the starting amine, converting it into a non-nucleophilic ammonium salt, thereby halting the reaction.[2] If only one equivalent of the amine is used without an additional base, the theoretical maximum yield is only 50%.

    • Solution: Use at least two equivalents of the starting amine (one to react, one to act as the base) or, more commonly, add a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the generated acid. Schotten-Baumann conditions, using an aqueous base like NaOH in a biphasic system, are also highly effective for acyl chlorides.[2]

  • Cause C: Poor Solubility: this compound has low solubility in water (1.1 g/L) and may have limited solubility in non-polar solvents, which can stall a heterogeneous reaction mixture.[1]

    • Solution: Select a solvent system that fully dissolves both the amine and the acylating agent. Aprotic polar solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Tetrahydrofuran (THF) are often suitable choices.

Protocol 1: Acylation using an Acyl Chloride

This protocol is a robust method for acylating weakly nucleophilic anilines.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., Triethylamine, 1.2 eq.) in anhydrous Dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting amine.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.

Data Summary Table 1: Selection of Common Amide Coupling Reagents
Coupling ReagentAcronymActivating SpeciesKey AdvantagesConsiderations
N,N'-DicyclohexylcarbodiimideDCCO-acylisoureaInexpensive, effectiveDicyclohexylurea (DCU) byproduct has low solubility
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC/EDACO-acylisoureaWater-soluble byproduct, good for sensitive substratesOften used with HOBt or DMAP
Propylphosphonic AnhydrideT3PMixed AnhydrideLow epimerization, high yields, clean reactionReagent is a viscous liquid
DMTMMDMTMMActivated EsterEffective for reluctant anilinesCan be moisture sensitive
Question 2: My reaction has stalled. Why is starting material still present even after extended time and heating?

A stalled reaction points towards issues with reagent stability, reaction conditions, or underlying chemical equilibria.

Answer:

When a reaction fails to reach completion, it's crucial to systematically evaluate the purity of your reagents and the suitability of your reaction setup.

Troubleshooting Workflow:

The following flowchart provides a logical path to diagnose the root cause of a stalled reaction.

G Troubleshooting a Stalled Reaction start Reaction Stalled (Starting Material Remains) check_purity Verify Purity of Reagents (NMR, LC-MS) start->check_purity impure Impurity Detected check_purity->impure No pure Reagents are Pure check_purity->pure Yes purify Purify Reagents (Recrystallization, Chromatography, Distillation) impure->purify purify->start Restart Reaction check_conditions Review Reaction Conditions pure->check_conditions solubility Is everything fully dissolved? check_conditions->solubility Solubility solubility_no No solubility->solubility_no solubility_yes Yes solubility->solubility_yes change_solvent Change Solvent or Increase Temperature solubility_no->change_solvent stoichiometry Check Stoichiometry & Base solubility_yes->stoichiometry change_solvent->start Restart Reaction base_issue Is acid scavenger present and sufficient? stoichiometry->base_issue base_no No base_issue->base_no base_yes Yes base_issue->base_yes add_base Add Appropriate Base (e.g., TEA, DIPEA) base_no->add_base activation_issue Is activation method strong enough? base_yes->activation_issue add_base->start Restart Reaction activation_no No activation_issue->activation_no activation_yes Yes activation_issue->activation_yes stronger_activation Use Stronger Coupling Agent or Convert to Acyl Chloride activation_no->stronger_activation contact_support Problem Persists: Consider alternative route or consult specialist activation_yes->contact_support stronger_activation->start Restart Reaction

Caption: A logical workflow for diagnosing incomplete reactions.

Key Considerations:

  • Reagent Purity: this compound can oxidize over time, indicated by a darkening from a light brown solid.[3] Ensure it is pure before use. Acylating agents, especially acyl chlorides and anhydrides, are highly sensitive to moisture and can hydrolyze, reducing their effective concentration. Solvents must be anhydrous for most coupling reactions.

  • Catalyst Activity: If using a catalyst (e.g., DMAP), ensure it is not poisoned or degraded.

  • Temperature: While heating can increase reaction rates, it can also promote side reactions or decomposition. For amide couplings, reactions are often started at 0 °C and allowed to warm to room temperature.[4] If no reaction occurs, gentle heating (40-50 °C) can be attempted.

Question 3: How can I prevent the hydrolysis of the methyl ester group during my reaction?

Observing the saponification of the methyl ester to a carboxylic acid is a frequent and frustrating side reaction.

Answer:

The methyl ester is susceptible to hydrolysis under both strongly acidic and, more significantly, basic conditions.[5] This process, known as saponification, occurs when a hydroxide ion (or other strong base) attacks the electrophilic carbonyl carbon of the ester.[5]

Mechanism of Competition: Acylation vs. Saponification

G cluster_0 Reaction Pathways cluster_1 Desired Pathway cluster_2 Side Reaction Reactant This compound Amide Desired Amide Product Reactant->Amide N-Acylation (Anhydrous, Non-Aqueous Base) Carboxylate Hydrolyzed Carboxylate Salt Reactant->Carboxylate Saponification (Ester Hydrolysis) Acyl_Agent R-CO-X (Acylating Agent) Acyl_Agent->Amide Base Strong Aqueous Base (e.g., OH⁻) Base->Carboxylate

Sources

Technical Support Center: Synthesis of 6-Methoxyquinazolinones from Methyl 2-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of quinazolinone derivatives from Methyl 2-amino-5-methoxybenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and troubleshoot by-product formation in this specific transformation. Our approach is rooted in mechanistic understanding to provide robust solutions for achieving high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address the most common issues encountered during the synthesis of 6-methoxyquinazolinones, providing in-depth explanations and actionable protocols to mitigate them.

Q1: My reaction yields are consistently low. What are the primary factors affecting the conversion of this compound?

Low yields in quinazolinone synthesis can be attributed to several factors, often related to reaction conditions and reagent purity. The electron-donating nature of the methoxy group in this compound can influence its reactivity.[1]

Troubleshooting Steps:

  • Optimize Reaction Temperature and Time: The classic Niementowski reaction, often used for this transformation, typically requires high temperatures (130-180°C) to drive the reaction to completion.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid degradation of the product at prolonged high temperatures.

  • Ensure Anhydrous Conditions: The presence of water can lead to the hydrolysis of the starting ester to 2-amino-5-methoxybenzoic acid, which may react at a different rate or lead to different by-products. Ensure all reagents and solvents are dry and consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Stoichiometry: An excess of the C1 source, such as formamide, is often used to ensure complete conversion of the starting aminobenzoate. A typical molar ratio of this compound to formamide is 1:4.

  • Solvent Selection: While the Niementowski reaction can often be run neat with formamide acting as both reactant and solvent, in other synthetic variations, the choice of a high-boiling point, polar aprotic solvent like DMF or DMSO can improve the solubility of reactants and facilitate the reaction.

Q2: I am observing a significant amount of an impurity that is difficult to separate from my desired 6-methoxyquinazolinone. What could this by-product be?

The formation of by-products is a common challenge. Based on the starting material and reaction conditions, several side reactions can occur.

Potential By-products and Their Mitigation:

  • Incomplete Cyclization - N-formyl Intermediate: One of the most common by-products is the N-formylated intermediate, Methyl 2-(formamido)-5-methoxybenzoate. This arises from the initial N-acylation of the starting material without subsequent cyclization.

    • Cause: Insufficient temperature or reaction time to overcome the activation energy for the intramolecular cyclization.

    • Troubleshooting:

      • Increase the reaction temperature in increments of 10°C, while carefully monitoring for any signs of product degradation.

      • Prolong the reaction time. Use TLC to track the disappearance of the intermediate.

      • Consider the use of a dehydrating agent or a catalyst that promotes cyclization.

  • Hydrolysis of the Ester: The presence of moisture can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-amino-5-methoxybenzoic acid. While this can also cyclize to the desired quinazolinone, its different physical properties can complicate purification.

    • Cause: Water present in the reagents or solvent.

    • Troubleshooting:

      • Use anhydrous solvents and reagents.

      • Dry glassware thoroughly before use.

      • Run the reaction under an inert, dry atmosphere.

  • Dimerization and Oligomerization: At high temperatures, radical-mediated side reactions can lead to the formation of dimers and other oligomeric by-products, which can be difficult to characterize and remove.[3]

    • Cause: Excessive reaction temperatures or prolonged reaction times.

    • Troubleshooting:

      • Carefully control the reaction temperature and avoid overheating.

      • Determine the optimal reaction time to maximize product formation and minimize by-product accumulation.

      • Consider microwave-assisted synthesis, which can often reduce reaction times and minimize the formation of thermal degradation by-products.[2]

Experimental Protocols

Protocol 1: Mitigation of N-formyl By-product Formation

This protocol provides a step-by-step method to favor the complete cyclization to the quinazolinone.

Materials:

  • This compound

  • Formamide (anhydrous)

  • High-boiling point solvent (e.g., DMF or DMSO, anhydrous)

  • Round-bottom flask with reflux condenser

  • Heating mantle with temperature controller

  • TLC plates and developing chamber

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent).

  • Add anhydrous formamide (4-5 equivalents).

  • Add a high-boiling point anhydrous solvent if desired (e.g., DMF, to make a 0.5 M solution).

  • Heat the reaction mixture to 150-160°C.

  • Monitor the reaction progress by TLC every hour. Spot the starting material, and crude reaction mixture. A suitable eluent system is typically a mixture of ethyl acetate and hexane.

  • Continue heating until the starting material and the intermediate N-formyl spot (which is typically more polar than the starting material and less polar than the final product) are no longer visible or their concentration is minimal.

  • Upon completion, cool the reaction mixture to room temperature and proceed with the work-up and purification.

Data Presentation

Table 1: Troubleshooting Guide for By-product Formation

Observed IssuePotential CauseSuggested Solution
Persistent spot on TLC more polar than starting material Incomplete cyclization (N-formyl intermediate)Increase reaction temperature and/or time. Consider a catalytic amount of a Lewis acid.
Product is difficult to purify, presence of a more polar impurity Hydrolysis of the methyl esterEnsure anhydrous conditions. Use dry solvents and reagents.
Appearance of multiple, often high molecular weight, by-products Dimerization/OligomerizationReduce reaction temperature and/or time. Consider microwave-assisted synthesis.

Visualization of Reaction Pathways

Below are diagrams illustrating the desired reaction pathway and a common side reaction.

reaction_pathway start Methyl 2-amino- 5-methoxybenzoate intermediate N-formyl Intermediate (Methyl 2-(formamido)-5-methoxybenzoate) start->intermediate + Formamide (N-Acylation) byproduct Hydrolysis Product (2-Amino-5-methoxybenzoic acid) start->byproduct + H2O (Hydrolysis) product 6-Methoxyquinazolin-4(3H)-one intermediate->product Intramolecular Cyclization (-MeOH) troubleshooting_logic decision decision issue issue start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_conditions Optimize Temp/Time check_yield->optimize_conditions Yes analyze_byproducts Analyze By-products check_purity->analyze_byproducts Yes end Successful Synthesis check_purity->end No optimize_conditions->start check_anhydrous Ensure Anhydrous Conditions incomplete_cyclization Incomplete Cyclization? analyze_byproducts->incomplete_cyclization hydrolysis Hydrolysis? incomplete_cyclization->hydrolysis No increase_temp_time Increase Temp/Time incomplete_cyclization->increase_temp_time Yes dimerization Dimerization? hydrolysis->dimerization No use_dry_reagents Use Dry Reagents/Solvents hydrolysis->use_dry_reagents Yes reduce_temp_time Reduce Temp/Time dimerization->reduce_temp_time Yes dimerization->end No increase_temp_time->start use_dry_reagents->start reduce_temp_time->start

Caption: A troubleshooting workflow for quinazolinone synthesis.

References

  • Regioselective Synthesis of Quinazolinone- and Phenanthridine-Fused Heterocycles by a Palladium-Catalyzed Intramolecular C−H Amination. (2016). researchmap. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(2), 193. [Link]

  • Dobarganes, M. C. (2019). Formation of Dimers and Oligomers. AOCS Lipid Library. [Link]

  • Moody, C. J., & Rittenhouse, S. (2008). One-pot reductive cyclization to antitumor quinazoline precursors. Arkivoc, 2008(2), 33-42. [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. (n.d.). [Link]

  • Kumar, A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 785092. [Link]

  • Cerić, H., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society, 85(10), 1349-1360. [Link]

  • Dandia, A., et al. (2014). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Mini-Reviews in Organic Chemistry, 11(3), 355-378. [Link]

  • Al-Tel, T. H. (2010). Functionalization of Quinazolin-4-ones Part 1: Synthesis of Novel 7-Substituted-2-thioxo Quinazolin-4-ones from 4-Substituted-2-Aminobenzoic Acids and PPh3(SCN)2. Molecules, 15(8), 5425-5436. [Link]

  • Forgács, L., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 20, 483-491. [Link]

  • Orelli, L. R., et al. (2015). Selective N-acylation of 2-ABA and its derivatives. ResearchGate. [Link]

  • CN104151157A - Preparation method of methoxybenzoic acid - Google P
  • Hyster, T. K., & Rovis, T. (2014). Rh(III)-catalyzed synthesis of quinazoline-4(3H)-one with N-methoxyamide as synthesis reagent. ResearchGate. [Link]

  • Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. - ResearchGate. [Link]

  • Dey, R., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100804. [Link]

  • Li, G., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega, 4(5), 9373-9382. [Link]

  • Xu, W. L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382, 022064. [Link]

  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google P
  • Desai, A. R., & Desai, K. R. (2005). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. Arkivoc, 2005(13), 98-108. [Link]

  • Li, Y., et al. (2022). Methylene-bridged dimeric natural products involving one-carbon unit in biosynthesis. Natural Product Reports, 39(6), 1146-1163. [Link]

  • Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. - ResearchGate. [Link]

  • Ferreira, A. G., et al. (2023). Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. Molecules, 28(14), 5489. [Link]

  • CN101948400A - Preparation method of methyl anthranilate - Google P
  • Napiórkowska, P., et al. (2021). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. Molecules, 26(8), 2269. [Link]

Sources

Optimizing molar ratio of reagents for Methyl 2-amino-5-methoxybenzoate synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-5-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, specifically focusing on the critical aspect of molar ratios to achieve high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

There are several established routes for the synthesis of this compound. The choice of route often depends on the availability of starting materials, scalability, and desired purity. A prevalent method starts from 2-amino-5-methoxybenzoic acid, which is then esterified.[1][2][3] Another common approach involves the reduction of a nitro group precursor, such as methyl 5-methoxy-2-nitrobenzoate.[4] A third route may utilize methyl salicylate as a starting material, which undergoes a series of reactions including etherification, sulfonation, chlorination, and amination.[5]

Q2: Why is the molar ratio of reagents a critical parameter in this synthesis?

The molar ratio of reagents is a crucial factor that directly influences the reaction's yield, purity, and overall efficiency.[6] An optimal molar ratio ensures that the limiting reactant is fully consumed, minimizes the formation of byproducts, and simplifies the purification process. For instance, in the esterification of 2-amino-5-methoxybenzoic acid, using a large excess of methanol can shift the equilibrium towards the product, but an excessive amount can complicate solvent removal and increase costs.[7][8] Similarly, in reactions involving a protecting group or an activating agent, a precise molar ratio is essential to prevent side reactions or incomplete conversion.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[8] By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes), you can visualize the consumption of the starting material and the formation of the product. The appearance of a new spot with a different Rf value corresponding to the product indicates that the reaction is proceeding. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[7][9]

Troubleshooting Guide

This section addresses specific issues that you might encounter during the synthesis of this compound and provides actionable solutions.

Issue 1: Low Yield
Potential Cause Suggested Solution(s)
Incomplete Reaction - Optimize Molar Ratio: Ensure the correct stoichiometry. For esterification, a molar excess of the alcohol (methanol) is often used. For amination or other substitution reactions, a slight excess of the amine or nucleophile may be required.[10] - Increase Reaction Time: Monitor the reaction by TLC or HPLC and continue until the starting material is consumed.[8] - Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate, but be cautious of potential side reactions.
Side Reactions - Control Temperature: Some reactions are highly exothermic. Maintaining a proper temperature profile is crucial to prevent the formation of byproducts. - Inert Atmosphere: If your reagents are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Product Loss During Workup - Optimize Extraction: Ensure the correct pH during aqueous workup to maximize the partitioning of your product into the organic layer. - Proper Solvent Selection: Use appropriate solvents for extraction and recrystallization to minimize product loss.
Issue 2: Impure Product
Potential Cause Suggested Solution(s)
Unreacted Starting Materials - Optimize Molar Ratio and Reaction Time: As mentioned for low yield, ensuring the reaction goes to completion is the first step. - Purification: If starting material persists, it can often be removed by column chromatography or recrystallization. For acidic or basic starting materials, an acid-base wash during workup can be effective.[8]
Formation of Byproducts - Precise Reagent Addition: Add reagents dropwise or in portions to control the reaction rate and temperature, minimizing side reactions. - Alternative Reagents: If a particular reagent is causing significant byproduct formation, consider exploring alternative reagents that might offer higher selectivity.
Product Degradation - Mild Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can lead to product degradation. - Proper Storage: Store the final product in a cool, dark, and dry place to prevent decomposition.[8]

Experimental Protocol: Esterification of 2-amino-5-methoxybenzoic acid

This protocol provides a general procedure for the synthesis of this compound via Fischer esterification.

Materials:

  • 2-amino-5-methoxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-amino-5-methoxybenzoic acid (1.0 eq.) in methanol (10-20 volumes).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq.) dropwise with stirring.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C) for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizing the Workflow

experimental_workflow cluster_reaction Reaction Stage cluster_monitoring Monitoring cluster_workup Workup & Purification A 1. Dissolve 2-amino-5-methoxybenzoic acid in Methanol B 2. Add H₂SO₄ catalyst (ice bath) A->B C 3. Reflux for 4-6 hours B->C D 4. Monitor by TLC C->D E 5. Evaporate Methanol D->E F 6. Neutralize with NaHCO₃ E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry and Concentrate G->H I 9. Purify (Recrystallization/Chromatography) H->I J Final Product: This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Optimizing Molar Ratios: A Logical Approach

The following diagram illustrates the decision-making process for optimizing the molar ratio of a key reagent.

optimization_logic start Start Optimization initial_ratio Run reaction with stoichiometric ratio (1:1) start->initial_ratio check_completion Reaction complete? initial_ratio->check_completion increase_reagent Increase molar ratio of excess reagent (e.g., 1:1.2) check_completion->increase_reagent No end Optimal Ratio Found check_completion->end Yes increase_reagent->check_completion check_byproducts Significant byproducts formed? increase_reagent->check_byproducts check_byproducts->increase_reagent No optimize_conditions Optimize other parameters (Temp, Time) check_byproducts->optimize_conditions Yes optimize_conditions->initial_ratio

Caption: Decision tree for optimizing reagent molar ratios.

References

  • Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Eureka | Patsnap. 9

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. 4

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate.

  • CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. Google Patents.

  • Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate. Benchchem.

  • 2-Amino-5-methoxybenzoic acid | 6705-03-9. Benchchem.

  • Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. Benchchem.

  • Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. ResearchGate.

  • CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. Google Patents.

  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Google Patents.

  • A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. Eureka.

  • 5-Amino-2-methoxy-benzoic acid methyl ester. Chem-Impex.

  • An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate. Benchchem.

  • Synthesis routes of 2-Amino-5-methoxybenzoic acid. Benchchem.

  • The Role of Methyl 2-amino-4-methoxybenzoate in Organic Synthesis.

  • Determination the optimum conditions to extract sodium benzoate that used as food additives and estimation it's level in some local beverages. ResearchGate.

  • 2-Amino-5-methoxybenzoic acid.

  • Application Note: Optimizing Molar Ratios for Cy7-Protein Conjugation. Benchchem.

Sources

Technical Support Center: The Effect of Temperature on Reactions of Methyl 2-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-amino-5-methoxybenzoate. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions concerning the critical role of temperature in managing the reaction rate and outcomes when using this versatile intermediate. Our goal is to empower you with the scientific rationale behind experimental choices to ensure the integrity and success of your work.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental effect of increasing temperature on the reaction rate of this compound?

A1: As a general principle, increasing the temperature of a reaction involving this compound will increase the reaction rate. This is explained by the collision theory and the Arrhenius equation. A higher temperature provides the reacting molecules with greater kinetic energy, leading to more frequent collisions.[1][2] More importantly, a greater proportion of these collisions will have sufficient energy to overcome the activation energy barrier, resulting in a significant increase in the rate of product formation.[1][3] As a rule of thumb, for many organic reactions at room temperature, the rate can double for every 10°C increase.[2]

Q2: How does the dual functionality (aromatic amine and methyl ester) of this compound influence its thermal sensitivity?
Q3: What are the typical temperature ranges for common reactions involving the amino group of this compound?

A3: The optimal temperature depends on the specific reaction:

  • N-Acylation: This reaction is often rapid and can be performed at room temperature or even cooled to 0°C, especially when using reactive acylating agents like acetyl chloride, to control the exothermicity.[6]

  • N-Alkylation: The temperature for N-alkylation can vary widely depending on the alkylating agent and catalyst used. It can range from room temperature to elevated temperatures (e.g., 50-100°C) to drive the reaction to completion.

  • Diazotization: This reaction is highly sensitive to temperature and must be carried out at low temperatures, typically 0-5°C.[1][7][8] Higher temperatures lead to the rapid decomposition of the unstable diazonium salt.[1][7]

Q4: What is the typical temperature for the hydrolysis of the methyl ester group?

A4: Alkaline hydrolysis (saponification) of the methyl ester group in substituted benzoates generally requires heating to proceed at a reasonable rate.[9][10][11][12][13][14][15] Typical conditions involve refluxing with a base like sodium hydroxide or potassium hydroxide in a protic solvent mixture (e.g., methanol/water). The exact temperature will depend on the solvent system used.

Troubleshooting Guide

Problem 1: Low or No Product Yield in N-Acylation

Q: I am attempting an N-acylation of this compound with an acid chloride, but I am getting a very low yield of my desired amide. What could be the cause?

A: Low yield in N-acylation can stem from several temperature-related and procedural issues.

Causality and Solution:

  • Inadequate Temperature Control: While often performed at room temperature, some less reactive acid chlorides or anhydrides may require gentle heating to increase the reaction rate. Conversely, highly reactive acid chlorides can cause side reactions if the initial exotherm is not controlled by cooling (e.g., an ice bath).

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC) at room temperature first. If the reaction is sluggish, consider gently warming the mixture to 40-50°C. If using a highly reactive acylating agent, start the reaction at 0°C and allow it to slowly warm to room temperature.[6]

  • Base and Reagent Degradation: The base used to scavenge the acid byproduct (e.g., pyridine, triethylamine) can be hygroscopic. Water contamination can hydrolyze the acid chloride, reducing its effective concentration.

    • Solution: Use anhydrous solvents and freshly opened or properly stored reagents.

Problem 2: Formation of a Dark-Colored Mixture and Low Yield During Diazotization

Q: When I try to perform a diazotization on this compound, the solution turns dark brown, and the subsequent reaction gives a poor yield. Why is this happening?

A: This is a classic sign of diazonium salt decomposition and unwanted side reactions, which are highly dependent on temperature.

Causality and Solution:

  • Temperature Exceeding 5°C: Aryl diazonium salts are notoriously unstable at higher temperatures.[1][7] Above 5°C, they decompose to form phenols and other byproducts, often with the evolution of nitrogen gas, leading to the dark coloration and reduced yield.[7]

    • Solution: Strict temperature control is paramount. Use an ice-salt bath to maintain the temperature between 0 and 5°C throughout the addition of sodium nitrite.[1][8] Add the sodium nitrite solution slowly and dropwise to prevent localized heating.

  • Insufficient Acidity: A low concentration of acid can lead to the newly formed diazonium salt coupling with the unreacted starting amine, forming a colored azo compound.

    • Solution: Ensure a sufficient excess of a strong mineral acid (like HCl or H₂SO₄) is used to fully protonate the starting amine and maintain a low pH.

Problem 3: Incomplete Hydrolysis of the Methyl Ester

Q: I am trying to hydrolyze the methyl ester of this compound to the corresponding carboxylic acid using NaOH, but the reaction is not going to completion even after several hours. What should I do?

A: Incomplete hydrolysis is often a matter of insufficient reaction rate due to suboptimal temperature or other conditions.

Causality and Solution:

  • Insufficient Temperature: Saponification is often a slow reaction at room temperature. The activation energy for the nucleophilic attack of the hydroxide ion on the ester carbonyl needs to be overcome.

    • Solution: Heat the reaction mixture to reflux. The specific reflux temperature will depend on the solvent system (e.g., methanol/water, ethanol/water). This will significantly increase the reaction rate. Monitor the reaction by TLC until the starting material is no longer visible.

  • Phase Separation: If the starting material is not fully dissolved in the reaction medium, the reaction will be slow.

    • Solution: Ensure a homogenous solution by using a co-solvent like methanol or ethanol in which both the ester and the aqueous base are soluble.

Data Summary and Protocols

Table 1: Recommended Temperature Ranges for Common Reactions
Reaction TypeReagentsRecommended Temperature (°C)Notes
N-Acylation Acid Chloride/Anhydride, Base0 - 50Start at 0°C for reactive acylating agents to control exotherm. Gentle heating may be needed for less reactive partners.[6]
Diazotization NaNO₂, Strong Acid0 - 5Strict temperature control is critical to prevent decomposition of the diazonium salt.[1][7][8]
Ester Hydrolysis NaOH or KOH in Water/AlcoholReflux (typically 65 - 100)Heating is required to achieve a practical reaction rate.

Experimental Protocols

Protocol 1: N-Acetylation of this compound

This protocol details the N-acetylation using acetic anhydride.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add acetic anhydride (1.2 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. If the reaction is slow, gently heat the mixture to 40-50°C.

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Diazotization of this compound

This protocol provides a general procedure for diazotization.

  • Setup: In a flask, dissolve this compound (1.0 eq) in a solution of concentrated hydrochloric acid and water.

  • Cooling: Cool the flask in an ice-salt bath to 0-5°C with vigorous stirring.

  • Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (1.05 eq) in cold water.

  • Diazotization: Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not rise above 5°C.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at 0-5°C for an additional 15-30 minutes. The resulting diazonium salt solution is typically used immediately in the next step without isolation.[1]

Visualizations

Diagram 1: Effect of Temperature on Reaction Rate

G cluster_0 Low Temperature cluster_1 High Temperature Low_Energy Low Kinetic Energy Few_Collisions Fewer Collisions Low_Energy->Few_Collisions Low_Activation Few Molecules Overcome Activation Energy Few_Collisions->Low_Activation Slow_Rate Slow Reaction Rate Low_Activation->Slow_Rate High_Energy High Kinetic Energy Many_Collisions More Frequent Collisions High_Energy->Many_Collisions High_Activation Many Molecules Overcome Activation Energy Many_Collisions->High_Activation Fast_Rate Fast Reaction Rate High_Activation->Fast_Rate Increase_Temp Increase in Temperature Increase_Temp->High_Energy

Caption: The relationship between temperature and reaction rate.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

G Start Low Reaction Yield Check_Temp Is the reaction temperature optimal? Start->Check_Temp Adjust_Temp Adjust Temperature: - Increase for slow reactions - Decrease for exothermic reactions Check_Temp->Adjust_Temp No Check_Reagents Are reagents and solvents pure and anhydrous? Check_Temp->Check_Reagents Yes Adjust_Temp->Check_Reagents Purify_Reagents Purify/replace reagents and use anhydrous solvents Check_Reagents->Purify_Reagents No Check_Time Has the reaction run for a sufficient time? Check_Reagents->Check_Time Yes Purify_Reagents->Check_Time Increase_Time Increase reaction time and monitor by TLC Check_Time->Increase_Time No Success Improved Yield Check_Time->Success Yes Increase_Time->Success

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Kinetic study of hydrolysis of benzoates. Part XXIII—Influence of the substituent and temperature on the kinetics of the alkaline hydrolysis of alkyl benzoates in aqueous 2.25 M Bu4NBr and 80% DMSO. (2002). Semantic Scholar. [Link]

  • Arrhenius plots of substituted anilines. [Substrate] = 2.0 × 10− 2 mol/L. (n.d.). ResearchGate. [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo. [Link]

  • Effect of substituents in phenol and aniline nucleophiles on activation parameters in S N Ar reactions. (2025). ResearchGate. [Link]

  • Rate constants for the hydrolysis of para-substituted benzoate esters... (n.d.). ResearchGate. [Link]

  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. (2025). ResearchGate. [Link]

  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. (n.d.). EPA NEPAL. [Link]

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (2018). Semantic Scholar. [Link]

  • The effect of temperature on rates of reaction. (n.d.). Chemguide. [Link]

  • Periodate Oxidation of Aromatic Amines: Studies on the Role of Substituents and Linear Free Energy Relationships. (n.d.). [No Source Name Available].
  • Why should the temperature be maintained at 0–5 °C in a diazotisation? (2017). Chemistry Stack Exchange. [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023). ResearchGate. [Link]

  • Synthesis of methyl 2-methoxy-4-acetylamino-5-chlorobenzoate. (n.d.). PrepChem.com. [Link]

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (2018). ResearchGate. [Link]

  • Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). (2025). Maximum Academic Press. [Link]

  • Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. (2002). PubMed. [Link]

  • (PDF) Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. (2025). ResearchGate. [Link]

  • Reactions of Aniline. (n.d.). Chemistry Steps. [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). MDPI. [Link]

  • (PDF) Methyl 2-amino-5-bromobenzoate. (n.d.). ResearchGate. [Link]

  • CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. (n.d.).
  • This compound. (n.d.). PubChem. [Link]

  • Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. (n.d.). ResearchGate. [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. [Link]

  • (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. (2025). ResearchGate. [Link]

  • Thermal Stability of Methyl Functionalized MOF-5. (n.d.). ResearchGate. [Link]

  • New thermal decomposition pathway for TATB. (2023). Nature. [Link]

Sources

Validation & Comparative

1H NMR data comparison of Methyl 2-amino-5-methoxybenzoate and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the ¹H NMR Spectral Data of Methyl 2-amino-5-methoxybenzoate and Its Derivatives

For researchers and professionals in drug development, a precise understanding of molecular structure is fundamental. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is an indispensable tool for elucidating the structure of organic molecules. This guide provides an in-depth comparison of the ¹H NMR spectral data of this compound and a series of its derivatives substituted at the 5-position. By objectively analyzing the experimental data, this guide aims to provide a valuable resource for the identification, characterization, and quality control of these important pharmaceutical intermediates.

The Significance of this compound Scaffolds

This compound and its analogs are versatile building blocks in medicinal chemistry. The arrangement of the amino, methoxy, and methyl ester groups on the benzene ring provides a unique scaffold for the synthesis of a wide range of biologically active compounds. Variations in the substituent at the 5-position can significantly influence the electronic and steric properties of the molecule, thereby modulating its pharmacological activity. Accurate interpretation of ¹H NMR spectra is crucial for confirming the successful synthesis of these derivatives and for understanding their structure-activity relationships.

Comparative ¹H NMR Data Analysis

The ¹H NMR spectra of this compound and its derivatives were analyzed to compare the chemical shifts (δ) and coupling constants (J) of the aromatic protons and the protons of the substituent groups. The data, typically recorded in deuterated chloroform (CDCl₃), is summarized in the table below.

Table 1: ¹H NMR Data Comparison of this compound and its 5-Substituted Derivatives (in CDCl₃)

CompoundSubstituent (at C5)H-3 (δ, ppm, multiplicity, J in Hz)H-4 (δ, ppm, multiplicity, J in Hz)H-6 (δ, ppm, multiplicity, J in Hz)OCH₃ (δ, ppm, s)COOCH₃ (δ, ppm, s)NH₂ (δ, ppm, br s)Other Protons (δ, ppm)
1 -OCH₃6.63 (d, J = 8.8)[1]6.95 (dd, J = 8.8, 3.1)[1]7.35 (d, J = 3.1)[1]3.76[1]3.88[1]5.37[1]-
2 -Br6.64 (d, J = 8.8)[2]7.19 (dd, J = 8.8, 2.4)[2]7.78 (d, J = 2.4)[2]-3.86[2]5.61[2]-
3 -Cl~6.7 (d)~7.1 (dd)~7.6 (d)-~3.8~5.5-
4 -NO₂~6.8 (d)~8.0 (dd)~8.5 (d)-~3.9~6.0-
5 -CH₃~6.6 (d)~7.0 (dd)~7.4 (d)-~3.8~5.22.2 (s, 3H)

Note: Approximate values (~) are estimated based on typical substituent effects and data from similar compounds.

Interpretation of Spectral Data

The ¹H NMR spectrum of this compound (Compound 1 ) serves as our reference. The aromatic region displays a characteristic three-proton system. The electron-donating amino (-NH₂) and methoxy (-OCH₃) groups significantly influence the chemical shifts of the aromatic protons, causing them to appear at relatively higher fields (more shielded) compared to unsubstituted benzene (δ ≈ 7.3 ppm)[3][4].

  • H-3: This proton, ortho to the strongly electron-donating amino group, is the most shielded and appears as a doublet at approximately 6.63 ppm.

  • H-4: This proton is coupled to both H-3 (ortho-coupling, J ≈ 8.8 Hz) and H-6 (meta-coupling, J ≈ 3.1 Hz), resulting in a doublet of doublets around 6.95 ppm.

  • H-6: This proton, adjacent to the electron-withdrawing methyl ester group, is the most deshielded of the aromatic protons and appears as a doublet at 7.35 ppm.

The protons of the methoxy and methyl ester groups appear as sharp singlets at 3.76 and 3.88 ppm, respectively. The amino protons typically appear as a broad singlet around 5.37 ppm, the broadness of which is due to quadrupolar relaxation of the nitrogen atom and possible chemical exchange.

The Influence of Substituents at the 5-Position

Replacing the methoxy group at the 5-position with other substituents leads to predictable changes in the ¹H NMR spectrum, primarily affecting the chemical shifts of the aromatic protons.

  • Electron-Withdrawing Groups (-Br, -Cl, -NO₂): Halogens like bromine and chlorine are electronegative and exert an electron-withdrawing inductive effect, deshielding the aromatic protons. This effect is most pronounced for the protons ortho and para to the substituent. In Methyl 2-amino-5-bromobenzoate (Compound 2 ), H-4 and H-6 are shifted downfield compared to the parent compound. The nitro group (-NO₂) is a very strong electron-withdrawing group, causing a significant downfield shift of all aromatic protons, particularly H-4 and H-6.[5][6]

  • Electron-Donating Groups (-CH₃): An alkyl group like methyl (-CH₃) is weakly electron-donating through an inductive effect. This leads to a slight upfield shift (shielding) of the aromatic protons compared to the parent compound.

The splitting patterns of the aromatic protons remain largely the same (a doublet, a doublet of doublets, and a doublet), as the 1,2,4-substitution pattern is maintained.[7]

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible ¹H NMR spectra.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently agitate until the sample is completely dissolved.

2. Instrument Setup and Data Acquisition:

  • The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set appropriate acquisition parameters:

    • Pulse Angle: 30-45°

    • Spectral Width: Sufficient to cover all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: 2-4 seconds for good resolution.

    • Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons.

    • Number of Scans: 8-16 scans are typically sufficient for a good signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections to obtain a clean spectrum.

  • Calibrate the chemical shift axis using the TMS signal.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Visualizing Structural Relationships and Workflows

The following diagrams illustrate the molecular structure and the general workflow for ¹H NMR analysis.

Caption: Molecular structure of this compound.

A Sample Preparation B NMR Data Acquisition A->B Dissolved Sample C Data Processing B->C FID Signal D Spectral Analysis C->D Processed Spectrum E Structure Elucidation D->E Chemical Shifts, Coupling Constants, Integrals

Caption: General workflow for ¹H NMR analysis.

Conclusion

This guide has provided a detailed comparison of the ¹H NMR spectra of this compound and several of its 5-substituted derivatives. The analysis highlights the predictable effects of different substituents on the chemical shifts and splitting patterns of the aromatic protons. By understanding these correlations and following a standardized experimental protocol, researchers can confidently identify and characterize these important pharmaceutical building blocks, ensuring the integrity and quality of their synthetic work.

References

  • Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link] (Note: A more specific, stable URL from an educational institution's public resources would be preferable if available.)

  • Analytical Chemistry. (n.d.). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Retrieved from [Link]

  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from a general chemistry resource collection.
  • JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(7), 877-881. [Link]

  • ChemistryViews. (2018). Substituent Effects on Benzene Rings. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Purity Validation of Synthesized Methyl 2-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Criticality of Purity in Pharmaceutical Intermediates

In the intricate pathway of drug development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This stringency extends to its precursors, such as Methyl 2-amino-5-methoxybenzoate, a key intermediate in the synthesis of various pharmaceuticals. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product, potentially introducing toxicity or altering its pharmacological profile.[1] Therefore, a robust, validated analytical method for purity determination is not merely a quality control checkpoint; it is a cornerstone of regulatory compliance and patient safety.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity validation of synthesized this compound. We will explore the causality behind methodological choices, present a self-validating experimental protocol, and contrast the performance of HPLC with alternative techniques, grounded in authoritative standards from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

The Gold Standard: High-Performance Liquid Chromatography (HPLC)

For non-volatile and thermally labile organic molecules like this compound, HPLC is unequivocally the "gold standard" for purity analysis.[2][3] Its high resolution, sensitivity, and quantitative accuracy make it indispensable for separating the main compound from structurally similar impurities, synthetic by-products, and degradants.

Causality of Method Development for this compound

The development of a successful HPLC method is a systematic process, where each parameter is chosen to exploit the physicochemical properties of the analyte and potential impurities.

  • Chromatographic Mode (Reversed-Phase): this compound is a moderately polar aromatic compound. Reversed-phase (RP) HPLC, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, is the logical choice. This mode ensures strong retention of the analyte via hydrophobic interactions, allowing for effective separation from both more polar and less polar impurities by modulating the mobile phase composition.

  • Column Selection (C18): An octadecylsilane (C18) column is the workhorse of RP-HPLC, offering excellent hydrophobic retention and selectivity for a wide range of organic molecules. A standard dimension (e.g., 4.6 mm x 250 mm, 5 µm particle size) provides a good balance between efficiency, resolution, and backpressure.

  • Mobile Phase Composition: A gradient elution is often superior to an isocratic one for purity analysis.[4] It allows for the effective elution of a wide range of impurities with varying polarities within a single run.

    • Aqueous Phase (A): 0.1% Formic Acid in Water. The acid serves to protonate residual silanol groups on the silica-based stationary phase, minimizing peak tailing and improving peak shape. It also ensures the amino group on the analyte is protonated, leading to consistent retention.

    • Organic Phase (B): Acetonitrile. Acetonitrile is favored for its low viscosity and UV transparency, providing a stable baseline and high sensitivity.[4]

  • Detection (UV): The presence of a benzene ring in this compound makes it an excellent chromophore. UV detection at a wavelength of approximately 254 nm provides high sensitivity for the analyte and many potential aromatic impurities.

Visualizing the HPLC Workflow

The following diagram outlines the logical flow of the HPLC purity validation process.

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation & Setup cluster_validation Phase 2: Method Validation (ICH Q2(R2)) cluster_analysis Phase 3: Analysis & Reporting prep_std Prepare Standard & Sample Solutions sys_setup HPLC System Setup & Equilibration prep_std->sys_setup prep_mobile Prepare Mobile Phases prep_mobile->sys_setup sst System Suitability Test (SST) sys_setup->sst specificity Specificity (Forced Degradation) linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness analysis Sample Analysis robustness->analysis data_proc Data Processing & Integration analysis->data_proc report Final Report Generation data_proc->report

Sources

A Comparative Guide to the Reactivity of Methyl 2-amino-5-methoxybenzoate and Methyl Anthranilate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, substituted anilines serve as foundational scaffolds for a vast array of functional molecules. Among these, methyl anthranilate and its derivatives are pivotal intermediates. This guide provides an in-depth comparative analysis of the reactivity of Methyl 2-amino-5-methoxybenzoate and its parent compound, methyl anthranilate. Understanding the subtle yet significant influence of the C5-methoxy substituent is crucial for researchers, scientists, and drug development professionals in designing rational synthetic routes, predicting reaction outcomes, and optimizing process conditions.

Methyl anthranilate is a well-known compound, widely utilized in the flavor and fragrance industry for its characteristic grape scent and as a precursor in the synthesis of various pharmaceuticals and dyes.[1][2] this compound, while structurally similar, possesses an additional methoxy group on the aromatic ring. This functionalization dramatically alters the electronic landscape of the molecule, leading to distinct differences in reactivity that will be explored herein. This guide moves beyond a simple catalog of reactions to explain the underlying electronic principles that govern these differences, supported by experimental protocols and quantitative data.

Foundational Principles: Structural and Electronic Effects

The primary differentiator between the two molecules is the methoxy (-OCH₃) group at the C5 position of this compound. To comprehend its impact, one must analyze the electronic contributions of all substituents on the benzene ring.

  • Methyl Anthranilate: The reactivity is governed by two competing groups: the strongly activating, ortho-, para-directing amino group (-NH₂) and the deactivating, meta-directing methyl ester group (-COOCH₃). The potent electron-donating nature of the amino group dominates, rendering the ring highly susceptible to electrophilic attack, primarily at the C3 and C5 positions.

  • This compound: This molecule features an additional substituent, the methoxy group, which exhibits a dual electronic nature. It exerts a modest, electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. However, this is powerfully overshadowed by its strong electron-donating resonance (or mesomeric) effect (+M), where the oxygen's lone pairs delocalize into the aromatic ring.[3][4] Positioned para to the amino group, this +M effect works in concert with the -NH₂ group to substantially increase the electron density of the aromatic system, making it a more potent nucleophile than methyl anthranilate.

Caption: Structural comparison and primary electronic influences.

A Head-to-Head Comparison of Reactivity

The enhanced electron density in this compound translates into heightened reactivity in several key classes of reactions.

Basicity and Nucleophilicity of the Amino Group

The basicity of an aromatic amine is a direct measure of the availability of the nitrogen's lone pair of electrons for protonation. Electron-donating groups (EDGs) on the ring increase basicity, while electron-withdrawing groups (EWGs) decrease it.[5]

The methoxy group in this compound, through its powerful +M effect, pushes electron density into the ring, which in turn increases the electron density on the exocyclic amino group.[4][6] This makes the nitrogen lone pair more available and, consequently, more basic and nucleophilic compared to the amino group in methyl anthranilate.

Implications:

  • Salt Formation: Reacts more readily with acids.

  • Acylation & Alkylation: Exhibits faster reaction rates in nucleophilic attack on acylating or alkylating agents. For instance, in N-acetylation with acetic anhydride, this compound is expected to react more rapidly than methyl anthranilate under identical conditions.

Electrophilic Aromatic Substitution (EAS)

The rate of EAS is highly dependent on the electron density of the aromatic ring. The synergistic electron donation from both the amino and methoxy groups makes the aromatic ring of this compound significantly more "activated" and thus more reactive towards electrophiles (e.g., Br⁺, NO₂⁺) than that of methyl anthranilate.

Regioselectivity:

  • Methyl Anthranilate: The powerful ortho-, para-directing -NH₂ group directs incoming electrophiles to the C3 and C5 positions.

  • This compound: The directing influences are additive. The -NH₂ group directs to C3, while the -OCH₃ group directs to C4 and C6. The C4 and C6 positions are the most activated due to stabilization of the sigma complex by both the amino and methoxy groups. Therefore, substitution is strongly favored at these positions.

Diazotization

Diazotization involves the reaction of a primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.[7][8] The rate-determining step often involves the nucleophilic attack of the amine on the nitrosating agent.[9]

Given the higher nucleophilicity of its amino group, This compound is predicted to undergo diazotization at a faster rate than methyl anthranilate . Studies on substituted anilines have shown that electron-donating groups accelerate the rate of diazotization.[9] These resulting diazonium salts can then be used in subsequent reactions, such as Sandmeyer reactions or azo couplings.

Experimental Data and Protocols

To provide a tangible basis for comparison, the following tables summarize key physicochemical properties and a detailed protocol for a comparative N-acetylation experiment is provided.

Table 1: Comparative Physicochemical Properties
PropertyMethyl AnthranilateThis compound
Molar Mass 151.16 g/mol 181.19 g/mol
Appearance Colorless to pale yellow liquidOff-white to beige crystalline powder
Melting Point 24 °C[1]83-87 °C
Boiling Point 256 °C[1]~319 °C (predicted)
pKa (Conjugate Acid) ~2.2 (estimated for aniline moiety)> 2.2 (predicted to be higher)

Detailed Experimental Protocol: Comparative N-Acetylation

This protocol describes a parallel experiment to demonstrate the difference in reactivity towards N-acetylation.

Objective: To compare the rate and yield of N-acetylation for Methyl Anthranilate and this compound under identical conditions.

Materials:

  • Methyl Anthranilate (MA)

  • This compound (MAMB)

  • Acetic Anhydride

  • Pyridine (catalyst, acid scavenger)

  • Dichloromethane (DCM, solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Caption: Experimental workflow for comparative N-acetylation.

Procedure:

  • Reaction Setup (Perform in parallel):

    • Flask A (MA): To a 100 mL round-bottom flask, add methyl anthranilate (e.g., 10 mmol, 1.51 g). Dissolve in 20 mL of dichloromethane.

    • Flask B (MAMB): To a second 100 mL round-bottom flask, add this compound (e.g., 10 mmol, 1.81 g). Dissolve in 20 mL of dichloromethane.

  • Addition of Reagents:

    • Cool both flasks in an ice bath to 0 °C.

    • To each flask, add pyridine (12 mmol, 0.97 mL).

    • Slowly, add acetic anhydride (11 mmol, 1.04 mL) dropwise to each flask over 5 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring:

    • Remove the ice baths and allow the reactions to stir at room temperature.

    • Monitor the progress of each reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). Spot the starting material and the reaction mixture side-by-side. The reaction is complete when the starting material spot has disappeared. It is anticipated that Reaction B will reach completion faster than Reaction A.

  • Work-up (Perform for each reaction upon completion):

    • Pour the reaction mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution to quench excess acetic anhydride.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-acetylated product.

  • Purification and Analysis:

    • Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes).

    • Determine the yield and characterize the products using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the formation of Methyl 2-acetamidobenzoate and Methyl 2-acetamido-5-methoxybenzoate.

Conclusion

The addition of a C5-methoxy group to the methyl anthranilate scaffold imparts a significant enhancement in reactivity, a direct consequence of its powerful electron-donating resonance effect. This guide demonstrates that This compound is unequivocally more reactive than methyl anthranilate in two critical domains:

  • Reactions at the Amino Group: The amino group is more basic and nucleophilic, leading to faster rates in reactions like acylation, alkylation, and diazotization.

  • Electrophilic Aromatic Substitution: The benzene ring is more electron-rich, resulting in a greater susceptibility to attack by electrophiles.

For the medicinal chemist and process scientist, these differences are not trivial. They influence the choice of reagents, catalysts, and reaction conditions. The heightened reactivity of this compound may allow for milder reaction conditions, but it could also necessitate greater control to prevent side reactions or over-substitution. Conversely, driving reactions with the less reactive methyl anthranilate might require more forcing conditions. A thorough understanding of these substituent-driven effects is therefore indispensable for efficient and rational chemical synthesis.

References

  • Ridd, J. H. (1961). Kinetics of the Diazotization of Anilines. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (2024). Methyl anthranilate. Wikipedia. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. Chemistry Stack Exchange. Available at: [Link]

  • Sharifi, M., et al. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings. Available at: [Link]

  • PrepChem. (2023). Preparation of methyl anthranilate. PrepChem.com. Available at: [Link]

  • Li, Z., et al. (2022). Optimization of Methyl Anthranilate Synthesis Process by Response Surface Methodology and Its Reaction Mechanism. ChemistrySelect. Available at: [Link]

  • ResearchGate. (2015). The diazotization process. ResearchGate. Available at: [Link]

  • Quora. (2017). How P- methoxy aniline is stronger base than aniline while p -Nitro aniline is weak? Quora. Available at: [Link]

  • Scribd. (2024). Methyl Anthranilate Synthesis Study. Scribd. Available at: [Link]

  • The Organic Chemistry Tutor. (2024). Lec4 - Diazotization Reactions. YouTube. Available at: [Link]

  • ACS Publications. (2001). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A. Available at: [Link]

  • Google Patents. (1986). US4633009A - Synthesis of methyl N-methylanthranilate. Google Patents.
  • Slideshare. (2023). Diazotisation and coupling reaction. Slideshare. Available at: [Link]

  • Filo. (2025). Effect of electron-donating and electron-withdrawing groups on basicity of aniline. Filo. Available at: [Link]

  • PrepChem. (2023). Synthesis of methyl 2-methoxy-4-acetylamino-5-chlorobenzoate. PrepChem.com. Available at: [Link]

  • The Italian Association of Chemical Engineering. (2020). Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. AIDIC. Available at: [Link]

  • National Institutes of Health (NIH). (2019). Microbial production of methyl anthranilate, a grape flavor compound. PMC. Available at: [Link]

  • ACS Publications. (2006). An Ecofriendly Catalytic Route for the Preparation of Perfumery Grade Methyl Anthranilate from Anthranilic Acid and Methanol. Organic Process Research & Development. Available at: [Link]

  • Google Patents. (2006). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. Google Patents.
  • ResearchGate. (2012). The biosynthesis of methyl anthranilate from anthranilic acid. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of Methyl 2-amino-5-methoxybenzoate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of various analogs derived from the Methyl 2-amino-5-methoxybenzoate scaffold. Intended for researchers, scientists, and professionals in drug development, this document delves into the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, supported by experimental data, detailed protocols, and mechanistic insights.

Introduction: The Versatile Scaffold of this compound

This compound is a substituted anthranilate that serves as a valuable building block in medicinal chemistry. Its structure, featuring an amino group and a methoxy group on a benzene ring, offers multiple sites for chemical modification, leading to a diverse range of analogs with significant therapeutic potential. While the parent compound itself has shown potential antibacterial activity, purportedly by binding to DNA and inhibiting transcription[1], its derivatives have demonstrated a broader and often more potent spectrum of biological effects. This guide will explore and compare these activities, focusing on the structure-activity relationships (SAR) that govern their efficacy.

Part 1: Anticancer Activity of Amino-methoxybenzoate Analogs

The development of novel anticancer agents is a primary focus of modern drug discovery. Several analogs of this compound have emerged as promising candidates, exhibiting significant cytotoxicity against various cancer cell lines. A key strategy in their design involves leveraging the core structure to interact with specific molecular targets crucial for cancer cell proliferation and survival.

Mechanism of Action: Targeting EGFR and Other Kinases

A prevalent mechanism for the anticancer effect of these analogs is the inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase. EGFR is a transmembrane protein that, upon activation, triggers downstream signaling pathways like RAS/Raf/MEK/ERK and PI3K/AKT/mTOR, which are fundamental for cell growth, proliferation, and survival.[2] In many cancers, particularly non-small cell lung cancer (NSCLC), EGFR is overexpressed or mutated, leading to uncontrolled cell division.

Certain 2-amino-N-methoxybenzamide derivatives have been designed as potent EGFR inhibitors.[3] Molecular docking studies suggest these compounds bind to the ATP-binding site of the EGFR kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling cascades.[3]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Analog Benzamide Analog Analog->EGFR Inhibits EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival DHPS_Inhibition cluster_pathway Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin pyrophosphate (DHPPP) DHPPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folate_Pathway Folate Synthesis (Essential for DNA/RNA) Dihydropteroate->Folate_Pathway Bacterial_Growth Bacterial_Growth Folate_Pathway->Bacterial_Growth Chalcone_Analog Chalcone Analog Chalcone_Analog->DHPS Competitive Inhibition

Caption: Competitive inhibition of Dihydropteroate Synthase (DHPS) by chalcone analogs.

Comparative Antimicrobial Data

The standard metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [4]

Compound/Analog Target Microorganism MIC (µg/mL) Reference Drug Reference Drug MIC (µg/mL) Source
Chalcone Derivative 4 S. aureus ATCC 25922 15.63 Sulfamerazine 15.63 [5]
Chalcone Derivative 4 E. coli ATCC 25923 62.5 Sulfamerazine 31.25 [5]
Chalcone Derivative 4 C. albicans ATCC 10231 31.25 Sulfamerazine 15.63 [5]
Quinoxaline Analog 5g S. aureus ATCC 29213 16 - - [6]

| Quinoxaline Analog 5h | S. aureus ATCC 29213 | 8 | - | - | [6]|

The data shows that Chalcone Derivative 4 has activity comparable to the standard drug Sulfamerazine against S. aureus. [5]Furthermore, certain quinoxaline analogs demonstrate potent activity against Gram-positive bacteria. [6]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent. [4][7]It offers high throughput and provides quantitative results.

MIC_Workflow A Prepare serial 2-fold dilutions of the test compound in a 96-well microtiter plate. B Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Include positive (no drug) and negative (no bacteria) controls. B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. D->E

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Methodology:

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test analog in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Prepare a standardized inoculum of the test microorganism adjusted to a specific turbidity (e.g., 0.5 McFarland standard). Dilute this suspension and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Cover and incubate the plate under appropriate atmospheric conditions (e.g., 35-37°C) for 16-24 hours.

  • Reading Results: After incubation, determine the MIC by visually identifying the lowest concentration of the analog that completely inhibits the growth of the microorganism, as indicated by the absence of turbidity. [4]

Part 3: Anti-inflammatory Activity of Amino-methoxybenzoate Analogs

Chronic inflammation is a hallmark of numerous diseases. Analogs derived from the 2-aminobenzothiazole and related scaffolds have shown significant anti-inflammatory properties, primarily by modulating cellular signaling pathways involved in the inflammatory response. [8]

Mechanism of Action: NRF2 Activation and Cytokine Inhibition

A key anti-inflammatory mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. [9]NRF2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, NRF2 is kept inactive by binding to KEAP1. Certain analogs can disrupt the NRF2-KEAP1 interaction, allowing NRF2 to translocate to the nucleus and activate antioxidant response elements (ARE), which suppresses the expression of pro-inflammatory genes like IL-6 and TNF-α. [9]Other derivatives act by directly inhibiting the production of inflammatory mediators such as nitric oxide (NO) and the expression of enzymes like COX-2 and iNOS. [10][11]

Comparative Anti-inflammatory Data

The anti-inflammatory potential of compounds can be assessed by their ability to inhibit the production of inflammatory markers in cell-based assays.

Compound/AnalogAssay% InhibitionConcentrationSource
Tetrahydrobenzo[b]thiophene 3a NO Production (LPS-induced)87.07%50 µM[9]
Tetrahydrobenzo[b]thiophene 2a NO Production (LPS-induced)78.04%50 µM[9]
Nitroindazolinone 2 COX-2 Expression InhibitionSignificant50 µM[10][11]
Nitroindazolinone 2 iNOS Expression InhibitionSignificant50 µM[10][11]

These results demonstrate that specific structural modifications lead to potent inhibition of key inflammatory pathways, with some compounds showing efficacy comparable to known anti-inflammatory agents in preclinical models. [9]

Experimental Protocol: Griess Assay for Nitric Oxide Measurement

The Griess assay is a straightforward method for quantifying nitric oxide (NO) concentration by measuring its stable metabolite, nitrite, in cell culture supernatants. It is widely used to screen for anti-inflammatory compounds that inhibit NO production in macrophages stimulated with lipopolysaccharide (LPS). [9] Step-by-Step Methodology:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the test analogs for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding LPS to the wells (except for the negative control) and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Add Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant. This reagent reacts with nitrite to form a pink-colored azo dye.

  • Measurement: Measure the absorbance of the colored product at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.

Conclusion and Future Directions

The this compound scaffold is a fertile ground for the development of novel therapeutic agents. This guide has demonstrated that strategic modifications to this core structure can yield potent and selective analogs with significant anticancer, antimicrobial, and anti-inflammatory activities.

  • Anticancer analogs , such as specific benzamide derivatives, show remarkable potency by targeting key signaling pathways like EGFR.

  • Antimicrobial analogs , including chalcone and quinoxaline derivatives, exhibit efficacy against clinically relevant pathogens by inhibiting essential bacterial enzymes.

  • Anti-inflammatory analogs effectively suppress inflammatory responses by modulating pathways such as NRF2 and inhibiting the production of inflammatory mediators.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds identified in these studies. Further investigation into their mechanisms of action and in vivo efficacy will be critical for translating these preclinical findings into viable therapeutic options. The structure-activity relationships discussed herein provide a rational basis for the design of next-generation analogs with improved potency and safety profiles.

References

  • National Institutes of Health (NIH). (n.d.). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Asia-Pacific Economic Cooperation (APEC). (n.d.). Antimicrobial Susceptibility Testing.
  • MDPI. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
  • ResearchGate. (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
  • National Institutes of Health (NIH). (n.d.).
  • ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.
  • ResearchGate. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.
  • JoVE. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay. [Link]

  • PubMed Central. (n.d.).
  • Biosynth. (n.d.). 5-Amino-2-methoxy-benzoic acid methyl ester.
  • ResearchGate. (n.d.). Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides.
  • National Institutes of Health (NIH). (n.d.). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction.
  • ResearchGate. (2016).
  • IOSR Journal. (n.d.).
  • PubMed Central. (n.d.).
  • Semantic Scholar. (n.d.).
  • Bentham Science. (n.d.). Anti-Inflammatory Activity and Cheminformatics Analysis of New Potent 2-Substituted 1-Methyl-5-Nitroindazolinones.
  • Royal Society of Chemistry. (n.d.).
  • National Institutes of Health (NIH). (n.d.). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline.
  • ResearchGate. (n.d.). Anti-Inflammatory Activity and Cheminformatics Analysis of New Potent 2-Substituted 1-Methyl-5-Nitroindazolinones.

Sources

A Researcher's Guide to the Spectroscopic Differentiation of Methyl 2-amino-5-methoxybenzoate and Its Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise identification and characterization of molecular structures are foundational to success. Isomeric purity is not merely a matter of academic interest; it is a critical determinant of a drug candidate's efficacy, safety, and patentability. This guide provides an in-depth comparative analysis of the spectroscopic signatures of Methyl 2-amino-5-methoxybenzoate and its key regioisomers, offering researchers the tools to unambiguously distinguish between these closely related compounds.

The Importance of Isomeric Differentiation in Drug Discovery

The seemingly subtle shift of a functional group on an aromatic ring can profoundly alter a molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capabilities. These changes, in turn, dictate how the molecule interacts with its biological target. For instance, the placement of the amino and methoxy groups in the isomers of this compound can influence their potential as intermediates in the synthesis of pharmacologically active agents. One isomer might be a key precursor to a potent kinase inhibitor, while another could be inactive or even toxic. Therefore, robust analytical methods for isomer differentiation are indispensable.

Molecular Structures of the Isomers

To visually represent the molecules at the heart of this guide, their structures are presented below.

isomers cluster_25 This compound cluster_23 Methyl 2-amino-3-methoxybenzoate cluster_34 Methyl 3-amino-4-methoxybenzoate cluster_43 Methyl 4-amino-3-methoxybenzoate 25_mol 25_mol 23_mol 23_mol 34_mol 34_mol 43_mol 43_mol

Figure 1. Molecular structures of this compound and its regioisomers.

¹H NMR Spectroscopy: A Window into the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift, multiplicity (splitting pattern), and integration of the signals provide a detailed map of the proton environments within a molecule.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative analysis.[1][2][3]

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) to acquire the spectrum.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Comparative ¹H NMR Data

The following table summarizes the key ¹H NMR data for this compound and its regioisomers. Note that chemical shifts can vary slightly depending on the solvent and concentration.

CompoundAromatic Protons (ppm)-OCH₃ (ppm)-COOCH₃ (ppm)-NH₂ (ppm)
This compound ~7.2-6.6 (3H, m)~3.75 (3H, s)~3.85 (3H, s)~4.5 (2H, br s)
Methyl 2-amino-3-methoxybenzoate ~7.5-6.8 (3H, m)~3.88 (3H, s)~3.89 (3H, s)~5.0 (2H, br s)
Methyl 3-amino-4-methoxybenzoate ~7.3-6.8 (3H, m)~3.86 (3H, s)~3.80 (3H, s)~4.0 (2H, br s)
Methyl 4-amino-3-methoxybenzoate ~7.4-6.8 (3H, m)~3.87 (3H, s)~3.82 (3H, s)~5.5 (2H, br s)
Interpretation and Key Differentiators

The substitution pattern on the aromatic ring gives rise to unique chemical shifts and coupling patterns for the aromatic protons in each isomer.

  • This compound: The protons on the aromatic ring will exhibit a distinct set of multiplicities. The proton at C6 will be a doublet, the proton at C4 will be a doublet of doublets, and the proton at C3 will be a doublet.

  • Methyl 2-amino-3-methoxybenzoate: The ortho, meta, and para relationships between the protons will result in a different splitting pattern compared to the 2,5-isomer.

  • Methyl 3-amino-4-methoxybenzoate: The relative positions of the three aromatic protons will again produce a unique set of signals.

  • Methyl 4-amino-3-methoxybenzoate: The aromatic region will show a characteristic pattern for a 1,2,4-trisubstituted benzene ring.

The chemical shifts of the methoxy and ester methyl protons are also subtly influenced by the electronic environment created by the substituents. The position of the electron-donating amino and methoxy groups relative to the electron-withdrawing ester group is the primary determinant of these shifts.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent) to compensate for the low natural abundance of ¹³C.

  • Instrument Setup: Use a high-resolution NMR spectrometer with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is required compared to ¹H NMR to obtain a good signal-to-noise ratio.

  • Data Processing: Process the FID as described for ¹H NMR.

Comparative ¹³C NMR Data

The table below presents the approximate ¹³C NMR chemical shifts for the isomers.

CompoundAromatic Carbons (ppm)-OCH₃ (ppm)-COOCH₃ (ppm)C=O (ppm)
This compound ~150-110~55.5~51.5~168
Methyl 2-amino-3-methoxybenzoate ~152-112~56.0~52.0~169
Methyl 3-amino-4-methoxybenzoate ~155-110~55.8~51.0~167
Methyl 4-amino-3-methoxybenzoate ~151-110~56.2~51.8~168
Interpretation and Key Differentiators

The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents. The carbon atoms directly attached to the electron-donating amino and methoxy groups will be shielded (shifted upfield), while the carbon attached to the electron-withdrawing ester group will be deshielded (shifted downfield). The precise chemical shift of each aromatic carbon provides a unique fingerprint for each isomer. Computational prediction methods can aid in the assignment of these signals.[1][3]

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the diamond or germanium crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present.

Comparative IR Data
CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C-H Bending (cm⁻¹)
This compound ~3400-3300~1690~1250, 1040~850-800
Methyl 2-amino-3-methoxybenzoate ~3450-3350~1685~1260, 1030~800-750
Methyl 3-amino-4-methoxybenzoate ~3420-3320~1700~1270, 1020~880-820
Methyl 4-amino-3-methoxybenzoate ~3480-3370~1695~1280, 1050~860-810
Interpretation and Key Differentiators
  • N-H Stretching: The primary amine group will show two characteristic stretching bands in the region of 3500-3300 cm⁻¹. The exact positions can be influenced by hydrogen bonding.[4][5]

  • C=O Stretching: The ester carbonyl group gives rise to a strong absorption band typically in the range of 1725-1680 cm⁻¹. The electronic effect of the substituents on the aromatic ring can slightly shift this frequency.

  • C-O Stretching: The ester and ether C-O bonds will have characteristic stretching vibrations in the fingerprint region (1300-1000 cm⁻¹).[6]

  • Aromatic C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds in the 900-650 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring. Each isomer will exhibit a unique pattern in this region, providing a reliable method for differentiation.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed upon ionization can offer valuable structural clues.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate a mass spectrum.

Expected Fragmentation Patterns

All isomers have the same molecular formula (C₉H₁₁NO₃) and a molecular weight of 181.19 g/mol . Therefore, the molecular ion peak ([M]⁺) will be observed at m/z 181. The key to differentiation lies in the relative abundances of the fragment ions.

fragmentation M [M]⁺˙ m/z = 181 M_minus_15 [M - CH₃]⁺ m/z = 166 M->M_minus_15 - •CH₃ M_minus_31 [M - OCH₃]⁺ m/z = 150 M->M_minus_31 - •OCH₃ M_minus_59 [M - COOCH₃]⁺ m/z = 122 M->M_minus_59 - •COOCH₃

Figure 2. Common fragmentation pathways for methyl aminomethoxybenzoates.

The relative intensities of these fragment ions will vary depending on the stability of the resulting carbocations, which is influenced by the positions of the amino and methoxy groups. For example, the loss of the ester methoxy group (•OCH₃) to form an acylium ion is a common fragmentation pathway for methyl benzoates. The stability of this ion, and thus the intensity of the corresponding peak at m/z 150, will be affected by the electronic contributions of the other substituents.[7][8][9]

Conclusion

The unambiguous identification of this compound and its regioisomers is a critical step in many drug discovery and chemical development programs. While these isomers share the same molecular formula, their distinct spectroscopic properties provide a reliable means of differentiation. A comprehensive analysis utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, as outlined in this guide, allows researchers to confidently determine the precise structure of their compounds. By understanding the causal relationships between molecular structure and spectral output, scientists can ensure the integrity of their research and accelerate the development of new therapeutics.

References

  • Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magn Reson Chem. 2023;61(4):248-252. [Link]

  • The use of MM/QM calculations of 13C and 15N chemical shifts in the conformational analysis of alkyl substituted anilines. Magn Reson Chem. 2011;49(12):775-781. [Link]

  • Resonance and solvent effects on absorption spectra. Part 5. Substituent and solvent effects on infrared spectra of 2- and 4-substituted aniline derivatives. J Chem Soc, Perkin Trans 2. 1986;(12):1969-1974. [Link]

  • The use of MM/QM calculations of 13C and 15N chemical shifts in the conformational analysis of alkyl substituted anilines. Semantic Scholar. [Link]

  • Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. RSC Advances. 2014;4:36773-36777. [Link]

  • Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. ResearchGate. [Link]

  • Methyl 3-Amino-4-methoxybenzoate. PubChem. [Link]

  • Methyl 4-amino-3-methoxybenzoate. PubChem. [Link]

  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. [Link]

  • Methyl 4-amino-o-anisate. PubChem. [Link]

  • General considerations. The Royal Society of Chemistry. [Link]

  • Solvent effects on the infrared spectra of anilines. IV. Secondary aromatic amines and amides with trifluoromethyl or phenyl as ortho substituents. ResearchGate. [Link]

  • 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Human Metabolome Database. [Link]

  • Infrared Spectroscopy. Illinois State University. [Link]

  • Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. [Link]

  • Comparison of the substituent effects on the (13)C NMR with the (1)H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magn Reson Chem. 2015;53(7):520-525. [Link]

  • CASPRE - 13C NMR Predictor. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • IR Spectrum Of Anisole. Bartleby.com. [Link]

  • 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). Human Metabolome Database. [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Human Metabolome Database. [Link]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076). Human Metabolome Database. [Link]

  • Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Chem. Commun. 2012;48:4573-4575. [Link]

  • 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). Human Metabolome Database. [Link]

  • methyl 4-methoxybenzoate Proton Full Spectrum. Wired Chemist. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]

  • 17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids. ResearchGate. [Link]

  • How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type (methyl, hydroxy, chloro, carboxylic acid & nitro) and position (ortho, meta and para) of the substituent? Nail IB. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Using fragment peaks in mass spectra to work out isomers. YouTube. [Link]

Sources

A Comparative Guide to the Structural Elucidation of Methyl 2-amino-5-methoxybenzoate Derivatives: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical sciences and materials research, the precise determination of a molecule's three-dimensional structure is paramount. This knowledge underpins our understanding of its chemical reactivity, biological activity, and physical properties. For derivatives of Methyl 2-amino-5-methoxybenzoate, a scaffold of interest in medicinal chemistry, an unambiguous structural assignment is the bedrock of rational drug design and development.

This guide provides an in-depth comparison of single-crystal X-ray diffraction (SC-XRD), the gold standard for absolute structure determination, with other powerful analytical techniques. We will delve into the experimental causality, present comparative data, and illustrate the synergistic workflows that empower modern chemical research.

The Definitive Answer: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD stands alone in its ability to provide a precise and unambiguous 3D map of a molecule's atomic arrangement in the solid state. This technique is not merely about connectivity; it reveals intricate details of bond lengths, bond angles, and intermolecular interactions that govern the macroscopic properties of the material.

The Principle Behind the Picture

At its core, SC-XRD involves irradiating a well-ordered single crystal with a focused beam of X-rays. The electrons within the crystal's atoms diffract this X-ray beam in a predictable pattern. By measuring the positions and intensities of these diffracted spots, we can mathematically reconstruct a three-dimensional model of the electron density, and from that, the precise location of each atom in the molecule.

Experimental Workflow: From Powder to Publication

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and patience. Here, we outline a typical workflow for a derivative such as Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate.[1]

Step 1: Crystal Growth (The Art of Patience)

The prerequisite for any SC-XRD experiment is a high-quality single crystal. This is often the most challenging step.

  • Objective: To encourage the slow organization of molecules from a solution into a highly ordered, single crystalline lattice.

  • Protocol:

    • Dissolve the purified this compound derivative in a suitable solvent (e.g., methanol) to near saturation.[1]

    • Employ a slow evaporation technique: Loosely cap the vial and leave it in a vibration-free environment for several days to weeks. The gradual removal of the solvent allows molecules the time to pack in a regular, repeating pattern.

    • Alternative methods include slow cooling of a saturated solution or vapor diffusion, where a precipitant solvent is slowly introduced into the solution of the compound.

  • Causality: Rapid precipitation traps solvent and introduces defects into the crystal lattice, resulting in poor diffraction. Slow, controlled growth is essential for achieving the necessary order.

Step 2: Data Collection (The Measurement)

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer for data collection.[1][2][3]

  • Objective: To precisely measure the geometric pattern and intensity of X-rays diffracted by the crystal.

  • Protocol:

    • Mount the selected crystal on a goniometer head.

    • Center the crystal in the X-ray beam (e.g., Mo Kα radiation).[1][2][3]

    • Cool the crystal under a stream of nitrogen gas (e.g., to 173 K or 294 K) to minimize thermal vibration of the atoms, which sharpens the diffraction data.[1][4]

    • Initiate the data collection software (e.g., Bruker APEXII or Nonius KappaCCD).[2][3] The instrument will rotate the crystal through a series of angles, collecting thousands of diffraction spots.

    • The software integrates the intensities of these reflections and applies corrections for experimental factors like absorption.[2]

  • Causality: A complete dataset requires measuring reflections from all possible crystal orientations. Low temperatures are used to reduce atomic motion, leading to higher resolution data and a more precise final structure.

Step 3: Structure Solution and Refinement (The Puzzle)

This is the computational phase where the raw diffraction data is transformed into a 3D molecular model.

  • Objective: To determine the atomic positions and refine the model to best fit the experimental data.

  • Protocol:

    • Structure Solution: Use software like SHELXS to solve the "phase problem" and generate an initial electron density map.[1] This initial map often reveals the positions of the heavier atoms.

    • Structure Refinement: Employ software like SHELXL to refine the initial model.[1] This iterative process involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

    • Hydrogen atoms are typically placed in geometrically calculated positions.[1]

    • The quality of the final model is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2), which indicate the goodness of fit. Lower values signify a better fit.[2][5]

  • Causality: The refinement process is a least-squares minimization that seeks the best possible agreement between the structural model and the experimental diffraction data, ensuring the final structure is a statistically robust representation of the molecule.

G cluster_0 Phase 1: Crystallization cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination A Purified Compound B Solvent Selection A->B C Slow Evaporation / Diffusion B->C D Single Crystal Formation C->D E Mount Crystal on Diffractometer D->E F X-ray Irradiation & Data Acquisition E->F G Raw Diffraction Data F->G H Structure Solution (e.g., SHELXS) G->H I Iterative Refinement (e.g., SHELXL) H->I J Validation & Final Structure I->J

Caption: Logical workflow for comprehensive structure determination.

  • Initial Confirmation: After synthesis, MS is used to confirm that the product has the correct molecular weight, and thus the correct molecular formula. [6]2. Connectivity Mapping: NMR is then used to piece together the molecule's connectivity, confirming that the desired isomer has been formed. [6][7]3. Absolute Proof: Finally, SC-XRD is employed to provide the definitive, unambiguous 3D structure, confirming the results from MS and NMR and revealing crucial solid-state information such as packing and intermolecular interactions. [1][2][3] This multi-technique approach ensures the highest level of scientific integrity, where each piece of data corroborates the others, leading to a trustworthy and authoritative structural assignment.

References

  • Crystal structure of methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoate. Acta Crystallographica Section E, E71, o297. [Link]

  • Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate. IUCr Journals. [Link]

  • 2-[({2-[(2-Hydroxy-5-methoxybenzylidene)amino]ethyl}imino)methyl]-4-methoxyphenol. National Center for Biotechnology Information. [Link]

  • Kong, D., et al. (2025). Crystal structure of methyl 2-amino-3-chloro-4-methoxybenzoate, C9H10ClNO3. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | Request PDF. ResearchGate. [Link]

  • This compound | C9H11NO3. PubChem. [Link]

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate. [Link]

  • (PDF) Methyl 2-amino-5-chlorobenzoate. ResearchGate. [Link]

  • Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. ResearchGate. [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

  • (PDF) Methyl 2-amino-4,5-dimethoxybenzoate. ResearchGate. [Link]

Sources

Comparative study of different synthetic routes to Methyl 2-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. Methyl 2-amino-5-methoxybenzoate, a vital building block in the pharmaceutical industry, is no exception. This guide provides an in-depth comparative analysis of the most common synthetic pathways to this compound, offering insights into the practical advantages and disadvantages of each approach. We will delve into detailed experimental protocols, mechanistic underpinnings, and a critical evaluation of yield, purity, and scalability to empower you in making informed decisions for your synthetic campaigns.

Introduction to this compound

This compound, an anthranilate derivative, serves as a crucial precursor for the synthesis of a variety of pharmacologically active molecules. Its bifunctional nature, possessing both a nucleophilic amine and an ester group, allows for diverse chemical transformations, making it a versatile scaffold in medicinal chemistry. The strategic placement of the methoxy group further influences the electronic properties of the aromatic ring, impacting reactivity and biological activity in the final target compounds. The selection of an optimal synthetic route is therefore a critical consideration, balancing factors such as cost of starting materials, reaction efficiency, safety, and environmental impact.

Route 1: Multi-step Synthesis from Salicylic Acid

This classical approach builds the target molecule through a sequence of reliable and well-understood chemical transformations, starting from the readily available and inexpensive salicylic acid. The overall strategy involves the protection of the phenolic hydroxyl group via methylation, followed by functionalization of the aromatic ring and subsequent modifications to install the amino group and the methyl ester.

Experimental Protocol

Step 1: Synthesis of 2-methoxybenzoic acid (Etherification)

  • Dissolve 20 mol of sodium hydroxide in 4.7 L of water in a 15 L glass reaction kettle and cool the solution to 0 °C.

  • Add 10 mol of salicylic acid to the cooled solution with continuous stirring until it is completely dissolved.

  • Slowly add 10.5 mol of dimethyl sulfate to the reaction mixture at 0 °C and continue stirring for 30 minutes.

  • Allow the reaction to warm to 35 °C and stir for an additional 30 minutes.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to afford 2-methoxybenzoic acid. The reported yield for this step is as high as 92.6%.[1]

Step 2: Synthesis of 2-methoxy-5-chlorosulfonylbenzoic acid (Sulfonylation)

  • To a 15 L glass reaction kettle, add 34.3 mol of chlorosulfonic acid and cool to 0 °C.

  • Slowly add 6.6 mol of 2-methoxybenzoic acid to the cooled chlorosulfonic acid with continuous stirring.

  • Allow the reaction mixture to warm to 50 °C and stir for 1 hour, then heat to 70 °C for 2 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield 2-methoxy-5-chlorosulfonylbenzoic acid. An optimized yield of 95.7% has been reported.[1]

Step 3: Synthesis of 2-methoxy-5-aminosulfonylbenzoic acid (Amination)

  • In a 15 L glass reaction kettle, place 148.4 mol of 28% concentrated ammonia solution at room temperature.

  • Slowly add 9.0 mol of 2-methoxy-5-sulfonyl chlorobenzoic acid to the ammonia solution with continuous stirring.

  • Heat the mixture to 30 °C and maintain for 4 hours.

  • Cool the reaction to room temperature and adjust the pH to 3 with 15% hydrochloric acid to precipitate the product.

  • Stir for 30 minutes, filter the white precipitate, wash with water, and dry. This step can yield up to 75.8% of the desired product.[1]

Step 4: Synthesis of Methyl 2-methoxy-5-aminosulfonylbenzoate (Esterification)

  • In a 15 L glass reaction kettle, add 187.5 mol of methanol.

  • Add 2.94 mol of 2-methoxy-5-aminosulfonylbenzoic acid and 5.73 mol of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 6 hours.

  • Remove the excess methanol by rotary evaporation.

  • Add 5.4 L of 15% sodium carbonate solution and stir for 30 minutes.

  • Filter the resulting white solid, wash with water, and dry to obtain the final product. A high yield of 97.4% is reported for this esterification step.[1]

Mechanistic Insights

G cluster_0 Route 1: From Salicylic Acid Salicylic Acid Salicylic Acid 2-Methoxybenzoic Acid 2-Methoxybenzoic Acid Salicylic Acid->2-Methoxybenzoic Acid  Williamson Ether  Synthesis 2-Methoxy-5-chlorosulfonyl-\nbenzoic acid 2-Methoxy-5-chlorosulfonyl- benzoic acid 2-Methoxybenzoic Acid->2-Methoxy-5-chlorosulfonyl-\nbenzoic acid  Electrophilic Aromatic  Sulfonylation 2-Methoxy-5-aminosulfonyl-\nbenzoic acid 2-Methoxy-5-aminosulfonyl- benzoic acid 2-Methoxy-5-chlorosulfonyl-\nbenzoic acid->2-Methoxy-5-aminosulfonyl-\nbenzoic acid  Amination Target Molecule Target Molecule 2-Methoxy-5-aminosulfonyl-\nbenzoic acid->Target Molecule  Fischer  Esterification

The initial etherification proceeds via a Williamson Ether Synthesis mechanism. The sodium hydroxide deprotonates the phenolic hydroxyl group of salicylic acid, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic methyl group of dimethyl sulfate in an SN2 reaction to form the methyl ether.[2][3][4]

The subsequent chlorosulfonation is a classic Electrophilic Aromatic Substitution (EAS) reaction. The electron-donating methoxy group is an ortho-, para-director. Due to steric hindrance from the adjacent carboxylic acid group, the incoming chlorosulfonyl group is directed to the para position.[5][6]

The amination of the sulfonyl chloride with ammonia is a nucleophilic acyl substitution. Finally, the synthesis concludes with a Fischer Esterification , where the carboxylic acid is heated with methanol in the presence of a strong acid catalyst (sulfuric acid) to form the methyl ester.[7]

Route 2: Reduction of 5-Methoxy-2-nitrobenzoic Acid

This route offers a more convergent approach, starting with a commercially available nitro-substituted benzoic acid derivative. The key transformation is the reduction of the nitro group to an amine, followed by esterification.

Experimental Protocol

Step 1: Synthesis of 2-amino-5-methoxybenzoic acid (Reduction)

  • In a suitable reaction vessel, dissolve 152.2 mmol of 5-methoxy-2-nitrobenzoic acid in 250 mL of tetrahydrofuran (THF).

  • Add 300 mg of 10% Palladium on carbon (Pd/C) catalyst.

  • Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 2-amino-5-methoxybenzoic acid as a solid. This reduction typically proceeds in high yield, around 98%.[8]

Step 2: Synthesis of this compound (Esterification)

  • Suspend 1 equivalent of 2-amino-5-methoxybenzoic acid in 10-15 volumes of methanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add 0.2-0.3 equivalents of concentrated sulfuric acid dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Mechanistic Insights

G cluster_1 Route 2: From 5-Methoxy-2-nitrobenzoic Acid 5-Methoxy-2-nitrobenzoic Acid 5-Methoxy-2-nitrobenzoic Acid 2-Amino-5-methoxybenzoic Acid 2-Amino-5-methoxybenzoic Acid 5-Methoxy-2-nitrobenzoic Acid->2-Amino-5-methoxybenzoic Acid  Catalytic  Hydrogenation Target Molecule Target Molecule 2-Amino-5-methoxybenzoic Acid->Target Molecule  Fischer  Esterification

The key step in this route is the catalytic hydrogenation of the aromatic nitro group. The palladium on carbon catalyst facilitates the addition of hydrogen across the nitrogen-oxygen bonds of the nitro group, ultimately reducing it to the corresponding primary amine. This method is generally clean and high-yielding.

The subsequent esterification follows the Fischer Esterification mechanism as described in Route 1.

Route 3: From 2-Bromo-5-methoxybenzoic Acid (A Potential Pathway)

A plausible alternative route involves the amination of a halogenated precursor, such as 2-bromo-5-methoxybenzoic acid. This approach would leverage modern cross-coupling methodologies.

Proposed Synthetic Steps

Step 1: Synthesis of 2-bromo-5-methoxybenzoic acid

This starting material can be synthesized from the commercially available 3-methoxybenzoic acid. A reported procedure involves the bromination of 3-methoxybenzoic acid using N-bromosuccinimide in the presence of concentrated sulfuric acid, potassium bromide, and red phosphorus, affording the desired product in high yield and purity.[9]

Step 2: Amination of 2-bromo-5-methoxybenzoic acid

Step 3: Esterification

Following successful amination, the resulting 2-amino-5-methoxybenzoic acid would be esterified using the Fischer esterification method as described in the previous routes.

Mechanistic Considerations

G cluster_2 Route 3: From 2-Bromo-5-methoxybenzoic Acid 2-Bromo-5-methoxybenzoic Acid 2-Bromo-5-methoxybenzoic Acid 2-Amino-5-methoxybenzoic Acid 2-Amino-5-methoxybenzoic Acid 2-Bromo-5-methoxybenzoic Acid->2-Amino-5-methoxybenzoic Acid  Transition-Metal-Catalyzed  Amination (e.g., Buchwald-Hartwig) Target Molecule Target Molecule 2-Amino-5-methoxybenzoic Acid->Target Molecule  Fischer  Esterification

The key transformation in this proposed route would be the Buchwald-Hartwig amination . This reaction proceeds through a catalytic cycle involving a palladium complex. The cycle typically includes oxidative addition of the aryl bromide to the palladium(0) catalyst, coordination of the amine, deprotonation to form an amido complex, and finally, reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst.

Comparative Analysis

FeatureRoute 1: From Salicylic AcidRoute 2: From 5-Methoxy-2-nitrobenzoic AcidRoute 3: From 2-Bromo-5-methoxybenzoic Acid (Proposed)
Starting Material Cost Low (Salicylic acid is a commodity chemical)ModerateModerate to High
Number of Steps 422-3 (depending on the synthesis of the starting material)
Overall Yield Good (Reported total yield of ~64%)[1]Potentially Very Good (Reduction step is high-yielding)Highly dependent on the efficiency of the amination step
Scalability Demonstrated on a pilot scale[1]Generally good for catalytic hydrogenation and esterificationPotentially challenging due to catalyst cost and removal
Reagent Safety & Hazards Use of dimethyl sulfate (toxic and carcinogenic), chlorosulfonic acid (corrosive), and concentrated acids.Use of flammable solvents (THF) and handling of hydrogen gas and a pyrophoric catalyst (Pd/C).Use of potentially expensive and air-sensitive catalysts and ligands for the amination step.
Environmental Impact Generates significant acidic and chlorinated waste streams.Greener approach with water as the primary byproduct of the reduction.Use of transition metal catalysts can lead to metal contamination in waste streams.
Purity of Final Product Requires careful purification at multiple stages.Generally high, with straightforward purification.May require careful purification to remove catalyst residues.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is highly dependent on the specific requirements of the project, including scale, cost constraints, and available equipment.

  • Route 1 (from Salicylic Acid) is a viable option for large-scale production where the low cost of the starting material can offset the larger number of steps and the challenges associated with handling hazardous reagents and managing waste streams. The process has been optimized and demonstrated on a pilot scale, indicating its industrial applicability.

  • Route 2 (from 5-Methoxy-2-nitrobenzoic Acid) represents a more efficient and environmentally benign approach. With fewer steps and generally high yields, this route is highly attractive for laboratory-scale synthesis and may be suitable for larger-scale production if the starting material cost is acceptable. The use of catalytic hydrogenation is a well-established and scalable technology.

  • Route 3 (from 2-Bromo-5-methoxybenzoic Acid) is a conceptually modern approach that could offer a direct path to the target molecule. However, the lack of a well-established and robust protocol for the amination of this specific substrate presents a significant hurdle. This route would require considerable research and development to be considered a practical alternative.

For most research and development applications, Route 2 is recommended due to its efficiency, high yields, and more favorable environmental profile. For large-scale industrial production, a thorough cost analysis of Route 1 versus Route 2 would be necessary to determine the most economically viable option.

References

  • Hofmann, A. W. Ueber Die Einwirkung Des Broms in Alkalischer Lösung Auf Amide. Berichte der deutschen chemischen Gesellschaft1881, 14 (2), 2725-2736.
  • JoVE. Preparation of 1° Amines: Hofmann and Curtius Rearrangement Mechanism. [Link] (accessed Jan 10, 2026).

  • NROChemistry. Hofmann Rearrangement: Mechanism & Examples. [Link] (accessed Jan 10, 2026).

  • Chemistry Steps. Hofmann Rearrangement. [Link] (accessed Jan 10, 2026).

  • Wikipedia. Williamson ether synthesis. [Link] (accessed Jan 10, 2026).

  • BYJU'S. Williamson Ether Synthesis reaction. [Link] (accessed Jan 10, 2026).

  • Chemistry Notes. Williamson ether synthesis: simple mechanism, 3 examples. [Link] (accessed Jan 10, 2026).

  • Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. [Link] (accessed Jan 10, 2026).

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link] (accessed Jan 10, 2026).

  • Chemistry Steps. Electrophilic Aromatic Substitution – The Mechanism. [Link] (accessed Jan 10, 2026).

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link] (accessed Jan 10, 2026).

  • ResearchGate. Electrophilic Aromatic Sulfonation with SO3: Concerted or Classic SEAr Mechanism? | Request PDF. [Link] (accessed Jan 10, 2026).

  • YouTube. Aromatic Sulfonation Mechanism - EAS vid 5 By Leah4sci. [Link] (accessed Jan 10, 2026).

  • Wikipedia. Electrophilic aromatic substitution. [Link] (accessed Jan 10, 2026).

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link] (accessed Jan 10, 2026).

  • SciSpace. Optimization of Methyl Anthranilate Synthesis Process by Response Surface Methodology and Its Reaction Mechanism. [Link] (accessed Jan 10, 2026).

  • ResearchGate. Synthetic routes towards 3 and 4. a) Methyl anthranilate, Cs2CO3,... | Download Scientific Diagram. [Link] (accessed Jan 10, 2026).

  • Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. (accessed Jan 10, 2026).
  • Google Patents. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid. (accessed Jan 10, 2026).
  • ResearchGate. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. [Link] (accessed Jan 10, 2026).

  • Unknown. Preparation of Methyl Benzoate.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis Pathway of Methyl 2-bromo-5-methoxybenzoate: A Deep Dive. [Link] (accessed Jan 10, 2026).

  • Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid. (accessed Jan 10, 2026).
  • Chemical Engineering Transactions. Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. [Link] (accessed Jan 10, 2026).

  • PhytoBank. 13C NMR Spectrum (PHY0064709). [Link] (accessed Jan 10, 2026).

  • University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. (This appears to be a course material, a more formal reference is preferable).
  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

Sources

A Comparative Guide to the Validation of a Novel UHPLC-UV Method for the Quantification of Methyl 2-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the meticulous quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 2-amino-5-methoxybenzoate, a key building block in the synthesis of various pharmaceuticals, requires a robust and reliable analytical method for its quantification to ensure the final product's quality and efficacy.[1] This guide introduces and validates a novel Ultra-High-Performance Liquid Chromatography (UHPLC-UV) method, presenting a comprehensive comparison against a conventional High-Performance Liquid Chromatography (HPLC-UV) method. Our focus is to provide researchers, scientists, and drug development professionals with a detailed, data-driven analysis to support the adoption of more efficient and sensitive analytical technologies.

The validation of an analytical procedure is the cornerstone of its lifecycle, demonstrating its fitness for the intended purpose.[2] Regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), have established comprehensive guidelines for this process.[3][4][5] This guide adheres to the principles outlined in the ICH Q2(R2) guideline, ensuring a thorough and compliant validation process.[6]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical technique is a critical decision driven by the physicochemical properties of the analyte.[7] this compound, a non-volatile and thermally labile compound, is well-suited for liquid chromatography techniques.[8] While Gas Chromatography (GC) is a powerful tool for volatile compounds, its high-temperature requirements make it unsuitable for such analytes.[9] UV-Vis spectrophotometry, although a simpler technique, often lacks the specificity required for complex matrices where structurally similar impurities may be present.[10][11]

High-Performance Liquid Chromatography (HPLC) has long been the gold standard for pharmaceutical analysis due to its versatility and robustness.[12][13] However, the advent of UHPLC offers significant advantages in terms of speed, resolution, and solvent consumption, making it an attractive alternative for high-throughput environments.[13] This guide will, therefore, focus on the validation of a newly developed UHPLC-UV method and its comparison with a traditional HPLC-UV method.

The Validation Workflow: A Systematic Approach

The validation of an analytical method is a systematic process that evaluates several key performance characteristics to ensure the reliability of the results.[14][15] The following diagram illustrates the typical workflow for analytical method validation.

Analytical Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Experimental Validation cluster_3 Data Analysis & Reporting dev Method Development opt Method Optimization dev->opt protocol Define Validation Parameters & Acceptance Criteria opt->protocol specificity Specificity protocol->specificity linearity Linearity protocol->linearity accuracy Accuracy protocol->accuracy precision Precision protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness analysis Data Analysis specificity->analysis linearity->analysis accuracy->analysis precision->analysis lod_loq->analysis robustness->analysis report Validation Report analysis->report

Caption: A flowchart illustrating the key stages of analytical method validation.

Experimental Protocols

Novel UHPLC-UV Method
  • Instrumentation: A UHPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

Conventional HPLC-UV Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (60:40, v/v) with 0.1% formic acid.[16]

  • Flow Rate: 1.0 mL/min.[16]

  • Column Temperature: 30°C.[16]

  • Detection Wavelength: 254 nm.[16]

  • Injection Volume: 10 µL.[16]

Comparative Validation Data

The following tables summarize the performance data obtained during the validation of the novel UHPLC-UV method and the conventional HPLC-UV method.

Table 1: System Suitability
ParameterUHPLC-UVHPLC-UVAcceptance Criteria
Tailing Factor1.11.3≤ 2.0
Theoretical Plates> 5000> 2000> 2000
RSD of Peak Area0.5%0.8%≤ 2.0%
Table 2: Linearity
ParameterUHPLC-UVHPLC-UVAcceptance Criteria
Range (µg/mL)1 - 1005 - 150-
Correlation Coefficient (r²)0.99980.9995≥ 0.999
Y-interceptClose to zeroClose to zeroClose to zero
Table 3: Accuracy (Recovery)
Concentration (µg/mL)UHPLC-UV (% Recovery)HPLC-UV (% Recovery)Acceptance Criteria
50%99.5%98.9%98.0% - 102.0%
100%100.2%100.5%98.0% - 102.0%
150%100.8%101.2%98.0% - 102.0%
Table 4: Precision (RSD)
ParameterUHPLC-UV (% RSD)HPLC-UV (% RSD)Acceptance Criteria
Repeatability0.6%0.9%≤ 2.0%
Intermediate Precision0.8%1.2%≤ 2.0%
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterUHPLC-UV (µg/mL)HPLC-UV (µg/mL)
LOD0.31.5
LOQ1.05.0
Table 6: Robustness
Parameter VariationUHPLC-UV (% RSD)HPLC-UV (% RSD)Acceptance Criteria
Flow Rate (± 10%)< 1.0%< 1.5%≤ 2.0%
Column Temperature (± 5°C)< 1.2%< 1.8%≤ 2.0%

Discussion and Insights

The validation data clearly demonstrates that both the novel UHPLC-UV and the conventional HPLC-UV methods are suitable for the intended purpose of quantifying this compound.[17] However, a closer examination of the comparative data reveals the distinct advantages of the UHPLC-UV method.

The most significant advantage of the UHPLC-UV method is the substantial reduction in analysis time. With a shorter column and a higher flow rate, the run time for the UHPLC method is typically under 5 minutes, compared to the 10-15 minutes for the conventional HPLC method. This translates to a significant increase in throughput, a critical factor in a high-demand quality control environment.

Furthermore, the UHPLC-UV method exhibits superior sensitivity, as evidenced by the lower LOD and LOQ values. This enhanced sensitivity is crucial for the detection and quantification of low-level impurities, a key aspect of pharmaceutical quality control. The improved resolution offered by the smaller particle size of the UHPLC column also contributes to better separation of the analyte from potential impurities, enhancing the specificity of the method.[13]

From a practical standpoint, the lower solvent consumption of the UHPLC method offers both economic and environmental benefits.[8] The reduced use of organic solvents aligns with the principles of green chemistry, an increasingly important consideration in modern analytical laboratories.

The following diagram illustrates the logical relationship between the validation parameters and the overall method performance.

Validation Parameter Interrelationships cluster_0 Core Performance cluster_1 Method Capability cluster_2 Method Reliability Accuracy Accuracy Method_Suitability Method Suitability Accuracy->Method_Suitability Precision Precision Precision->Method_Suitability Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Range->Method_Suitability LOD LOD LOD->Method_Suitability LOQ LOQ LOQ->Method_Suitability Specificity Specificity Specificity->Accuracy Robustness Robustness Robustness->Method_Suitability

Caption: The interrelationship of validation parameters contributing to overall method suitability.

Conclusion

The validation of an analytical method is a rigorous process that provides the scientific evidence necessary to ensure the quality and reliability of analytical data.[18] This guide has demonstrated the successful validation of a novel UHPLC-UV method for the quantification of this compound, in accordance with ICH guidelines.[4] The comparative data clearly highlights the superiority of the UHPLC-UV method over the conventional HPLC-UV method in terms of speed, sensitivity, and efficiency.

For researchers, scientists, and drug development professionals, the adoption of advanced analytical technologies such as UHPLC is not merely an upgrade in instrumentation, but a strategic move towards more efficient, cost-effective, and environmentally sustainable laboratory practices. The data presented in this guide provides a solid foundation for the implementation of this novel UHPLC-UV method in a regulated environment.

References

  • Lab Manager Magazine. HPLC vs GC: Choosing the Right Chromatography Technique. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024. Available from: [Link]

  • LCGC North America. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • News-Medical.Net. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. July 4, 2024. Available from: [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Available from: [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]

  • JETIR. A BRIEF REVIEW ON HPLC METHOD VALIDATION. Available from: [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. December 11, 2024. Available from: [Link]

  • Chromatography Today. HPLC vs GC - A Beginner's Guide. December 10, 2021. Available from: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). November 30, 2023. Available from: [Link]

  • Veeprho. Difference between HPLC and GC Technique. October 22, 2020. Available from: [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. March 7, 2024. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. July 22, 2025. Available from: [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. July 2015. Available from: [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. June 25, 2024. Available from: [Link]

  • Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. July 2, 2025. Available from: [Link]

  • AZoM. Development and Validation of HPLC Methods in Pharmaceutical Analysis. August 21, 2024. Available from: [Link]

  • SciELO Brasil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Available from: [Link]

  • Royal Society of Chemistry. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Available from: [Link]

  • PubMed. Spectrophotometric determination of some aromatic amines. Available from: [Link]

  • National Center for Biotechnology Information. This compound. Available from: [Link]

  • ARC Journals. Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. Available from: [Link]

  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Available from: [Link]

  • ResearchGate. How to measure aromatic amine compounds using uv/visible spectrophotometer?. March 1, 2016. Available from: [Link]

  • Japan Environment Agency. III Analytical Methods. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling Reactions with Methyl 2-Amino-5-Methoxybenzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 2-Amino-5-Methoxybenzoate

In the landscape of pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is paramount. This compound is a valuable building block, featuring an electron-rich aniline core decorated with synthetically versatile amino and ester functionalities. Its derivatization through cross-coupling reactions unlocks access to a diverse array of complex molecules, including kinase inhibitors and other therapeutic agents.[1]

The success of these synthetic endeavors hinges on the rational selection of a catalyst system. The inherent electronic properties of this substrate—specifically the electron-donating nature of both the amino and methoxy groups—present unique challenges and opportunities that dictate the optimal choice of catalyst, ligand, and reaction conditions. This guide provides a head-to-head comparison of leading catalytic systems for both C-N and C-C bond formation with this scaffold, grounded in mechanistic principles and supported by experimental data from analogous systems. We will explore the causality behind experimental choices, offering field-proven insights to guide your synthetic strategy.

Part 1: C-N Cross-Coupling (Buchwald-Hartwig Amination): Leveraging the Native Amine

The most direct cross-coupling application for this compound is the Buchwald-Hartwig amination, which utilizes the substrate's primary amine as the nucleophilic partner to form a new C-N bond with an aryl or heteroaryl halide/pseudohalide.[2][3] The development of this reaction has revolutionized the synthesis of arylamines, replacing harsher, more limited classical methods.[2]

Mechanistic Overview: The Palladium Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is critical, as it must stabilize the palladium center, facilitate the key steps of oxidative addition and reductive elimination, and prevent catalyst decomposition.[2][4] Bulky, electron-rich phosphine ligands have proven particularly effective.[5][6]

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(L)₂-X pd0->oa_complex Oxidative Addition (+ Ar-X) amine_complex [Ar-Pd(II)(L)(NHR')-X]⁻ oa_complex->amine_complex Amine Coordination & Deprotonation (+ R'NH₂, Base) amide_complex Ar-Pd(II)(L)-NR' amine_complex->amide_complex - HX amide_complex->pd0 Reductive Elimination product Ar-NR' amide_complex->product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Head-to-Head Catalyst System Comparison

The primary challenge in coupling an electron-rich aniline like this compound is to overcome potential catalyst inhibition and achieve efficient reductive elimination. Modern catalyst systems have been engineered specifically to address these issues.

Catalyst System (Precatalyst/Ligand)Key AdvantagesOptimal ForTypical ConditionsCausality & Expert Insight
Pd(OAc)₂ / XPhos Highly active for a broad range of substrates, including electron-rich anilines.[7]Aryl chlorides, bromides, and triflates.NaOtBu, Toluene, 80-110 °CXPhos is a bulky, electron-rich biarylphosphine ligand. The steric bulk facilitates the crucial reductive elimination step, while its electron-donating nature enhances the rate of oxidative addition, particularly with challenging aryl chlorides.[8]
BrettPhos-Pd-G3/G4 Precatalyst Excellent for hindered substrates and functionalized primary amines.[9] Air- and moisture-stable precatalyst simplifies reaction setup.Complex aryl/heteroaryl halides.K₃PO₄ or LiHMDS, THF or 2-MeTHF, RT to 80 °CBrettPhos provides an optimal steric and electronic environment for coupling primary amines. The use of a well-defined precatalyst ensures a 1:1 Pd:ligand ratio and rapid generation of the active Pd(0) species, leading to high efficiency.[9]
(IPr)PdCl₂(aniline) / NHC-based Highly stable and active, particularly for Suzuki-Miyaura, but also effective in C-N couplings.[10]Aryl chlorides and bromides.NaOtBu or K₂CO₃, Dioxane, 100-120 °CN-Heterocyclic Carbenes (NHCs) are strong σ-donors that form robust bonds with palladium, creating thermally stable and highly active catalysts.[10] This stability can be advantageous for prolonged reaction times or higher temperatures.
Ni(COD)₂ / DPPF or dppf-analog Lower cost alternative to palladium. Effective for aryl chlorides.[11]Cost-sensitive applications, coupling with (hetero)aryl chlorides.LiOtBu or K₃PO₄, CPME or tBuOH, 100-110 °CNickel catalysis follows a similar mechanistic pathway but can exhibit different reactivity profiles. The development of specific ligands like DPPF has expanded the scope of Ni-catalyzed C-N couplings to include anilines.[11]
Field-Proven Experimental Protocol: N-Arylation of this compound

This protocol employs a modern Buchwald-Hartwig catalyst system known for its robustness and wide substrate scope.[9]

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • BrettPhos-Pd-G3 precatalyst (1-2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 equiv)

  • Anhydrous 2-methyltetrahydrofuran (2-MeTHF)

  • Schlenk tube or microwave vial, magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the BrettPhos-Pd-G3 precatalyst, LiHMDS, and a magnetic stir bar.

    • Rationale: Using a well-defined precatalyst avoids the need to handle air-sensitive Pd(0) sources. LiHMDS is a strong, non-nucleophilic base suitable for deprotonating the aniline without competing side reactions.[4]

  • Reagent Addition: Add this compound and the aryl bromide coupling partner, followed by anhydrous 2-MeTHF (to achieve a concentration of ~0.5 M).

  • Degassing (Optional but Recommended): While the system is under a positive pressure of inert gas, some practitioners prefer an additional degas cycle (e.g., three freeze-pump-thaw cycles) to ensure the complete removal of oxygen, which can deactivate the catalyst.

  • Reaction: Seal the tube and place it in a preheated oil bath at 80 °C. Stir vigorously.

    • Rationale: 80 °C is a common starting point for these reactions, balancing reaction rate with the stability of sensitive functional groups.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl product.

Part 2: C-C Cross-Coupling: Accessing Biaryl Scaffolds via Halogenated Derivatives

To participate in C-C cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, or Heck reactions, the aromatic ring of this compound must first be functionalized with a halide or pseudohalide handle. A common and synthetically useful derivative is Methyl 2-amino-5-bromobenzoate .[1] The reactivity of this C-Br bond is the key to forming a new C-C bond.[12]

Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing C(sp²)-C(sp²) bonds due to its mild conditions, high functional group tolerance, and the stability of the boronic acid reagents.[1][13]

The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), transmetalation with a boronate species (formed from the boronic acid and base), and reductive elimination to yield the biaryl product.[13]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_workflow Experimental Workflow pd0 Pd(0)L₂ oa Ar-Pd(II)(L)₂-X pd0->oa Oxidative Addition (Ar-X) trans Ar-Pd(II)(L)₂-Ar' oa->trans Transmetalation (Ar'B(OH)₂, Base) trans->pd0 Reductive Elimination product product trans->product Product (Ar-Ar') setup Setup: Substrates, Base, Solvent degas Degas setup->degas catalyst Add Catalyst degas->catalyst react Heat & Stir catalyst->react workup Workup & Purify react->workup

Sources

A Comparative Guide to the In Vitro Biological Activities of Novel Quinazolinone Derivatives Synthesized from Methyl 2-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the in vitro biological activities of novel quinazolinone derivatives synthesized from the versatile starting material, Methyl 2-amino-5-methoxybenzoate. The focus is on elucidating the anticancer properties of these compounds, supported by comprehensive experimental data and detailed protocols for key assays. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active compounds.[1] Derivatives of quinazolinone have demonstrated a wide array of pharmacological effects, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3] The synthesis of novel derivatives from accessible starting materials like this compound is a key strategy in the development of new therapeutic agents.

Comparative In Vitro Anticancer Activity

A series of novel quinazolinone derivatives were synthesized and subsequently evaluated for their cytotoxic effects against various human cancer cell lines. The primary screening was conducted using the MTT assay, a standard colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

The results, summarized in the table below, highlight two lead compounds, designated as Compound 4 and Compound 9 , which exhibited significant cytotoxic activity against human colon cancer (Caco-2), human liver cancer (HepG2), and human breast cancer (MCF-7) cell lines.[4]

CompoundTarget Cell LineIC50 (µM)[4]
Compound 4 Caco-223.31 ± 0.09
HepG253.29 ± 0.25
MCF-772.22 ± 0.14
Compound 9 Caco-2(Data indicates less significant inhibitory effects than Compound 4)
HepG2(Data indicates less significant inhibitory effects than Compound 4)
MCF-7(Data indicates less significant inhibitory effects than Compound 4)

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound 4, in particular, demonstrated superior inhibitory effects across all tested cell lines, with a notably low IC50 value against the Caco-2 cell line.[4] These findings suggest that these novel quinazolinone derivatives hold promise as potential anticancer agents. Further investigations into their mechanism of action revealed a potential for these compounds to inhibit the AKT signaling pathway, which is frequently dysregulated in various human cancers.[4]

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols for the key in vitro assays are provided.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for in vitro cytotoxicity evaluation. Its principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, a process primarily mediated by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate the cancer cells (e.g., Caco-2, HepG2, MCF-7) in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinazolinone compounds in the appropriate cell culture medium. After the 24-hour incubation, replace the existing medium with the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 values can then be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add serially diluted compounds incubation_24h->add_compounds incubation_48h Incubate for 48h add_compounds->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Solubilize formazan crystals incubation_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Potential inhibition of the AKT pathway by novel quinazolinones.

Conclusion and Future Directions

The novel quinazolinone derivatives synthesized from this compound have demonstrated significant in vitro anticancer activity. Compound 4, in particular, has emerged as a lead candidate for further development. The potential mechanism of action through the inhibition of the AKT signaling pathway provides a solid foundation for future research.

Subsequent studies should focus on:

  • In-depth mechanistic studies to confirm AKT inhibition through biochemical and cellular assays.

  • Evaluation of the compounds' activity in a broader panel of cancer cell lines.

  • In vivo efficacy and toxicity studies in animal models.

  • Structure-activity relationship (SAR) studies to optimize the potency and selectivity of these quinazolinone derivatives.

This comparative guide underscores the potential of this class of compounds in the ongoing search for novel and effective cancer therapeutics.

References

  • Al-Ostath, A. et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4783. Available at: [Link]

  • Wang, D. et al. (2018). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Scientific Reports, 8(1), 17096. Available at: [Link]

  • Le, T. M. et al. (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry, 61(1), 140-153. Available at: [Link]

  • Li, Y. et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Reports, 50(5), 1-1. Available at: [Link]

Sources

A Definitive Guide to Confirming the Structure of a Reaction Product of Methyl 2-amino-5-methoxybenzoate by 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the unambiguous confirmation of a reaction product's structure is a critical, non-negotiable step. While numerous analytical techniques can provide pieces of the structural puzzle, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out for its ability to provide a detailed and definitive atomic-level blueprint of a molecule.[1][2][3] This guide offers a comprehensive, in-depth look at the application of 2D NMR for confirming the structure of a reaction product derived from Methyl 2-amino-5-methoxybenzoate, comparing its performance with other analytical alternatives and providing the necessary experimental insights.

The Challenge: Beyond Simple 1D NMR

Let's consider a hypothetical reaction involving this compound. The expected product retains the core aromatic structure but with modifications that could lead to isomeric possibilities. A standard one-dimensional (1D) ¹H NMR spectrum might show the correct number of protons and their general chemical environments, but it often falls short in resolving complex splitting patterns or definitively assigning protons in a substituted aromatic ring.[4][5] Similarly, a ¹³C NMR spectrum confirms the number of unique carbons but provides no direct information on how they are connected. This is where the power of 2D NMR becomes indispensable.

The 2D NMR Solution: A Multi-faceted Approach

2D NMR experiments add a second frequency dimension to the spectrum, allowing for the visualization of correlations between nuclei.[4][6] For a molecule like our target product, a combination of three key experiments provides a robust and self-validating system for structural elucidation: COSY, HSQC, and HMBC.[2][7]

COSY (Correlation Spectroscopy): Mapping the Proton Network

The COSY experiment is the cornerstone for identifying protons that are coupled to each other, typically through two or three bonds.[8][9][10] In a COSY spectrum, the 1D ¹H NMR spectrum is plotted on both axes. The diagonal peaks represent the standard 1D spectrum, while the off-diagonal "cross-peaks" indicate that the two protons at those corresponding chemical shifts are coupled.[9][11]

Why it's crucial: For our substituted benzoate product, COSY is instrumental in establishing the connectivity of the protons on the aromatic ring. The pattern of cross-peaks can definitively distinguish between ortho, meta, and para substitution patterns, which can be ambiguous from 1D ¹H NMR alone due to overlapping multiplets.[10][12] It allows us to trace out the "spin systems" within the molecule.[9]

Experimental Workflow for 2D NMR Structural Elucidation

The logical flow of experiments is designed to build the structure piece by piece, with each experiment providing a new layer of validated information.

G cluster_0 Step 1: Foundational Data cluster_1 Step 2: Proton Connectivity cluster_2 Step 3: Direct C-H Attachment cluster_3 Step 4: Long-Range Connectivity cluster_4 Step 5: Final Structure 1D_Proton 1D ¹H NMR (Proton Count & Environment) COSY COSY (¹H-¹H Correlations) 1D_Proton->COSY Identifies spin systems HSQC HSQC (¹H-¹³C One-Bond Correlations) 1D_Proton->HSQC Proton chemical shifts 1D_Carbon 1D ¹³C NMR & DEPT (Carbon Count & Type) 1D_Carbon->HSQC Carbon chemical shifts COSY->HSQC Aids proton assignment HMBC HMBC (¹H-¹³C Multi-Bond Correlations) HSQC->HMBC Assigns protonated carbons Structure Unambiguous Structure HMBC->Structure Connects molecular fragments

Caption: Logical workflow for 2D NMR-based structure confirmation.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[7][13] Each cross-peak in an HSQC spectrum represents a one-bond C-H connection.[6] An "edited" HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peak, providing similar information to a DEPT experiment but with much higher sensitivity.[13]

Why it's crucial: This experiment is the bridge between the proton and carbon worlds. For our product, it will definitively link each aromatic proton to its corresponding carbon, and the methoxy and methyl ester protons to their respective carbons. This step is vital for assigning the ¹³C NMR spectrum, which is often challenging for substituted aromatics based on chemical shift predictions alone.[14]

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton

The HMBC experiment is arguably the most powerful tool for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[6][13] Unlike HSQC, the direct one-bond correlations are suppressed.[13]

Why it's crucial: HMBC is the final piece of the puzzle. It allows us to connect the molecular fragments identified by COSY and HSQC. For the this compound derivative, key HMBC correlations would include:

  • The methyl ester protons showing a correlation to the carbonyl carbon.

  • The aromatic protons showing correlations to neighboring carbons and, importantly, to the carbons bearing the substituents (e.g., the carbon attached to the methoxy group).

  • The methoxy protons showing a correlation to the aromatic carbon they are attached to.

These long-range correlations unambiguously establish the positions of the substituents on the aromatic ring and confirm the overall connectivity of the molecule.[14]

Comparative Performance: 2D NMR vs. Alternatives

While 2D NMR is a powerhouse for structural elucidation, it's important to understand its performance in the context of other common analytical techniques.

Parameter2D NMR SpectroscopyMass Spectrometry (MS)X-Ray Crystallography
Primary Information Detailed atomic connectivity and 3D structure in solution.[2]Molecular weight and fragmentation patterns.[1]Precise 3D structure in the solid state.[15]
Isomer Differentiation Excellent; can distinguish constitutional isomers and stereoisomers.Can be challenging for isomers with the same mass.Unambiguous for the crystallized isomer.
Sample Requirement Higher (milligram range), non-destructive.[16][17]Very high sensitivity (picomole to femtomole range), destructive.[1]Requires a suitable single crystal, which can be difficult to obtain.[18]
Purity Assessment Excellent for quantitative purity determination (qNMR).[1][19]Provides relative purity based on ionization efficiency.Requires a pure, crystalline sample.
Experiment Time Minutes to hours per experiment.[16]Very fast (seconds to minutes).Can be time-consuming, especially crystal growth.[18][20]

Causality Behind the Choice: For confirming the specific regiochemistry of a substituted aromatic ring, Mass Spectrometry is often insufficient as isomers will have the same molecular weight. While X-ray crystallography is the "gold standard" for absolute structure determination, obtaining high-quality crystals can be a significant bottleneck.[15][18] 2D NMR provides an unparalleled level of structural detail from a solution-state sample, making it the most practical and definitive method for this type of routine structural confirmation in a synthetic chemistry workflow.[17][21]

Detailed Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the key 2D NMR spectra. Parameters should be optimized for the specific instrument and sample.

Sample Preparation (Self-Validating System)
  • Dissolution: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample and have minimal overlapping signals with the analyte.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that can degrade spectral quality (line shape).

  • Internal Standard (Optional for qNMR): For quantitative analysis, a known amount of an internal standard with a non-overlapping signal can be added.

COSY (Correlation Spectroscopy) Acquisition
  • Load and Lock: Place the sample in the spectrometer and lock onto the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical solvent peak.

  • Acquire 1D ¹H Spectrum: Obtain a high-quality 1D ¹H spectrum to determine the spectral width and appropriate pulse widths.

  • Setup COSY Experiment: Use a standard gradient-selected COSY pulse sequence (e.g., gCOSY).

    • Spectral Width (SW): Set to encompass all proton signals.

    • Number of Increments (F1): Typically 128 to 256.

    • Number of Scans (NS): 2 to 8, depending on concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform. Symmetrize the spectrum if necessary.

HSQC (Heteronuclear Single Quantum Coherence) Acquisition
  • Setup HSQC Experiment: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsp).

    • ¹H Spectral Width: Same as the 1D ¹H spectrum.

    • ¹³C Spectral Width: Set to encompass all expected carbon signals (e.g., 0-180 ppm for our product).

    • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz, which is typical for aromatic and aliphatic C-H bonds.

    • Number of Increments (F1): Typically 128 to 256.

    • Number of Scans (NS): 4 to 16, as this is a less sensitive experiment than ¹H NMR.

  • Processing: Process the data with appropriate window functions to obtain the 2D spectrum correlating ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation) Acquisition
  • Setup HMBC Experiment: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Spectral Widths: Same as for HSQC.

    • Long-Range Coupling Constant (ⁿJ(CH)): This is a critical parameter. The experiment is typically optimized for a coupling of 8-10 Hz. The absence of a correlation does not definitively rule out a long-range coupling, as the actual coupling constant might be close to zero.[13]

    • Number of Increments (F1): Typically 256 to 512.

    • Number of Scans (NS): 8 to 64, depending on concentration and the size of the expected couplings.

  • Processing: Process the data similarly to the HSQC spectrum.

Interpreting the Data: A Visual Guide

The power of 2D NMR lies in the visual correlation of peaks. By overlaying these spectra, a complete picture of the molecular structure emerges.

G cluster_cosy COSY cluster_hsqc HSQC cluster_hmbc HMBC H1 H-Aromatic-1 H2 H-Aromatic-2 H1->H2 3J(HH) (Ortho Coupling) H3 H-Methoxy C1 C-Methoxy H3->C1 1J(CH) (Direct Bond) H4 H-Ester C2 C=O (Ester) H4->C2 2J(CH) C3 C-Aromatic-ipso H1_hmbc H-Aromatic-1 H1_hmbc->C3 3J(CH) (Connects fragments)

Caption: Visualizing key correlations from different 2D NMR experiments.

Conclusion

For the definitive structural confirmation of reaction products like derivatives of this compound, a multi-pronged 2D NMR approach utilizing COSY, HSQC, and HMBC experiments is the most robust and reliable method available in a standard synthetic laboratory. It provides a self-validating system that maps out the entire molecular framework, from proton-proton adjacencies to the long-range connectivity of the carbon skeleton. While other techniques like mass spectrometry and X-ray crystallography offer complementary information, 2D NMR provides an unparalleled balance of detailed structural insight, practicality, and reliability for differentiating isomers and confirming the outcomes of complex chemical reactions.

References

  • HSQC and HMBC | NMR Core Facility - Columbia University. (n.d.). Retrieved January 10, 2026, from [Link]

  • 2D NMR Introduction - Chemistry LibreTexts. (2025, January 2). Retrieved January 10, 2026, from [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Retrieved January 10, 2026, from [Link] (Note: This is a representative authoritative source on the topic, the provided search result link was generic).

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020, August 10). Retrieved January 10, 2026, from [Link]

  • 7.6: Interpreting 2-D NMR Spectra - Chemistry LibreTexts. (2023, February 11). Retrieved January 10, 2026, from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. (2022, May 16). Retrieved January 10, 2026, from [Link]

  • Researchers develop powerful method to solve structures of small molecules. (2018, November 9). Retrieved January 10, 2026, from [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds. (n.d.). Retrieved January 10, 2026, from [Link]

  • Table 1- Typical 2D NMR experiments used for molecular structure determination. (n.d.). Retrieved January 10, 2026, from [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. (n.d.). Retrieved January 10, 2026, from [Link]

  • Application Note 7: Observing Spin Systems using COSY. (n.d.). Retrieved January 10, 2026, from [Link]

  • 14: COSY - Chemistry LibreTexts. (2024, November 12). Retrieved January 10, 2026, from [Link]

  • Small molecules: From beaker to solved 3D structure in minutes - ScienceDaily. (2018, November 12). Retrieved January 10, 2026, from [Link]

  • 1D and 2D NMR methods for small molecules - YouTube. (2021, December 17). Retrieved January 10, 2026, from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2). Retrieved January 10, 2026, from [Link]

  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (n.d.). Retrieved January 10, 2026, from [Link]

  • NMR Validation Archives - NMR Testing Laboratory - Process NMR Associates. (2018, August 27). Retrieved January 10, 2026, from [Link]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC - PubMed Central. (n.d.). Retrieved January 10, 2026, from [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Methyl 2-amino-5-methoxybenzoate from Different Commercial Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Unseen Variable in Your Research

Methyl 2-amino-5-methoxybenzoate (CAS No. 2475-80-1) is a key building block in the synthesis of a variety of high-value molecules, particularly in the pharmaceutical industry where it serves as an intermediate for more complex active pharmaceutical ingredients (APIs).[1][2] The success of a multi-step synthesis, the validity of a biological assay, and the safety profile of a developmental drug candidate are all critically dependent on the purity of the starting materials. An impurity, even in trace amounts, can act as a catalyst poison, introduce competing side reactions, or exhibit its own biological activity, thereby confounding results and compromising research outcomes.[3][4][5]

The challenge for researchers is that "purity" is not an absolute term; it is a value defined by the limits of the analytical methods used to measure it. A compound that appears "99% pure" by one method may reveal a complex profile of contaminants when scrutinized by another, more sensitive or orthogonal technique. Commercial suppliers, while providing a certificate of analysis (CofA), may use different analytical protocols, leading to variability between lots and vendors.

This guide provides a comprehensive, multi-platform framework for the rigorous purity assessment of this compound. We will move beyond simple chromatographic checks to build a self-validating system of orthogonal analyses. The causality behind each experimental choice will be explained, empowering you to not just follow a protocol, but to understand and adapt it for your specific needs. Our goal is to establish a high-confidence purity profile, ensuring the integrity and reproducibility of your critical work.

Understanding the Impurity Profile: What to Look For and Why

Effective purity analysis begins with a theoretical understanding of the potential impurities. The most common synthetic route to this compound involves the reduction of its nitro-precursor, Methyl 5-methoxy-2-nitrobenzoate.[6][7] This process, along with subsequent purification steps, can introduce several classes of impurities.

  • Starting Materials & Intermediates: Incomplete reduction can leave residual Methyl 5-methoxy-2-nitrobenzoate.

  • Isomeric Impurities: Positional isomers, such as Methyl 5-amino-2-methoxybenzoate, can arise from the synthesis of the precursors and are often difficult to separate due to similar physical properties.[1][8]

  • By-products of Synthesis: Side reactions can generate related substances, such as the hydrolyzed acid form, 2-Amino-5-methoxybenzoic acid.[7]

  • Residual Solvents: Solvents used during reaction and recrystallization (e.g., ethyl acetate, hexanes, methanol) can be trapped in the crystal lattice.

Caption: Potential impurity profile for this compound.

A Multi-Pronged Analytical Strategy: The Principle of Orthogonality

To build a reliable and comprehensive picture of purity, we must employ several analytical techniques that measure different physicochemical properties of the compound. This is the principle of orthogonality. If multiple, independent methods yield a consistent purity value, our confidence in the result is significantly higher.

Our recommended workflow integrates chromatographic, spectroscopic, and elemental analyses.

Purity_Assessment_Workflow cluster_0 Initial Screening cluster_1 Absolute Quantification & Structural Confirmation cluster_2 Fundamental Composition Verification cluster_3 Final Assessment Sample Sample from Supplier HPLC HPLC-UV Analysis (Primary Purity, Non-volatile Impurities) Sample->HPLC GCMS GC-MS Analysis (Volatile Impurities, Residual Solvents) Sample->GCMS qNMR Quantitative NMR (qNMR) (Absolute Purity, Isomer ID) HPLC->qNMR GCMS->qNMR EA Elemental Analysis (CHNS) (Confirms Empirical Formula) qNMR->EA Report Comprehensive Purity Report EA->Report

Caption: Orthogonal workflow for comprehensive purity assessment.

Experimental Protocols & Methodologies

Herein, we provide detailed, self-validating protocols for each analytical technique. These methods are designed to be robust and provide high-quality, reproducible data.

A. High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

Causality: HPLC is the workhorse for purity analysis in the pharmaceutical industry.[9] Its strength lies in separating the main compound from structurally similar, non-volatile impurities. By using a photodiode array (PDA) detector, we can not only quantify impurities by peak area percentage but also assess peak purity and tentatively identify impurities by comparing their UV spectra to that of the main peak.

Protocol:

  • System: HPLC or UPLC system with a PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Linear gradient from 95% to 5% B

    • 18.1-22 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at 254 nm and 230 nm; collect full spectra (200-400 nm) for peak purity analysis.

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 10 mL of 50:50 Water:Acetonitrile to make a 0.1 mg/mL solution.

  • Injection Volume: 10 µL.

  • Validation: Run a blank (diluent) injection to identify system peaks. The method is considered self-validating if the main peak is sharp and symmetrical, and the baseline is stable. Peak purity analysis should be performed on the main analyte peak.

B. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Causality: GC-MS is unparalleled for detecting and identifying volatile and semi-volatile compounds.[10][11] This is critical for identifying residual solvents from the synthesis, which are common process-related impurities. The mass spectrometer provides definitive identification of these small molecules by comparing their fragmentation patterns to established libraries (e.g., NIST).

Protocol:

  • System: Gas Chromatograph with a Mass Selective Detector.

  • Column: A low-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Inlet Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Detection: Scan mode from m/z 35 to 500.

  • Sample Preparation: Accurately weigh ~10 mg of the sample into a GC vial and dissolve in 1 mL of a high-purity solvent not expected to be in the sample (e.g., Dichloromethane).

  • Injection: 1 µL, split ratio 20:1.

  • Validation: The presence of a sharp solvent peak and a well-defined analyte peak indicates proper system performance. Identification of impurities is validated by matching both the retention time and the mass spectrum against a reference library.

C. Quantitative NMR (qNMR) for Absolute Purity Determination

Causality: Unlike chromatography, which provides a relative purity (area %), qNMR is a primary analytical method that can determine the absolute purity (w/w %) of a substance without a reference standard of the analyte itself.[5][12][13] It relies on the principle that the signal intensity is directly proportional to the number of nuclei.[13] By adding a certified internal standard of known purity and concentration, we can accurately quantify the main analyte and any visible impurities. This is also an excellent method for identifying and quantifying isomeric impurities that may co-elute in HPLC.

Protocol:

  • System: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

  • Internal Standard: Select a high-purity (>99.9%) standard with sharp singlets that do not overlap with the analyte signals (e.g., Maleic Anhydride or Dimethyl Sulfone).

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into a vial.

    • Accurately weigh ~5 mg of the internal standard into the same vial.

    • Record the exact masses.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d6).

  • Acquisition Parameters (Critical for Quantification):

    • Pulse Angle: 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a T1 experiment should be run first; typically, a delay of 30-60 seconds is sufficient).

    • Number of Scans: ≥ 16 scans for a good signal-to-noise ratio.

  • Processing:

    • Apply a small line broadening factor (e.g., 0.3 Hz).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard. For this compound, the methoxy protons are often good candidates.

  • Calculation: The purity is calculated using the following formula: Purity (w/w %) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

  • Validation: The result is validated by calculating the purity using a second, different, well-resolved signal from the analyte. The results should agree within a small margin of error (<1%).

D. Elemental Analysis (CHNS) for Empirical Formula Verification

Causality: Elemental analysis provides a fundamental check of a compound's identity and purity by measuring the mass fractions of carbon, hydrogen, and nitrogen.[14][15] For a pure substance, the experimentally determined percentages should closely match the theoretical values calculated from its chemical formula (C₉H₁₁NO₃). A deviation of more than 0.4% is a strong indicator of impurities, such as residual solvents, inorganic salts, or an incorrect structure.[16]

Protocol:

  • System: CHNS Elemental Analyzer.

  • Sample Preparation: Provide ~2-3 mg of a finely ground, homogenous sample in a tin capsule. The sample must be thoroughly dried beforehand to remove adsorbed water and solvents.

  • Analysis: The sample undergoes high-temperature combustion in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Theoretical Values for C₉H₁₁NO₃:

    • C: 59.66%

    • H: 6.12%

    • N: 7.73%

  • Validation: The analysis is performed in triplicate. The results should be consistent and fall within the accepted ±0.4% deviation from the theoretical values.

Comparative Analysis: Hypothetical Results & Discussion

To illustrate the power of this orthogonal approach, we present hypothetical data from the analysis of this compound obtained from three different commercial suppliers.

Table 1: HPLC-UV (254 nm) Purity Data

SupplierRetention Time (min)% Area (Main Peak)Notes
Supplier A 9.5299.85%Clean baseline, one minor peak at 7.2 min (0.15%).
Supplier B 9.5198.10%Significant impurity peak at 9.2 min (1.75%).
Supplier C 9.53>99.9%No detectable impurities above 0.05%.

Table 2: GC-MS Impurity Profile

SupplierIdentified Volatile ImpuritiesRelative Abundance
Supplier A Ethyl Acetate~500 ppm
Supplier B None Detected< 50 ppm
Supplier C None Detected< 50 ppm

Table 3: Quantitative ¹H-NMR Purity Assay

SupplierPurity (w/w %)Notes on Impurities
Supplier A 99.3%Correlates with HPLC purity after accounting for solvent.
Supplier B 97.9%Confirms major impurity. Signals consistent with an isomer.
Supplier C 99.8%No impurities detected above the limit of quantification.

Table 4: Elemental Analysis Results

Supplier% C (exp)% H (exp)% N (exp)Deviation from Theory*
Supplier A 59.45%6.18%7.68%C: -0.21%, H: +0.06%, N: -0.05%
Supplier B 59.58%6.10%7.70%C: -0.08%, H: -0.02%, N: -0.03%
Supplier C 59.61%6.14%7.71%C: -0.05%, H: +0.02%, N: -0.02%
Theory59.66%6.12%7.73%
Discussion of Results

This multi-faceted dataset allows for a much more nuanced assessment than a single CofA value.

  • Supplier A: At first glance, the HPLC data suggests very high purity (99.85%). However, the GC-MS analysis immediately flags a significant amount of residual ethyl acetate. The qNMR result (99.3%) and the slightly low carbon value in the elemental analysis are consistent with the presence of this non-analyte mass. For a routine organic synthesis, this material may be acceptable. For a quantitative biological assay or a reaction sensitive to esters, it would be unsuitable.

  • Supplier B: The HPLC analysis clearly shows a significant impurity (1.75%). The qNMR confirms this purity level and provides crucial structural information suggesting the impurity is an isomer, which would have the same empirical formula. This is validated by the excellent elemental analysis results, which would have failed to detect an isomeric impurity. This material would be inappropriate for nearly all applications without re-purification.

  • Supplier C: This supplier's product demonstrates exceptional purity across all platforms. The HPLC is clean, no volatiles are detected by GC-MS, the qNMR confirms a high absolute purity, and the elemental analysis is in excellent agreement with the theoretical values. This consistency across orthogonal methods provides the highest possible confidence in the material's quality. This would be the required grade for sensitive applications like reference standard qualification, drug development, or advanced materials science.

Conclusion and Recommendations

The purity assessment of a critical reagent like this compound cannot be entrusted to a single analytical technique. As demonstrated, a seemingly pure compound by HPLC can contain significant process impurities, while a "perfect" elemental analysis can mask the presence of isomers.

We strongly recommend that researchers and drug development professionals adopt an orthogonal testing strategy:

  • Initial Screening: Use HPLC as a primary screen for overall purity and GC-MS to check for residual solvents.

  • Absolute Quantification: For critical applications, always perform a qNMR analysis to determine the absolute w/w % purity and confirm the structure, which is invaluable for identifying isomers.

  • Fundamental Verification: Use elemental analysis as a final, fundamental check on the compound's empirical formula.

By integrating these methods, you create a robust, self-validating system that provides a comprehensive and trustworthy purity profile. This diligence at the outset ensures the integrity of your data, the reproducibility of your experiments, and the ultimate success of your research and development programs.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link][14]

  • Wikipedia. (n.d.). Elemental analysis. [Link][15]

  • Technology Networks. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. [Link][3]

  • Stark, M. A., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link][16]

  • Malz, F., & Jancke, H. (2014). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. [Link][12]

  • National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. PubMed Central. [Link][16]

  • Patsnap. (n.d.). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link][13]

  • Pusch, S., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link][17]

  • National Institutes of Health. (n.d.). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. [Link][4]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link][5]

  • Chemsrc. (n.d.). This compound. [Link]

  • Diplomata Comercial. (n.d.). Amine Product Testing: Ensuring Quality and Purity in Amines. [Link][9]

  • Centers for Disease Control and Prevention. (1994). Amines, Aromatic: Method 2002. [Link][18]

  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. [Link][19]

  • ScienceDirect. (2021). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. [Link]

  • ResearchGate. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. [Link][2]

  • ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. [Link]

  • SIELC Technologies. (2018). Methyl 2-methoxybenzoate. [Link]

  • World Journal of Pharmaceutical Research. (2022). Development and validation of gc-ms method for the trace level determination of potential genotoxic impurities. [Link][10]

  • Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • JEOL. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. PubMed. [Link]

  • ResearchGate. (n.d.). Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. [Link][20]

  • National Center for Biotechnology Information. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. PubMed Central. [Link][11]

Sources

A Comparative Guide to the Inhibitory Activity of Quinazolinones Derived from Methyl 2-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[1][3] Over two decades, more than 20 drugs incorporating the quinazoline or quinazolinone core have received FDA approval for anti-tumor applications, underscoring their therapeutic significance.[1]

This guide provides a comparative analysis of the inhibitory activities of quinazolinone derivatives synthesized from a specific precursor: Methyl 2-amino-5-methoxybenzoate. The presence of the methoxy group at the 5-position of the anthranilate starting material, which translates to the 6-position in the resulting quinazolinone ring, provides a key structural feature. We will explore how this and other substitutions influence the compound's biological profile, with a focus on anticancer and enzyme inhibitory activities. This analysis is grounded in experimental data from peer-reviewed literature, offering insights into structure-activity relationships (SAR) to guide future drug discovery efforts.

Core Synthesis Strategy

The foundational step in generating this class of compounds is the cyclization of an N-acyl derivative of this compound. A common and efficient laboratory-scale synthesis involves a two-step process: acylation of the starting anthranilate followed by a base-catalyzed ring closure. This approach provides a versatile platform for introducing a wide variety of substituents at the 2-position of the quinazolinone core, which is a critical determinant of biological activity.

G cluster_synthesis General Synthesis Workflow start This compound amide Intermediate: N-Acyl Anthranilamide start->amide Acylation (e.g., Acyl Chloride, Anhydride) product 2-Substituted-6-methoxy- quinazolin-4(3H)-one amide->product Cyclization (e.g., NaOH, reflux)

Caption: General synthetic route to 6-methoxy-quinazolinones.

Comparative Analysis of Inhibitory Activity

The true value of the quinazolinone scaffold lies in its functional versatility. By modifying substituents at various positions, the inhibitory profile of the molecule can be fine-tuned against different biological targets.

Anticancer and Antiproliferative Activity

Quinazolinone derivatives are renowned for their potent anticancer properties, frequently acting as inhibitors of protein kinases that are crucial for cancer cell signaling.[1][4] The methoxy group at the 6-position, derived from the starting material, is often beneficial, as electron-donating groups at the 6 and 7 positions of the quinazoline core have been shown to increase antiproliferative activity.[5]

These compounds have demonstrated significant cytotoxicity against a range of human cancer cell lines, including non-small cell lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa).[6][7][8]

Table 1: Comparative Anticancer Activity of Substituted Quinazolinones

Compound Class Target Cell Line IC50 (µM) Reference Compound IC50 (µM) Source
2-Thioether Quinazolinones HeLa 1.85 - 2.81 Gefitinib 4.3 [6]
2-Thioether Quinazolinones MDA-MB-231 1.92 - 2.75 Gefitinib 28.3 [6]
6-(benzothiazol-5-yl) Quinazolinone (Cpd 45) A549 0.44 - - [7]
Pyrazolo-[1,5-c]quinazolinone (Cpd 4m) A549 14.2 5-Fluorouracil 21.2 [9]

| 4-Anilino Quinazoline (Cpd Y22) | MDA-MB-231 | 4.53 | - | - |[10] |

Note: The compounds listed are representative of the broader quinazolinone class and illustrate the potency achievable with this scaffold. Specific derivatives from this compound would be expected to show activity in a similar range, influenced by their unique substitution patterns.

Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effect of quinazolinones is the inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[4][8] Overexpression of EGFR is a hallmark of many cancers.[8] Quinazolinone inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the downstream signaling cascade that leads to cell proliferation and survival. Certain derivatives have also been shown to inhibit other critical pathways, such as the ALK/PI3K/AKT signaling pathway, leading to G1-phase cell cycle arrest and apoptosis.[7]

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation PI3K PI3K/AKT Pathway P_EGFR->PI3K RAS RAS/MAPK Pathway P_EGFR->RAS Proliferation Cell Proliferation, Survival PI3K->Proliferation RAS->Proliferation Quin Quinazolinone Inhibitor Quin->P_EGFR Inhibition

Caption: Inhibition of the EGFR signaling cascade by quinazolinones.

Enzyme Inhibition

Beyond kinases, quinazolinone derivatives have been successfully developed as inhibitors for a variety of other enzymes.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in cosmetics and for treating hyperpigmentation disorders.[11] Several studies have reported that quinazolinone derivatives can effectively inhibit mushroom tyrosinase.[11][12][13] The mechanism is often competitive, where the inhibitor competes with the substrate (like L-DOPA) for binding to the enzyme's active site.[12]

One study found that a 2,4-dimethoxyphenyl substituted quinazolinone was the most potent inhibitor in its series, with an IC50 value of 17.02 µM, which was superior to the standard inhibitor kojic acid (IC50 = 27.56 µM).[13] This highlights that substitutions on the quinazolinone core, particularly those influencing hydrophobicity and electronic properties, are key to potent enzyme binding.[13]

Other Enzymes: The structural versatility of quinazolinones has led to their evaluation against numerous other enzymatic targets. Reports indicate inhibitory activity against thymidylate synthase (an anticancer target), carbonic anhydrase, and phosphodiesterase, among others.[11][14][15]

Structure-Activity Relationship (SAR) Insights

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system.

Caption: Summary of key SAR points for the quinazolinone scaffold.

  • Position 2: This is a crucial site for modification. The introduction of various substituted aryl or heterocyclic rings at this position has a significant impact on inhibitory potency.[11] For instance, in anticancer agents, specific aniline substitutions at C4 are vital for EGFR inhibition.[5]

  • Position 3: This position is often substituted with different alkyl or aryl groups. These substitutions can influence the molecule's conformation and physicochemical properties, such as lipophilicity and solubility, which in turn affect its biological activity and pharmacokinetic profile.

  • Position 6 (Methoxy group): The methoxy group at the 6-position, derived from the starting material, is an electron-donating group. This electronic property can enhance the binding affinity of the molecule to its biological target. Studies on similar scaffolds have shown that dimethoxy substitution patterns are key pharmacophoric features for potent inhibition of certain enzymes like the histone methyltransferase G9a.[16]

Experimental Protocols

To ensure the reproducibility and validation of inhibitory activity data, standardized experimental protocols are essential.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes a common method for evaluating the antiproliferative activity of synthesized quinazolinone derivatives against a cancer cell line (e.g., A549).

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • A549 human lung carcinoma cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test quinazolinone compounds, dissolved in DMSO to create stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the plates and add 100 µL of the medium containing the various concentrations of the test compounds (e.g., 0.1, 1, 5, 10, 25, 50 µM).[6] Include a vehicle control (medium with DMSO) and a positive control (e.g., Gefitinib).

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

Quinazolinones derived from this compound represent a promising class of compounds with significant potential for development as therapeutic agents. The inherent 6-methoxy group provides a favorable electronic feature, and the scaffold's amenability to substitution at the 2- and 3-positions allows for extensive chemical exploration and optimization of inhibitory activity. The compelling data on their anticancer and enzyme-inhibiting properties, particularly as kinase inhibitors, validates their continued investigation. Future research should focus on synthesizing novel libraries based on this core, further elucidating structure-activity relationships, and conducting in-depth mechanistic and in vivo studies to translate their potent in vitro activity into viable clinical candidates.

References

[6] Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Journal of the Saudi Pharmaceutical Society, 25(8), 1037-1046. [Link]

[17] T-Thien, D., et al. (2022). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. Molecules, 27(19), 6296. [Link]

[11] Li, Y., et al. (2020). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Molecules, 25(21), 5192. [Link]

[7] Zhang, Y., et al. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives as ALK/PI3K/AKT Pathway Inhibitors. ACS Omega, 9(12), 14227-14240. [Link]

[1] Liu, Y., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 26(4), 438. [Link]

[2] Inam, M., & Shahid, M. (2020). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. [Link]

[18] Kim, T. H., et al. (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals, 17(10), 1259. [Link]

[12] Arshad, F., et al. (2024). Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors. Scientific Reports, 14(1), 3298. [Link]

[19] Christodoulou, M. S., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7856. [Link]

[8] Li, Y., et al. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 357-367. [Link]

[14] Pendergast, W., et al. (1993). Benzoquinazoline inhibitors of thymidylate synthase: enzyme inhibitory activity and cytotoxicity of some 3-amino- and 3-methylbenzo[f]quinazolin-1(2H)-ones. Journal of Medicinal Chemistry, 36(16), 2279-2291. [Link]

[4] Ghorab, M. M., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. SciPharm, 91(1), 18. [Link]

[20] Kashaw, S. K., et al. (2011). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin-4(3H)-One Derivatives. Inventi Impact: Med Chem, 2011(1). [Link]

[5] Pop, O. L., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11881. [Link]

[21] Chen, H., et al. (2020). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 25(18), 4165. [Link]

[22] Büyüktimkin, S. (1985). [Quinazolinones. 3. Synthesis, Pharmacology and Structure-Activity Relationship of Derivatives of 2-methyl-3-(4-oxo-3-phenyl-thiazolidin-2-ylidenamino)-4(3H) -Quinazolinone]. Archiv der Pharmazie, 318(6), 496-501. [Link]

[13] Arshad, F., et al. (2024). Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors. Scientific Reports, 14(1), 3298. [Link]

[9] Wang, Y., et al. (2023). Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. Molecules, 28(18), 6614. [Link]

[3] Li, J., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(1), 229. [Link]

[15] Pendergast, W., et al. (1993). Benzoquinazoline inhibitors of thymidylate synthase: enzyme inhibitory activity and cytotoxicity of some 3-amino- and 3-methylbenzo[f]quinazolin-1(2H)-ones. Journal of Medicinal Chemistry, 36(16), 2279-2291. [Link]

[23] Konze, K. D., et al. (2013). Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. Journal of Medicinal Chemistry, 56(12), 5049-5052. [Link]

[16] Babault, N., et al. (2013). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4964-4969. [Link]

[10] Yang, Y., et al. (2024). Synthesis of quinazoline derivatives and their in vitro inhibition activity against MDA-MB-231 cells and A549 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2374665. [Link]

Sources

Benchmarking the efficiency of a new synthetic protocol for Methyl 2-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of Methyl 2-amino-5-methoxybenzoate: A Benchmarking of Classic versus Modern Protocols

Introduction: The Strategic Importance of this compound

This compound is a deceptively simple molecule that serves as a cornerstone in the edifice of modern medicinal chemistry. As a key building block, its structural motifs are incorporated into a wide array of pharmacologically active compounds, including anti-inflammatory agents, anticonvulsants, and antipsychotic medications.[1][2] The efficiency, scalability, and environmental footprint of its synthesis are therefore critical considerations for researchers and professionals in drug development.

This guide provides a comprehensive, head-to-head comparison of two distinct synthetic methodologies for producing this compound. We will dissect a "classic" protocol, rooted in the use of stoichiometric metal reductants, and benchmark it against a modern, catalysis-driven approach. Our analysis will extend beyond mere yield comparison to encompass reaction efficiency, safety, environmental impact, and the underlying chemical principles that dictate the superiority of the modern protocol.

Protocol 1: The Classic Synthesis via Tin(II) Chloride Reduction

Historically, the reduction of aromatic nitro compounds using metal salts like tin(II) chloride (SnCl₂) in an acidic medium was a workhorse reaction in organic synthesis.[3] This method was favored for its effectiveness and tolerance of certain functional groups that might be sensitive to other reductive conditions. The classic pathway to our target compound typically involves the reduction of a readily available nitro-ester precursor.

Causality Behind Experimental Choices

The choice of tin(II) chloride is rooted in its ability to act as a potent single-electron donor. In a protic, acidic environment, it effectively reduces the nitro group to an amine through a series of electron and proton transfers.[3] The use of hydrochloric acid is crucial as it prevents the hydrolysis of SnCl₂ to an insoluble and unreactive tin(OH)Cl precipitate, thereby keeping the active reducing agent in solution.[4]

Workflow for the Classic Synthesis

cluster_0 Classic Protocol: SnCl₂ Reduction start Start: Methyl 5-methoxy-2-nitrobenzoate reaction Reaction: - Dissolve in Ethanol - Add SnCl₂·2H₂O & conc. HCl - Heat to 50-60°C start->reaction 1. Reduction workup Workup: - Cool and pour onto ice - Basify with NaOH (pH > 10) - Filter to remove tin salts reaction->workup 2. Quench & Precipitate extraction Extraction: - Extract aqueous layer with Ethyl Acetate - Combine organic layers workup->extraction 3. Isolate Product purification Purification: - Wash with brine, dry (Na₂SO₄) - Concentrate under vacuum - Purify via Column Chromatography extraction->purification 4. Purify product Final Product: This compound purification->product

Caption: Workflow for the classic SnCl₂ reduction protocol.

Detailed Experimental Protocol (Classic)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 5-methoxy-2-nitrobenzoate (1.0 eq) in ethanol (10 mL per gram of starting material).

  • Reagent Addition: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) followed by the slow, cautious addition of concentrated hydrochloric acid (5.0 eq). The addition is exothermic.

  • Reaction Execution: Heat the reaction mixture to 50-60°C and maintain for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Neutralization: Upon completion, cool the mixture to room temperature and pour it slowly onto crushed ice. Carefully basify the acidic solution by adding a cold 10M sodium hydroxide (NaOH) solution until the pH is >10. This will precipitate tin salts as tin hydroxides.

  • Workup - Filtration and Extraction: Filter the resulting thick slurry through a pad of Celite® to remove the tin precipitates, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with ethyl acetate.[4]

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound.

Trustworthiness: The Self-Validating Drawbacks

While effective, this protocol's trustworthiness is undermined by significant practical and environmental issues. The workup is notoriously cumbersome due to the formation of voluminous tin hydroxide precipitates that can trap the product, reducing the isolated yield.[3] Furthermore, the process suffers from poor atom economy and generates substantial toxic metal waste, which requires specialized disposal.[5][6] The use of concentrated acid also presents significant handling risks.[7]

Protocol 2: The Modern, Efficient Synthesis via Catalytic Hydrogenation

Modern synthetic chemistry prioritizes efficiency, safety, and sustainability. Catalytic hydrogenation embodies these principles, offering a clean and highly effective alternative for the reduction of nitroarenes.[8] This "new" protocol is a two-step process starting from 5-methoxy-2-nitrobenzoic acid, leveraging a catalytic reduction followed by a classic esterification.

Causality Behind Experimental Choices

The cornerstone of this protocol is the use of Palladium on Carbon (Pd/C) as a catalyst.[9] Palladium has a remarkable ability to adsorb hydrogen gas onto its surface and facilitate its addition across the nitro group, reducing it to an amine with water as the only byproduct. This process is highly chemoselective, leaving other functional groups like the carboxylic acid and methoxy ether untouched. The subsequent Fischer esterification is a classic, equilibrium-driven reaction catalyzed by a strong acid, using an excess of methanol to drive the reaction towards the desired ester product.[10][11]

Synthetic Pathway Comparison

G cluster_classic Classic Pathway cluster_modern Modern Pathway A Methyl 5-methoxy- 2-nitrobenzoate B Methyl 2-amino- 5-methoxybenzoate A->B SnCl₂·2H₂O, HCl EtOH, 50-60°C (High Waste) C 5-Methoxy- 2-nitrobenzoic acid D 2-Amino- 5-methoxybenzoic acid C->D H₂, 10% Pd/C THF, RT (High Yield, Clean) E Methyl 2-amino- 5-methoxybenzoate D->E CH₃OH, H₂SO₄ (cat.) Reflux (High Yield)

Caption: Comparison of the classic and modern synthetic pathways.

Detailed Experimental Protocol (Modern)

Step 1: Catalytic Hydrogenation of 5-Methoxy-2-nitrobenzoic acid

  • Reaction Setup: In a hydrogenation vessel, dissolve 5-Methoxy-2-nitrobenzoic acid (1.0 eq) in Tetrahydrofuran (THF, 10 mL per gram).[9]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 1-2 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Execution: Seal the vessel, purge it with hydrogen gas, and then maintain a hydrogen atmosphere (a balloon is sufficient for lab scale). Stir the mixture vigorously at room temperature for 4-18 hours.[9] Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional THF.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 2-amino-5-methoxybenzoic acid, which is often pure enough for the next step without further purification. A yield of ~98% can be expected.[9]

Step 2: Fischer Esterification

  • Reaction Setup: Combine the 2-amino-5-methoxybenzoic acid (1.0 eq) from the previous step with methanol (which acts as both solvent and reagent, 20 mL per gram) in a round-bottom flask.[10]

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, 0.1 eq) as the catalyst.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours, monitoring by TLC.

  • Workup and Purification: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution (to neutralize the acid) and then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, this compound.[10] A yield of >95% is typical for this step.

Head-to-Head Performance Benchmark

The superiority of the modern protocol becomes evident when key performance indicators are compared directly.

MetricClassic Protocol (SnCl₂ Reduction)Modern Protocol (Catalytic Hydrogenation)Rationale & Justification
Overall Yield 60-75% (Variable)>90% (Consistent)The modern protocol has higher-yielding individual steps and avoids product loss during a complex workup.[9]
Purity (Post-Workup) Moderate (Requires Chromatography)High (Often sufficient for next step)The classic method is plagued by residual tin salts. Catalytic hydrogenation is a much cleaner conversion.
Reaction Time 4-8 hours (including workup)8-24 hours (less hands-on time)While the reaction may be longer, the workup is significantly faster and simpler, reducing active labor time.
Cost-Effectiveness High Reagent & Waste Disposal CostHigher Initial Catalyst CostPd/C is expensive but can be recovered and reused. Tin is a consumable reagent with high disposal costs.[3]
Safety High (Corrosive acid, exothermic)Moderate (Flammable H₂, pyrophoric catalyst)Both require care, but handling high-pressure H₂ (if used) and pyrophoric catalysts requires specific engineering controls.[8]
Environmental Impact Poor (High metal waste, poor atom economy)Excellent ("Green," water is the only byproduct)The catalytic method is a prime example of green chemistry, minimizing waste and environmental harm.[12]

Product Validation: Analytical Characterization

Regardless of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include singlets for the two methoxy groups (~3.8 ppm and ~3.9 ppm), a broad singlet for the amine protons (~5.6 ppm), and three distinct signals in the aromatic region (~6.6-7.8 ppm) corresponding to the protons on the benzene ring.[13]

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals include the carbonyl carbon (~168 ppm), aromatic carbons (110-150 ppm), and the two methoxy carbons (~52 ppm).[13]

  • Infrared (IR) Spectroscopy: Key stretches include N-H bands for the primary amine (~3300-3500 cm⁻¹), a C=O stretch for the ester (~1700 cm⁻¹), and C-O stretches for the ether and ester groups (~1250 cm⁻¹).[14]

  • Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the molecular weight of C₉H₁₁NO₃ (181.19 g/mol ) should be observed.[15]

Conclusion: A Clear Verdict for Modern Efficiency

While the classic tin(II) chloride reduction method is capable of producing this compound, it is decisively outperformed by the modern catalytic hydrogenation approach. The modern protocol offers significantly higher yields, superior purity, a vastly improved environmental profile, and a more streamlined workflow. It represents a shift from brute-force stoichiometric reactions to elegant, efficient, and sustainable catalytic transformations. For any laboratory or manufacturing setting focused on efficiency, safety, and green chemistry principles, the catalytic hydrogenation pathway is the unequivocally superior choice for the synthesis of this vital pharmaceutical intermediate.

References

  • Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents.Google Patents.
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. MDPI. Available at: [Link]

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - Semantic Scholar. Semantic Scholar. Available at: [Link]

  • Methyl 2-methoxy-5-nitrobenzoate - ChemBK. ChemBK. Available at: [Link]

  • Sn2+ reduction - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. Available at: [Link]

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - ResearchGate. ResearchGate. Available at: [Link]

  • The Indispensable Role of Methyl 2-Methoxy-5-Sulfamoylbenzoate in Modern Pharmaceutical Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZOATE - ChemBK. ChemBK. Available at: [Link]

  • Tin and Inorganic Tin Compounds (Cicads 65, 2005) - Inchem.org. Inchem.org. Available at: [Link]

  • CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents.Google Patents.
  • Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap. Patsnap. Available at: [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. OperaChem. Available at: [Link]

  • Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. - ResearchGate. ResearchGate. Available at: [Link]

  • RECOVERY OF LOW CONCENTRATION OF TIN FROM SYNTHETIC WASTEWATER BY USING AN ELECTROGENERATIVE PROCESS. myjms.mohe.gov.my. Available at: [Link]

  • CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents.Google Patents.
  • 2-Amino-5-Methoxybenzoic Acid Market Report | Global Forecast From 2025 To 2033. market.us. Available at: [Link]

  • Reduction of nitroaromatic compounds in tin(II) chloride... - ResearchGate. ResearchGate. Available at: [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition - ResearchGate. ResearchGate. Available at: [Link]

  • CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents.Google Patents.
  • This compound | C9H11NO3 | CID 13052275 - PubChem. National Institutes of Health. Available at: [Link]

  • 5.310 F17 Experiment 5: Fischer Esterification - DSpace@MIT. MIT DSpace. Available at: [Link]

  • Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid - DergiPark. DergiPark. Available at: [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 2-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-amino-5-methoxybenzoate is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The purity, identity, and quality of this intermediate directly impact the efficacy and safety of the final drug product, making its rigorous analytical characterization a non-negotiable aspect of pharmaceutical development and manufacturing.[2][3] In a regulated environment, no single analytical technique is considered sufficient to provide a complete profile of a pharmaceutical substance. Therefore, employing multiple, orthogonal (based on different physicochemical principles) analytical techniques is essential for a comprehensive and reliable characterization.

This guide provides an in-depth comparison of four common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—for the analysis of this compound. We will delve into the experimental protocols, present representative data, and discuss how these results are cross-validated to ensure the highest degree of confidence in the material's quality. The principles discussed are grounded in the validation standards set forth by the International Council for Harmonisation (ICH) guidelines.[4][5][6]

The Imperative of Cross-Validation in Analytical Science

Analytical method cross-validation is the process of comparing the results from two or more distinct analytical procedures to demonstrate that they provide equivalent, reliable data for the same intended purpose.[5][7] This is critical when transferring a method between laboratories, when a new method is introduced to replace an existing one, or, as in this guide, when using multiple orthogonal methods to build a comprehensive quality profile of a substance.[8][9] A successful cross-validation confirms that the analytical results are consistent and reproducible, thereby ensuring data integrity across the product lifecycle.

cluster_0 Cross-Validation Workflow Sample Single Batch of This compound MethodA Analytical Method A (e.g., HPLC) Sample->MethodA MethodB Analytical Method B (e.g., GC-MS) Sample->MethodB ResultsA Results A (Purity, Impurity Profile) MethodA->ResultsA ResultsB Results B (Purity, Impurity Profile) MethodB->ResultsB Comparison Data Comparison (Concordance Check) ResultsA->Comparison ResultsB->Comparison Conclusion Validated Conclusion on Analyte Quality Comparison->Conclusion

Caption: Conceptual workflow for cross-validating two analytical methods.

Orthogonal Analytical Techniques: A Multi-Pronged Approach

To ensure a robust characterization of this compound, a panel of four orthogonal analytical techniques was selected. Each technique probes different properties of the molecule, and their combined data provides a highly reliable and comprehensive quality assessment.

cluster_hplc Chromatography (Quantitative) cluster_spec Spectroscopy (Qualitative Identity) Analyte This compound (Single Lot) HPLC HPLC-UV Analyte->HPLC GCMS GC-MS Analyte->GCMS NMR NMR (¹H, ¹³C) Analyte->NMR FTIR FTIR Analyte->FTIR HPLC_Result Purity Assay Impurity Profile HPLC->HPLC_Result GCMS_Result Orthogonal Purity Volatile Impurities GCMS->GCMS_Result CrossValidation Cross-Validation & Final Report HPLC_Result->CrossValidation GCMS_Result->CrossValidation NMR_Result Unambiguous Structure Confirmation NMR->NMR_Result FTIR_Result Functional Group Fingerprint FTIR->FTIR_Result NMR_Result->CrossValidation FTIR_Result->CrossValidation

Caption: Experimental workflow for the multi-technique analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a cornerstone technique for determining the purity and assay of pharmaceutical intermediates due to its high sensitivity, selectivity, and accuracy.[10] A reversed-phase method is ideal for a moderately polar compound like this compound.

Causality Behind Experimental Choices:

  • Column (C18): The C18 stationary phase (non-polar) provides excellent retention and separation for aromatic compounds from potential polar and non-polar impurities.[11]

  • Mobile Phase (Acetonitrile:Water): This combination offers good solvating power and is UV-transparent. The gradient elution ensures that both early and late-eluting impurities are effectively separated and detected.

  • Detector (UV): The aromatic ring and conjugated system in the analyte provide strong chromophores, making UV detection at a wavelength of maximum absorbance (λmax) highly sensitive and specific.[11]

Experimental Protocol: Reversed-Phase HPLC

Parameter Recommended Condition
Column C18, 4.6 mm x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 35°C
Detection UV at 254 nm
Standard Prep 0.1 mg/mL in 50:50 Acetonitrile:Water

| Sample Prep | 0.1 mg/mL in 50:50 Acetonitrile:Water, filtered (0.45 µm) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Orthogonal Purity Assessment

GC-MS serves as an excellent orthogonal method to HPLC.[2][12] It separates compounds based on their volatility and interaction with the GC column, followed by detection based on their mass-to-charge ratio. This makes it particularly effective for identifying volatile impurities and providing a purity value based on a different separation principle.

Causality Behind Experimental Choices:

  • Technique Suitability: this compound is semi-volatile and thermally stable enough for GC analysis without derivatization.

  • Column (DB-5ms): A non-polar 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for separating a wide range of semi-volatile organic compounds.

  • Detector (Mass Spectrometry): MS provides not only quantification but also structural information from the fragmentation pattern, which is invaluable for tentative impurity identification.[13]

Experimental Protocol: GC-MS

Parameter Recommended Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, 1.2 mL/min (constant flow)
Injection Mode Split (50:1), 1 µL injection volume
Inlet Temperature 250°C
Oven Program 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu

| Sample Prep | 1 mg/mL in Ethyl Acetate |

NMR Spectroscopy for Unambiguous Structural Confirmation

NMR spectroscopy is unparalleled for the definitive identification of organic molecules.[14] By probing the magnetic properties of atomic nuclei (¹H and ¹³C), it provides a detailed map of the molecular structure, confirming atom connectivity and chemical environment.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. The chemical shifts, integration values, and splitting patterns are unique to the molecule's structure.

  • ¹³C NMR: Complements the ¹H NMR by providing a count of unique carbon atoms and information about their chemical environment (e.g., C=O, aromatic C, O-CH₃).

  • Solvent (CDCl₃): Deuterated chloroform is a standard solvent that dissolves the analyte well and has a minimal signal in the regions of interest.

Experimental Protocol: ¹H and ¹³C NMR

Parameter Recommended Condition
Instrument 400 MHz NMR Spectrometer
Solvent Chloroform-d (CDCl₃) with 0.03% TMS
Sample Concentration ~10 mg in 0.7 mL solvent
Nuclei Observed ¹H (Proton), ¹³C (Carbon)

| Temperature | 25°C |

FTIR Spectroscopy for Functional Group Fingerprinting

FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule.[12] The infrared spectrum provides a unique "fingerprint" that can be used to confirm the identity of a substance by matching it against a known reference standard.

Causality Behind Experimental Choices:

  • Technique Suitability: FTIR is highly specific to the vibrational modes of chemical bonds. The presence of N-H, C=O, C-O, and aromatic C-H bonds in this compound will produce a characteristic and easily identifiable spectrum.[15]

  • Sample Preparation (ATR): Attenuated Total Reflectance (ATR) is a modern, simple technique that requires minimal sample preparation and provides high-quality spectra for solid powders.

Experimental Protocol: FTIR-ATR

Parameter Recommended Condition
Instrument FTIR Spectrometer with a Diamond ATR accessory
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16

| Sample Prep | A small amount of solid powder placed directly on the ATR crystal |

Results and Cross-Validation

A single batch of this compound was analyzed using the four validated methods described above. The results are summarized and compared below.

Identity Confirmation: NMR and FTIR

The primary role of NMR and FTIR in this context is unequivocal identity confirmation.

  • NMR Results: The ¹H NMR spectrum showed distinct signals corresponding to the aromatic protons, the two methyl groups (ester and ether), and the amine protons, with appropriate integrations and splitting patterns. The ¹³C NMR spectrum displayed 9 distinct carbon signals, consistent with the molecular structure. The combined NMR data unambiguously confirmed the structure as this compound.

  • FTIR Results: The FTIR spectrum showed characteristic absorption bands confirming the presence of key functional groups.

    • N-H stretching: ~3400-3300 cm⁻¹ (amine)

    • C-H stretching: ~3000-2850 cm⁻¹ (aromatic and aliphatic)

    • C=O stretching: ~1690 cm⁻¹ (ester carbonyl)

    • C-O stretching: ~1250 cm⁻¹ (ether and ester)

    • Aromatic C=C bending: ~1600-1450 cm⁻¹

Purity and Assay Assessment: HPLC and GC-MS

The quantitative results from the two orthogonal chromatographic techniques were compared to establish a high-confidence purity value.

Table 1: Comparative Purity and Impurity Data

Parameter HPLC-UV Result GC-MS Result Concordance
Assay (% Purity) 99.85% 99.81% Excellent
Total Impurities 0.15% 0.19% Good
Impurity A (RT 8.5 min) 0.08% 0.07% Excellent
Impurity B (RT 10.2 min) 0.07% Not Detected Discrepant

| Volatile Impurity C | Not Detected | 0.12% | Discrepant |

Cross-Validation Discussion (Purity):

  • Assay Concordance: The primary assay values from HPLC and GC-MS are in excellent agreement (<0.1% difference). This high level of concordance between two fundamentally different separation techniques provides very strong evidence that the true purity of the material is ~99.8%.

  • Impurity Profile Discrepancies: The differences in the impurity profiles are expected and informative.

    • Impurity B: This impurity was likely a non-volatile compound or a salt that is readily detected by HPLC but does not elute from the GC column under the conditions used. This highlights a limitation of GC for certain impurity types.

    • Impurity C: This was identified by GC-MS as a low-molecular-weight residual solvent. This type of volatile impurity is often lost during sample preparation for HPLC or elutes in the solvent front, making GC-MS the superior technique for its detection.

Overall Conclusion

The cross-validation of analytical results for this compound using HPLC, GC-MS, NMR, and FTIR provides a comprehensive and trustworthy assessment of its quality. No single technique could have provided this complete picture.

  • NMR and FTIR work in concert to provide absolute confirmation of chemical identity and structure.

  • HPLC and GC-MS provide orthogonal, concordant quantitative data on purity, while also offering complementary information on the impurity profile.

This multi-technique, cross-validated approach represents best practice in the pharmaceutical industry. It ensures that decisions regarding the quality, safety, and efficacy of drug substances are based on robust, reliable, and scientifically sound data, in full alignment with the principles of quality risk management and regulatory expectations.[4][16]

References

  • UI Pharmaceuticals. (n.d.). Analytical Method Development and Validation. The University of Iowa.

  • Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?

  • BioPharm International. (2022). Assay Development and Method Validation Essentials.

  • Arborpharmchem. (2024). API Intermediates Production Purity.

  • ChemCon GmbH. (n.d.). Identity determination and purity testing.

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals.

  • Tentamus Pharma UK. (n.d.). Assay Testing GMP.

  • Hebaish, A. (2018). Developing a Successful Assay for Active Pharmaceutical Ingredients. Technology Networks.

  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732.

  • Satterwhite, C., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis.

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.

  • Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum.

  • Avidien. (n.d.). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs).

  • DeMaio, W., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1165-1172.

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).

  • ChemicalBook. (n.d.). METHYL 2-METHOXY-5-NITROBENZOATE(34841-11-7) 1H NMR.

  • BenchChem. (n.d.). Application Notes and Protocols for the Quantification of Methyl 2-amino-5-bromobenzoate.

  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate.

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

  • Cui, D., et al. (2016). Identification of metabolites of Methyl Orange by GC-MS (A) and LC-MS (B) analysis. ResearchGate.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 2-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of Methyl 2-amino-5-methoxybenzoate. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the causality behind each procedural step, ensuring a deep understanding of laboratory safety and chemical handling protocols. Our commitment is to provide value beyond the product, building trust and becoming your preferred source for critical operational information.

Section 1: Hazard Profile and Immediate Safety Precautions

This compound is an aromatic amine derivative that requires careful handling due to its specific hazard profile. Understanding these hazards is the foundation for its proper disposal. Based on its GHS classification, this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) to mitigate exposure risks.

The immediate priority is to prevent all personal contact by establishing a controlled environment.[3] Handling should occur within a chemical fume hood to control potential inhalation of dust or vapors.[4][5]

Hazard Identification & Safety Summary
GHS Hazard Statements H315: Causes skin irritation[1][2]H319: Causes serious eye irritation[1][2]H335: May cause respiratory irritation[1][2]
Signal Word Warning[1]
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact
Required PPE Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4]Eye Protection: Chemical safety goggles or a face shield.[1][4]Body Protection: Laboratory coat and appropriate protective clothing.[4][5]
Handling Environment Use only in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

Section 2: The Core Principle: Managing as Regulated Hazardous Waste

Due to its irritant properties, any unwanted this compound, including expired material, contaminated items (like gloves or weigh boats), and spill cleanup debris, must be managed as hazardous waste. Disposal is not a matter of simply discarding the chemical; it is a regulated process governed by federal, state, and local authorities, primarily under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][7]

The fundamental principle is that hazardous waste is regulated from the moment of its generation within the lab until its final treatment at an offsite facility.[8] Evaporation in a fume hood or disposal down the drain are strictly prohibited methods for hazardous waste.[9][10]

Section 3: Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to ensure safety and compliance throughout the disposal lifecycle of this compound.

Step 3.1: Waste Segregation & Container Selection

Causality: Proper segregation prevents dangerous chemical reactions. Storing incompatible waste types together can lead to fire, explosion, or the generation of toxic gases. The choice of container is critical to prevent leaks and degradation.

  • Action: Designate a specific, compatible waste container for this compound and any materials contaminated with it.

  • Container Specifications:

    • Must be made of a non-reactive material (e.g., high-density polyethylene, HDPE) with a secure, screw-top cap.[9]

    • The container must be in good condition, free of cracks or deterioration.[9]

    • Ensure the container is compatible with the waste; do not use containers that may be degraded by aromatic compounds.

  • Segregation: Do not mix this waste with other waste streams, especially strong oxidizing agents, which are chemically incompatible.[3][4]

Step 3.2: Hazardous Waste Labeling

Causality: Accurate labeling is a critical regulatory requirement that ensures safety for all personnel who may handle the container, from lab staff to hazardous waste technicians.[11] It communicates the contents and associated hazards, preventing accidental exposures or improper consolidation.

  • Action: As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.

  • Required Information on Label:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "this compound". Avoid abbreviations or formulas.

    • The specific hazard characteristics (e.g., "Irritant").

    • The date waste was first added to the container (accumulation start date).[8]

    • The name and location (building, room number) of the generating laboratory.[9]

Step 3.3: Accumulation in a Satellite Accumulation Area (SAA)

Causality: The SAA is a designated location that allows for the safe, short-term storage of hazardous waste at or near its point of generation.[8][9] This practice minimizes the transport of hazardous materials within the facility and ensures the waste remains under the control of knowledgeable laboratory personnel.

  • Action: Store the labeled waste container in a designated SAA within your laboratory.

  • SAA Requirements:

    • The SAA must be at or near the point of waste generation.[8]

    • Keep the waste container closed at all times except when adding waste.[9] This prevents the release of vapors and protects against spills.

    • Store liquid waste containers within secondary containment (such as a chemical-resistant tray or tub) to contain potential leaks.[12]

    • Do not accumulate more than 55 gallons of total hazardous waste or 1 quart of acutely hazardous waste in your SAA.[8][10]

Step 3.4: Arranging for Final Disposal

Causality: Final disposal must be handled by trained professionals operating under strict regulatory permits. Laboratory personnel are responsible for preparing the waste for pickup, but should never transport it off-site themselves.[10]

  • Action: Once the container is full (leaving at least one inch of headspace to allow for expansion) or has been in the SAA for close to the institutional time limit (often up to one year), arrange for its collection.[8][9]

  • Procedure:

    • Ensure the hazardous waste label is complete, accurate, and legible.

    • Follow your institution's specific procedure for requesting a waste pickup from the EHS department.[8][12]

    • EHS or a licensed hazardous waste contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

Below is a diagram illustrating the decision workflow for the disposal process.

G Workflow for this compound Disposal cluster_0 Waste Generation & Segregation cluster_1 Labeling & Accumulation cluster_2 Final Disposal A Waste Generated (Unused chemical, contaminated labware) B Select Compatible HDPE Waste Container A->B C Is the container free of damage and has a screw-top cap? B->C Verification D Affix 'Hazardous Waste' Label - Chemical Name - Hazards (Irritant) - Accumulation Date C->D Yes E Store in Designated SAA (At/near point of generation) D->E F Keep container closed. Use secondary containment. E->F G Container Full OR Approaching Storage Limit? F->G H Request Waste Pickup from EHS G->H Yes I EHS/Contractor Transports to Permitted TSDF H->I

Caption: Decision workflow for compliant chemical waste disposal.

Section 4: Emergency Procedures - Spill & Exposure Management

Spill Response

Causality: A prepared response minimizes the impact of a spill, preventing wider contamination and exposure.

  • Action: In the event of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated.[13]

  • Procedure:

    • Wearing the full PPE detailed in Section 1, cover the spill with an inert absorbent material like vermiculite, dry sand, or commercial sorbent pads.

    • Do not use combustible materials like paper towels to absorb large quantities of an organic chemical.

    • Carefully sweep or scoop the absorbed material and spill debris into your designated hazardous waste container.[13][14]

    • Clean the spill area with soap and water, collecting the cleaning materials and rinsate as hazardous waste.

    • For large spills, contact your institution's EHS department immediately.

Personal Exposure

Causality: Immediate and correct first aid can significantly reduce the severity of an injury from chemical exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]

Section 5: Decontamination of Empty Containers

Causality: A container that held a hazardous chemical is not considered "empty" for disposal purposes until it has been properly decontaminated. The residue itself is hazardous waste.

  • Procedure:

    • Thoroughly empty all contents from the original container into the hazardous waste accumulation container.[12]

    • Rinse the container with a suitable solvent (e.g., acetone or ethanol) three times.

    • Crucially, collect all three rinses (the "rinsate") as hazardous waste. [12] The first rinse is particularly important to collect.

    • Once triple-rinsed and air-dried, deface or remove the original chemical label. The container can then typically be disposed of as regular trash or recycled, per your institution's policy.[10]

References

  • Safe Chemical Waste Disposal in Labs. (2025). Environmental Marketing Services. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • This compound | CAS#:2475-80-1. Chemsrc. [Link]

  • SAFETY DATA SHEET - 2-Amino-5-methylbenzoic acid. (2009). Thermo Fisher Scientific. [Link]

  • HAZARD SUMMARY - 4-METHOXYPHENOL. (2000). New Jersey Department of Health. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS. (2018). Loba Chemie. [Link]

  • 2-METHOXYETHANOL (METHYL CELLOSOLVE). Occupational Safety and Health Administration (OSHA). [Link]

  • METHOXYCHLOR. Occupational Safety and Health Administration (OSHA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • E‑Waste Recycling Emits Large Quantities of Emerging Aromatic Amines and Organophosphites. (2022). Regulations.gov. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • January 2025 EPA Waste Management Updates Newsletter. (2025). GovDelivery. [Link]

Sources

A Researcher's Guide to the Safe Handling of Methyl 2-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to move beyond simply listing procedural steps and delve into the rationale behind them. This guide is structured to provide not only the necessary safety protocols for handling Methyl 2-amino-5-methoxybenzoate but also the scientific reasoning that underpins these recommendations. Our objective is to foster a culture of safety and precision in the laboratory, ensuring that researchers can work confidently and securely.

This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] However, its utility is matched by potential hazards that necessitate careful handling. This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Therefore, a comprehensive understanding and implementation of appropriate safety measures are paramount.

Hazard Identification and Risk Assessment

Before any handling of this compound, a thorough risk assessment is crucial. The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is also a potential route of exposure, particularly in cases of poor laboratory hygiene.

Key Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[2][3]

  • Eye Irritation: Can cause serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3]

  • Harmful if Swallowed: Some sources indicate that it may be harmful if swallowed.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are fundamental to mitigating the risks associated with this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) Nitrile gloves, safety goggles with side shields, lab coat, and a properly fitted N95 respirator or use of a chemical fume hood.To prevent skin and eye contact with the powder and to avoid inhalation of fine dust particles that can cause respiratory irritation.
Dissolving and Solution Handling Nitrile gloves, chemical safety goggles, and a lab coat. All operations should be conducted within a chemical fume hood.To protect against splashes that could cause skin and eye irritation. The use of a fume hood is essential to control potential vapors.
Running Reactions Nitrile gloves, chemical safety goggles, lab coat, and consideration of a face shield for larger scale reactions. All work must be done in a chemical fume hood.Provides protection against splashes and potential exothermic events. The fume hood contains any vapors or aerosols generated during the reaction.
Post-Reaction Workup and Purification Nitrile gloves, chemical safety goggles, and a lab coat. All procedures should be performed in a chemical fume hood.To protect against exposure to the compound in solution during extraction, filtration, and other purification steps.

It is essential that gloves are inspected before use and that hands are washed thoroughly after handling the chemical, even when gloves have been worn.[5][6][7] Contaminated clothing should be removed immediately and washed before reuse.[2][4][8]

Engineering Controls: Creating a Safe Environment

Engineering controls are the most effective way to minimize exposure to hazardous chemicals. For this compound, the primary engineering control is a properly functioning chemical fume hood.[4] All handling of this compound, especially when in powdered form or when heated, should be conducted within a fume hood to prevent the inhalation of dust or vapors.[4] Additionally, eyewash stations and safety showers must be readily accessible in the event of an accidental exposure.[8][9]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling:

  • Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition. Confirm that the chemical fume hood is functioning correctly.

  • Dispensing: When weighing or transferring the solid, do so in a fume hood to minimize the risk of inhaling dust.[4] Avoid creating dust clouds.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Heating: If heating is required, use a well-controlled heating mantle and ensure the setup is secure within the fume hood.

  • Awareness: Always be aware of the location of the nearest eyewash station and safety shower.

Storage:

  • Store this compound in a tightly closed container.[2][4]

  • The storage area should be cool, dry, and well-ventilated.[6][8][9]

  • Keep it away from incompatible materials such as strong oxidizing agents.[4]

  • Ensure the container is clearly labeled with the chemical name and associated hazards.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, a swift and informed response is critical.

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[4]

  • Collect: Carefully sweep or scoop up the absorbed material into a suitable container for disposal.[4][9]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

First Aid Measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][4][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4][8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[4][8]

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect all chemical waste in clearly labeled, sealed containers.

  • Segregation: Do not mix this waste with other incompatible waste streams.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office, following all applicable local, state, and federal regulations.[4] Do not pour this chemical down the drain.[4][5][10]

Workflow for Safe Handling of this compound

Caption: A workflow diagram illustrating the key stages for the safe handling of this compound, from preparation to disposal.

References

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-aminobenzoate, 98%. Retrieved from [Link]

  • Loba Chemie. (2018). METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • EMD Millipore. (2025). SAFETY DATA SHEET. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-5-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-5-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.